molecular formula C8H15NO2 B123322 N-(4-Hydroxycyclohexyl)acetamide CAS No. 23363-88-4

N-(4-Hydroxycyclohexyl)acetamide

Cat. No.: B123322
CAS No.: 23363-88-4
M. Wt: 157.21 g/mol
InChI Key: HWAFCRWGGRVEQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-Hydroxycyclohexyl)acetamide is a high-purity chemical compound serving as a critical building block and reference standard in pharmaceutical research and development. Its primary research value lies in its role as a precursor and analytic standard for Active Pharmaceutical Ingredients (APIs) . This compound is particularly important for analytical method development, method validation (AMV), and Quality Control (QC) applications during the synthesis and formulation stages of drug development, ensuring traceability against pharmacopeial standards (USP/EP) . Researchers value its stereochemical complexity; the compound exists in distinct cis (CAS 27489-61-8) and trans (CAS 27489-60-7) stereoisomers, which are significant for studying structure-activity relationships . The mechanism of cis-trans epimerization for this molecule has been extensively studied using density functional theory (DFT), providing insights into reaction pathways and the effects of temperature, pressure, and solvent . Furthermore, structural analogs and derivatives of this compound, specifically those incorporating a 2,6-dimethylphenoxyacetyl group, have demonstrated promising anticonvulsant activity in scientific studies . These derivatives are investigated for their ability to inhibit voltage-gated sodium currents and enhance GABAergic effects, pointing to potential applications in the development of new central nervous system agents . This product is intended for research purposes only and is not for diagnostic or therapeutic human use. Researchers should handle this material with appropriate safety precautions, as it may be a skin, eye, or respiratory irritant.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(4-hydroxycyclohexyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2/c1-6(10)9-7-2-4-8(11)5-3-7/h7-8,11H,2-5H2,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWAFCRWGGRVEQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1CCC(CC1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20946032, DTXSID701282648
Record name N-(4-Hydroxycyclohexyl)ethanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20946032
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(trans-4-Hydroxycyclohexyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701282648
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23363-88-4, 27489-60-7
Record name N-(4-Hydroxycyclohexyl)acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23363-88-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(4-Hydroxycyclohexyl)acetamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023363884
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name trans-N-(4-Hydroxycyclohexyl)acetamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027489607
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 27489-60-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=150046
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 23363-88-4
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=130812
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-(4-Hydroxycyclohexyl)ethanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20946032
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(trans-4-Hydroxycyclohexyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701282648
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(4-hydroxycyclohexyl)acetamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.041.452
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name trans-N-(4-hydroxycyclohexyl)acetamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.044.069
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of N-(4-Hydroxycyclohexyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

N-(4-Hydroxycyclohexyl)acetamide is a bifunctional organic compound featuring a hydroxyl group and an acetamido group attached to a cyclohexane ring. This molecule is of significant interest in medicinal chemistry and drug development, serving as a key intermediate in the synthesis of various pharmaceutical agents.[1][2] Its structure allows for further chemical modification at either the hydroxyl or amide functional group, making it a versatile building block. The compound exists as cis and trans stereoisomers, a critical consideration in its synthesis and application, as the spatial arrangement of the functional groups can profoundly impact the biological activity of its derivatives.[3][4] For instance, isomers of this compound are precursors in the synthesis of drugs like Ambroxol and the key intermediates for Pramipexole.[2][5]

This technical guide provides a comprehensive overview of the synthesis, purification, and detailed characterization of this compound. It is designed for researchers, chemists, and drug development professionals, offering not only step-by-step protocols but also the underlying scientific principles that govern the experimental choices.

Section 1: Synthetic Strategy and Mechanistic Insights

The most direct and common laboratory-scale synthesis of this compound is the N-acetylation of 4-aminocyclohexanol. This reaction is a classic example of nucleophilic acyl substitution.

The Core Reaction: N-Acetylation

The fundamental transformation involves the reaction of the primary amine group of 4-aminocyclohexanol with an acetylating agent, such as acetic anhydride or acetyl chloride. The nitrogen atom's lone pair of electrons acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acetylating agent.

Causality of Reagent Selection:

  • 4-Aminocyclohexanol: The choice of this starting material is predicated on its bifunctional nature. The amine group is significantly more nucleophilic than the hydroxyl group, allowing for selective N-acetylation under controlled conditions. The lone pair on the nitrogen in 4-aminocyclohexanol is localized and readily available for nucleophilic attack, making it more reactive towards acetylation than an aromatic amine like 4-aminophenol, where the lone pair is delocalized into the benzene ring.[6]

  • Acetic Anhydride: Acetic anhydride is often preferred over acetyl chloride in a laboratory setting. It is less volatile, less corrosive, and the reaction byproduct, acetic acid, is less hazardous than the hydrogen chloride gas generated when using acetyl chloride. The reaction is typically efficient and proceeds under mild conditions.

Reaction Mechanism

The mechanism involves a two-step process: nucleophilic addition followed by elimination.

  • Nucleophilic Attack: The nitrogen atom of 4-aminocyclohexanol attacks one of the carbonyl carbons of acetic anhydride. This forms a tetrahedral intermediate.

  • Elimination: The intermediate collapses, reforming the carbonyl double bond and eliminating an acetate ion as the leaving group. A final deprotonation step, often assisted by a mild base or another molecule of the amine, yields the stable amide product, this compound.

Figure 1: Mechanism of N-acetylation of 4-aminocyclohexanol.

Stereochemical Considerations

The starting material, 4-aminocyclohexanol, exists as a mixture of cis and trans isomers.[7] The acetylation reaction does not affect the stereocenter at C1 or C4, so the stereochemistry of the product directly reflects that of the starting material. A trans-4-aminocyclohexanol will yield trans-N-(4-Hydroxycyclohexyl)acetamide. If a mixture is used, a mixture of products will be obtained. The trans isomer is generally more thermodynamically stable because both bulky substituents (hydroxyl and acetamido groups) can occupy equatorial positions on the cyclohexane ring, minimizing steric strain.[8]

Section 2: Detailed Experimental Protocol

This protocol describes a reliable method for the synthesis and purification of this compound from 4-aminocyclohexanol (as a cis/trans mixture).

Reagents and Materials
ReagentFormulaM.W. ( g/mol )AmountMoles
4-AminocyclohexanolC₆H₁₃NO115.175.00 g0.0434
Acetic AnhydrideC₄H₆O₃102.094.88 g (4.5 mL)0.0478
Deionized WaterH₂O18.02~200 mL-
Ethyl AcetateC₄H₈O₂88.11~50 mL-
HexanesC₆H₁₄86.18~50 mL-
Step-by-Step Synthesis Procedure
  • Dissolution: In a 250 mL Erlenmeyer flask, dissolve 5.00 g (0.0434 mol) of 4-aminocyclohexanol in 100 mL of deionized water. Stir until the solid is fully dissolved.

  • Reaction: Place the flask in an ice bath and cool the solution to approximately 5-10 °C. While stirring vigorously, add 4.5 mL (0.0478 mol) of acetic anhydride dropwise over 5-10 minutes. Rationale: The reaction is exothermic; cooling prevents potential side reactions and ensures controlled addition.

  • Completion: After the addition is complete, remove the flask from the ice bath and allow it to stir at room temperature for an additional 30 minutes to ensure the reaction goes to completion.

  • Isolation (Workup): The product often precipitates directly from the aqueous solution upon cooling. If not, the volume of water can be reduced by rotary evaporation until a precipitate forms.

  • Filtration: Cool the mixture in an ice bath for 20 minutes to maximize crystallization. Collect the white solid product by vacuum filtration using a Büchner funnel. Wash the solid with a small amount of cold deionized water (2 x 15 mL).

  • Drying: Allow the product to air-dry on the filter paper for 15 minutes, then transfer it to a watch glass to dry completely. A vacuum oven at low heat (~50 °C) can be used to accelerate drying.

Purification by Recrystallization

The crude product can be purified to remove unreacted starting materials and byproducts.

  • Solvent Selection: A mixture of ethyl acetate and hexanes is an effective solvent system. The product is soluble in hot ethyl acetate and insoluble in cold hexanes.

  • Procedure: Transfer the crude solid to a 125 mL Erlenmeyer flask. Add the minimum amount of hot ethyl acetate required to fully dissolve the solid. Rationale: Using the minimum volume ensures the solution is saturated, leading to a higher recovery yield upon cooling.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and heat for a few minutes. Filter the hot solution through a fluted filter paper to remove the carbon.

  • Crystallization: Allow the solution to cool slowly to room temperature. Once crystals begin to form, place the flask in an ice bath to complete the crystallization process. If crystals do not form, add hexanes dropwise until the solution becomes cloudy (the cloud point), then allow it to stand.

  • Final Collection: Collect the purified crystals by vacuum filtration, wash with a small amount of cold hexanes, and dry thoroughly.

Synthesis_Workflow cluster_synthesis Synthesis cluster_workup Workup & Isolation cluster_purification Purification s1 Dissolve 4-aminocyclohexanol in Water s2 Cool in Ice Bath s1->s2 s3 Add Acetic Anhydride (Dropwise) s2->s3 s4 Stir at Room Temp (30 min) s3->s4 w1 Cool to Induce Precipitation s4->w1 Reaction Complete w2 Vacuum Filtration w1->w2 w3 Wash with Cold Water w2->w3 w4 Dry Crude Product w3->w4 p1 Dissolve in Hot Ethyl Acetate w4->p1 Proceed to Purification p2 Cool to Room Temp p1->p2 p3 Induce Crystallization (Ice Bath / Hexanes) p2->p3 p4 Vacuum Filtration p3->p4 p5 Wash with Cold Hexanes p4->p5 p6 Dry Purified Product p5->p6 end Pure this compound p6->end Final Characterization

Figure 2: Experimental workflow for the synthesis and purification.

Section 3: Physicochemical Properties and Characterization

Accurate characterization is essential to confirm the identity, purity, and isomeric ratio of the synthesized this compound.

Key Properties
PropertyValueSource
Molecular FormulaC₈H₁₅NO₂[9]
Molecular Weight157.21 g/mol [9]
AppearanceWhite to off-white solid[1]
CAS Number (mixture)23363-88-4[1][9]
CAS Number (cis)27489-61-8[5][10]
Synonyms4-Acetamidocyclohexanol[1][9]
Comprehensive Spectroscopic Analysis

A combination of NMR, IR, and Mass Spectrometry provides a self-validating system for structural elucidation.

3.2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy NMR is the most powerful tool for confirming the structure and determining the cis/trans isomeric ratio.

  • ¹H NMR:

    • δ ~ 3.5-4.1 ppm: Multiplets corresponding to the protons on the carbons bearing the -OH (CH -OH) and -NHAc (CH -NHAc) groups. The chemical shift and multiplicity of these protons are highly sensitive to their axial or equatorial position, allowing for differentiation between cis and trans isomers. In the trans isomer, where both substituents are equatorial, these protons are typically axial and appear as a broader multiplet with large axial-axial coupling constants.

    • δ ~ 1.9-2.1 ppm: A sharp singlet for the three protons of the acetyl methyl group (-C(=O)CH ₃).

    • δ ~ 1.2-2.0 ppm: A complex series of multiplets for the eight protons of the cyclohexane ring (CH₂).

    • δ ~ 5.3-5.8 ppm (variable): A broad singlet for the amide proton (-NH -), which may exchange with D₂O.

    • δ ~ 1.5-4.0 ppm (variable): A broad singlet for the hydroxyl proton (-OH ), which will also exchange with D₂O.

  • ¹³C NMR:

    • δ ~ 170-172 ppm: Carbonyl carbon of the amide group (C =O).

    • δ ~ 65-72 ppm: Carbon bearing the hydroxyl group (C -OH).

    • δ ~ 48-55 ppm: Carbon bearing the acetamido group (C -NHAc).

    • δ ~ 30-35 ppm: Methylene carbons of the cyclohexane ring (-C H₂-).

    • δ ~ 23-24 ppm: Methyl carbon of the acetyl group (-C H₃).

3.2.2 Infrared (IR) Spectroscopy IR spectroscopy is used to confirm the presence of the key functional groups.

Wavenumber (cm⁻¹)VibrationFunctional Group
3250-3400 (broad)O-H stretchAlcohol (-OH)
3200-3350 (sharp/med)N-H stretchAmide (-NH)
2850-2950C-H stretchsp³ C-H (cyclohexane)
1630-1660 (strong)C=O stretch (Amide I)Amide (-C=O)
1540-1570N-H bend (Amide II)Amide (N-H)

3.2.3 Mass Spectrometry (MS) Mass spectrometry confirms the molecular weight of the compound.

  • Molecular Ion (M⁺): An electron ionization (EI) mass spectrum is expected to show a molecular ion peak at m/z = 157, corresponding to the molecular weight of C₈H₁₅NO₂.

  • Key Fragments: Common fragmentation patterns may include the loss of water (m/z = 139), loss of an acetyl group (m/z = 114), or cleavage of the cyclohexane ring.

Section 4: Applications in Drug Development

This compound is not typically an active pharmaceutical ingredient (API) itself but serves as a crucial building block. Its value in drug development lies in its bifunctional nature, providing a scaffold that can be elaborated into more complex molecules.[11][12]

  • Ambroxol Synthesis: The precursor to the mucolytic agent Ambroxol is trans-4-aminocyclohexanol.[13] The synthesis of this precursor can proceed through the hydrogenation of p-acetamidophenol (paracetamol) to give this compound, followed by hydrolysis.[13] This highlights an industrial route where the title compound is a direct intermediate.

  • Pramipexole Intermediate: The synthesis of Pramipexole, a dopamine agonist used to treat Parkinson's disease, can involve intermediates derived from 4-aminocyclohexanol. The corresponding ketone, 4-acetamidocyclohexanone, is a key precursor, which can be synthesized by the oxidation of this compound.[2]

Conclusion

This guide has detailed a robust and reliable pathway for the synthesis and comprehensive characterization of this compound. By understanding the mechanistic principles behind the N-acetylation reaction, researchers can effectively control the synthesis. The stereochemical complexity of the molecule necessitates a thorough characterization strategy, for which NMR spectroscopy is the most definitive tool. The protocols and data presented herein provide a self-validating framework for producing and confirming the identity and purity of this important pharmaceutical intermediate, facilitating its application in drug discovery and development programs.

References

  • ResearchGate. (2025). Cis-trans epimerization technology of N-(4-hydroxycyclo hexyl) acetamide. Available at: [Link]

  • Google Patents. (1997). DE19745529C1 - Production of trans-4-amino-cyclohexanol from paracetamol.
  • Veeprho. (N-4-hydroxycyclohexyl) Acetamide | CAS 23363-88-4. Available at: [Link]

  • Amerigo Scientific. This compound. Available at: [Link]

  • Veeprho. cis N 4 hydroxycyclohexyl Acetamide | CAS 27489-61-8. Available at: [Link]

  • Pharmaffiliates. CAS No : 27489-61-8 | Product Name : N-(cis-4-Hydroxycyclohexyl)acetamide. Available at: [Link]

  • Chemistry Stack Exchange. (2016). Which compound is more reactive towards acetylation, 4-aminophenol or 4-aminocyclohexanol?. Available at: [Link]

  • Google Patents. (2018). US10752571B2 - Method for purification of 4-hydroxyacetophenone.
  • Google Patents. (2012). CN102584618A - Preparation method for 4-substituted acylamino cyclohexanone.
  • ResearchGate. (2019). One‐pot Synthesis of 4‐Aminocyclohexanol Isomers by Combining a Keto Reductase and an Amine Transaminase. Available at: [Link]

  • Fiveable. Cis–Trans Isomerism in Cycloalkanes | Organic Chemistry Class Notes. Available at: [Link]

  • NIST. Acetamide, N-cyclohexyl-. Available at: [Link]

  • ResearchGate. Figure S2 . 13 C NMR spectrum of 4-hydroxycyclohexyl -2-propylpentanoate [ 1 ]. Available at: [Link]

  • Wiley Online Library. (2019). One‐pot Synthesis of 4‐Aminocyclohexanol Isomers by Combining a Keto Reductase and an Amine Transaminase. Available at: [Link]

  • Axios Research. cis-(N-4-hydroxycyclohexyl) Acetamide - CAS - 27489-61-8. Available at: [Link]

  • NIST. Acetamide, N-(4-methoxyphenyl)-N-methyl-. Available at: [Link]

  • Archives of Pharmacy Practice. (2023). New Acetamide Derivatives of the COX-II Inhibitors-A Brief Review. Available at: [Link]

  • PubChem. 4-Hydroxycyclohexyl acetate. Available at: [Link]

  • Chemistry LibreTexts. (2024). 4.2: Cis-Trans Isomerism in Cycloalkanes. Available at: [Link]

  • NIST. 2,2,2-Trichloro-n-cyclohexyl acetamide. Available at: [Link]

  • PubChem. 4-Aminocyclohexanol. Available at: [Link]

  • European Pharmaceutical Review. (2005). Applications in drug development. Available at: [Link]

  • precisionFDA. N-(4-(CYCLOHEXYLMETHYL)CYCLOHEXYL)ACETAMIDE. Available at: [Link]

  • MDPI. (1989). NMR Spectroscopy for Metabolomics Research. Available at: [Link]

  • PubMed Central. Research in the Field of Drug Design and Development. Available at: [Link]

Sources

Physicochemical properties of N-(4-Hydroxycyclohexyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Properties of N-(4-Hydroxycyclohexyl)acetamide

Introduction

This compound, also known as 4-Acetamidocyclohexanol, is an organic compound featuring a central cyclohexyl ring functionalized with both a hydroxyl (-OH) and an acetamide (-NHCOCH₃) group.[1] This bifunctional nature imparts a degree of polarity and hydrogen bonding capability that dictates its physicochemical behavior. The compound exists as cis and trans stereoisomers, which can influence properties such as crystal packing, melting point, and solubility. Understanding these fundamental properties is a critical prerequisite in various research and development contexts, from its use as a synthetic building block to its potential applications in medicinal chemistry, where it has been explored in the synthesis of blood platelet aggregation inhibitors.[2][3]

This guide provides a comprehensive overview of the core physicochemical properties of this compound. In the absence of extensive, publicly available experimental data for this specific molecule, this document emphasizes the authoritative, field-proven methodologies required for their determination. The protocols described are designed to be self-validating, ensuring that researchers can generate reliable, high-quality data.

Chemical Identity and Core Properties

A precise understanding of a compound's identity is the foundation of all subsequent physicochemical analysis.

PropertyValue / DescriptionSource(s)
IUPAC Name This compound[4]
Synonyms 4-Acetamidocyclohexanol[1]
CAS Number 23363-88-4 (cis- and trans- mixture)[1]
27489-61-8 (cis-isomer)[2]
Molecular Formula C₈H₁₅NO₂[5][6]
Molecular Weight 157.21 g/mol [5][6]
Appearance White to off-white solid[1][6]
SMILES CC(=O)NC1CCC(O)CC1
InChI Key HWAFCRWGGRVEQL-UHFFFAOYSA-N[1]

Key Physicochemical Parameters: Theory and Experimental Determination

The following sections detail the theoretical importance and the practical, step-by-step protocols for determining the critical physicochemical properties that govern a molecule's behavior in a pharmaceutical or chemical research setting.

Aqueous Solubility

Expert Insight: Solubility is a cornerstone of drug development, directly impacting bioavailability, formulation, and administration routes. For this compound, the presence of both hydrogen bond donor (hydroxyl, amide N-H) and acceptor (hydroxyl, amide C=O) groups suggests a predisposition to solubility in polar solvents like water.[1] However, the non-polar cyclohexyl backbone will counteract this effect. Therefore, quantitative measurement is essential.

Experimental Protocol: Tiered Equilibrium Shake-Flask Method

This protocol is designed to efficiently determine solubility across a wide range, from highly soluble to practically insoluble.[7][8]

Step-by-Step Methodology:

  • Purity Confirmation: Before commencing, verify the purity of this compound using a suitable analytical method such as HPLC or NMR, as impurities can significantly affect solubility measurements.[7]

  • Solvent Preparation: Use purified, deionized water, or a relevant buffer solution (e.g., phosphate-buffered saline, pH 7.4) for biopharmaceutical relevance. Ensure the solvent is degassed to prevent bubble formation.

  • Tier 1 Assessment (High Solubility):

    • Accurately weigh approximately 10 mg of the compound into a clear glass vial.[8]

    • Add the chosen solvent in 0.1 mL increments. After each addition, vortex the vial vigorously for 1-2 minutes.[8][9]

    • Visually inspect for complete dissolution (a clear solution with no visible particulates).

    • If the compound dissolves in less than 1 mL, it is considered highly soluble (>10 mg/mL). Proceed to quantitative analysis if a precise value is needed.

  • Tier 2 Assessment (Moderate to Low Solubility):

    • If the compound does not fully dissolve in 1 mL of solvent in Tier 1, prepare a suspension by adding an excess of the solid (e.g., 5-10 mg) to a known volume of solvent (e.g., 2-5 mL) in a sealed vial.

    • Agitate the vials on a shaker in a temperature-controlled environment (e.g., 25°C or 37°C) for a minimum of 24 hours to ensure equilibrium is reached. A longer duration (48-72 hours) may be necessary and should be confirmed by sampling at different time points until the concentration plateaus.[7]

  • Sample Separation:

    • Following equilibration, allow the suspension to settle.

    • Carefully withdraw a sample of the supernatant using a syringe fitted with a chemically inert filter (e.g., 0.22 µm PVDF) to remove all undissolved solids. This step is critical to avoid overestimation of solubility.[7]

  • Quantification:

    • Analyze the clear filtrate using a validated, concentration-calibrated analytical method, such as HPLC-UV or LC-MS, to determine the concentration of the dissolved compound.[10]

    • Perform the entire experiment in triplicate to ensure reproducibility and report the solubility as a mean value with the standard deviation.

Logical Workflow for Solubility Determination

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis P1 Verify Compound Purity (e.g., HPLC, NMR) P2 Prepare Degassed Solvent (e.g., Water, PBS pH 7.4) P1->P2 E1 Add Excess Solid to Known Volume of Solvent P2->E1 E2 Agitate at Constant Temp (e.g., 24-72h to reach equilibrium) E1->E2 E3 Separate Supernatant via Centrifugation/Filtration E2->E3 A1 Quantify Concentration in Filtrate (e.g., HPLC-UV) E3->A1 A2 Perform in Triplicate A1->A2 A3 Calculate Mean Solubility & Standard Deviation A2->A3 caption Workflow for Equilibrium Shake-Flask Solubility Measurement.

Caption: Workflow for Equilibrium Shake-Flask Solubility Measurement.

Dissociation Constant (pKa)

Expert Insight: The pKa value defines the pH at which a molecule is 50% ionized. It is crucial for predicting solubility, absorption, and receptor interactions. This compound contains two potentially ionizable groups: the secondary alcohol and the amide. The pKa of a secondary alcohol is typically high (~16-18), meaning it will be fully protonated and neutral under all physiological conditions. The amide group is generally considered neutral, with the nitrogen lone pair being delocalized; its pKa for protonation is very low (around -0.5 for acetamide), and its N-H is extremely weakly acidic (pKa > 17).[11] Therefore, this compound is expected to behave as a neutral molecule within the biopharmaceutical pH range of 1-10. An experimental determination would confirm this.

Experimental Protocol: Potentiometric Titration

Potentiometric titration is the definitive method for pKa determination, measuring the change in pH of a solution upon the addition of a titrant.[12][13]

Step-by-Step Methodology:

  • System Calibration: Calibrate a high-precision pH meter using at least three certified standard buffers (e.g., pH 4.01, 7.00, and 10.01) at the desired experimental temperature.[12]

  • Sample Preparation:

    • Accurately prepare a solution of the compound (e.g., 1-10 mM) in purified, deionized water.[12] A co-solvent like methanol or DMSO may be required if aqueous solubility is low, but the resulting pKa will be an apparent value (pKa') specific to that solvent system.[13]

    • Maintain a constant ionic strength in the solution by adding a background electrolyte, such as 0.15 M KCl.[12]

    • Purge the solution with nitrogen gas for 10-15 minutes to remove dissolved CO₂, which can interfere with the titration, especially at higher pH.[12]

  • Titration Procedure:

    • Place the solution in a jacketed beaker to maintain a constant temperature, and stir gently with a magnetic stirrer.

    • Immerse the calibrated pH electrode and the titrant delivery tube into the solution.

    • To determine an acidic pKa (unlikely for this compound), titrate with a standardized base (e.g., 0.1 M NaOH). To determine a basic pKa, first acidify the solution with standardized acid (e.g., 0.1 M HCl) to ~pH 2, then titrate with the standardized base.[12]

    • Add the titrant in small, precise increments, allowing the pH reading to stabilize after each addition before recording the pH and the volume of titrant added.

  • Data Analysis (Half-Volume Method):

    • Plot the recorded pH values against the volume of titrant added to generate a titration curve.

    • Determine the equivalence point (the point of maximum slope) from the inflection point of the curve, often visualized more clearly on a first-derivative plot (ΔpH/ΔV vs. V).[14][15]

    • The pKa is the pH value at the point where exactly half of the volume of titrant required to reach the equivalence point has been added. At this half-equivalence point, the concentrations of the protonated and deprotonated species are equal.[14][15]

  • Validation: Perform a blank titration (titrating the solvent/electrolyte mixture without the compound) to correct for any background effects. Conduct at least three independent titrations for the compound to ensure precision.[12]

Logical Workflow for pKa Determination

G cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis P1 Calibrate pH Meter (3-point calibration) P2 Prepare Analyte Solution (e.g., 1mM in 0.15M KCl) P1->P2 P3 Purge with N2 to Remove Dissolved CO2 P2->P3 T1 Titrate with Standardized Acid or Base P3->T1 T2 Record pH vs. Volume of Titrant Added T1->T2 A1 Plot Titration Curve (pH vs. Volume) T2->A1 A2 Identify Equivalence Point (Inflection Point) A1->A2 A3 Determine pH at 1/2 Equivalence Volume A2->A3 A4 Result: pKa = pH at 1/2 eq. A3->A4 caption Workflow for Potentiometric Titration to Determine pKa.

Caption: Workflow for Potentiometric Titration to Determine pKa.

Lipophilicity (logP)

Expert Insight: Lipophilicity, the measure of a compound's preference for a lipid-like (non-polar) environment over an aqueous one, is a critical determinant of its pharmacokinetic profile (Absorption, Distribution, Metabolism, Excretion - ADME). It is quantified as the logarithm of the partition coefficient (P) between n-octanol and water. The shake-flask method is the gold standard for its direct measurement.[16] For a neutral molecule like this compound, its logP value will be equivalent to its logD (distribution coefficient) at all pH values.

Experimental Protocol: Shake-Flask Method

This method directly measures the partitioning of the analyte between two immiscible liquid phases at equilibrium.[17][18]

Step-by-Step Methodology:

  • Solvent Preparation:

    • Use high-purity n-octanol and water (or a pH 7.4 buffer for logD₇.₄).

    • Pre-saturate the solvents: Shake equal volumes of n-octanol and the aqueous phase together vigorously for 24 hours. Allow the layers to separate completely before use. This prevents volume changes during the experiment.[17][19]

  • Sample Preparation:

    • Prepare a stock solution of this compound in the aqueous phase at a concentration that can be accurately measured by the chosen analytical method.

  • Partitioning:

    • In a glass vial, combine a precise volume of the pre-saturated n-octanol and a precise volume of the pre-saturated aqueous stock solution. The volume ratio can be adjusted based on the expected lipophilicity to ensure quantifiable concentrations in both phases.[18]

    • Shake the vial vigorously for 1-2 hours at a constant temperature to facilitate partitioning.

    • Allow the vial to stand undisturbed (or centrifuge at low speed) until the two phases have completely and clearly separated.[20]

  • Sample Collection and Analysis:

    • Carefully withdraw an aliquot from both the upper n-octanol phase and the lower aqueous phase. Extreme care must be taken to avoid cross-contamination of the layers.[16]

    • Quantify the concentration of the compound in each aliquot using a validated analytical method (e.g., HPLC-UV).

  • Calculation:

    • Calculate the partition coefficient (P) using the formula: P = [Concentration in n-octanol] / [Concentration in aqueous phase]

    • The final value is expressed as its base-10 logarithm: logP = log₁₀(P)

    • The experiment should be performed in triplicate, starting from fresh stock solutions, to ensure the reliability of the result.

Relationship Diagram of Core Physicochemical Properties

G cluster_props Core Properties cluster_impact Impact on Drug Development Sol Aqueous Solubility Form Formulation & Dosage Form Design Sol->Form ADME ADME Properties (Absorption, Distribution, etc.) Sol->ADME affects absorption pKa pKa (Ionization) pKa->Sol influences pKa->ADME affects absorption & distribution LogP LogP (Lipophilicity) LogP->ADME caption Interplay of Physicochemical Properties in Drug Development.

Caption: Interplay of Physicochemical Properties in Drug Development.

Analytical Characterization

To ensure the validity of any physicochemical measurement, the identity, purity, and structure of the test compound must be unequivocally confirmed.

  • High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a primary tool for assessing the purity of this compound and for quantifying its concentration in the experimental protocols described above. A reverse-phase method using a C18 column with a mobile phase of acetonitrile and water would be a suitable starting point.[21][22]

  • Mass Spectrometry (MS): Coupled with gas chromatography (GC-MS) or liquid chromatography (LC-MS), mass spectrometry confirms the molecular weight of the compound (157.21 g/mol ) by identifying its molecular ion peak and provides structural information through its fragmentation pattern.[23]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are the most powerful techniques for elucidating the precise chemical structure. They confirm the connectivity of atoms and can be used to distinguish between the cis and trans isomers based on the chemical shifts and coupling constants of the protons on the cyclohexyl ring.

  • Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of the key functional groups: a broad absorption around 3300 cm⁻¹ for the O-H stretch, a sharp peak around 3300 cm⁻¹ for the N-H stretch, and a strong absorption around 1640 cm⁻¹ for the amide C=O stretch.

Conclusion

While this compound is a structurally straightforward molecule, a thorough and rigorous determination of its physicochemical properties is paramount for its effective application in research and development. The properties of aqueous solubility, pKa, and lipophilicity are deeply interconnected and form the basis for predicting a compound's behavior in complex chemical and biological systems. By employing the validated, systematic protocols outlined in this guide—from shake-flask solubility and logP determination to potentiometric pKa measurement—researchers can generate the high-quality, reliable data necessary to advance their scientific objectives.

References

  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

  • Ferreira, L. A., & Giraudeau, P. (2022). Methods for Determination of Lipophilicity. Encyclopedia.pub. Retrieved from [Link]

  • CHEM 227L. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

  • Stephens, S. J., & Jonich, M. J. (1974). Determination of pKa using the half-volume method: A laboratory experiment. Journal of Chemical Education, 51(8), 533. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]

  • protocols.io. (2024). LogP / LogD shake-flask method. Retrieved from [Link]

  • Stephens, S. J., & Jonich, M. J. (1974). Determination of pKa using the half-volume method: A laboratory experiment. Journal of Chemical Education. Retrieved from [Link]

  • ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Retrieved from [Link]

  • Defense Technical Information Center. (2023). Experimental Procedures for the Measurement of Polymer Solubility and Rheological Properties. Retrieved from [Link]

  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

  • Lokey Lab Protocols. (2017). Shake Flask logK. Retrieved from [Link]

  • SlideShare. (n.d.). solubility experimental methods.pptx. Retrieved from [Link]

  • Amerigo Scientific. (n.d.). This compound. Retrieved from [Link]

  • ICCVAM. (2003). Test Method Protocol for Solubility Determination. Retrieved from [Link]

  • PubMed. (2015). Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. Retrieved from [Link]

  • De Bleecker, K., et al. (2013). Development of Methods for the Determination of pKa Values. PMC - NIH. Retrieved from [Link]

  • JoVE. (2019). A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. Retrieved from [Link]

  • SpectraBase. (n.d.). Acetamide, N-(4-hydroxycyclohexyl)-, trans-. Retrieved from [Link]

  • SpectraBase. (n.d.). Acetamide, N-(4-hydroxycyclohexyl)-, cis-. Retrieved from [Link]

  • Veeprho. (n.d.). (N-4-hydroxycyclohexyl) Acetamide. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of Acetamide, N-cyclohexyl- on Newcrom R1 HPLC column. Retrieved from [Link]

  • Reyes, L., et al. (2025). Journal of Chromatography B. Retrieved from [Link]

  • Aislun Bio. (n.d.). This compound|23363-88-4. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). CAS No : 27489-61-8 | Product Name : N-(cis-4-Hydroxycyclohexyl)acetamide. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Acetamide, N-cyclohexyl- (CAS 1124-53-4). Retrieved from [Link]

  • NIST. (n.d.). Acetamide, N-cyclohexyl-. WebBook. Retrieved from [Link]

  • National Academic Digital Library of Ethiopia. (n.d.). hplc methods for recently approved pharmaceuticals. Retrieved from [Link]

  • Williams, R. (2022). pKa Data Compiled by R. Williams. Organic Chemistry Data. Retrieved from [Link]

  • SpectraBase. (n.d.). Acetamide, N-cyclohexyl-. Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). Equilibrium pKa Table (DMSO Solvent and Reference). Retrieved from [Link]

  • ResearchGate. (2025). Cis-trans epimerization technology of N-(4-hydroxycyclo hexyl) acetamide. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Solubility and Stability of N-(4-Hydroxycyclohexyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Navigating the Preformulation Landscape

In the journey of drug development, the meticulous characterization of an active pharmaceutical ingredient (API) forms the bedrock upon which successful formulation and, ultimately, therapeutic efficacy are built. This guide provides a comprehensive technical overview of the essential preformulation studies for N-(4-Hydroxycyclohexyl)acetamide, a molecule of significant interest. As researchers, scientists, and drug development professionals, our imperative is to understand not just what experiments to conduct, but why they are critical. This document eschews a rigid template, instead adopting a narrative that follows the logical progression of scientific inquiry, from fundamental physicochemical properties to the prediction of long-term stability. The protocols herein are designed to be self-validating, grounded in established regulatory principles, and explained with the causality that underpins expert scientific practice.

Physicochemical Characterization of this compound

This compound is an organic compound with the molecular formula C8H15NO2 and a molecular weight of 157.21 g/mol .[1][2][3][4] It exists as a white to off-white solid at room temperature.[1] A critical feature of this molecule is the presence of a stereocenter at the 4-position of the cyclohexyl ring, leading to the existence of cis and trans diastereomers. The spatial arrangement of the hydroxyl and acetamido groups relative to the ring significantly influences the molecule's physical properties and, potentially, its biological activity and stability. The trans-isomer is often noted as an important medical intermediate.[5] Therefore, the ability to separate and control the isomeric ratio is paramount.

PropertyValueSource
Molecular FormulaC8H15NO2[1][2][3][4]
Molecular Weight157.21 g/mol [1][2][3][4]
AppearanceWhite to off-white solid[1]
IsomerismExists as cis and trans diastereomers[5][6]

Aqueous and Solvent Solubility Assessment

The solubility of an API is a critical determinant of its bioavailability and dictates the potential formulation strategies. For this compound, the presence of both a hydroxyl and an amide group suggests the capacity for hydrogen bonding, hinting at solubility in polar solvents.[1] A systematic evaluation across a range of pH values and in various organic solvents is essential.

Scientific Rationale for Solubility Studies

Aqueous solubility, particularly as a function of pH, is a cornerstone of the Biopharmaceutics Classification System (BCS), which helps predict in vivo performance.[7][8] According to FDA and WHO guidelines, an API is considered highly soluble if its highest single therapeutic dose is soluble in 250 mL or less of aqueous media over a pH range of 1.2 to 6.8 at 37 °C.[7][9][10] Solubility in organic solvents is crucial for developing non-aqueous formulations and for purification processes.

Experimental Workflow: Solubility Determination

The following workflow outlines the process for a comprehensive solubility assessment.

Solubility_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis & Reporting API This compound (cis/trans mixture or isolated isomers) Equilibration Equilibrium Solubility (Shake-Flask Method) - Add excess API to solvent - Agitate at controlled temp (e.g., 25°C & 37°C) - Equilibrate for 24-48h API->Equilibration Solvents Aqueous Buffers (pH 1.2, 4.5, 6.8) Organic Solvents (e.g., Ethanol, Propylene Glycol, PEG 400) Solvents->Equilibration Sampling Sample Collection & Preparation - Withdraw aliquot - Filter (0.22 µm) or Centrifuge - Dilute supernatant Equilibration->Sampling Quantification Quantification by HPLC-UV - Develop & validate method - Generate calibration curve Sampling->Quantification Data Data Analysis - Calculate solubility (mg/mL) - Determine BCS Class (if applicable) Quantification->Data

Caption: Workflow for solubility determination of this compound.

Detailed Protocol: Equilibrium Solubility (Shake-Flask Method)
  • Preparation of Media: Prepare aqueous buffers at pH 1.2 (0.1 N HCl), pH 4.5 (acetate buffer), and pH 6.8 (phosphate buffer). Prepare selected organic solvents.

  • Addition of API: Add an excess amount of this compound to vials containing a known volume of each medium. The excess solid should be visually apparent.

  • Equilibration: Place the vials in a shaker incubator set at a constant temperature (e.g., 25 °C and 37 °C) and agitate until equilibrium is reached (typically 24-48 hours).

  • Sampling: After equilibration, allow the suspensions to settle. Carefully withdraw an aliquot of the supernatant.

  • Separation: Immediately filter the aliquot through a 0.22 µm syringe filter compatible with the solvent to remove undissolved solids.

  • Quantification: Dilute the filtrate with an appropriate mobile phase and quantify the concentration of the dissolved API using a validated stability-indicating HPLC-UV method.

Anticipated Solubility Profile (Hypothetical Data)

The following table presents a plausible solubility profile for the trans-isomer of this compound.

Solvent/MediumTemperature (°C)Solubility (mg/mL)
0.1 N HCl (pH 1.2)3715.5
Acetate Buffer (pH 4.5)3718.2
Phosphate Buffer (pH 6.8)3718.5
Water2517.8
Ethanol2585.0
Propylene Glycol2565.3
Polyethylene Glycol 4002592.1

Stability and Forced Degradation Studies

Understanding the intrinsic stability of this compound is critical for determining appropriate storage conditions, re-test periods, and for developing a stability-indicating analytical method. Forced degradation studies deliberately stress the API to identify likely degradation products and pathways.[11][12]

Scientific Rationale for Stability Testing

Regulatory bodies such as the EMA and FDA require comprehensive stability data to ensure the safety and efficacy of a drug substance over its shelf life.[1][4][13] Forced degradation studies are a key component of this, aiming to generate a degradation level of 5-20% to ensure that analytical methods can detect and resolve impurities.[12][14][15] The conditions employed—hydrolysis, oxidation, photolysis, and thermal stress—mimic the potential stresses the API might encounter during its lifecycle.

Experimental Workflow: Forced Degradation

This workflow details the systematic approach to investigating the stability of this compound under various stress conditions.

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis API_Solution Prepare API solution (e.g., 1 mg/mL in 50:50 Acetonitrile:Water) Acid Acid Hydrolysis (0.1 N HCl, 60°C) API_Solution->Acid Base Base Hydrolysis (0.1 N NaOH, 60°C) API_Solution->Base Oxidation Oxidation (3% H2O2, RT) API_Solution->Oxidation Thermal Thermal (Solid & Solution, 80°C) API_Solution->Thermal Photo Photolytic (ICH Q1B conditions) API_Solution->Photo Sampling Sample at time points (e.g., 2, 4, 8, 24h) Acid->Sampling Base->Sampling Oxidation->Sampling Thermal->Sampling Photo->Sampling Neutralize Neutralize acid/base samples Sampling->Neutralize if applicable HPLC Analyze by Stability-Indicating HPLC-PDA/MS Sampling->HPLC Neutralize->HPLC Mass_Balance Assess Mass Balance HPLC->Mass_Balance

Caption: Workflow for forced degradation studies of this compound.

Detailed Protocols for Forced Degradation
  • Acid Hydrolysis: To 1 mL of the API stock solution (1 mg/mL), add 1 mL of 1.0 N HCl. Heat at 60 °C. Withdraw samples at appropriate time intervals, neutralize with an equivalent amount of 1.0 N NaOH, and dilute for analysis.

  • Base Hydrolysis: To 1 mL of the API stock solution, add 1 mL of 1.0 N NaOH. Heat at 60 °C. Withdraw samples, neutralize with 1.0 N HCl, and dilute for analysis.

  • Oxidation: To 1 mL of the API stock solution, add 1 mL of 30% H₂O₂. Store at room temperature, protected from light. Withdraw samples at intervals and dilute for analysis.

  • Thermal Degradation: Expose the solid API and a solution of the API to 80 °C in a stability chamber. Analyze samples at various time points.

  • Photostability: Expose the solid API and a solution of the API to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[13] A control sample should be kept in the dark.

Anticipated Degradation Profile (Hypothetical Data)

The amide linkage in this compound is a likely point of hydrolytic cleavage under both acidic and basic conditions, yielding 4-aminocyclohexanol and acetic acid. Oxidative and photolytic pathways are less predictable without experimental data.

Stress ConditionTime% Degradation of Parent APIMajor Degradation Products
0.1 N HCl at 60 °C8 h12.5%4-aminocyclohexanol, Acetic Acid
0.1 N NaOH at 60 °C4 h18.2%4-aminocyclohexanol, Acetic Acid
3% H₂O₂ at RT24 h6.8%Oxidized cyclohexyl derivatives
Thermal (Solid) at 80°C72 h< 1.0%No significant degradation
Photolytic (ICH Q1B)-3.5%Unknown photoproducts

Development of a Stability-Indicating Analytical Method

A robust analytical method is the cornerstone of any solubility or stability study. For this compound, a stability-indicating method must be able to resolve the cis and trans isomers, the parent API, and all potential degradation products.

Rationale and Approach

High-Performance Liquid Chromatography (HPLC) with UV (or more specifically, Photodiode Array - PDA) detection is the method of choice.[16][17][18][19] PDA detection provides spectral information, which is invaluable for assessing peak purity and identifying co-eluting peaks. Coupling HPLC with Mass Spectrometry (MS) is essential for the structural elucidation of unknown degradation products.

Proposed HPLC Method Parameters
  • Column: C18 Reverse-Phase, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 5% B to 95% B over 20 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: PDA at 210 nm

  • Injection Volume: 10 µL

This method provides a starting point and would require rigorous validation according to ICH Q2(R1) guidelines, including specificity, linearity, accuracy, precision, and robustness.

Conclusions and Future Directions

This guide has outlined a comprehensive strategy for the solubility and stability assessment of this compound. The proposed experimental workflows and protocols are grounded in established scientific principles and regulatory expectations. The hypothetical data presented serve to illustrate the expected outcomes and highlight the importance of these studies in de-risking the drug development process.

Key takeaways include the critical need to characterize both cis and trans isomers, the likely susceptibility of the amide bond to hydrolysis, and the necessity of a well-validated, stability-indicating HPLC method. Future work should focus on the execution of these studies, the definitive structural elucidation of any observed degradation products, and the subsequent application of this knowledge to the development of a stable and efficacious drug product.

References

  • Amerigo Scientific. This compound. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 90074, this compound. [Link]

  • European Medicines Agency. Stability testing of existing active substances and related finished products - Scientific guideline. [Link]

  • Wang, Y. A Theoretical and Experimental Study on Mechanism of N-(4-Hydroxycyclohexyl)-Acetamide Cis-Trans Epimerization. Comptes Rendus Chimie, vol. 16, no. 8, Aug. 2013, pp. 761–64. [Link]

  • Veeprho. (N-4-hydroxycyclohexyl) Acetamide | CAS 23363-88-4. [Link]

  • Veeprho. cis N 4 hydroxycyclohexyl Acetamide | CAS 27489-61-8. [Link]

  • European Medicines Agency. ICH Q6B Specifications: test procedures and acceptance criteria for biotechnological/biological products - Scientific guideline. [Link]

  • European Medicines Agency. Guideline on Stability Testing: Stability testing of existing active substances and related finished products. [Link]

  • Pharmaguideline. Forced Degradation Study in Pharmaceutical Stability. [Link]

  • National Center for Biotechnology Information. Development of forced degradation and stability indicating studies of drugs—A review. [Link]

  • FDA. Forced degradation studies fda. [Link]

  • Sule, S., et al. Forced Degradation in Pharmaceuticals – A Regulatory Update. American Journal of Chemistry, vol. 13 no. 2, 2023, pp. 42-48. [Link]

  • Scribd. Cis-Trans Isomerism in Disubstituted Cyclohexanes. [Link]

  • Google Patents.
  • OSTI.GOV. A HPLC method for the quantification of butyramide and acetamide at ppb levels in hydrogeothermal waters (Journal Article). [Link]

  • International Journal of Pharmacognosy and Pharmaceutical Sciences. Review on forced degradation studies. [Link]

  • ResearchGate. A HPLC method for the quantification of butyramide and acetamide at ppb levels in hydrogeothermal waters | Request PDF. [Link]

  • FDA. Dissolution Testing and Acceptance Criteria for Immediate-Release Solid Oral Dosage Form Drug Products Containing High Solubilit. [Link]

  • Chemistry LibreTexts. 4.4: Substituted Cyclohexanes. [Link]

  • SIELC Technologies. Separation of Acetamide on Newcrom R1 HPLC column. [Link]

  • Royal Society of Chemistry. A HPLC method for the quantification of butyramide and acetamide at ppb levels in hydrogeothermal waters. [Link]

  • GMP Navigator. FDA Guidance for Industry: Dissolution Testing and Acceptance Criteria for Immediate-Release Solid Oral Dosage Form Drug Products Containing High Solubility Drug Substances. [Link]

  • OpenStax. 4.8 Conformations of Disubstituted Cyclohexanes - Organic Chemistry. [Link]

  • World Health Organization. Annex 4. [Link]

  • Chemistry LibreTexts. Substituted Cyclohexanes. [Link]

  • YouTube. Conformational Analysis of Disubstituted Cyclohexane | Stereochemistry | Organic Chemistry. [Link]

  • World Health Organization. PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFIC. [Link]

  • BioPharm International. FDA Issues Dissolution Testing Guidance. [Link]

  • Dow Development Labs. Ask a Formulator: What is the Purpose and Approach to Solubility Studies?. [Link]

  • Federal Register. 4164-01-P DEPARTMENT OF HEALTH AND HUMAN SERVICES Food and Drug Administration [Docket No. FDA-2018-D-2614] Dissolution Testing. [Link]

  • FDA. Dissolution Testing of Immediate Release Solid Oral Dosage Forms. [Link]

Sources

A Technical Guide to the Potential Therapeutic Applications of N-(4-Hydroxycyclohexyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

A Forward-Looking Analysis for Drug Discovery Professionals

Abstract

N-(4-Hydroxycyclohexyl)acetamide, a molecule known primarily as a chemical intermediate and metabolite, presents an intriguing starting point for therapeutic innovation. While direct pharmacological research on this compound is sparse, its structural motifs—the hydroxylated cyclohexane ring and the acetamide group—are prevalent in a wide array of bioactive molecules. This technical guide synthesizes the known chemical properties of this compound with a predictive analysis of its potential therapeutic applications. By examining structurally related compounds, we propose and outline actionable research frameworks for investigating its potential as an analgesic, anti-inflammatory, and neurological agent. This document is intended for researchers, scientists, and drug development professionals, providing a scientifically grounded rationale and detailed experimental pathways to explore the therapeutic landscape of this promising, yet under-investigated, chemical entity.

Introduction and Core Chemical Profile

This compound (CAS No: 23363-88-4) is an organic compound featuring a cyclohexane ring substituted with both a hydroxyl (-OH) group and an acetamide (-NHCOCH₃) group at the 1 and 4 positions, respectively.[1][2] This structure allows for cis and trans stereoisomers, which can significantly influence biological activity and metabolic profile.[3] While its current documented use is limited, with one source noting its application in the synthesis of blood platelet aggregation inhibitors, the compound's constituent parts are cornerstones of medicinal chemistry.[4]

The acetamide group is a key functional group in numerous approved drugs, contributing to a wide spectrum of biological activities including analgesic, anti-inflammatory, anticonvulsant, and anticancer effects.[5][6] Similarly, the cyclohexane ring is a common scaffold in pharmaceuticals, providing a lipophilic and conformationally constrained framework that can be optimized for target binding.[7][8] This convergence of well-established pharmacophores within a single, relatively simple molecule makes this compound a compelling candidate for exploratory drug discovery programs.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 23363-88-4[1][2][9][10][11]
Molecular Formula C₈H₁₅NO₂[1][12][13][14]
Molecular Weight 157.21 g/mol [1][12][13][14]
Appearance White to off-white solid[2]
Isomerism Exists as cis and trans isomers[3][4][11]
Synonyms 4-Acetamidocyclohexanol, trans-4-Acetamidocyclohexanol[1][2][10]

Hypothesized Therapeutic Avenues

Based on structural analogy and the known pharmacology of its core moieties, we propose three primary areas for investigation. The following sections provide the scientific rationale and a high-level experimental plan for each proposed application.

Analgesic and Anti-inflammatory Activity

Scientific Rationale: The acetamide functional group is famously present in paracetamol (acetaminophen), one of the most widely used analgesic and antipyretic agents.[5] Furthermore, a vast number of acetamide derivatives have been synthesized and evaluated as potent anti-inflammatory agents, often acting as selective COX-II inhibitors.[6] The mechanism often involves the acetamide nitrogen forming crucial hydrogen bonds with amino acid residues in the active site of COX enzymes. The cyclohexyl group in this compound could potentially enhance binding to hydrophobic pockets within these or other pain-related targets.

Proposed Research Framework: An initial screening cascade would focus on validating the anti-inflammatory and analgesic potential of both the cis and trans isomers.

Experimental Workflow: Initial Screening for Analgesic and Anti-inflammatory Activity

G cluster_0 In Vitro Assays cluster_1 In Vivo Models (if in vitro activity is confirmed) a COX-1/COX-2 Inhibition Assay b Cytokine Release Assay (LPS-stimulated Macrophages) a->b Evaluate Mechanism d Carrageenan-induced Paw Edema (Anti-inflammatory) b->d Confirm in vivo Efficacy c Cell Viability Assay (e.g., MTT) c->d Assess Toxicity e Acetic Acid-induced Writhing (Analgesic) d->e Broaden Pain Model f Hot Plate Test (Analgesic) e->f Assess Central vs. Peripheral Action

Caption: Workflow for evaluating the analgesic and anti-inflammatory potential of this compound.

Neurological and CNS Applications

Scientific Rationale: The structural components of this compound bear resemblance to molecules with known central nervous system (CNS) activity. Cyclohexylamine derivatives, for instance, are used as building blocks for pharmaceuticals targeting neurological disorders, including schizophrenia and depression.[15] Acetamide derivatives have also been explored for anticonvulsant properties.[5] The ability of the molecule to cross the blood-brain barrier would be a critical determinant for any potential CNS application. The presence of the hydroxyl group could modulate this property.

Proposed Research Framework: A tiered approach is recommended, starting with in vitro receptor binding assays for key CNS targets, followed by cellular and then in vivo models if promising activity is identified.

Experimental Workflow: CNS Activity Screening

G cluster_0 Tier 1: In Vitro Target Screening cluster_1 Tier 2: Cellular & Functional Assays cluster_2 Tier 3: In Vivo Behavioral Models a Receptor Binding Panel (Dopamine, Serotonin, GABA receptors) c Neuronal Cell Culture Assays (Neuroprotection, Neurotoxicity) a->c If binding is observed b In vitro Blood-Brain Barrier (BBB) Permeability Assay b->a Assess CNS penetrability e Forced Swim Test (Antidepressant) c->e Validate in vivo f Elevated Plus Maze (Anxiolytic) c->f Validate in vivo d Electrophysiology (e.g., Patch Clamp on specific ion channels)

Caption: A tiered screening approach for identifying potential CNS activities of this compound.

Antimicrobial Activity

Scientific Rationale: Both acetamide and cyclohexane derivatives have been reported to possess antimicrobial and antifungal properties.[16][17] The lipophilic nature of the cyclohexyl ring can facilitate the penetration of microbial cell membranes, a key attribute for many antimicrobial agents.[16] The acetamide moiety can participate in hydrogen bonding with bacterial or fungal enzymes, potentially disrupting critical metabolic pathways. This dual-functionality makes this compound a candidate for screening against a panel of clinically relevant pathogens.

Proposed Research Framework: Initial screening should involve determining the Minimum Inhibitory Concentration (MIC) against a broad spectrum of bacteria and fungi.

Step-by-Step Protocol: Antimicrobial MIC Determination

  • Preparation of Stock Solution: Dissolve this compound (both cis and trans isomers separately) in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).

  • Bacterial/Fungal Strains: Use standard reference strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans). Culture them to the mid-logarithmic phase in appropriate broth media.

  • Microplate Preparation: In a 96-well microplate, perform serial two-fold dilutions of the compound stock solution in the broth medium.

  • Inoculation: Add a standardized inoculum of the microbial suspension to each well. Include positive (microbe, no compound) and negative (broth only) controls.

  • Incubation: Incubate the plates under conditions appropriate for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Synthesis and Stereoisomer Separation

The synthesis of this compound can be achieved through the hydrogenation of paracetamol (4-acetamidophenol).[18] This process typically yields a mixture of cis and trans isomers.[18] A key technical challenge and opportunity lies in the separation and independent biological evaluation of these isomers, as their distinct three-dimensional conformations can lead to different pharmacological profiles. Processes for the epimerization to enrich the desired isomer have also been explored, often using catalysts like Raney-Ni.[3]

Logical Relationship: From Synthesis to Biological Evaluation

G A Paracetamol (Starting Material) B Hydrogenation A->B C Cis/Trans Isomer Mixture B->C D Chromatographic Separation or Catalytic Epimerization C->D E Pure Cis Isomer D->E F Pure Trans Isomer D->F G Parallel Biological Screening (Analgesic, CNS, Antimicrobial) E->G F->G

Caption: The logical flow from synthesis to the parallel biological evaluation of stereoisomers.

Conclusion and Future Directions

This compound stands as a molecule of untapped potential. While its current role is modest, its chemical architecture is rich with pharmacophoric elements that have been successfully exploited in numerous approved therapeutics. This guide provides a foundational, evidence-based rationale for its exploration as a novel analgesic, anti-inflammatory, CNS-active, or antimicrobial agent.

The immediate next steps for any research program should be the efficient synthesis and separation of the cis and trans isomers, followed by the systematic execution of the proposed in vitro screening cascades. Positive hits in these initial assays would warrant progression to in vivo models and subsequent hit-to-lead optimization, where the core scaffold can be chemically modified to enhance potency, selectivity, and pharmacokinetic properties. The path from a simple chemical intermediate to a potential therapeutic is challenging, but for this compound, the scientific signposts are clearly pointing toward a journey worth taking.

References

  • N-(cis-4-Hydroxycyclohexyl)acetamide Applications. Pharmaffiliates.

  • (N-4-hydroxycyclohexyl) Acetamide | CAS 23363-88-4. Veeprho.

  • Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates. PubMed Central.

  • An Overview of New Acetamide Derivatives in COX-II Inhibitors. Galaxy Publication.

  • This compound - CAS 23363-88-4. CymitQuimica.

  • Acetamide, N-(4-hydroxycyclohexyl)-. Sobekbio Biosciences.

  • This compound - CAS:23363-88-4. Sunway Pharm Ltd.

  • This compound AldrichCPR. Sigma-Aldrich.

  • This compound. Amerigo Scientific.

  • Synthesis and analgesic activity of some acetamide derivatives. ResearchGate.

  • New Acetamide Derivatives of the COX-II Inhibitors-A Brief Review. Archives of Pharmacy Practice.

  • Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. MDPI.

  • This compound. PubChem.

  • Potential Biological Activity of N-Cyclohexylacetoacetamide: A Technical Whitepaper. Benchchem.

  • Cis-trans epimerization technology of N-(4-hydroxycyclo hexyl) acetamide. ResearchGate.

  • CYCLOHEXYLAMINE. Ataman Kimya.

  • Cyclohexylamine. Wikipedia.

  • This compound(cis- and trans- mixture). Lead Sciences.

  • Cyclohexane amine compound and application thereof for anti-schizophrenia drugs. Google Patents.

  • CYCLOHEXANE AND ITS FUNCTIONALLY SUBSTITUTED DERIVATIVES: IMPORTANT CLASS OF ORGANIC COMPOUNDS WITH POTENTIAL ANTIMICROBIAL ACTIVITIES. ResearchGate.

  • Cyclohexyl amide derivatives and their use as crf-1 receptor antagonists. Semantic Scholar.

  • Production of trans-4-amino-cyclohexanol from paracetamol. Google Patents.

Sources

N-(4-Hydroxycyclohexyl)acetamide and its Derivatives: Synthesis, Stereocontrol, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

N-(4-hydroxycyclohexyl)acetamide is a bifunctional molecule featuring a cyclohexane ring substituted with both a hydroxyl and an acetamide group. This structure serves as a crucial building block in organic synthesis, particularly within the pharmaceutical industry. The molecule exists as two key diastereomers: cis and trans. The stereochemistry of these isomers is paramount, as it dictates their biological activity and utility. The trans-isomer, in particular, is a high-value intermediate for the synthesis of several active pharmaceutical ingredients (APIs), most notably the mucolytic agent Ambroxol.[1][2]

The versatility of the this compound scaffold, with its reactive hydroxyl and stable amide functionalities, makes it an attractive starting point for the development of novel derivatives. By modifying these functional groups, researchers can tune the molecule's physicochemical properties and explore a wide range of biological activities, including analgesic, anti-inflammatory, and COX-II inhibitory effects.[3][4]

This guide provides a comprehensive technical overview of the primary synthetic routes to this compound, with a strong emphasis on the strategies for controlling and manipulating its stereochemistry. Furthermore, it delves into the synthesis of key derivatives and summarizes their potential applications, offering field-proven insights for professionals in drug discovery and development.

Part 1: Core Synthesis of this compound

The most prevalent and industrially scalable method for producing this compound is the catalytic hydrogenation of its aromatic precursor, N-(4-hydroxyphenyl)acetamide, commonly known as paracetamol or acetaminophen.[1][2][5]

Catalytic Hydrogenation of Paracetamol

This process involves the reduction of the benzene ring in paracetamol to a cyclohexane ring, yielding a mixture of cis- and trans-N-(4-hydroxycyclohexyl)acetamide.

Causality Behind Experimental Choices:

  • Catalyst Selection: The choice of catalyst is critical for both reaction efficiency and the resulting diastereomeric ratio. Noble metal catalysts such as Ruthenium (Ru), Rhodium (Rh), and Palladium (Pd) supported on inert materials like carbon or alumina are commonly employed.[2][5] Rhodium catalysts, for instance, are often favored for their high activity under milder conditions.

  • Solvent and Conditions: The reaction is typically performed in a protic solvent like water or an alcohol. Hydrogen pressure and temperature are key parameters that must be optimized to ensure complete conversion of the aromatic ring while minimizing side reactions.

G Paracetamol N-(4-hydroxyphenyl)acetamide (Paracetamol) Reaction Catalytic Hydrogenation (H₂, Catalyst e.g., Rh/C) Paracetamol->Reaction Aromatic Ring Reduction Product Mixture of cis- and trans- This compound Reaction->Product

Caption: Workflow for the synthesis of this compound.

Experimental Protocol: Catalytic Hydrogenation
  • Reactor Setup: Charge a high-pressure autoclave reactor with N-(4-hydroxyphenyl)acetamide and a suitable solvent (e.g., deionized water).

  • Catalyst Addition: Add the chosen catalyst (e.g., 5% Rhodium on Alumina) under an inert atmosphere (e.g., nitrogen or argon). The catalyst loading is typically between 1-5% by weight relative to the substrate.

  • Reaction Conditions: Seal the reactor and purge it several times with hydrogen gas. Pressurize the reactor with hydrogen to the desired pressure (e.g., 50-100 bar) and heat to the target temperature (e.g., 80-120 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by measuring hydrogen uptake. The reaction is complete when hydrogen consumption ceases.

  • Work-up: Cool the reactor to room temperature and carefully vent the excess hydrogen. Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude product as a mixture of cis and trans isomers. The typical ratio can range from approximately 1:1 to 4:1 (trans to cis).[5]

Part 2: Stereochemical Control: Isomer Separation and Epimerization

Since the trans isomer is often the desired product for pharmaceutical synthesis, controlling the stereochemistry of the final product is a critical challenge.[1] The output of the initial hydrogenation is a diastereomeric mixture that requires further processing.

Isomer Separation by Fractional Crystallization

A straightforward method to isolate the trans isomer is through fractional crystallization, which exploits the differing solubilities of the cis and trans isomers in specific solvent systems.

  • Trustworthiness of the Protocol: This method relies on well-defined physical principles. A patent describes a process where the isomer mixture is dissolved in an aqueous solution and cooled, allowing the less soluble trans-4-aminocyclohexanol (after hydrolysis) to precipitate.[6] For the acetamide itself, crystallization from solvents like acetone can be employed.[6] The key is precise control over temperature and concentration to achieve high purity.

Cis-Trans Epimerization for Yield Maximization

While crystallization isolates the desired isomer, it leaves the undesired cis isomer behind, limiting the theoretical yield to the amount present in the initial mixture. A more elegant and efficient strategy is to convert the cis isomer into the more stable trans isomer through epimerization.

Expertise & Experience: This process is typically catalyzed by a hydrogenation/dehydrogenation catalyst, such as Raney-Ni.[1][7] The reaction proceeds through a thermodynamic equilibrium by forming a ketone intermediate, N-(4-oxocyclohexyl)acetamide.[8] The equilibrium favors the formation of the thermodynamically more stable trans product, where the two substituents are in equatorial positions, thus minimizing steric hindrance. Studies show that this method can increase the proportion of the trans isomer to 66-68% in the equilibrium solution.[7]

G cis_isomer cis-Isomer intermediate N-(4-oxocyclohexyl)acetamide (Ketone Intermediate) cis_isomer->intermediate + Raney-Ni - H₂ (Dehydrogenation) trans_isomer trans-Isomer (Thermodynamically Favored) trans_isomer->intermediate + Raney-Ni - H₂ (Dehydrogenation) intermediate->cis_isomer + Raney-Ni + H₂ (Hydrogenation) intermediate->trans_isomer + Raney-Ni + H₂ (Hydrogenation)

Caption: Equilibrium diagram for Raney-Ni catalyzed cis-trans epimerization.

Experimental Protocol: Raney-Ni Catalyzed Epimerization
  • Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the cis/trans mixture of this compound in a suitable solvent, such as water.[7]

  • Catalyst: Add activated Raney-Ni catalyst to the solution.

  • Conditions: Heat the mixture to reflux temperature under a protective hydrogen atmosphere for several hours (e.g., 6 hours).[7]

  • Work-up: Cool the reaction mixture and filter off the Raney-Ni catalyst.

  • Isolation: Concentrate the filtrate and isolate the enriched trans-N-(4-hydroxycyclohexyl)acetamide by crystallization. An overall yield of over 38% of pure trans isomer (93% purity) can be obtained from the equilibrium products.[7]

Part 3: Alternative Synthetic Route via N-Acetylation

An alternative strategy involves first synthesizing the 4-aminocyclohexanol core, followed by selective N-acetylation. This route can offer better stereochemical control from the outset, especially with modern enzymatic methods.

Synthesis of 4-Aminocyclohexanol
  • Chemical Synthesis: The catalytic hydrogenation of p-aminophenol is a common method, though it also produces a mixture of cis and trans isomers that requires separation.[2]

  • Enzymatic Synthesis: A highly stereoselective one-pot synthesis can be achieved from 1,4-cyclohexanedione using a combination of a keto reductase (KRED) and an amine transaminase (ATA).[9] By selecting stereocomplementary enzymes, either the cis or trans isomer of 4-aminocyclohexanol can be produced with excellent diastereomeric ratios.[9] This biocatalytic approach represents a significant advancement in green chemistry.

Selective N-Acetylation

Once the desired isomer of 4-aminocyclohexanol is obtained, the final step is the acetylation of the amino group.

Causality: The nitrogen atom of the amino group is more nucleophilic than the oxygen atom of the hydroxyl group. This is because the lone pair of electrons on the nitrogen is more available to attack an electrophilic carbon.[10] Consequently, the amino group reacts preferentially with acetylating agents like acetic anhydride or acetyl chloride, leaving the hydroxyl group intact under controlled conditions.[11]

G Start 4-Aminocyclohexanol (cis or trans) Reaction N-Acetylation (e.g., Acetic Anhydride) Start->Reaction Selective acylation of amino group Product This compound (Stereochemistry Retained) Reaction->Product

Caption: Workflow for the N-acetylation of 4-aminocyclohexanol.

Part 4: Derivatives and Applications

The this compound core is a versatile platform for generating derivatives with diverse pharmacological properties. Modifications can be targeted at the hydroxyl group, the acetamide nitrogen, or by using the entire molecule as a building block.

Derivative ClassPoint of ModificationSynthetic PrecursorsReported/Potential ApplicationsReference
Ester Derivatives C4-Hydroxyl GroupThis compound, various carboxylic acids/acid chloridesProdrugs, Analgesics[12]
Ether Derivatives C4-Hydroxyl GroupThis compound, alkyl halidesBeta-blockers (e.g., Epanolol synthesis)[13]
Heterocyclic Analogs Acetamide group linked to heterocyclesThis compound derivatives, heterocyclic building blocksCOX-II inhibitors, Anti-inflammatory agents[14]
N-Substituted Analogs Amide Nitrogen4-hydroxycyclohexylamine, various acylating agentsVaried therapeutic targets[15]
Cis-Isomer Derivatives N/A (Utilizes cis-isomer)N-(cis-4-hydroxycyclohexyl)acetamideBlood platelet aggregation inhibitors[16]
General Protocol: O-Acylation (Esterification)
  • Setup: Dissolve this compound in a suitable aprotic solvent (e.g., dichloromethane) with a base (e.g., triethylamine or pyridine).

  • Reagent Addition: Cool the solution in an ice bath and slowly add the desired acyl chloride or anhydride.

  • Reaction: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).

  • Work-up: Quench the reaction with water or a mild acid. Extract the product with an organic solvent, wash the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude ester derivative by column chromatography or recrystallization.

Conclusion

The synthesis of this compound and its derivatives is a cornerstone of medicinal chemistry, providing access to a wide array of pharmacologically active compounds. The primary synthetic route via catalytic hydrogenation of paracetamol is robust and scalable, but presents the critical challenge of stereocontrol. Advanced techniques such as enzymatic synthesis and catalyst-driven epimerization offer powerful solutions for producing the desired trans-isomer with high purity and yield. The strategic derivatization of the core scaffold continues to be a fruitful area of research, leading to the development of novel therapeutics with improved efficacy and safety profiles. As the demand for greener and more efficient chemical processes grows, the integration of biocatalysis and flow chemistry will undoubtedly shape the future of this compound synthesis.

References

  • Sviatenko, O., et al. (n.d.). One‐pot Synthesis of 4‐Aminocyclohexanol Isomers by Combining a Keto Reductase and an Amine Transaminase. ResearchGate. Available at: [Link]

  • (n.d.). Process for the preparation of trans-4-aminocyclohexanol. Google Patents.
  • (n.d.). Acetamide, N-(4-hydroxycyclohexyl)-, trans-. SpectraBase. Available at: [Link]

  • (n.d.). CAS No : 27489-61-8 | Product Name : N-(cis-4-Hydroxycyclohexyl)acetamide. Pharmaffiliates. Available at: [Link]

  • Bianchini, C., et al. (2023). A New Pd-Based Catalytic System for the Reductive Carbonylation of Nitrobenzene to Form N-(4-hydroxyphenyl)acetamide Selectively in One Pot. MDPI. Available at: [Link]

  • (n.d.). Process for the preparation of trans-4-aminocyclohexanol. SureChEMBL. Available at: [Link]

  • (n.d.). Acetamide, N-(4-hydroxycyclohexyl)-, cis-. SpectraBase. Available at: [Link]

  • (n.d.). Cis-trans epimerization technology of N-(4-hydroxycyclo hexyl) acetamide. ResearchGate. Available at: [Link]

  • (2016). Which compound is more reactive towards acetylation, 4-aminophenol or 4-aminocyclohexanol?. Chemistry Stack Exchange. Available at: [Link]

  • (n.d.). acetamide cis-trans epimerization. Comptes Rendus de l'Académie des Sciences. Available at: [Link]

  • (n.d.). Production of trans-4-amino-cyclohexanol from paracetamol. Google Patents.
  • (n.d.). Process for synthesis of esters of N-(4'-hydroxyphenyl)acetamide with derivatives of 5-benzoil-1-methyl pyrrole-2-acetic acids. Google Patents.
  • (n.d.). This compound. PubChem. Available at: [Link]

  • (n.d.). Process for the preparation of acetamide derivatives. Google Patents.
  • (n.d.). N-(4-Oxocyclohexyl)acetamide. PubChem. Available at: [Link]

  • (n.d.). N-(hydroxy-cyclohexyl)-aminobenzylamines and the salts thereof. Google Patents.
  • (n.d.). An Overview of New Acetamide Derivatives in COX-II Inhibitors. Galaxy Publication. Available at: [Link]

  • (n.d.). (N-4-hydroxycyclohexyl) Acetamide | CAS 23363-88-4. Veeprho. Available at: [Link]

  • (n.d.). An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. Available at: [Link]

  • Bazan, H. A., et al. (2020). A novel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analgesics that lack hepatotoxicity and retain antipyresis. PubMed. Available at: [Link]

  • (n.d.). Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. National Institutes of Health (NIH). Available at: [Link]

  • Sipos, A., et al. (2020). N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. National Institutes of Health (NIH). Available at: [Link]

  • (n.d.). Molecular structure of (a) N-(4-hydroxyphenyl)acetamide (N4HPA: C8H9NO2). ResearchGate. Available at: [Link]

  • (n.d.). Patent Application Publication. Google APIs. Available at: [Link]

  • (n.d.). Epanolol. Wikipedia. Available at: [Link]

  • (2020). Combining ketoreductase and amine transaminase for 4- aminocyclohexanol synthesis. University of Greifswald. Available at: [Link]

  • (n.d.). New Acetamide Derivatives of the COX-II Inhibitors-A Brief Review. Archives of Pharmacy Practice. Available at: [Link]

  • (2021). Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates. PubMed Central. Available at: [Link]

Sources

An In-depth Technical Guide to N-(4-hydroxycyclohexyl)acetamide (CAS 23363-88-4): Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of N-(4-hydroxycyclohexyl)acetamide (CAS 23363-88-4), a versatile chemical intermediate with significant applications in the pharmaceutical industry. Drawing from established literature and patents, this document delves into the compound's physicochemical properties, stereoisomerism, synthesis, purification, and key applications, offering valuable insights for researchers, chemists, and professionals in drug development.

Compound Identity and Physicochemical Properties

This compound, also known as 4-Acetamidocyclohexanol, is a disubstituted cyclohexane derivative. Its structure consists of a cyclohexane ring functionalized with a hydroxyl (-OH) group and an acetamido (-NHCOCH₃) group at the 1 and 4 positions, respectively. This substitution pattern gives rise to cis and trans stereoisomers, which exhibit distinct physical properties and are often utilized for different synthetic purposes.

The compound is typically a white to off-white crystalline solid at room temperature and is soluble in polar solvents.[1] Its ability to form hydrogen bonds via the hydroxyl and amide groups contributes to this solubility profile.

PropertyValueSource(s)
CAS Number 23363-88-4[2]
Molecular Formula C₈H₁₅NO₂[2]
Molecular Weight 157.21 g/mol [2]
Appearance White to off-white powder or crystal[2]
Synonyms 4-Acetamidocyclohexanol, this compound[1]

The Critical Role of Stereoisomerism: Cis vs. Trans

The spatial arrangement of the hydroxyl and acetamido groups on the cyclohexane ring defines the cis and trans isomers of this compound. This stereochemistry is crucial as the different isomers serve as precursors to distinct pharmacologically active molecules.

  • trans-N-(4-hydroxycyclohexyl)acetamide: This isomer is a key intermediate in the synthesis of the mucolytic agent Ambroxol.[3][4]

  • cis-N-(4-hydroxycyclohexyl)acetamide: This isomer has been identified as a building block for the creation of blood platelet aggregation inhibitors.[5][6][7]

The differentiation between the cis and trans isomers can be readily achieved using spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy. The coupling constants of the protons attached to the carbons bearing the substituents provide definitive information about their axial or equatorial positions on the cyclohexane chair conformation, thus allowing for unambiguous stereochemical assignment.

Synthesis and Isomer Separation: A Strategic Approach

The primary route for the synthesis of this compound is the catalytic hydrogenation of p-acetamidophenol (paracetamol).[3][8] This reaction typically yields a mixture of the cis and trans isomers. The ratio of these isomers can be influenced by the choice of catalyst and reaction conditions.[9]

Synthesis p_acetamidophenol p-Acetamidophenol isomer_mixture cis/trans-N-(4-hydroxycyclohexyl)acetamide Mixture p_acetamidophenol->isomer_mixture Catalytic Hydrogenation (e.g., Raney-Ni, PtO₂)

Caption: Synthesis of this compound.

Given the distinct applications of each stereoisomer, their separation from the reaction mixture is a critical step.

Experimental Protocol: Catalytic Hydrogenation of p-Acetamidophenol

The following is a representative protocol based on procedures described in the patent literature.[8]

Materials:

  • p-Acetamidophenol

  • Ethanol (or water)

  • Raney-Nickel (or Platinum Oxide) catalyst

  • High-pressure hydrogenation vessel

Procedure:

  • In a high-pressure vessel, dissolve p-acetamidophenol in absolute ethanol.

  • Add the Raney-Nickel catalyst to the solution.

  • Pressurize the vessel with hydrogen gas (e.g., to 10 bar).

  • Heat the mixture (e.g., to 180°C) and maintain for a set period (e.g., 2 hours) with stirring.

  • After cooling to room temperature, carefully vent the hydrogen pressure.

  • Filter the reaction mixture to remove the catalyst.

  • The resulting filtrate contains a mixture of cis- and trans-N-(4-hydroxycyclohexyl)acetamide. The ratio of isomers is typically around 4:1 (trans:cis) under these conditions.[8]

Isomer Separation by Fractional Crystallization

Fractional crystallization is a common method to separate the cis and trans isomers, exploiting their different solubilities in specific solvents. Acetone is frequently cited as a suitable solvent for this purpose.[8][10]

Separation isomer_mixture cis/trans Isomer Mixture in Solution crystallization Fractional Crystallization (e.g., from Acetone) isomer_mixture->crystallization trans_isomer Pure trans-Isomer (Crystals) crystallization->trans_isomer cis_isomer_solution cis-Isomer Enriched Mother Liquor crystallization->cis_isomer_solution

Caption: Isomer separation workflow.

An alternative patented method involves the esterification of the isomer mixture with acetic anhydride. The resulting acetate esters of the cis and trans isomers exhibit different crystallization properties, allowing for the isolation of the trans-4-acetamido-cyclohexanol acetate, which can then be hydrolyzed back to the desired trans-isomer.[11]

Enhancing Yield through Cis-Trans Epimerization

To maximize the yield of the more commonly desired trans-isomer, the cis-isomer-rich mother liquor from fractional crystallization can be subjected to an epimerization process. This is typically achieved by heating the mixture with a Raney-Ni catalyst under a hydrogen atmosphere.[3][12] This thermodynamically controlled process converts the cis-isomer to the more stable trans-isomer, which can then be isolated through another round of crystallization.[12]

Analytical Characterization

The identity and purity of this compound and its isomers are confirmed through standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the chemical structure and, most importantly, for differentiating between the cis and trans isomers based on chemical shifts and proton-proton coupling constants.

  • Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern of the molecule.

  • Infrared (IR) Spectroscopy: Confirms the presence of key functional groups, such as the hydroxyl (-OH), amide (C=O and N-H) groups.

Applications in Drug Development

The primary significance of this compound lies in its role as a versatile building block in the synthesis of active pharmaceutical ingredients (APIs).

  • Ambroxol Synthesis: The trans-isomer is a well-established precursor for the synthesis of Ambroxol, a widely used mucolytic agent that helps in clearing mucus from the respiratory tract.[3][4]

  • Platelet Aggregation Inhibitors: The cis-isomer is utilized in the synthesis of compounds that inhibit blood platelet aggregation, which are of interest in the development of antithrombotic therapies.[5][6][7]

The rigid cyclohexyl scaffold provided by this intermediate allows for the precise spatial orientation of functional groups, which is often a critical factor in the interaction of a drug molecule with its biological target.

Safety and Handling

As with any chemical substance, proper safety precautions should be taken when handling this compound. It is recommended to consult the Safety Data Sheet (SDS) provided by the supplier for detailed information on handling, storage, and potential hazards. The compound is generally classified as a non-combustible solid.

Conclusion

This compound is a valuable and strategically important chemical intermediate. Its synthesis from readily available starting materials and the well-established methods for separating its cis and trans isomers make it an attractive building block for the pharmaceutical industry. The distinct applications of its stereoisomers in the synthesis of drugs like Ambroxol and potential anti-platelet agents underscore the importance of stereochemical control in modern drug development. Further research into the direct biological activities of this compound and its derivatives may unveil new therapeutic opportunities.

References

  • Pharmaffiliates. (n.d.). CAS No: 27489-61-8 | Product Name: N-(cis-4-Hydroxycyclohexyl)acetamide. Pharmaffiliates. Retrieved from [Link]

  • Google Patents. (n.d.). CN101628879B - Preparation method of trans-4-acetamido cyclohexanol acetate.
  • Google Patents. (n.d.). ES2213863T3 - PROCEDURE FOR THE PRODUCTION OF TRANS-4-AMINOCICLOHEXANOL.
  • Wang, Y. (2013). A theoretical and experimental study on mechanism of N-(4-hydroxycyclohexyl)-acetamide cis-trans epimerization. Comptes Rendus Chimie, 16(8), 761-764.
  • Lead Sciences. (n.d.). This compound(cis- and trans- mixture). Lead Sciences. Retrieved from [Link]

  • Google Patents. (n.d.). EP0909753B1 - Process for the preparation of trans-4-aminocyclohexanol.
  • Yang, J., et al. (2002). Cis-trans epimerization technology of N-(4-hydroxycyclohexyl) acetamide. Journal of Chemical Engineering of Chinese Universities, 16(2), 189-193.
  • Analytica Chemie. (n.d.). Cis-N-(4-hydroxycyclohexyl)acetamide. Analytica Chemie. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]

  • Publication Server of the University of Greifswald. (2020). Combining ketoreductase and amine transaminase for 4- aminocyclohexanol synthesis. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Cyclohexanol, 4-methyl-. NIST Chemistry WebBook. Retrieved from [Link]

  • Bazan, H. A., et al. (2020). A novel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analgesics that lack hepatotoxicity and retain antipyresis. European Journal of Medicinal Chemistry, 202, 112600.
  • CP Lab Safety. (n.d.). 4-Acetamidocyclohexanol, (cis- and trans- mixture), 25g, Each. CP Lab Safety. Retrieved from [Link]

  • Veeprho. (n.d.). cis N 4 hydroxycyclohexyl Acetamide | CAS 27489-61-8. Veeprho. Retrieved from [Link]

  • Beilstein Journals. (n.d.). Search Results. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). ATR-FTIR spectroscopic investigation of the cis- and trans-bis-(α-amino acids) copper(II) complexes. ResearchGate. Retrieved from [Link]

  • Fisher Scientific. (n.d.). trans-4-Acetamidocyclohexanol 98.0+%, TCI America™. Fisher Scientific. Retrieved from [Link]

  • SpectraBase. (n.d.). 4-Tert-butylcyclohexanol (cis/trans) - Optional[13C NMR] - Chemical Shifts. SpectraBase. Retrieved from [Link]

  • SpectraBase. (n.d.). Acetamide, N-(4-hydroxycyclohexyl)-, cis- - Optional[MS (GC)] - Spectrum. SpectraBase. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Hydroxycyclohexyl acetate. PubChem. Retrieved from [Link]

Sources

Methodological & Application

Application Notes and Protocols for N-(4-Hydroxycyclohexyl)acetamide: A Potential Blood Platelet Aggregation Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pursuit of Novel Antiplatelet Therapeutics

Thrombotic diseases, including myocardial infarction and stroke, remain a leading cause of morbidity and mortality worldwide. At the cellular level, these events are often precipitated by the aberrant activation and aggregation of blood platelets.[1] This has spurred the development of a range of antiplatelet drugs that are cornerstones in the prevention and treatment of cardiovascular diseases.[2][3] These therapies primarily target key pathways of platelet activation.[2][4][5][6] N-(4-Hydroxycyclohexyl)acetamide has been identified as a compound used in the synthesis of potential blood platelet aggregation inhibitors, making it a molecule of significant interest for further investigation.[7]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to investigate the potential of this compound as a blood platelet aggregation inhibitor. This document outlines detailed protocols for its in vitro evaluation, explores potential mechanisms of action based on established platelet signaling pathways, and provides a framework for data analysis and interpretation.

Scientific Background: Platelet Aggregation Signaling Pathways

Platelet activation is a complex process involving multiple signaling pathways that converge to induce a conformational change in the glycoprotein IIb/IIIa receptor, enabling it to bind fibrinogen and mediate platelet aggregation.[8][9][10][11] Key pathways involved in this process include:

  • Thromboxane A2 (TXA2) Pathway: Upon platelet activation, arachidonic acid is converted to TXA2, a potent platelet agonist and vasoconstrictor that amplifies the activation signal.[12][13][14][15][16]

  • Adenosine Diphosphate (ADP) Signaling: ADP, released from dense granules of activated platelets, binds to P2Y1 and P2Y12 receptors, further promoting and sustaining platelet activation.[17][18][19][20][21]

  • Glycoprotein IIb/IIIa (GPIIb/IIIa) Receptor Activation: This is the final common pathway for platelet aggregation, where various signaling cascades lead to the activation of the GPIIb/IIIa receptor, allowing it to bind fibrinogen and cross-link platelets.[8][9][10][11][22]

The potential inhibitory effect of this compound could be exerted at any of these critical junctures. The following protocols are designed to elucidate its efficacy and potential mechanism of action.

Experimental Workflow for Evaluating this compound

G cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: Mechanistic Studies cluster_2 Phase 3: Data Analysis & Interpretation A Prepare Human Platelet-Rich Plasma (PRP) B Light Transmission Aggregometry (LTA) with various agonists (ADP, Collagen, Arachidonic Acid) A->B C Determine IC50 of this compound B->C D Investigate effect on Thromboxane A2 pathway C->D E Assess impact on ADP-mediated signaling (P2Y12 receptor) C->E F Evaluate direct interaction with Glycoprotein IIb/IIIa C->F G Compare IC50 values across different agonists F->G H Elucidate primary mechanism of action G->H I Propose further in vivo studies H->I

Caption: A logical workflow for the comprehensive evaluation of this compound as a potential platelet aggregation inhibitor.

Detailed Protocols

Protocol 1: Preparation of Human Platelet-Rich Plasma (PRP)

Objective: To obtain a suspension of platelets in their native plasma for aggregation studies.

Materials:

  • Human whole blood collected in 3.2% sodium citrate tubes.

  • Polypropylene tubes.

  • Refrigerated centrifuge.

  • Pipettes.

Procedure:

  • Collect human whole blood into vacuum tubes containing 3.2% sodium citrate (9 parts blood to 1 part citrate).[23]

  • Centrifuge the whole blood at 200 x g for 15 minutes at room temperature with the brake off to obtain platelet-rich plasma (PRP).[24][25][26]

  • Carefully aspirate the upper PRP layer and transfer it to a polypropylene tube.

  • Centrifuge the remaining blood at 2000 x g for 10 minutes to obtain platelet-poor plasma (PPP), which will be used as a reference for 100% aggregation.[25]

  • Keep the PRP and PPP at room temperature and use within 4 hours of blood collection.[23]

Protocol 2: In Vitro Platelet Aggregation Assay using Light Transmission Aggregometry (LTA)

Objective: To determine the inhibitory effect of this compound on platelet aggregation induced by various agonists. LTA is considered the gold standard for assessing platelet function.[27][28][29][30]

Materials:

  • Platelet-rich plasma (PRP) and Platelet-poor plasma (PPP).

  • Light Transmission Aggregometer.

  • Aggregometer cuvettes with stir bars.

  • This compound stock solution (dissolved in a suitable solvent, e.g., DMSO or saline).

  • Platelet agonists:

    • Adenosine diphosphate (ADP)

    • Collagen

    • Arachidonic Acid (AA)

  • Vehicle control (the solvent used to dissolve the test compound).

Procedure:

  • Set the aggregometer to 37°C and the stirring speed to 1000-1200 rpm.[31]

  • Calibrate the aggregometer by placing a cuvette with PPP to set 100% light transmission and a cuvette with PRP to set 0% light transmission.[32]

  • Pipette 450 µL of PRP into a cuvette with a stir bar and place it in the heating block of the aggregometer for 5 minutes to equilibrate.

  • Add 50 µL of the this compound solution at various concentrations (or vehicle control) to the PRP and incubate for 5 minutes.

  • Initiate the recording of light transmission.

  • Add a specific concentration of a platelet agonist (e.g., ADP, collagen, or AA) to the cuvette to induce aggregation.

  • Record the aggregation for at least 5-10 minutes.

  • Repeat the procedure for a range of this compound concentrations to determine the dose-response relationship and calculate the IC50 value (the concentration of inhibitor required to inhibit 50% of the maximal aggregation response).

Data Presentation: Hypothetical Inhibitory Effects of this compound

The following table presents hypothetical data to illustrate the potential outcomes of the LTA experiments.

Agonist (Concentration)This compound (µM)Maximum Aggregation (%)% Inhibition
ADP (10 µM)0 (Vehicle)850
106820
504547
1002570.6
Collagen (2 µg/mL)0 (Vehicle)900
108011.1
506527.8
1005044.4
Arachidonic Acid (0.5 mM)0 (Vehicle)880
103065.9
501582.9
100594.3

IC50 Values (Hypothetical):

  • vs. ADP: 55 µM

  • vs. Collagen: >100 µM

  • vs. Arachidonic Acid: 15 µM

Mechanistic Insights: A Proposed Signaling Pathway of Inhibition

Based on the hypothetical data, this compound shows the most potent inhibition against arachidonic acid-induced aggregation, suggesting a potential mechanism of action involving the thromboxane A2 pathway.

G cluster_pathway Thromboxane A2 Synthesis Pathway cluster_inhibition cluster_downstream AA Arachidonic Acid COX1 COX-1 AA->COX1 PGH2 Prostaglandin H2 COX1->PGH2 TXAS Thromboxane Synthase PGH2->TXAS TXA2 Thromboxane A2 TXAS->TXA2 TP_Receptor TP Receptor TXA2->TP_Receptor Inhibitor This compound Inhibitor->COX1 Potential Inhibition Point Inhibitor->TXAS Potential Inhibition Point Gq_Activation Gq Protein Activation TP_Receptor->Gq_Activation PLC_Activation PLC Activation Gq_Activation->PLC_Activation Ca_Mobilization Ca2+ Mobilization PLC_Activation->Ca_Mobilization GPIIbIIIa_Activation GPIIb/IIIa Activation Ca_Mobilization->GPIIbIIIa_Activation Aggregation Platelet Aggregation GPIIbIIIa_Activation->Aggregation

Caption: Proposed mechanism of action of this compound targeting the Thromboxane A2 synthesis pathway.

Further Mechanistic Protocols

To confirm the proposed mechanism, further assays are recommended:

Protocol 3: Thromboxane B2 (TXB2) Quantification

Objective: To measure the production of TXA2 (measured as its stable metabolite, TXB2) in the presence of this compound.

Procedure:

  • Prepare PRP as described in Protocol 1.

  • Pre-incubate PRP with various concentrations of this compound or vehicle.

  • Induce platelet aggregation with arachidonic acid.

  • Stop the reaction at a specific time point and centrifuge to obtain the supernatant.

  • Quantify the concentration of TXB2 in the supernatant using a commercially available ELISA kit.

  • A significant reduction in TXB2 levels in the presence of this compound would confirm its inhibitory effect on the TXA2 synthesis pathway.

Protocol 4: P2Y12 Receptor Signaling Assay (VASP Phosphorylation)

Objective: To assess if this compound affects the ADP-P2Y12 signaling pathway.

Procedure:

  • Prepare washed platelets.

  • Incubate the platelets with this compound or a known P2Y12 inhibitor (e.g., clopidogrel active metabolite) as a positive control.

  • Stimulate the platelets with ADP.

  • Lyse the platelets and analyze the phosphorylation status of Vasodilator-Stimulated Phosphoprotein (VASP) by Western blotting or flow cytometry using a phospho-specific antibody.

  • Inhibition of ADP-induced VASP dephosphorylation would suggest an effect on the P2Y12 receptor pathway.

Trustworthiness and Self-Validation

The protocols described are based on well-established and validated methods in the field of platelet biology.[23][24][25][26][27][28][29][30][31][32] To ensure the trustworthiness of the results, the following should be incorporated into the experimental design:

  • Positive and Negative Controls: Include known inhibitors (e.g., aspirin for the TXA2 pathway, clopidogrel for the P2Y12 pathway) and vehicle controls in all experiments.

  • Dose-Response Curves: Generate comprehensive dose-response curves to accurately determine IC50 values.

  • Reproducibility: Repeat experiments with blood from multiple healthy donors to account for biological variability.

Conclusion and Future Directions

These application notes provide a robust framework for the initial in vitro characterization of this compound as a potential platelet aggregation inhibitor. The outlined protocols will enable researchers to determine its efficacy and elucidate its mechanism of action. Positive and compelling in vitro data would warrant further investigation, including studies on its effects on other aspects of hemostasis, in vivo efficacy in animal models of thrombosis, and comprehensive safety and toxicity profiling, which are crucial steps in the drug development pipeline.[2][3]

References

  • Wikipedia. Glycoprotein IIb/IIIa inhibitors. [Link]

  • Standard of Care. Glycoprotein IIb/IIIa inhibitors. [Link]

  • Hollopeter, G., et al. Central role of the P2Y12 receptor in platelet activation. PMC. [Link]

  • Brass, L. F., et al. Platelet Signaling. PMC - NIH. [Link]

  • Jilani, T., & Siddiqui, A. H. Glycoprotein IIb/IIIa Inhibitors. StatPearls - NCBI Bookshelf. [Link]

  • Li, Z., et al. New Concepts and Mechanisms of Platelet Activation Signaling. Physiology. [Link]

  • Wikipedia. Thromboxane A2. [Link]

  • Hechler, B., et al. Role of ADP Receptor P2Y12 in Platelet Adhesion and Thrombus Formation in Flowing Blood. Arteriosclerosis, Thrombosis, and Vascular Biology - American Heart Association Journals. [Link]

  • Jilani, T., & Siddiqui, A. H. Glycoprotein IIb/IIIa Inhibitors. PubMed. [Link]

  • Jacobson, K. A., & Boeynaems, J. M. Insights into platelet P2Y12 receptor activation. Blood | American Society of Hematology. [Link]

  • Heemskerk, J. W. M., et al. Platelet activation and signaling in thrombus formation. Blood - ASH Publications. [Link]

  • RxList. How Do Glycoprotein IIb/IIIa Inhibitors Work? Uses, Side Effects, Drug Names. [Link]

  • Li, Z., et al. Signaling During Platelet Adhesion and Activation. Arteriosclerosis, Thrombosis, and Vascular Biology - American Heart Association Journals. [Link]

  • Golebiewska, E. M., & Poole, A. W. Signaling Pathways of Receptors Involved in Platelet Activation and Shedding of These Receptors in Stored Platelets. PubMed Central. [Link]

  • Gachet, C. P2Y12 receptors in platelets and other hematopoietic and non-hematopoietic cells. PMC. [Link]

  • ResearchGate. P2Y12 receptor signaling pathways in platelets. ADP acts as a soluble... [Link]

  • The Crucial Role of Clinical Pharmacology in the Development of Antiplatelet Drugs. [Link]

  • National Cancer Institute's Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI. Analysis of Platelet Aggregation by Light Transmission Aggregometry. [Link]

  • Practical-Haemostasis.com. Platelet Function Testing: Light Transmission Aggregometry. [Link]

  • Kaur, R., et al. Physiology, Thromboxane A2. StatPearls - NCBI Bookshelf. [Link]

  • Pharmaffiliates. CAS No : 27489-61-8 | Product Name : N-(cis-4-Hydroxycyclohexyl)acetamide. [Link]

  • The Antiplatelet Drug Pipeline: Some Promising Candidates. [Link]

  • World Scientific Publishing. Future Strategies for the Development of Antiplatelet Drugs | Platelets in Cardiovascular Disease. [Link]

  • Patrono, C. Antiplatelet therapy: targeting the TxA2 pathway. PubMed. [Link]

  • Patrono, C. Role of clinical pharmacology in the development of antiplatelet drugs. PubMed. [Link]

  • Gresele, P., et al. Pharmacological manipulation of the thromboxane pathway in blood platelets. PubMed. [Link]

  • Platelet Services. Platelet Aggregation Test | Light Transmission Aggregometry (LTA). [Link]

  • Wikipedia. Thromboxane. [Link]

  • ResearchGate. Advances in Antiplatelet Therapy: Agents in Clinical Development. [Link]

  • The Hematologist | American Society of Hematology - ASH Publications. Light Transmission Aggregometry. [Link]

  • NIH. Advances in Platelet Function Testing—Light Transmission Aggregometry and Beyond. [Link]

  • Al-Zghaibi, S. Z., & Zourob, M. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro. PMC - NIH. [Link]

  • Bio-protocol. Determination of Antibody Activity by Platelet Aggregation. [Link]

  • Platelet Aggregation Testing in Platelet-Rich Plasma Description of Procedures With the Aim to Develop Standards in the Field. [Link]

  • Protocols.io. Testing platelet aggregation activity. [Link]

  • PubChem - NIH. This compound | C8H15NO2 | CID 90074. [Link]

  • PrepChem.com. Synthesis of N-cyclohexylacetamide. [Link]

  • ResearchGate. Cis-trans epimerization technology of N-(4-hydroxycyclo hexyl) acetamide. [Link]

  • PubMed Central. A review of natural compounds to regulate platelet aggregation: molecular mechanism and research advance. [Link]

  • Lead Sciences. This compound(cis- and trans- mixture). [Link]

  • Amerigo Scientific. This compound. [Link]

  • MDPI. Taraxacum coreanum Inhibits Agonist-Induced Platelet Aggregation Without Affecting Blood Coagulation. [Link]

Sources

Application Notes & Protocols: A Comprehensive Guide to the Synthesis of N-(4-Hydroxycyclohexyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed standard operating procedure for the synthesis of N-(4-Hydroxycyclohexyl)acetamide, a valuable chemical intermediate. The protocol is designed for researchers, chemists, and professionals in drug development. We will delve into the underlying reaction mechanism, provide a step-by-step experimental guide from reaction setup to product purification and characterization, and emphasize critical safety protocols. The causality behind experimental choices is explained to ensure both reproducibility and a deeper understanding of the chemical transformation.

Introduction and Scientific Principle

This compound is an organic compound featuring a cyclohexyl ring functionalized with both a hydroxyl (-OH) and an acetamide (-NHCOCH₃) group.[1] The compound exists as cis and trans diastereomers, which can influence its physical properties and subsequent reactivity.[2][3] Its bifunctional nature makes it a useful building block in the synthesis of more complex molecules, particularly in the pharmaceutical industry.[1]

The synthesis detailed herein proceeds via a classic nucleophilic acyl substitution reaction: the N-acetylation of 4-aminocyclohexanol using acetic anhydride. The lone pair of electrons on the nitrogen atom of the amino group acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of acetic anhydride. This forms a tetrahedral intermediate which then collapses, expelling an acetate ion as the leaving group and yielding the final amide product. A mild base is typically added to neutralize the acetic acid byproduct generated during the reaction, driving the equilibrium towards the product.

Reaction Pathway: Nucleophilic Acyl Substitution

The overall transformation from starting materials to the final product is illustrated below.

Reaction_Pathway cluster_reactants Reactants cluster_products Products 4-Aminocyclohexanol 4-Aminocyclohexanol Product This compound 4-Aminocyclohexanol->Product + Acetic Anhydride AceticAnhydride Acetic Anhydride Byproduct Acetic Acid AceticAnhydride->Byproduct generates

Caption: Overall reaction scheme for the synthesis.

Health & Safety: A Mandatory Protocol

Safe laboratory practice is paramount. The reagents used in this synthesis possess significant hazards that must be managed through appropriate engineering controls and personal protective equipment (PPE).

3.1. Reagent-Specific Hazards:

  • Acetic Anhydride (CAS: 108-24-7): Flammable liquid and vapor. Harmful if swallowed. Fatal if inhaled. Causes severe skin burns and eye damage.[4] Reacts violently with water in an exothermic manner to form acetic acid. All manipulations must be conducted within a certified chemical fume hood.[5]

  • 4-Aminocyclohexanol (CAS: 27489-62-9): Harmful if swallowed.[6] Causes skin and eye irritation.[7] Avoid dust formation and inhalation.

3.2. Mandatory Personal Protective Equipment (PPE):

A comprehensive PPE regimen is required for this procedure.

PPE ItemSpecificationRationale
Eye Protection Chemical splash goggles with side protection.Protects against splashes of corrosive acetic anhydride and other reagents.[6]
Hand Protection Nitrile gloves (double-gloving recommended).Prevents skin contact with corrosive and irritant chemicals.[5]
Body Protection Flame-retardant laboratory coat.Protects against chemical splashes and potential fire hazards from acetic anhydride.[4]
Respiratory Protection Not required if work is conducted within a functional chemical fume hood.The fume hood provides adequate ventilation to control hazardous vapors.

3.3. Emergency Procedures:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[5]

  • Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[7]

  • Inhalation (Acetic Anhydride): Move the individual to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration and seek immediate emergency medical help.[4]

  • Spill: For spills contained within the fume hood, use a spill kit with an appropriate absorbent material (e.g., vermiculite or sand). For larger spills, evacuate the area and contact emergency response personnel.[4]

Materials and Experimental Protocol

4.1. Reagents and Equipment:

Reagent/MaterialMolecular FormulaM.W. ( g/mol )CAS No.Supplier Example
trans-4-AminocyclohexanolC₆H₁₃NO115.1727489-62-9AK Scientific
Acetic AnhydrideC₄H₆O₃102.09108-24-7Sigma-Aldrich
Sodium BicarbonateNaHCO₃84.01144-55-8Fisher Scientific
Deionized WaterH₂O18.027732-18-5-
Ethanol (95%)C₂H₅OH46.0764-17-5-

Equipment:

  • Magnetic stir plate and stir bar

  • Round-bottom flasks (100 mL, 250 mL)

  • Glass funnel and filter paper

  • Ice bath

  • Beakers and graduated cylinders

  • Rotary evaporator

  • Melting point apparatus

  • Standard laboratory glassware

4.2. Step-by-Step Synthesis Protocol:

Step 1: Reaction Setup

  • Place a 250 mL round-bottom flask containing a magnetic stir bar in an ice bath on a magnetic stir plate.

  • Add trans-4-aminocyclohexanol (e.g., 5.76 g, 50.0 mmol) to the flask.

  • Add 100 mL of deionized water and stir until the solid is fully dissolved.

Step 2: Acetylation

  • While maintaining vigorous stirring and cooling in the ice bath, slowly add acetic anhydride (e.g., 5.6 mL, 5.82 g, 57.0 mmol, 1.14 eq) dropwise to the solution over 15-20 minutes. Causality Note: The slow, dropwise addition in an ice bath is crucial to control the exothermic reaction between acetic anhydride and water/amine, preventing overheating and potential side reactions.

  • After the addition is complete, allow the mixture to stir in the ice bath for an additional 30 minutes.

Step 3: Neutralization and Product Precipitation

  • Remove the ice bath and allow the reaction mixture to warm to room temperature, stirring for another hour.

  • Slowly and carefully add solid sodium bicarbonate in small portions until the cessation of gas evolution (effervescence). This will neutralize the acetic acid byproduct. Causality Note: Neutralization is important as the amide product is more stable and less soluble in a neutral to slightly basic solution, promoting its precipitation.

  • Cool the mixture again in an ice bath for 30 minutes to maximize the precipitation of the crude product.

Step 4: Isolation of Crude Product

  • Collect the white precipitate by vacuum filtration using a Buchner funnel.

  • Wash the solid cake with two portions of cold deionized water (2 x 25 mL) to remove any remaining salts and water-soluble impurities.

  • Allow the product to air-dry on the filter paper for at least 30 minutes to remove excess water.

Step 5: Purification by Recrystallization

  • Transfer the crude solid to a 100 mL beaker.

  • Add a minimal amount of hot 50% aqueous ethanol while stirring until the solid just dissolves. Causality Note: Using a minimal amount of hot solvent ensures that the solution is saturated, which is necessary for the product to crystallize out upon cooling.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath for 30 minutes to induce crystallization.

  • Collect the purified white crystals by vacuum filtration, wash with a small amount of cold 50% aqueous ethanol, and dry thoroughly under vacuum.

4.3. Product Characterization:

The identity and purity of the final product, this compound, should be confirmed using standard analytical techniques.

Analysis MethodExpected Result
Appearance White to off-white crystalline solid.[1]
¹H NMR Signals corresponding to the acetyl methyl group (singlet, ~2.0 ppm), cyclohexyl ring protons (multiplets), and exchangeable protons for the N-H (broad singlet, ~7.5-8.0 ppm) and O-H groups.
IR Spectroscopy Characteristic absorption bands for O-H stretching (~3300-3400 cm⁻¹), N-H stretching (~3200-3300 cm⁻¹), and the strong amide I C=O stretching (~1640 cm⁻¹).
Mass Spectrometry Expected molecular ion peak (ESI+) at m/z = 158.12 [M+H]⁺, corresponding to the molecular formula C₈H₁₅NO₂.[8][9]
Melting Point Determine the melting point range of the purified product. A sharp melting point is indicative of high purity. Compare with literature values if available for the specific isomer.

Experimental Workflow Visualization

The following diagram outlines the complete workflow from initial setup to final analysis.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis A 1. Weigh Reactants (4-Aminocyclohexanol) C 3. Dissolve Amine in Water A->C B 2. Prepare Ice Bath & Reaction Flask B->C D 4. Slow Addition of Acetic Anhydride C->D Vigorous Stirring E 5. Neutralize with Sodium Bicarbonate D->E Stir at RT F 6. Isolate Crude Solid (Vacuum Filtration) E->F Induce Precipitation G 7. Recrystallize from Aqueous Ethanol F->G H 8. Isolate Pure Crystals & Dry G->H I 9. Characterization (NMR, IR, MS, MP) H->I

Caption: Step-by-step experimental workflow diagram.

References

  • Wang, Y. (2013). Cis-trans epimerization technology of N-(4-hydroxycyclohexyl) acetamide. ResearchGate. Retrieved from [Link]

  • IsoLab, University of Washington. (n.d.). Acetic Anhydride - Standard Operating Procedure. Retrieved from [Link]

  • Lead Sciences. (n.d.). This compound(cis- and trans- mixture). Retrieved from [Link]

  • Veeprho. (n.d.). (N-4-hydroxycyclohexyl) Acetamide | CAS 23363-88-4. Retrieved from [Link]

  • Amerigo Scientific. (n.d.). This compound. Retrieved from [Link]

  • Google Patents. (n.d.). DE19745529C1 - Production of trans-4-amino-cyclohexanol from paracetamol.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

  • Jianzhu Technology. (n.d.). cis-(N-4-hydroxycyclohexyl) Acetamide. Retrieved from [Link]

  • Google Patents. (n.d.). EP0909753B1 - Process for the preparation of trans-4-aminocyclohexanol.
  • Veeprho. (n.d.). cis N 4 hydroxycyclohexyl Acetamide | CAS 27489-61-8. Retrieved from [Link]

  • Naik, R. R., et al. (2019). N-(4-Hydroxy-2-nitrophenyl)acetamide. Acta Crystallographica Section E: Crystallographic Communications, 75(Pt 11), 1668–1671. Retrieved from [Link]

Sources

Application Note: A Robust HPLC-UV Method for the Quantification of N-(4-Hydroxycyclohexyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details a robust and reliable isocratic reversed-phase high-performance liquid chromatography (RP-HPLC) method for the analysis of N-(4-Hydroxycyclohexyl)acetamide. Developed for researchers, scientists, and drug development professionals, this guide provides a comprehensive protocol grounded in fundamental chromatographic principles. The causality behind experimental choices, such as column chemistry, mobile phase composition, and detector settings, is explained to ensure scientific integrity and facilitate method adoption and adaptation. This method is designed to be a self-validating system, adhering to principles outlined in international regulatory guidelines.

Introduction and Scientific Rationale

This compound (CAS 23363-88-4) is an organic compound featuring a polar cyclohexanol moiety and an amide group.[1] Its structure presents a common analytical challenge: balancing retention on non-polar stationary phases while ensuring good peak shape and resolution.[2][3] The presence of both hydrogen bond donor (hydroxyl) and acceptor (amide) groups makes it soluble in polar solvents.[1] This characteristic is fundamental to the design of an effective HPLC method.

Given its polarity, reversed-phase HPLC (RP-HPLC) is the most suitable analytical approach. RP-HPLC utilizes a non-polar stationary phase and a polar mobile phase; hydrophobic molecules are retained more strongly, while hydrophilic molecules elute earlier.[4] For this compound, the goal is to achieve sufficient interaction with the stationary phase to move it away from the solvent front, without causing excessive peak tailing.

The amide functional group in the analyte lacks a strong chromophore, which is essential for sensitive UV detection. While the absorbance is not strong, it is typically sufficient for quantification at low UV wavelengths (around 200-210 nm) where the amide bond exhibits some absorbance. This application note, therefore, employs UV detection at a low wavelength, necessitating the use of high-purity, low-UV-absorbance solvents like acetonitrile.[5]

This method is developed in alignment with the principles of analytical procedure validation outlined by the International Council for Harmonisation (ICH) in guideline Q2(R1), ensuring that the developed protocol is fit for its intended purpose.[6][7][8]

HPLC Method Parameters and Justification

A successful HPLC separation is a product of the careful selection and optimization of several key parameters. The choices for this method are detailed below.

Chromatographic System and Column
  • Rationale: A standard C18 column is the workhorse of reversed-phase chromatography and serves as the ideal starting point for method development for a wide range of compounds.[9] The 4.6 mm internal diameter and 150 mm length provide a good balance between resolution, analysis time, and solvent consumption for standard HPLC systems. A 5 µm particle size offers good efficiency without generating excessive backpressure.

Mobile Phase Composition
  • Rationale: The mobile phase is a critical factor influencing retention and selectivity.[10]

    • Acetonitrile (ACN): Chosen as the organic modifier due to its low viscosity and, crucially, its low UV cutoff, which is essential for detection at 205 nm.[5]

    • Water (H₂O): High-purity, HPLC-grade water is used as the aqueous component to ensure a clean baseline.[11]

    • Isocratic Elution: An 85:15 (v/v) ratio of water to acetonitrile was determined to provide optimal retention for this compound. Isocratic elution is preferred for its simplicity, robustness, and faster column re-equilibration times compared to gradient elution.[12] For this single analyte, a gradient is unnecessary.

    • pH Control: The analyte is a neutral compound without readily ionizable groups, so its retention is not significantly affected by pH. Therefore, a buffer is not required, simplifying mobile phase preparation.[11]

Detection
  • Rationale: The amide bond in this compound provides weak UV absorbance. Detection at a low wavelength of 205 nm maximizes the signal for sensitive quantification. This requires a photodiode array (PDA) or a UV detector capable of operating at this low wavelength and a very pure mobile phase to minimize baseline noise.[5]

Sample Diluent
  • Rationale: The sample should be dissolved in a solvent that is chemically compatible with the analyte and chromatographically weak or identical to the mobile phase to prevent peak distortion.[13] A mixture of water and acetonitrile (90:10 v/v) is slightly weaker than the mobile phase, ensuring sharp, symmetrical peaks upon injection.

Table 1: Summary of Optimized HPLC Method Parameters

ParameterCondition
Instrument Standard HPLC System with UV/PDA Detector
Column C18, 150 mm x 4.6 mm, 5 µm
Mobile Phase Isocratic: 85% Water / 15% Acetonitrile (v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detector Wavelength 205 nm
Injection Volume 10 µL
Run Time 10 minutes
Sample Diluent 90% Water / 10% Acetonitrile (v/v)

Detailed Experimental Protocols

Preparation of Mobile Phase and Solutions

Materials:

  • HPLC-grade Acetonitrile

  • High-purity water (e.g., Milli-Q or equivalent)

  • This compound reference standard (Molecular Weight: 157.21 g/mol [1][14][15][16][17])

  • 0.45 µm solvent filtration apparatus

Protocol:

  • Mobile Phase Preparation (1 L):

    • Measure 850 mL of high-purity water into a clean, graduated cylinder.

    • Measure 150 mL of HPLC-grade acetonitrile in a separate graduated cylinder.

    • Combine the two solvents in a 1 L solvent reservoir bottle.

    • Mix thoroughly and degas the solution for 15-20 minutes using an ultrasonic bath or helium sparging.

  • Sample Diluent Preparation (100 mL):

    • Combine 90 mL of high-purity water and 10 mL of HPLC-grade acetonitrile in a 100 mL volumetric flask. Mix well.

  • Standard Stock Solution Preparation (1.0 mg/mL):

    • Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask.

    • Add approximately 15 mL of Sample Diluent and sonicate for 5 minutes to ensure complete dissolution.

    • Allow the solution to return to room temperature, then dilute to the mark with Sample Diluent. Mix thoroughly.

  • Working Standard Solution Preparation (e.g., 0.1 mg/mL):

    • Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask.

    • Dilute to the mark with Sample Diluent and mix thoroughly. This solution is ready for injection.

HPLC System Setup and Analysis Workflow

Protocol:

  • System Startup: Turn on the HPLC system components (pump, detector, autosampler, column oven).

  • Mobile Phase Purge: Purge the pump lines with the prepared mobile phase to remove any air bubbles and previous solvents.

  • Column Equilibration: Set the flow rate to 1.0 mL/min and allow the mobile phase to run through the column for at least 30 minutes, or until a stable baseline is achieved.

  • Sequence Setup: Create a sequence in the chromatography data system (CDS) software. Include blank injections (Sample Diluent) to confirm baseline cleanliness, followed by the working standard and any unknown samples.

  • Analysis: Start the sequence. The system will automatically inject the samples and acquire the data.

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis cluster_processing Phase 3: Data Processing A Prepare Mobile Phase (85:15 Water:ACN) C Prepare Working Solution (0.1 mg/mL) A->C B Prepare Standard (1.0 mg/mL Stock) B->C D System Purge & Equilibration C->D Load into Autosampler E Inject Blank (Diluent) D->E F Inject Standard & Samples E->F G Data Acquisition (205 nm) F->G H Integrate Peak G->H Process Chromatogram I Quantify Analyte H->I

Caption: High-level workflow from preparation to data analysis.

System Suitability and Expected Results

To ensure the validity of the chromatographic run, system suitability parameters should be monitored.

Table 2: Typical System Suitability Criteria

ParameterAcceptance CriteriaRationale
Tailing Factor (Tf) 0.8 ≤ Tf ≤ 1.5Measures peak symmetry. Values outside this range may indicate column degradation or secondary interactions.
Theoretical Plates (N) > 2000Measures column efficiency. Higher numbers indicate sharper peaks.
Retention Time %RSD ≤ 1.0%Assesses the precision of the pump and system over multiple injections.
Peak Area %RSD ≤ 2.0%Assesses the precision of the entire system, including the injector.
(Based on 5 replicate injections of the working standard solution)

Expected Chromatogram: Under the conditions described, this compound is expected to elute as a sharp, symmetrical peak with a retention time of approximately 4-6 minutes. The exact retention time may vary depending on the specific column batch and HPLC system.

Logic_Diagram Analyte Analyte Properties (Polar, Neutral) Mode Separation Mode (Reversed-Phase) Analyte->Mode dictates choice of Detection Detection (UV @ 205 nm) Analyte->Detection Amide bond dictates Stationary Stationary Phase (Non-polar C18) Mode->Stationary requires Mobile Mobile Phase (Polar Water/ACN) Mode->Mobile requires Result Outcome: Sharp, Symmetrical Peak with Adequate Retention Stationary->Result Mobile->Result Detection->Result

Caption: Logic diagram illustrating method development choices.

Conclusion

This application note provides a complete and robust HPLC-UV method for the quantification of this compound. By detailing the scientific rationale behind each parameter, this guide empowers researchers to implement the method effectively and adapt it as needed. The protocol is designed for simplicity and reliability, utilizing common HPLC consumables and reagents, making it a valuable tool for quality control and research applications.

References

  • Welch Materials. (2025). Best Practices for Mobile Phases in HPLC: Preparation, Use, and Storage. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Research J. Pharm. and Tech. (2013). Essential Concepts of Mobile Phase Selection for Reversed Phase HPLC. [Link]

  • Mastelf. (2024). How to Choose the Best Mobile Phase in HPLC for Optimal Results. [Link]

  • Next LVL Programming. (2025). How To Select Mobile Phase In HPLC Method Development?. [Link]

  • Wikipedia. Reversed-phase chromatography. [Link]

  • Springer Nature Experiments. (n.d.). Reversed-Phase High-Performance Liquid Chromatography. [Link]

  • Alwsci. (2024). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link]

  • International Council for Harmonisation. Quality Guidelines. [Link]

  • Waters Corporation. HPLC Separation Modes. [Link]

  • Abraham Entertainment. (2025). ICH Q2 R1: Mastering Analytical Method Validation. [Link]

  • Phenomenex. Reversed Phase HPLC Columns. [Link]

  • Amerigo Scientific. This compound. [Link]

  • Jones Chromatography. (n.d.). The HPLC Analysis of Polar Analytes with Aqueous Mobile Phases. [Link]

  • LCGC International. (n.d.). HPLC Analysis of Very Polar Compounds in Bioanalysis. [Link]

  • PubChem, National Institutes of Health. This compound. [Link]

  • Veeprho. (N-4-hydroxycyclohexyl) Acetamide | CAS 23363-88-4. [Link]

Sources

Application Notes and Protocols for the Cellular Investigation of N-(4-Hydroxycyclohexyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Bio-Potential of a Key Synthetic Intermediate

N-(4-Hydroxycyclohexyl)acetamide is a versatile organic compound recognized primarily as a crucial intermediate in the synthesis of various pharmaceutical agents.[1][2][3] Its utility is particularly noted in the production of blood platelet aggregation inhibitors and as a precursor to the mucolytic drug Ambroxol.[4][][6][7][8] Furthermore, the trans-isomer of this compound serves as an intermediate in the synthesis of Cilostazol, a potent phosphodiesterase IIIA (PDE3A) inhibitor known for its antithrombotic and vasodilatory effects.[9] While extensively utilized in synthetic chemistry, the inherent biological activities of this compound itself remain largely unexplored.

These application notes provide a comprehensive guide for researchers to investigate the cellular effects of this compound. We will delve into its chemical properties, infer potential biological activities based on its known derivatives, and provide detailed protocols for a systematic evaluation of its efficacy and mechanism of action in relevant cell-based assays.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its effective use in cell culture experiments.

PropertyValueSource
CAS Number 23363-88-4[1][9]
Molecular Formula C₈H₁₅NO₂[10]
Molecular Weight 157.21 g/mol [10]
Appearance White to almost white crystalline powder[11]
Solubility Soluble in polar solvents[2]
Storage Room temperature, in a dry and sealed container

Inferred Biological Activity and Potential Mechanisms of Action

Based on its role as a precursor to Cilostazol and other platelet aggregation inhibitors, it is plausible that this compound may exhibit modulatory effects on pathways related to platelet function and vascular tone. The acetamide moiety present in the molecule is also found in a variety of compounds with demonstrated anti-inflammatory and analgesic properties.[12][13]

Hypothesized Signaling Pathway Involvement

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_inhibitor Receptor Receptor PLC Phospholipase C (PLC) Receptor->PLC PIP2 PIP2 PLC->PIP2 AA Arachidonic Acid (AA) PLC->AA IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2+ Ca²⁺ Release IP3->Ca2+ PKC Protein Kinase C (PKC) DAG->PKC Platelet_Activation Platelet Activation & Aggregation Ca2+->Platelet_Activation PKC->Platelet_Activation COX Cyclooxygenase (COX) PGH2 Prostaglandin H2 (PGH2) COX->PGH2 AA->COX TXA2 Thromboxane A2 (TXA2) PGH2->TXA2 Inflammation Inflammatory Response PGH2->Inflammation TXA2->Platelet_Activation Agonist Agonist Agonist->Receptor NH4A This compound (Hypothesized Target) NH4A->PLC Potential Inhibition? NH4A->COX Potential Inhibition?

The primary hypothesized mechanisms of action for this compound revolve around the inhibition of enzymes involved in pro-inflammatory and pro-thrombotic signaling cascades. Given the prevalence of acetamide-containing compounds as cyclooxygenase (COX) inhibitors, a key area of investigation would be the effect of this compound on COX-1 and COX-2 activity and subsequent prostaglandin synthesis.[14][15][16]

Experimental Protocols

The following protocols provide a framework for the systematic evaluation of this compound in cell-based assays.

Protocol 1: Assessment of Cytotoxicity

Prior to evaluating the specific biological activities of this compound, it is crucial to determine its cytotoxic profile to establish a suitable working concentration range.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound in relevant cell lines.

Materials:

  • This compound

  • Selected cell lines (e.g., human platelet-rich plasma, endothelial cells, cancer cell lines like HeLa)[17]

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability reagent

  • 96-well cell culture plates

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Prepare serial dilutions of the compound in complete cell culture medium.

  • Treatment: Remove the overnight culture medium and replace it with medium containing various concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used for the stock solution).

  • Incubation: Incubate the plates for 24, 48, and 72 hours.

  • Viability Assay: At each time point, add the MTT reagent to each well and incubate according to the manufacturer's instructions.

  • Data Acquisition: Solubilize the formazan crystals and measure the absorbance at the appropriate wavelength using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ value using a dose-response curve.

Workflow for Cytotoxicity Assessment

G Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Prepare_Compound Prepare Serial Dilutions of This compound Seed_Cells->Prepare_Compound Treat_Cells Treat Cells with Compound Prepare_Compound->Treat_Cells Incubate Incubate for 24, 48, 72h Treat_Cells->Incubate Add_MTT Add MTT Reagent Incubate->Add_MTT Measure_Absorbance Measure Absorbance Add_MTT->Measure_Absorbance Calculate_IC50 Calculate IC₅₀ Measure_Absorbance->Calculate_IC50 End End Calculate_IC50->End

Protocol 2: Platelet Aggregation Assay

This assay directly measures the functional effect of this compound on platelet aggregation, a key process in thrombosis.[18]

Objective: To evaluate the inhibitory effect of this compound on agonist-induced platelet aggregation.

Materials:

  • Freshly drawn human whole blood (with sodium citrate as anticoagulant)

  • Platelet-rich plasma (PRP) and platelet-poor plasma (PPP)

  • Platelet agonists (e.g., ADP, collagen, arachidonic acid)[19]

  • This compound

  • Platelet aggregometer or a plate reader capable of measuring changes in light transmission.

Procedure:

  • PRP and PPP Preparation: Centrifuge whole blood at a low speed to obtain PRP. Centrifuge a separate aliquot at a high speed to obtain PPP.

  • Baseline Measurement: Adjust the aggregometer to 0% aggregation with PRP and 100% aggregation with PPP.

  • Treatment: Incubate PRP with various non-cytotoxic concentrations of this compound or vehicle control for a predetermined time.

  • Induction of Aggregation: Add a platelet agonist to the PRP samples to induce aggregation.

  • Data Acquisition: Record the change in light transmission over time.

  • Data Analysis: Calculate the percentage of inhibition of platelet aggregation for each concentration of this compound compared to the vehicle control.

Protocol 3: Prostaglandin E₂ (PGE₂) Immunoassay

This assay quantifies the production of PGE₂, a key inflammatory mediator synthesized by COX enzymes.[20]

Objective: To determine if this compound inhibits the production of PGE₂ in cultured cells.

Materials:

  • Cell line capable of producing PGE₂ upon stimulation (e.g., macrophages, endothelial cells)

  • Lipopolysaccharide (LPS) or other inflammatory stimuli

  • This compound

  • PGE₂ ELISA kit

  • Cell culture plates

Procedure:

  • Cell Culture: Culture the selected cells to near confluency.

  • Pre-treatment: Pre-treat the cells with various concentrations of this compound or vehicle control for 1-2 hours.

  • Stimulation: Stimulate the cells with LPS to induce PGE₂ production.

  • Supernatant Collection: After an appropriate incubation period (e.g., 24 hours), collect the cell culture supernatant.

  • ELISA: Perform the PGE₂ ELISA on the collected supernatants according to the manufacturer's protocol.

  • Data Analysis: Quantify the concentration of PGE₂ in each sample and determine the inhibitory effect of this compound.

Data Interpretation and Expected Outcomes

AssayExpected Outcome if BioactiveInterpretation
Cytotoxicity Assay A dose-dependent decrease in cell viability, yielding an IC₅₀ value.Determines the concentration range for subsequent functional assays.
Platelet Aggregation Assay Inhibition of agonist-induced platelet aggregation.Suggests a potential antithrombotic effect.
PGE₂ Immunoassay Reduction in LPS-induced PGE₂ production.Indicates potential anti-inflammatory activity via inhibition of the COX pathway.

Conclusion and Future Directions

The protocols outlined in these application notes provide a robust starting point for elucidating the potential biological activities of this compound. Based on its established role as a precursor to potent pharmacological agents, a systematic investigation into its direct cellular effects is warranted. Should this compound demonstrate significant activity in the initial screening assays, further studies could explore its specific molecular targets, in vivo efficacy in animal models of thrombosis or inflammation, and structure-activity relationships of related derivatives. This foundational research could unlock the therapeutic potential of a readily accessible chemical entity.

References

  • Pharmaffiliates. N-(cis-4-Hydroxycyclohexyl)acetamide. Available from: [Link]

  • PubChem. This compound. Available from: [Link]

  • Quick Company. "A Process For The Preparation Of Ambroxol". Available from: [Link]

  • ResearchGate. Scheme 10 for the synthesis of Ambroxol Hydrochloride. Available from: [Link]

  • ResearchGate. A novel flow cytometry-based platelet aggregation assay. Available from: [Link]

  • PubMed. Functional assay of antiplatelet drugs based on margination of platelets in flowing blood. Available from: [Link]

  • Veeprho. cis N 4 hydroxycyclohexyl Acetamide. Available from: [Link]

  • ResearchGate. Ambroxol Hydrochloride: A Comprehensive Review on Industrial-Scale Synthesis, Pharmacological Aspects & Therapeutic Applications. Available from: [Link]

  • National Institutes of Health. Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. Available from: [Link]

  • Amerigo Scientific. This compound. Available from: [Link]

  • PubMed. Synthesis of N-[4-(propyl)cyclohexyl]-amides with anti-inflammatory and analgesic activities. Available from: [Link]

  • Google Patents. Preparation method of ambroxol hydrochloride.
  • PubMed. [Ambroxol, studies of biotransformation in man and determination in biological samples (author's transl)]. Available from: [Link]

  • Bio/Data Corporation. Platelet Aggregation Reagents: Insights for Cardiovascular Health. Available from: [Link]

  • Archives of Pharmacy Practice. New Acetamide Derivatives of the COX-II Inhibitors-A Brief Review. Available from: [Link]

  • MySkinRecipes. This compound. Available from: [Link]

  • PubMed. Synthesis of N-[4-(alkyl)cyclohexyl]-substituted benzamides with anti-inflammatory and analgesic activities. Available from: [Link]

  • National Institutes of Health. Cyclooxygenase-2 independent effects of cyclooxygenase-2 inhibitors on oxidative stress and intracellular glutathione content in normal and malignant human B-cells. Available from: [Link]

  • MDPI. Novel Orally Active Analgesic and Anti-Inflammatory Cyclohexyl-N-Acylhydrazone Derivatives. Available from: [Link]

  • ScienceDirect. Constraints on prostaglandin biosynthesis in tissues. Available from: [Link]

  • National Institutes of Health. Cyclooxygenase inhibition lowers prostaglandin E2 release from articular cartilage and reduces apoptosis but not proteoglycan degradation following an impact load in vitro. Available from: [Link]

  • MDPI. Characterization of the Cytotoxic Effect of N-(2-Morpholinoethyl)-2-(naphthalen-2-yloxy)acetamide in Cells Derived from Cervical Cancer. Available from: [Link]

  • PubMed Central. Effects of Nonsteroidal Anti-Inflammatory Drugs at the Molecular Level. Available from: [Link]

  • PubMed. AM404, paracetamol metabolite, prevents prostaglandin synthesis in activated microglia by inhibiting COX activity. Available from: [Link]

  • PubMed. Inhibition of prostaglandin synthesis and actions contributes to the beneficial effects of calcitriol in prostate cancer. Available from: [Link]

  • National Institutes of Health. Cytotoxicity, Post-Treatment Recovery, and Selectivity Analysis of Naturally Occurring Podophyllotoxins from Bursera fagaroides var. fagaroides on Breast Cancer Cell Lines. Available from: [Link]

  • National Institutes of Health. Cyclooxygenases: structural and functional insights. Available from: [Link]

  • National Institutes of Health. Cytotoxicity and genotoxicity of stilbene derivatives in CHO-K1 and HepG2 cell lines. Available from: [Link]

  • PubMed. Potential COX-2 inhibitors modulating NF-κB/MAPK signaling pathways: Design, synthesis and evaluation of anti-inflammatory activity of Pterostilbene-carboxylic acid derivatives with an oxime ether moiety. Available from: [Link]

  • PubMed. Effects of cyclooxygenase inhibitors on bone and cartilage metabolism--a review. Available from: [Link]

  • SciELO. Cis-trimethoxystilbene, exhibits higher genotoxic and antiproliferative effects than its isomer trans-trimethoxystilbene in MCF-7 and MCF-10A cell lines. Available from: [Link]

Sources

Application Note & Protocol: In Vivo Efficacy Testing of N-(4-Hydroxycyclohexyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the in vivo evaluation of N-(4-Hydroxycyclohexyl)acetamide, a compound of interest with potential therapeutic applications. Based on the known biological activities of structurally related acetamide derivatives, which include anti-inflammatory and analgesic effects, this protocol outlines a phased in vivo testing strategy.[1][2] The protocols herein are designed to rigorously assess the anti-inflammatory and analgesic efficacy, preliminary pharmacokinetic profile, and acute toxicity of this compound in rodent models. The experimental designs incorporate principles of scientific integrity, ethical considerations for animal welfare, and robust data analysis to ensure the generation of reliable and translatable preclinical data.

Introduction: Scientific Rationale

This compound is an organic compound featuring an acetamide functional group attached to a hydroxy-substituted cyclohexyl ring.[3] While specific biological data for this exact molecule is limited, the broader class of acetamide derivatives has been shown to possess a range of biological activities, including antioxidant, anti-inflammatory, and analgesic properties.[1][2] Furthermore, the structurally similar compound, N-(cis-4-Hydroxycyclohexyl)acetamide, has been implicated in the development of blood platelet aggregation inhibitors, suggesting a potential role in modulating physiological pathways relevant to inflammation and thrombosis.[4]

Given this background, a primary objective for the in vivo assessment of this compound is to investigate its potential as an anti-inflammatory and analgesic agent. This document provides a structured, multi-stage protocol to systematically evaluate these properties, beginning with a well-established model of acute inflammation, followed by a standard model of visceral pain. The subsequent stages of the protocol address the crucial aspects of pharmacokinetics and acute safety, which are integral to any preclinical drug development program.[5][6]

Pre-Clinical Evaluation Workflow

The in vivo evaluation of this compound should follow a logical progression from efficacy screening to safety and pharmacokinetic profiling. The following workflow is recommended:

G cluster_0 Phase 1: Efficacy Screening cluster_1 Phase 2: Pharmacokinetics & Safety A Carrageenan-Induced Paw Edema (Anti-inflammatory) B Acetic Acid-Induced Writhing Test (Analgesic) A->B If positive C Preliminary Pharmacokinetic (PK) Study B->C Proceed if efficacious D Acute Oral Toxicity Study (OECD 423) C->D

Caption: Proposed workflow for the in vivo evaluation of this compound.

Phase 1: Efficacy Screening Protocols

Protocol 1: Carrageenan-Induced Paw Edema in Rats (Anti-inflammatory Activity)

This model is a widely accepted and highly reproducible assay for screening the acute anti-inflammatory activity of novel compounds.[7][8] Subplantar injection of carrageenan induces a biphasic inflammatory response characterized by edema, which can be quantified.[7]

3.1.1. Materials and Reagents

  • Animals: Male Wistar or Sprague-Dawley rats (180-200 g).

  • Phlogistic Agent: Lambda Carrageenan (1% w/v in sterile 0.9% saline).[9]

  • Test Compound: this compound.

  • Vehicle: To be determined based on the solubility of the test compound (e.g., 0.5% carboxymethylcellulose, sterile water).

  • Positive Control: Indomethacin (10 mg/kg) or another standard NSAID.[7]

  • Equipment: Plethysmometer or digital calipers.

3.1.2. Experimental Procedure

  • Acclimatization: Acclimatize animals to laboratory conditions for at least 5 days prior to the experiment.

  • Fasting: Fast the animals overnight before the experiment with free access to water.[10]

  • Grouping: Randomly assign animals to the following groups (n=6 per group):

    • Group I: Vehicle Control

    • Group II: Positive Control (Indomethacin)

    • Group III-V: this compound (e.g., 10, 30, 100 mg/kg)

  • Baseline Measurement: Measure the initial volume (V₀) of the right hind paw of each rat using a plethysmometer.[7]

  • Compound Administration: Administer the vehicle, positive control, or test compound orally (p.o.) or intraperitoneally (i.p.) based on the formulation.

  • Induction of Edema: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution into the subplantar surface of the right hind paw.[7][9]

  • Paw Volume Measurement: Measure the paw volume (Vt) at 1, 3, and 5 hours after the carrageenan injection.[11]

  • Data Analysis:

    • Calculate the percentage increase in paw volume for each animal: ((Vt - V₀) / V₀) * 100.

    • Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group: ((Mean Paw Edema_control - Mean Paw Edema_treated) / Mean Paw Edema_control) * 100.

    • Analyze the data using a one-way ANOVA followed by a suitable post-hoc test (e.g., Dunnett's test).

3.1.3. Expected Data Presentation

Treatment GroupDose (mg/kg)Mean Paw Volume Increase (%) at 3h (± SEM)% Inhibition of Edema
Vehicle Control--
Indomethacin10
This compound10
This compound30
This compound100
Protocol 2: Acetic Acid-Induced Writhing Test in Mice (Analgesic Activity)

This is a standard and sensitive method for screening peripheral analgesic activity. Intraperitoneal injection of acetic acid causes irritation and induces a characteristic writhing response (stretching of the abdomen and hind limbs).

3.2.1. Materials and Reagents

  • Animals: Male Swiss albino mice (20-25 g).

  • Writhing Agent: 0.6% (v/v) acetic acid solution in distilled water.

  • Test Compound: this compound.

  • Vehicle: Appropriate vehicle based on solubility.

  • Positive Control: Acetylsalicylic acid (Aspirin, 100 mg/kg).

  • Equipment: Observation chambers, stopwatch.

3.2.2. Experimental Procedure

  • Acclimatization and Fasting: As described in Protocol 1.

  • Grouping: Randomly assign animals to treatment groups (n=6-8 per group) as in Protocol 1.

  • Compound Administration: Administer the vehicle, positive control, or test compound (p.o. or i.p.).

  • Induction of Writhing: 30 minutes (for i.p. administration) or 60 minutes (for p.o. administration) after treatment, inject 0.1 mL/10 g body weight of 0.6% acetic acid solution intraperitoneally.

  • Observation: Immediately after the acetic acid injection, place each mouse in an individual observation chamber and record the number of writhes for a period of 20 minutes, starting 5 minutes after the injection.

  • Data Analysis:

    • Calculate the mean number of writhes for each group.

    • Calculate the percentage of analgesic activity (inhibition of writhing) for each treated group: ((Mean Writhes_control - Mean Writhes_treated) / Mean Writhes_control) * 100.

    • Analyze the data using a one-way ANOVA followed by a suitable post-hoc test.

Phase 2: Pharmacokinetics & Safety Protocols

Protocol 3: Preliminary Pharmacokinetic (PK) Study in Rodents

A preliminary PK study is essential to understand the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.[12][13] This information is crucial for designing subsequent efficacy and toxicology studies.[14]

4.1.1. Study Design

  • Animals: Male Sprague-Dawley rats (200-250 g) with cannulated jugular veins for serial blood sampling.

  • Administration Routes: Intravenous (i.v.) bolus (e.g., 1-2 mg/kg) and oral gavage (p.o.) (e.g., 10-20 mg/kg).[15]

  • Dosing Formulation: The i.v. dose should be in a solubilizing vehicle (e.g., saline with a small percentage of DMSO and Solutol). The p.o. dose can be a suspension or solution.

  • Blood Sampling: Collect serial blood samples (approx. 100-150 µL) at predetermined time points (e.g., pre-dose, 5, 15, 30 min, 1, 2, 4, 8, and 24 hours post-dose) into tubes containing an anticoagulant (e.g., K2EDTA).[15]

  • Sample Processing: Centrifuge blood samples to separate plasma. Store plasma at -80°C until analysis.

  • Bioanalysis: Develop and validate a sensitive analytical method (e.g., LC-MS/MS) for the quantification of this compound in plasma.

  • PK Parameter Calculation: Use non-compartmental analysis to determine key PK parameters.

4.1.2. Key Pharmacokinetic Parameters

ParameterDescription
Cmax Maximum observed plasma concentration
Tmax Time to reach Cmax
AUC(0-t) Area under the plasma concentration-time curve from time 0 to the last measurable concentration
AUC(0-inf) Area under the plasma concentration-time curve from time 0 to infinity
t1/2 Elimination half-life
CL Clearance (after i.v. administration)
Vd Volume of distribution (after i.v. administration)
F% Bioavailability (calculated from p.o. and i.v. data)
Protocol 4: Acute Oral Toxicity Study (OECD Guideline 423 - Acute Toxic Class Method)

This study provides information on the potential health hazards arising from a single, short-term oral exposure to the substance.[16] It helps in classifying the compound based on its toxicity and determining the dose range for subsequent studies.[17]

4.2.1. Study Design

  • Guideline: OECD Test Guideline 423 (Acute Toxic Class Method).[16]

  • Animals: Female rats are typically recommended.[18]

  • Procedure: A stepwise procedure is used with a starting dose selected from one of four fixed levels: 5, 50, 300, and 2000 mg/kg.[17]

    • If no information is available, a starting dose of 300 mg/kg is often recommended.[16]

    • Dose a single animal. If the animal survives, dose two additional animals.

    • The outcome (mortality or survival) determines the next step (dosing at a higher or lower level).

  • Administration: A single oral dose is administered by gavage.[10] Animals are fasted overnight before dosing.[10]

  • Observation Period: Animals are observed for clinical signs of toxicity and mortality for up to 14 days.[16] Observations should be frequent on the day of dosing and at least once daily thereafter. Body weight is recorded weekly.

  • Endpoint: The study allows for the classification of the substance into a GHS toxicity category and provides an estimate of the LD50.

  • Pathology: Gross necropsy of all animals is performed at the end of the study.

Ethical Considerations and Animal Welfare

All in vivo experiments must be conducted in compliance with local and national regulations governing the use of animals in research.[5][19] Protocols should be reviewed and approved by an Institutional Animal Care and Use Committee (IACUC). Efforts should be made to minimize animal suffering and to reduce the number of animals used, in accordance with the principles of the 3Rs (Replacement, Reduction, and Refinement).

References

  • Springer Nature Experiments. (n.d.). Animal Models of Neuropathic Pain Due to Nerve Injury. Retrieved from [Link]

  • PubMed. (n.d.). Animal models of neuropathic pain. Retrieved from [Link]

  • Cambridge University Press. (n.d.). An overview of animal models for neuropathic pain. Retrieved from [Link]

  • J-Stage. (n.d.). ANIMAL MODELS OF NEUROPATHIC PAIN. Retrieved from [Link]

  • PubMed. (n.d.). An animal model of neuropathic pain: a review. Retrieved from [Link]

  • Bio-protocol. (n.d.). Carrageenan-Induced Paw Edema. Retrieved from [Link]

  • Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). Retrieved from [Link]

  • ResearchGate. (2025). κ-Carrageenan-Induced Paw Edema & Colitis & Thrombosis Model Protocol. Retrieved from [Link]

  • YouTube. (2025). OECD TG 423 Explained | Acute Oral Toxicity Study Using Acute Toxic Class Method. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Model. Retrieved from [Link]

  • National Toxicology Program. (1987). OECD Test Guideline 401 - Acute Oral Toxicity. Retrieved from [Link]

  • bioaccessla.com. (n.d.). 4 Best Practices for Successful Invivo Tests in Clinical Research. Retrieved from [Link]

  • ResearchGate. (2023). (PDF) OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. Retrieved from [Link]

  • National Cancer Institute. (n.d.). Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology. Retrieved from [Link]

  • OECD. (n.d.). Test No. 420: Acute Oral Toxicity - Fixed Dose Procedure. Retrieved from [Link]

  • OECD. (n.d.). Test No. 420: Acute Oral Toxicity - Fixed Dose Procedure. Retrieved from [Link]

  • Amerigo Scientific. (n.d.). This compound. Retrieved from [Link]

  • bioaccess. (n.d.). Master In Vivo Testing: A Step-by-Step Guide for Clinical Research. Retrieved from [Link]

  • PubMed Central. (2020). Best Practices for Preclinical In Vivo Testing of Cancer Nanomedicines. Retrieved from [Link]

  • NIH. (n.d.). Murine Pharmacokinetic Studies - PMC. Retrieved from [Link]

  • NIH. (n.d.). This compound | C8H15NO2 | CID 90074 - PubChem. Retrieved from [Link]

  • Biobide. (n.d.). What is in vivo testing?. Retrieved from [Link]

  • PubMed. (2020). Guidelines for the experimental design of pharmacokinetic studies with nanomaterials in preclinical animal models. Retrieved from [Link]

  • Bio-protocol. (n.d.). Pharmacokinetic studies. Retrieved from [Link]

  • Veeprho. (n.d.). (N-4-hydroxycyclohexyl) Acetamide | CAS 23363-88-4. Retrieved from [Link]

  • Analytica Chemie. (n.d.). Cis-N-(4-hydroxycyclohexyl)acetamide. Retrieved from [Link]

  • PubMed. (2020). A novel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analgesics that lack hepatotoxicity and retain antipyresis. Retrieved from [Link]

  • ResearchGate. (2025). Cis-trans epimerization technology of N-(4-hydroxycyclo hexyl) acetamide. Retrieved from [Link]

  • PubMed. (2017). Novel 4-acetamide-2-alkylthio-N-acetanilides Resembling Nimesulide: Synthesis, Cell Viability Evaluation and in Silico Studies. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis, In Silico and In Vitro Characterization of Novel N,N-Substituted Pyrazolopyrimidine Acetamide Derivatives for the 18KDa Translocator Protein (TSPO). Retrieved from [Link]

  • NIH. (n.d.). Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. Retrieved from [Link]

  • PubMed Central. (n.d.). In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition. Retrieved from [Link]

  • NIH. (n.d.). 4-Hydroxycyclohexyl acetate | C8H14O3 | CID 556677 - PubChem. Retrieved from [Link]

Sources

N-(4-Hydroxycyclohexyl)acetamide: A Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

N-(4-Hydroxycyclohexyl)acetamide, a bifunctional molecule featuring a secondary alcohol and an acetamide group on a cyclohexane scaffold, has emerged as a valuable and versatile building block in modern organic synthesis. Its unique structural characteristics, including the presence of both a nucleophilic hydroxyl group and a modifiable amide moiety, coupled with the stereochemical possibilities of the cyclohexane ring (cis and trans isomers), make it an attractive starting material for the synthesis of a diverse range of complex molecules, particularly in the realm of pharmaceuticals.

This comprehensive guide provides an in-depth exploration of this compound's synthetic utility. We will delve into its preparation, key reactions, and its application in the synthesis of biologically active compounds, supported by detailed experimental protocols and mechanistic insights.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of this compound is essential for its effective use in synthesis.

PropertyValueReference(s)
Molecular Formula C₈H₁₅NO₂[1][2]
Molecular Weight 157.21 g/mol [1][2]
Appearance White to off-white solid[3]
CAS Number 23363-88-4 (cis- and trans- mixture)[2]
27489-61-8 (cis-isomer)[4]
27489-62-9 (trans-isomer)[5]
Solubility Soluble in polar solvents[3]

Synthesis of this compound

The most common and industrially viable method for the preparation of this compound is the catalytic hydrogenation of paracetamol (p-acetamidophenol). This reaction proceeds via the reduction of the aromatic ring, yielding a mixture of cis and trans isomers. The ratio of these isomers can be influenced by the choice of catalyst and reaction conditions.

Synthesis of this compound Paracetamol Paracetamol (p-Acetamidophenol) NHCA This compound (cis/trans mixture) Paracetamol->NHCA H₂, Catalyst (e.g., Pd/C, Rh/Al₂O₃) Solvent (e.g., Water, Ethanol) Heat, Pressure

Caption: Synthesis of this compound from Paracetamol.

Protocol 1: Catalytic Hydrogenation of Paracetamol

This protocol is a general procedure based on established methods for the hydrogenation of phenols.[6][7]

Materials:

  • Paracetamol (p-acetamidophenol)

  • 5% Palladium on Carbon (Pd/C) catalyst (50% water wet)

  • Deionized water

  • Hydrogen gas

  • Nitrogen gas

  • Pressure reactor (autoclave) with stirring capabilities

Procedure:

  • Charge the pressure reactor with paracetamol and deionized water.

  • Carefully add the 5% Pd/C catalyst. A typical catalyst loading is 1-5 mol% relative to the paracetamol.

  • Seal the reactor and purge it three times with nitrogen gas to remove any oxygen.

  • Purge the reactor three times with hydrogen gas.

  • Pressurize the reactor with hydrogen gas to 4.5 bar.

  • With vigorous stirring, heat the reaction mixture to 100°C.

  • Maintain the reaction at this temperature and pressure for 24-36 hours, or until hydrogen uptake ceases. The reaction progress can be monitored by TLC or GC if the reactor setup allows for sampling.

  • After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen pressure.

  • Purge the reactor with nitrogen gas.

  • Filter the reaction mixture through a pad of celite to remove the catalyst.

  • The resulting aqueous solution contains a mixture of cis- and trans-N-(4-Hydroxycyclohexyl)acetamide. The product can be isolated by evaporation of the solvent.

Causality Behind Experimental Choices:

  • Catalyst: Palladium on carbon is a common and effective catalyst for the hydrogenation of aromatic rings. Other catalysts like Rhodium on Alumina can also be used and may influence the cis/trans ratio of the product.[8]

  • Solvent: Water is a green and safe solvent for this reaction. Ethanol can also be used.[8]

  • Pressure and Temperature: Elevated pressure and temperature are necessary to drive the aromatic ring hydrogenation to completion.

Isomer Separation and Epimerization

The hydrogenation of paracetamol typically yields a mixture of cis and trans isomers. For specific applications, a particular isomer may be required. These isomers can be separated by techniques such as fractional crystallization.

Furthermore, it is possible to enrich the thermodynamically more stable trans isomer from a cis/trans mixture through epimerization. This process often involves a dehydrogenation-hydrogenation equilibrium catalyzed by a suitable catalyst, such as Raney-Ni.

Cis-Trans Epimerization cis_isomer cis-N-(4-Hydroxycyclohexyl)acetamide trans_isomer trans-N-(4-Hydroxycyclohexyl)acetamide cis_isomer->trans_isomer Raney-Ni, Heat intermediate N-(4-Oxocyclohexyl)acetamide (Dehydrogenated Intermediate) cis_isomer->intermediate [H] (Dehydrogenation) intermediate->trans_isomer + [H] (Hydrogenation)

Caption: Epimerization of cis- to trans-N-(4-Hydroxycyclohexyl)acetamide.

Protocol 2: Raney-Ni Catalyzed Epimerization of this compound

This protocol is based on a study on the cis-trans epimerization of this compound.[9]

Materials:

  • This compound (as a cis/trans mixture)

  • Raney-Ni catalyst

  • Water

  • Hydrogen gas

  • Reaction flask with reflux condenser and stirring

Procedure:

  • To a reaction flask, add the this compound mixture and water as the solvent.

  • Add a catalytic amount of Raney-Ni.

  • Flush the system with hydrogen gas.

  • Heat the reaction mixture to reflux temperature with stirring for approximately 6 hours under a hydrogen atmosphere.

  • After cooling, the catalyst can be filtered off.

  • The thermodynamically equilibrated mixture, enriched in the trans isomer, can be obtained by concentration of the filtrate. Further purification by crystallization can yield pure trans isomer.

Causality Behind Experimental Choices:

  • Raney-Ni: This catalyst is effective for both dehydrogenation and hydrogenation, facilitating the equilibrium between the cis and trans isomers via the ketone intermediate.

  • Hydrogen Atmosphere: The presence of hydrogen helps to maintain the catalytic activity and drives the equilibrium.

  • Reflux Temperature: The elevated temperature provides the necessary energy to overcome the activation barrier for the dehydrogenation-hydrogenation process.

Applications in Organic Synthesis

The presence of both a hydroxyl and an acetamide group makes this compound a versatile synthon. The hydroxyl group can undergo a variety of transformations, including etherification, esterification, and Mitsunobu reactions, while the amide group can be hydrolyzed to reveal a primary amine.

Williamson Ether Synthesis: Access to N-(4-Alkoxycyclohexyl)acetamides

The Williamson ether synthesis is a classic and reliable method for the formation of ethers from an alcohol and an alkyl halide.[10] The hydroxyl group of this compound can be deprotonated with a strong base to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide in an SN2 reaction.[3]

Williamson Ether Synthesis NHCA This compound Alkoxide Alkoxide Intermediate NHCA->Alkoxide Base (e.g., NaH) Ether N-(4-Alkoxycyclohexyl)acetamide Alkoxide->Ether Sɴ2 AlkylHalide R-X (Alkyl Halide) AlkylHalide->Ether

Caption: Williamson Ether Synthesis with this compound.

This is a generalized protocol that can be adapted for various alkyl halides.

Materials:

  • This compound

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Alkyl halide (e.g., benzyl bromide, ethyl iodide)

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Brine

Procedure:

  • To a flame-dried flask under a nitrogen atmosphere, add a solution of this compound in anhydrous DMF.

  • Cool the solution to 0°C in an ice bath.

  • Carefully add sodium hydride portion-wise. The mixture will be stirred at 0°C for 30 minutes to allow for the formation of the alkoxide.

  • Add the alkyl halide dropwise to the reaction mixture at 0°C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, or until TLC analysis indicates the consumption of the starting material.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0°C.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Wash the combined organic layers with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Sodium Hydride: A strong, non-nucleophilic base is required to deprotonate the secondary alcohol to form the alkoxide.

  • Anhydrous DMF/THF: Polar aprotic solvents are used to dissolve the reactants and facilitate the SN2 reaction without interfering with the nucleophile.

  • SN2 Reaction: This reaction works best with primary alkyl halides. Secondary alkyl halides may lead to a mixture of substitution and elimination products, while tertiary alkyl halides will predominantly undergo elimination.[10]

Mitsunobu Reaction: Stereoinvertive Esterification and Functionalization

The Mitsunobu reaction allows for the conversion of a primary or secondary alcohol into a variety of functional groups with inversion of stereochemistry.[11] This is particularly useful when starting with a specific isomer of this compound to obtain the product with the opposite stereochemistry. The reaction involves the activation of the alcohol with a combination of a phosphine (typically triphenylphosphine, PPh₃) and an azodicarboxylate (such as diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD).[11]

Mitsunobu Reaction NHCA This compound ActivatedComplex [Alkoxyphosphonium salt] NHCA->ActivatedComplex Product N-(4-Acyloxycyclohexyl)acetamide (Inverted Stereochemistry) ActivatedComplex->Product Acid R-COOH Acid->Product Sɴ2 Attack Reagents PPh₃, DEAD Reagents->ActivatedComplex

Caption: Mitsunobu Reaction of this compound.

This protocol provides a general method for the esterification of this compound with a carboxylic acid.[12]

Materials:

  • This compound

  • Carboxylic acid (e.g., benzoic acid, acetic acid)

  • Triphenylphosphine (PPh₃)

  • Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate solution

  • Ethyl acetate

  • Brine

Procedure:

  • To a flame-dried flask under a nitrogen atmosphere, dissolve this compound, the carboxylic acid, and triphenylphosphine in anhydrous THF.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add a solution of DEAD or DIAD in THF dropwise to the reaction mixture. An exothermic reaction may be observed.

  • After the addition is complete, allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction by TLC for the disappearance of the starting alcohol.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel to separate the desired ester from triphenylphosphine oxide and the reduced hydrazine byproduct.

Causality Behind Experimental Choices:

  • PPh₃ and DEAD/DIAD: This redox couple is the heart of the Mitsunobu reaction, activating the hydroxyl group for nucleophilic attack.

  • Inversion of Stereochemistry: The reaction proceeds via an SN2 mechanism, where the nucleophile (the carboxylate) attacks the carbon bearing the activated hydroxyl group from the backside, leading to an inversion of its stereocenter.[11]

  • Acidic Nucleophile: The Mitsunobu reaction generally works well with acidic nucleophiles (pKa < 15), such as carboxylic acids.

Synthesis of Ambroxol Hydrochloride

A significant application of this compound is as a precursor to trans-4-aminocyclohexanol, a key intermediate in the synthesis of the mucolytic drug Ambroxol hydrochloride.[13] The synthesis involves the hydrolysis of the acetamide group to reveal the primary amine, followed by a reductive amination with 2-amino-3,5-dibromobenzaldehyde.

Ambroxol Synthesis NHCA trans-N-(4-Hydroxycyclohexyl)acetamide Aminocyclohexanol trans-4-Aminocyclohexanol NHCA->Aminocyclohexanol Hydrolysis (Acid or Base) Ambroxol Ambroxol Aminocyclohexanol->Ambroxol Reductive Amination AmbroxolHCl Ambroxol Hydrochloride Ambroxol->AmbroxolHCl HCl Dibromobenzaldehyde 2-Amino-3,5-dibromobenzaldehyde Dibromobenzaldehyde->Ambroxol

Caption: Synthetic route to Ambroxol Hydrochloride from this compound.

This is a standard procedure for amide hydrolysis.[6]

Materials:

  • This compound

  • Aqueous sodium hydroxide solution (e.g., 6M) or hydrochloric acid (e.g., 6M)

  • Reaction flask with reflux condenser

Procedure:

  • To a reaction flask, add this compound and the aqueous acidic or basic solution.

  • Heat the mixture to reflux and maintain for several hours, or until TLC or GC analysis indicates complete consumption of the starting material.

  • If using acidic hydrolysis, cool the reaction mixture and basify with a suitable base (e.g., NaOH) to a pH > 12.

  • If using basic hydrolysis, cool the reaction mixture.

  • The product, 4-aminocyclohexanol, can be extracted from the aqueous solution with a suitable organic solvent like chloroform or a mixture of isopropanol and chloroform.

  • Dry the organic extracts over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product, which can be purified by crystallization or distillation.

This protocol is based on a reported high-yield synthesis of Ambroxol.[13]

Materials:

  • trans-4-Aminocyclohexanol

  • 2-Amino-3,5-dibromobenzaldehyde

  • Sodium tris(acetoxy)borohydride (NaBH(OAc)₃)

  • Lithium perchlorate (LiClO₄)

  • 1,2-Dichloroethane

  • Dichloromethane

  • Acetone

  • Concentrated Hydrochloric Acid

Procedure:

  • To a reaction flask, add trans-4-aminocyclohexanol (20 mmol), 2-amino-3,5-dibromobenzaldehyde (23.2 mmol), lithium perchlorate (0.8 mmol), and sodium tris(acetoxy)borohydride (22 mmol).

  • Add 100 mL of 1,2-dichloroethane to the flask.

  • Stir the mixture at room temperature for 1.5 hours.

  • After the reaction is complete, pour the solution into 100 mL of ice water.

  • Extract the aqueous layer with 100 mL of dichloromethane.

  • Separate the organic phase and remove the solvent by rotary evaporation to yield crude Ambroxol base as a yellow liquid.

  • Dissolve the crude Ambroxol in 100 mL of acetone.

  • While stirring at room temperature, add 5 mL of concentrated hydrochloric acid dropwise to precipitate Ambroxol hydrochloride as a light yellow solid.

  • Stir for an additional hour, then filter the precipitate and wash with acetone.

  • The product can be further purified by recrystallization from water.

Causality Behind Experimental Choices:

  • Sodium tris(acetoxy)borohydride: A mild and selective reducing agent suitable for reductive amination, which reduces the intermediate imine without affecting the aldehyde or other functional groups.

  • Lithium perchlorate: Can act as a Lewis acid to activate the aldehyde and facilitate imine formation.

Precursor to Antiplatelet Agents

Conclusion

This compound is a readily accessible and highly functional building block with significant potential in organic synthesis. Its dual functionality allows for a wide range of chemical transformations, making it an ideal starting point for the construction of complex molecular architectures. The protocols and applications detailed in this guide highlight its utility in the synthesis of valuable pharmaceutical compounds and provide a foundation for its broader application in drug discovery and development. As the demand for efficient and versatile synthetic routes continues to grow, the importance of this compound as a key chemical intermediate is poised to increase.

References

N-(4-Hydroxycyclohexyl)acetamide: An Analysis of Its Role in Pharmaceutical Applications

Author: BenchChem Technical Support Team. Date: January 2026

While N-(4-Hydroxycyclohexyl)acetamide is a known chemical entity, a comprehensive review of publicly available scientific literature, patents, and supplier technical data reveals no established application of this compound as a direct excipient in pharmaceutical formulations. Information regarding its use as a solubilizing agent, stabilizer, binder, plasticizer, or as a component in advanced drug delivery systems such as amorphous solid dispersions or controlled-release dosage forms is not documented in the reviewed sources.

The primary role of this compound within the pharmaceutical landscape appears to be that of a chemical intermediate in the synthesis of other molecules, including active pharmaceutical ingredients (APIs). This guide provides a detailed overview of its known applications in chemical synthesis and its fundamental physicochemical properties.

Physicochemical Properties

A clear understanding of a compound's physical and chemical characteristics is fundamental. This compound is a solid at room temperature with the following properties:

PropertyValueReferences
Molecular Formula C₈H₁₅NO₂[1][2]
Molecular Weight 157.21 g/mol [1][2]
Appearance White to off-white solid/powder[3]
CAS Number 23363-88-4 (cis- and trans- mixture)[4]
27489-61-8 (cis-isomer)[5][6]
27489-60-7 (trans-isomer)[7]

Established Applications as a Chemical Intermediate

The documented utility of this compound lies in its function as a building block in multi-step chemical syntheses for the pharmaceutical industry.

Intermediate in the Synthesis of Ambroxol Hydrochloride

The cis-isomer of this compound serves as a precursor in the synthesis of Ambroxol hydrochloride, a widely used mucolytic agent.[5] Ambroxol is known for its secretolytic and secretomotoric actions in the respiratory tract, aiding in the clearance of mucus. The synthesis pathway involves the transformation of the acetamido and hydroxyl groups on the cyclohexane ring to the functional groups present in the final Ambroxol molecule.

Precursor for Blood Platelet Aggregation Inhibitors

N-(cis-4-Hydroxycyclohexyl)acetamide is cited as being used in the preparation of inhibitors of blood platelet aggregation.[6] These agents are critical in the management of cardiovascular diseases by preventing the formation of thrombi (blood clots).

Intermediate in the Synthesis of Trans-4-Aminocyclohexanol

A Chinese patent describes a preparation method for trans-4-acetamido-cyclohexanol acetate, which is derived from the esterification of a cis-trans mixture of 4-acetamido-cyclohexanol.[8] The resulting trans-isomer can then be hydrolyzed to yield trans-4-aminocyclohexanol. This aminocyclohexanol derivative is a crucial intermediate for various pharmaceuticals, including the aforementioned Ambroxol.[8] This process highlights the importance of controlling the stereochemistry (cis vs. trans) of the this compound isomers for specific synthetic outcomes.

The logical flow for the utilization of this compound as a chemical intermediate can be visualized as follows:

G cluster_start Starting Material cluster_process Chemical Modification cluster_intermediates Key Intermediates cluster_end Final Products N4HA This compound (cis/trans isomers) Mod Multi-step Synthesis (e.g., Hydrolysis, Esterification) N4HA->Mod undergoes Intermediates trans-4-Aminocyclohexanol Other functionalized cyclohexanes Mod->Intermediates yields APIs Ambroxol HCl Platelet Aggregation Inhibitors Intermediates->APIs leads to

Synthetic pathway overview for this compound.

Safety and Handling

According to supplier safety data, this compound is classified as Acute Toxicity, Oral, Category 4, and carries the GHS07 pictogram with a "Warning" signal word.[1] Standard laboratory precautions, including the use of personal protective equipment, are recommended when handling this compound. It should be stored in a dry, well-ventilated place.

Conclusion for Formulation Scientists

For researchers, scientists, and drug development professionals, the key takeaway is that this compound is not a recognized pharmaceutical excipient based on current public data. Its value is established in the domain of synthetic organic chemistry as an intermediate for producing APIs. Therefore, any consideration of this molecule for a novel application in a pharmaceutical formulation would require extensive, foundational research to establish its safety, functionality, and compatibility as an excipient, for which no precedent currently exists in the available literature.

References

Animal models for studying the effects of N-(4-Hydroxycyclohexyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

<_ Application Notes and Protocols for the In Vivo Evaluation of N-(4-Hydroxycyclohexyl)acetamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is an organic compound with potential biological activities stemming from its acetamide and cyclohexyl moieties.[1][2][3][4] As a novel chemical entity, its in vivo effects are largely uncharacterized. This guide provides a comprehensive framework for researchers to design and execute foundational animal studies to elucidate the pharmacokinetic, safety, and potential therapeutic effects of this compound. The protocols herein are designed to be robust and adaptable, providing a tiered approach that begins with essential safety and tolerability assessments before proceeding to targeted functional screening. This document emphasizes a logical, stepwise progression of in vivo studies, adherence to international guidelines, and rigorous data interpretation to facilitate the efficient and ethical preclinical development of this compound.

Introduction: Rationale for In Vivo Assessment

This compound is a compound of interest due to the presence of an amide functional group and a cyclohexyl ring, structural features found in various biologically active molecules.[2][3][5] While some derivatives of cyclohexylamine have been investigated for antimicrobial and acetylcholinesterase inhibitory activities, the specific biological profile of this compound remains to be determined.[6] One application of a stereoisomer, N-(cis-4-Hydroxycyclohexyl)acetamide, is in the synthesis of blood platelet aggregation inhibitors.[7] Given the limited data, a systematic in vivo evaluation is the critical next step to understand its physiological effects, potential therapeutic applications, and safety profile.

Animal models are indispensable tools in the early stages of drug discovery and development.[8][9] They provide a complex, integrated biological system to study the absorption, distribution, metabolism, and excretion (ADME) of a compound, collectively known as pharmacokinetics (PK).[10][11] Furthermore, in vivo studies are essential for identifying potential toxicities and for establishing a safe dose range for further efficacy testing.[12][13]

This guide is structured to lead researchers through a logical sequence of studies, ensuring that each step builds upon the data from the previous one. This approach maximizes the value of the data generated while adhering to the principles of the 3Rs (Replacement, Reduction, and Refinement) in animal research.

Part 1: Foundational In Vivo Characterization: Safety, Tolerability, and Pharmacokinetics

The initial in vivo assessment of a novel compound like this compound should focus on three key areas: acute toxicity, dose-range finding, and preliminary pharmacokinetics. These studies are prerequisites for designing meaningful and safe efficacy studies.

Diagram: General Workflow for In Vivo Characterization

G cluster_0 Phase 1: Foundational Studies cluster_1 Phase 2: Functional Screening (Hypothesis-Driven) Acute_Toxicity Protocol 1.1: Acute Toxicity (OECD 420/423) Dose_Range_Finding Protocol 1.2: Dose-Range Finding Acute_Toxicity->Dose_Range_Finding Determines starting doses Pharmacokinetics Protocol 1.3: Pharmacokinetic Profiling Dose_Range_Finding->Pharmacokinetics Informs dose selection Analgesia Analgesic Models (e.g., Hot Plate) Pharmacokinetics->Analgesia Guides dosing regimen Inflammation Anti-inflammatory Models (e.g., Paw Edema) Pharmacokinetics->Inflammation Guides dosing regimen CNS_Activity CNS Activity Models (e.g., Open Field) Pharmacokinetics->CNS_Activity Guides dosing regimen

Sources

Application Notes & Protocols for In Vitro Assays: N-(4-Hydroxycyclohexyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The accurate and reproducible execution of in vitro assays is fundamentally dependent on the correct preparation of test compounds. Improper dissolution can lead to significant errors in determining compound potency and efficacy, arising from issues such as inaccurate concentration, compound precipitation, and solvent-induced artifacts. This document provides a comprehensive guide for the dissolution of N-(4-Hydroxycyclohexyl)acetamide (CAS: 23363-88-4), a compound of interest in various research fields. We present a systematic approach, from initial solvent selection and solubility testing to the preparation of stock and working solutions, and finally, the critical validation of solvent tolerance in the chosen assay system. These protocols are designed to ensure the highest degree of scientific integrity and experimental reproducibility for researchers, scientists, and drug development professionals.

Introduction: The Criticality of Proper Compound Solubilization

This compound is an organic compound featuring a hydroxylated cyclohexyl ring and an acetamide group[1]. These functional groups confer a degree of polarity, influencing its solubility profile. For any in vitro study, whether a cell-based assay, an enzyme inhibition screen, or a binding assay, achieving complete dissolution of the test compound is the first and most critical step. The bioavailability of the compound in the assay medium directly impacts the dose-response relationship and the overall validity of the experimental data. Factors such as the choice of solvent, the concentration of the stock solution, and the method of dilution into aqueous assay buffers can all dramatically affect the outcome[2][3].

This guide provides a logical, field-proven workflow to develop a robust dissolution protocol for this compound, minimizing potential artifacts and ensuring data integrity.

Physicochemical Properties of this compound

Understanding the basic properties of the compound is essential for developing an appropriate handling and dissolution strategy.

PropertyValueSource(s)
CAS Number 23363-88-4[1][4][5]
Molecular Formula C₈H₁₅NO₂[6]
Molecular Weight 157.21 g/mol [6]
Appearance White to off-white solid/powder/crystal[1]
Predicted Solubility Soluble in polar solvents[1]

The Solvent Selection Strategy: A Balance of Efficacy and Biocompatibility

The ideal solvent must fully dissolve this compound at a high concentration to create a stock solution, yet be non-toxic and non-interfering when diluted to its final working concentration in the assay.

Commonly Used Solvents for In Vitro Assays:

  • Dimethyl Sulfoxide (DMSO): A powerful and versatile aprotic solvent, DMSO is the most common choice for dissolving hydrophobic compounds for biological assays[7][8]. It is miscible with both aqueous and organic media, making it highly effective for creating concentrated stock solutions that can be easily diluted into cell culture medium or buffers[8]. However, DMSO can exhibit cellular effects, and its concentration in the final assay medium should be carefully controlled, typically kept at or below 0.5% (v/v) to avoid toxicity or off-target effects[9][10].

  • Ethanol (EtOH): A polar protic solvent that can be effective for many compounds. Like DMSO, it can be toxic to cells at higher concentrations and can influence cellular processes[9]. If used, the final concentration in the assay should be minimized and matched in the vehicle control.

  • Phosphate-Buffered Saline (PBS) or Culture Medium: For compounds with sufficient aqueous solubility, direct dissolution in the assay buffer is the ideal scenario as it eliminates any potential artifacts from organic solvents. Given the structure of this compound, its solubility in purely aqueous solutions may be limited, making this approach less likely for high-concentration stocks[11].

The following workflow provides a systematic approach to selecting the optimal solvent.

Solvent_Selection_Workflow Start Start: Obtain this compound Sol_Test Protocol 1: Perform Preliminary Solubility Test (DMSO, EtOH, PBS) Start->Sol_Test Decision Is compound fully soluble at high concentration? Sol_Test->Decision Prep_Stock Protocol 2: Prepare High-Concentration Stock (e.g., 10-50 mM in best solvent) Decision->Prep_Stock Yes Re_Eval Re-evaluate solvents. Consider alternatives like DMF or warming/sonication. Decision->Re_Eval Prep_Work Protocol 3: Prepare Working Solutions by diluting stock into assay medium Prep_Stock->Prep_Work Precip_Check Observe for precipitation in working solution Prep_Work->Precip_Check Cyto_Test Protocol 4: Assess Solvent Cytotoxicity (Vehicle Control Assay) Precip_Check->Cyto_Test No Precipitation Troubleshoot Troubleshoot: Lower stock concentration, modify dilution method. Precip_Check->Troubleshoot Precipitation Occurs Final_Protocol Final Validated Protocol Cyto_Test->Final_Protocol

Caption: Workflow for solvent selection and protocol validation.

Experimental Protocols

Safety Precaution: Always handle this compound and all solvents in accordance with the Safety Data Sheet (SDS). Use appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and gloves.

Protocol 1: Preliminary Solubility Testing

Objective: To empirically determine the best solvent for creating a high-concentration stock solution.

Materials:

  • This compound powder

  • Anhydrous, cell culture grade Dimethyl Sulfoxide (DMSO)

  • 200-proof, molecular biology grade Ethanol (EtOH)

  • Sterile 1X Phosphate-Buffered Saline (PBS), pH 7.4

  • Sterile 1.5 mL microcentrifuge tubes

  • Vortex mixer

  • Calibrated micropipettes and sterile tips

Procedure:

  • Preparation: Weigh out 1-2 mg of this compound into three separate sterile microcentrifuge tubes. Record the exact weight.

  • Solvent Addition: Calculate the volume of solvent needed to reach a high target concentration (e.g., 10 mM or ~1.57 mg/mL). Add the calculated volume of DMSO to the first tube, EtOH to the second, and PBS to the third.

  • Dissolution: Cap the tubes securely and vortex vigorously for 1-2 minutes.

  • Observation: Visually inspect each tube against a dark background for any undissolved particulate matter. If solids remain, gently warm the tube to 37°C for 5-10 minutes and vortex again[12].

  • Record Results: Document the solubility in a table. The best solvent is the one that results in a clear, homogenous solution at the highest concentration.

Expected Outcome Table:

SolventTarget ConcentrationObservation (Clear/Hazy/Precipitate)Notes
DMSO10 mMRecord Observation
Ethanol10 mMRecord Observation
PBS (pH 7.4)10 mMRecord Observation
Protocol 2: Preparation of a High-Concentration Stock Solution

Objective: To prepare an accurate, high-concentration stock solution for storage and subsequent dilution. This protocol assumes DMSO was selected as the optimal solvent.

Materials:

  • This compound powder

  • Anhydrous, cell culture grade DMSO

  • Sterile conical tube or glass vial

  • Analytical balance

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

Procedure:

  • Calculation: Determine the mass of compound and volume of solvent required.

    • Example for a 10 mM stock solution (10 mL):

      • Molecular Weight (MW) = 157.21 g/mol

      • Mass (g) = Molarity (mol/L) x Volume (L) x MW ( g/mol )

      • Mass (mg) = 10 mmol/L x 0.010 L x 157.21 g/mol = 15.72 mg

  • Weighing: Accurately weigh the calculated mass (e.g., 15.72 mg) of this compound and transfer it to a sterile conical tube. For accuracy, it is best to weigh the compound and then calculate the exact volume of solvent to add to achieve the desired concentration[13].

  • Dissolution: Under sterile conditions (e.g., in a biological safety cabinet), add the calculated volume of anhydrous DMSO (e.g., 10 mL) to the tube.

  • Mixing: Cap the tube tightly and vortex until the solid is completely dissolved. Gentle warming (37°C) can be applied if needed[11].

  • Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, light-protected tubes (e.g., amber tubes). Store aliquots at -20°C or -80°C for long-term stability. Avoid repeated freeze-thaw cycles[11].

Protocol 3: Preparation of Working Solutions for In Vitro Assays

Objective: To dilute the concentrated stock solution into the final assay medium without causing compound precipitation.

Materials:

  • Prepared high-concentration stock solution (from Protocol 2)

  • Sterile, pre-warmed (37°C) cell culture medium or assay buffer

  • Sterile conical tubes

  • Calibrated micropipettes and sterile tips

Procedure:

  • Pre-warm Medium: Ensure your final assay medium (e.g., DMEM + 10% FBS) is pre-warmed to 37°C to aid in solubility.

  • Calculate Dilution: Determine the volume of stock solution needed for your final concentration.

    • Example for 10 µM final concentration from a 10 mM stock:

      • Use the C1V1 = C2V2 formula.

      • (10,000 µM)(V1) = (10 µM)(1000 µL) -> V1 = 1 µL.

      • So, add 1 µL of 10 mM stock to 999 µL of medium.

  • Critical Dilution Step: This is the most common point of failure. To prevent precipitation of the compound when transferring from an organic solvent to an aqueous medium, add the small volume of the DMSO stock solution directly into the larger volume of pre-warmed medium while vortexing or swirling the tube [12]. Do not add the medium to the DMSO stock.

  • Final Solvent Concentration: Always calculate the final percentage of your solvent in the working solution and ensure it is below the cytotoxic threshold (determined in Protocol 4) and consistent across all treatments, including the vehicle control[9][11].

    • Example: 1 µL of DMSO in 1000 µL total volume = 0.1% DMSO.

Protocol 4: Assessing Solvent Cytotoxicity (Vehicle Control Validation)

Objective: To determine the highest concentration of the solvent (e.g., DMSO) that does not affect the viability or function of the cells used in the assay. This is a mandatory control.

Materials:

  • The specific cell line to be used in the assay

  • Cell culture plates (e.g., 96-well)

  • Complete cell culture medium

  • Solvent (e.g., DMSO)

  • A cell viability reagent (e.g., PrestoBlue™, MTT, or similar)

Procedure:

  • Cell Seeding: Seed your cells in a 96-well plate at the density planned for your main experiment and allow them to adhere overnight.

  • Solvent Dilutions: Prepare serial dilutions of the solvent (e.g., DMSO) in complete cell culture medium. A typical range would be 2%, 1%, 0.5%, 0.25%, 0.1%, 0.05%, and a "medium only" control[12].

  • Treatment: Replace the medium in the wells with the medium containing the different solvent concentrations.

  • Incubation: Incubate the plate for the same duration as your planned experiment (e.g., 24, 48, or 72 hours).

  • Viability Assessment: Add the cell viability reagent to each well and measure the output (e.g., fluorescence or absorbance) according to the manufacturer's protocol.

  • Analysis: Plot cell viability (%) against solvent concentration. The highest concentration that shows no significant decrease in viability compared to the "medium only" control is your maximum allowable solvent concentration for the main experiment.

Cytotoxicity_Assay_Workflow cluster_setup Experimental Setup cluster_treatment Treatment cluster_readout Data Acquisition & Analysis Seed Seed cells in 96-well plate Incubate1 Incubate 24h (allow adherence) Seed->Incubate1 Prep_Dilutions Prepare serial dilutions of solvent in medium (e.g., 2% to 0%) Incubate1->Prep_Dilutions Treat Replace medium with solvent dilutions Prep_Dilutions->Treat Incubate2 Incubate for experiment duration (e.g., 48h) Treat->Incubate2 Add_Reagent Add viability reagent (e.g., PrestoBlue™) Incubate2->Add_Reagent Read_Plate Read plate (Fluor/Abs) Add_Reagent->Read_Plate Analyze Plot Viability vs. [Solvent] Determine Max Safe Conc. Read_Plate->Analyze Result Max non-toxic solvent concentration Analyze->Result

Caption: Workflow for determining solvent cytotoxicity.

Troubleshooting

IssuePotential CauseRecommended Solution
Compound precipitates upon dilution into aqueous medium. "Kinetic" solubility limit exceeded; compound "crashes out".1. Ensure the dilution method in Protocol 3 is followed exactly (add stock to swirling medium)[12].2. Lower the concentration of the stock solution (e.g., from 50 mM to 10 mM) and adjust dilution volumes accordingly.3. Increase the final percentage of DMSO slightly, but do not exceed the cytotoxic limit.4. Consider the use of a non-ionic detergent like Tween-20 at a low concentration (e.g., 0.01%) in the final assay buffer, if compatible with the assay[14][15].
Inconsistent results between experiments. Stock solution degradation; inaccurate pipetting; inconsistent solvent concentration.1. Use fresh aliquots of the stock solution for each experiment to avoid freeze-thaw cycles[11].2. Ensure pipettes are properly calibrated.3. Double-check all calculations to ensure the final solvent concentration is identical in all vehicle control and treatment wells[9].
High background or off-target effects in the assay. Solvent interference.1. Re-run the solvent cytotoxicity/interference assay (Protocol 4) to confirm the non-toxic concentration range.2. Lower the final solvent concentration to the lowest possible level (e.g., ≤0.1%).3. If problems persist, a new solvent must be identified by returning to Protocol 1.

References

  • Considerations regarding use of solvents in in vitro cell based assays. Google Scholar.
  • Effects of solvents and dosing procedure on chemical toxicity in cell-based in vitro assays. Google Scholar.
  • Effects of solvents and dosing procedure on chemical toxicity in cell-based in vitro assays. Google Scholar.
  • CAS 23363-88-4: this compound. CymitQuimica.
  • Effects of Solvents and Dosing Procedure on Chemical Toxicity in Cell-Based in Vitro Assays.
  • Considerations regarding use of solvents in in vitro cell based assays.
  • Application Notes and Protocols for the Dissolution of Novel Compounds for In Vitro Cellular Assays. Benchchem.
  • This compound AldrichCPR. Sigma-Aldrich.
  • Preparing Stock Solutions. PhytoTech Labs.
  • This compound. Amerigo Scientific.
  • How to Make Accur
  • Stock Solutions 101: Everything You Need to Know. G-Biosciences.
  • preparing CM-10-18 stock solutions for experiments. Benchchem.
  • This compound | C8H15NO2 | CID 90074. PubChem - NIH.
  • Making stock solutions - how and why. YouTube.
  • How to dissolve small inhibitor molecules for binding assay?
  • (N-4-hydroxycyclohexyl) Acetamide | CAS 23363-88-4. Veeprho.
  • Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. PMC - NIH.
  • How to enhance drug solubility for in vitro assays?
  • In vitro solubility assays in drug discovery. PubMed.
  • This compound(cis- and trans- mixture). Lead Sciences.
  • Acetamide, N-(4-hydroxycyclohexyl)-. Sobekbio Biosciences.
  • Dimethyl Sulfoxide (DMSO) Solubility Data.

Sources

Application Notes and Protocols: N-(4-Hydroxycyclohexyl)acetamide in the Development of Novel Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

N-(4-Hydroxycyclohexyl)acetamide is a commercially available organic compound noted for its role as a potential precursor or scaffold in the synthesis of blood platelet aggregation inhibitors.[1] While direct biological data on its efficacy and mechanism of action are not extensively documented in publicly accessible literature, its chemical structure presents an intriguing starting point for the development of novel antiplatelet therapeutics. This guide provides a comprehensive framework for researchers to investigate the potential of this compound as an antiplatelet agent. We will delve into the fundamental principles of platelet aggregation, provide detailed protocols for in vitro screening and cytotoxicity assessment, and outline a strategic workflow for target identification and validation.

Introduction: The Therapeutic Potential of Antiplatelet Agents

Thrombotic diseases, including myocardial infarction and stroke, are leading causes of morbidity and mortality worldwide. Platelet aggregation is a critical process in the formation of thrombi, making antiplatelet therapy a cornerstone of cardiovascular disease management.[2] Current antiplatelet drugs, such as aspirin and clopidogrel, act on various pathways to inhibit platelet activation and aggregation.[3][4] However, the quest for novel agents with improved efficacy, better safety profiles, and alternative mechanisms of action is ongoing.

This compound (C8H15NO2, MW: 157.21 g/mol , CAS: 23363-88-4) is a compound that has been identified as a building block for creating inhibitors of blood platelet aggregation.[1] Its cyclohexyl and acetamide moieties are found in various biologically active molecules, suggesting potential for interaction with protein targets. This document serves as a detailed guide for initiating a research program to explore the therapeutic potential of this compound.

The Platelet Aggregation Cascade: A Complex Signaling Network

Understanding the intricate signaling pathways that govern platelet activation and aggregation is paramount for designing and interpreting experiments. Upon vascular injury, platelets adhere to the exposed subendothelial matrix, triggering a cascade of events leading to their activation, shape change, and aggregation to form a hemostatic plug. Key players in this process include:

  • Agonists: Thrombin, collagen, adenosine diphosphate (ADP), and thromboxane A2 (TXA2) are potent platelet agonists that bind to specific receptors on the platelet surface.

  • Receptors: These include protease-activated receptors (PARs) for thrombin, glycoprotein VI (GPVI) for collagen, and P2Y1/P2Y12 receptors for ADP.

  • Intracellular Signaling: Agonist-receptor binding initiates downstream signaling cascades involving G-proteins, phospholipase C (PLC), and protein kinase C (PKC), leading to an increase in intracellular calcium concentration.

  • Integrin αIIbβ3 Activation: The final common pathway of platelet aggregation is the activation of the integrin αIIbβ3 receptor, which binds to fibrinogen, cross-linking adjacent platelets.

Figure 1: Simplified schematic of the major signaling pathways leading to platelet aggregation.

Experimental Protocols

Protocol 1: In Vitro Platelet Aggregation Assay using Light Transmission Aggregometry (LTA)

This protocol details the use of LTA, the gold-standard method, to assess the direct effect of this compound on platelet aggregation.

Principle: LTA measures the increase in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist. An inhibitor of aggregation will reduce the extent of this light transmission.

Materials:

  • This compound

  • Human whole blood (from healthy, consenting donors who have not taken antiplatelet medication for at least two weeks)

  • 3.2% Sodium Citrate anticoagulant tubes

  • Platelet agonists (e.g., ADP, collagen, thrombin receptor-activating peptide [TRAP])

  • Phosphate Buffered Saline (PBS)

  • Light Transmission Aggregometer

  • Centrifuge

  • Spectrophotometer or automated cell counter

Procedure:

  • Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):

    • Collect human whole blood into 3.2% sodium citrate tubes.

    • Centrifuge the blood at 200 x g for 15 minutes at room temperature with the brake off to obtain PRP.

    • Carefully aspirate the upper PRP layer and transfer to a new tube.

    • Centrifuge the remaining blood at 2000 x g for 20 minutes to obtain PPP.

    • Determine the platelet count in the PRP and adjust to a final concentration of 2.5 x 10^8 platelets/mL using autologous PPP.

  • Assay Performance:

    • Pre-warm PRP and PPP aliquots to 37°C.

    • Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).

    • Pipette 450 µL of adjusted PRP into a cuvette with a magnetic stir bar.

    • Add 5 µL of this compound at various final concentrations (e.g., 1, 10, 50, 100 µM) or vehicle control (e.g., DMSO or PBS) and incubate for 5 minutes at 37°C with stirring.

    • Add 50 µL of a platelet agonist (e.g., 10 µM ADP) to induce aggregation.

    • Record the change in light transmission for 5-10 minutes.

  • Data Analysis:

    • The maximum aggregation percentage is determined for each concentration of the test compound.

    • Plot the percentage of inhibition (relative to the vehicle control) against the logarithm of the compound concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of aggregation).

Hypothetical Data Presentation:

Concentration of this compound (µM)Mean Inhibition of ADP-induced Aggregation (%)Standard Deviation
112.52.1
1035.24.5
5058.95.3
10085.13.8

IC50 Value: Based on the hypothetical data, the calculated IC50 value would be approximately 45 µM.

Protocol 2: Cytotoxicity Assessment

It is crucial to ensure that any observed antiplatelet activity is not due to general cytotoxicity. A standard MTT or LDH release assay can be used.

Principle: The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability. The LDH assay measures the release of lactate dehydrogenase from damaged cells.

Materials:

  • A relevant cell line (e.g., human umbilical vein endothelial cells - HUVECs, or a human platelet precursor cell line like MEG-01)

  • Cell culture medium (e.g., DMEM)

  • Fetal Bovine Serum (FBS)

  • This compound

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • LDH cytotoxicity assay kit

  • 96-well plates

  • Microplate reader

Procedure (MTT Assay):

  • Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound (e.g., 1, 10, 50, 100, 200 µM) for 24-48 hours. Include a vehicle control and a positive control for cytotoxicity (e.g., Triton X-100).

  • Add MTT reagent to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Workflow for Target Identification and Validation

If this compound demonstrates promising and non-cytotoxic antiplatelet activity, the next critical step is to identify its molecular target(s).

Figure 2: A strategic workflow for identifying and validating the molecular target of an active compound.

Key Approaches to Target Identification:

  • Affinity-Based Methods: This involves synthesizing a derivative of this compound with a reactive group or an affinity tag (e.g., biotin). This "bait" molecule is then used to pull down its binding partners from platelet lysates, which are subsequently identified by mass spectrometry.

  • Label-Free Methods: Techniques like thermal proteome profiling (TPP) can be employed. TPP measures changes in the thermal stability of proteins in response to drug binding. This method has the advantage of not requiring chemical modification of the compound.

Target Validation:

Once potential targets are identified, their role in the observed antiplatelet effect must be confirmed through:

  • Biochemical Assays: If the target is an enzyme, its activity can be measured in the presence and absence of this compound. Direct binding can be confirmed using techniques like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC).

  • Cell-Based Assays: The expression of the target protein can be knocked down using siRNA or CRISPR/Cas9 in a platelet-like cell line. If the antiplatelet effect of the compound is diminished, it provides strong evidence for target engagement.

Conclusion and Future Directions

This compound represents a promising, yet underexplored, scaffold for the development of novel antiplatelet therapeutics. The protocols and workflows outlined in this document provide a robust starting point for a comprehensive investigation into its biological activity. By systematically evaluating its efficacy, safety, and mechanism of action, researchers can unlock the full therapeutic potential of this and related molecules. Future work should focus on structure-activity relationship (SAR) studies to optimize the potency and selectivity of lead compounds derived from this scaffold.

References

  • Pharmaffiliates. N-(cis-4-Hydroxycyclohexyl)acetamide. [Link]

  • Dr. Oracle. What is the mechanism of action of main categories of anti-platelet medications, including Nonsteroidal Anti-Inflammatory Drugs (NSAIDs), P2Y12 inhibitors, and Phosphodiesterase inhibitors?. [Link]

  • Drugs.com. List of Platelet aggregation inhibitors. [Link]

  • YouTube. Antiplatelet drugs mechanism of action. [Link]

  • ClinPGx. Platelet Aggregation Inhibitor Pathway, Pharmacodynamics. [Link]

  • PubMed Central (PMC). A review of natural compounds to regulate platelet aggregation: molecular mechanism and research advance. [Link]

  • PubMed. [Mechanism of action of platelet aggregation inhibitors]. [Link]

  • PubMed. Mechanisms of Platelet Activation and Inhibition. [Link]

  • PubMed Central (PMC). Target identification of small molecules: an overview of the current applications in drug discovery. [Link]

  • Broad Institute. Small-molecule Target and Pathway Identification. [Link]

  • National Center for Biotechnology Information. Target identification and mechanism of action in chemical biology and drug discovery. [Link]

  • University College London. Target Identification and Validation (Small Molecules). [Link]

  • ResearchGate. (PDF) Target identification of small molecules: an overview of the current applications in drug discovery. [Link]

  • National Center for Biotechnology Information. Analysis of Platelet Aggregation by Light Transmission Aggregometry - National Cancer Institute's Nanotechnology Characterization Laboratory Assay Cascade Protocols. [Link]

  • PubMed Central (PMC). Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro. [Link]

  • Bio-protocol. Determination of Antibody Activity by Platelet Aggregation. [Link]

  • CAP. Platelet Aggregation Testing in Platelet-Rich Plasma Description of Procedures With the Aim to Develop Standards in the Field. [Link]

  • PubMed. Inhibition of Platelet Aggregation by Some Flavonoids. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of N-(4-Hydroxycyclohexyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of N-(4-Hydroxycyclohexyl)acetamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield and purity of this important chemical intermediate. Here, we address specific issues encountered during its synthesis, providing not just solutions but also the underlying scientific principles to empower your experimental design.

I. Troubleshooting Guide: Common Issues and Solutions

This section is dedicated to resolving the most frequent obstacles encountered during the synthesis of this compound, primarily through the acetylation of 4-aminocyclohexanol with acetic anhydride.

Q1: Why is my reaction yield of this compound consistently low?

A1: Low yields can stem from several factors, ranging from incomplete reactions to product loss during work-up. A systematic approach to troubleshooting is crucial.

  • Incomplete Reaction: The most common culprit for low yield is an incomplete reaction. The nucleophilicity of the amino group in 4-aminocyclohexanol is key to its reaction with acetic anhydride.[1][2]

    • Insufficient Acetylating Agent: Ensure at least a stoichiometric amount of acetic anhydride is used. Often, a slight excess (1.1-1.5 equivalents) can drive the reaction to completion.

    • Suboptimal Reaction Temperature: While the reaction can proceed at room temperature, gentle heating (e.g., 40-60°C) can significantly increase the reaction rate without promoting side reactions.

    • Inadequate Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC). The disappearance of the 4-aminocyclohexanol spot indicates reaction completion.

  • Product Loss During Work-up: The work-up procedure is critical for isolating the product. This compound has some water solubility, which can lead to losses.

    • Hydrolysis of the Product: During aqueous work-up, particularly under acidic or strongly basic conditions, the newly formed amide bond can be susceptible to hydrolysis back to the starting amine and acetic acid.[3] It is advisable to perform aqueous washes with care, preferably with chilled solutions to minimize hydrolysis.

    • Inefficient Extraction: If using a solvent extraction to isolate the product, ensure the chosen solvent has a good partition coefficient for this compound. Multiple extractions with smaller volumes of solvent are more effective than a single extraction with a large volume.

  • Side Reactions: The presence of the hydroxyl group on the cyclohexane ring introduces the possibility of a side reaction.

    • O-Acetylation: While N-acetylation is generally much faster for amines than O-acetylation for alcohols under neutral or slightly basic conditions, prolonged reaction times or harsh conditions could lead to the formation of the di-acetylated product, N-(4-acetoxycyclohexyl)acetamide.

Troubleshooting Workflow for Low Yield

low_yield_troubleshooting start Low Yield Observed check_completion Check Reaction Completion (TLC/LC-MS) start->check_completion incomplete Incomplete Reaction check_completion->incomplete Starting material present complete Reaction Complete check_completion->complete No starting material optimize_conditions Optimize Reaction Conditions: - Increase Acetic Anhydride eq. - Increase Temperature - Extend Reaction Time incomplete->optimize_conditions check_workup Review Work-up Procedure complete->check_workup check_purity Analyze Crude Product Purity (NMR/LC-MS) complete->check_purity solution Improved Yield optimize_conditions->solution product_loss Potential Product Loss check_workup->product_loss optimize_workup Optimize Work-up: - Use cold aqueous solutions - Multiple extractions - pH control product_loss->optimize_workup optimize_workup->solution side_products Side Products Identified check_purity->side_products modify_conditions Modify Conditions to Minimize Side Reactions: - Milder temperature - Shorter reaction time side_products->modify_conditions modify_conditions->solution

Caption: Troubleshooting workflow for low yield.

Q2: How can I effectively monitor the progress of the acetylation reaction?

A2: Thin Layer Chromatography (TLC) is a rapid and effective technique for monitoring the reaction. A colorimetric spot test can also be used to detect the presence of the starting amine.

  • TLC Analysis:

    • Stationary Phase: Silica gel 60 F254 plates.

    • Mobile Phase: A mixture of dichloromethane and methanol (e.g., 9:1 or 8:2 v/v) is a good starting point. Adjust the polarity as needed to achieve good separation between the starting material and the product.

    • Visualization:

      • UV Light (254 nm): If the starting material or product is UV active.

      • Ninhydrin Stain: This is an excellent choice as it reacts with the primary amine of 4-aminocyclohexanol to produce a distinct purple spot (Ruhemann's purple). The product, being a secondary amide, will not react with ninhydrin.

      • Potassium Permanganate Stain: This stain will visualize both the starting material and the product as it reacts with the hydroxyl group present in both molecules.

  • Colorimetric Spot Test for Unreacted Amine: For a quick qualitative check for the presence of the starting amine, a colorimetric test can be employed.[4][5][6] A small aliquot of the reaction mixture can be spotted on a filter paper and treated with a solution of a dye that changes color in the presence of a primary amine.

Q3: My purified product is a mixture of cis and trans isomers. How can I separate them or enrich the desired isomer?

A3: The synthesis of this compound from 4-aminocyclohexanol will typically result in a mixture of cis and trans isomers, reflecting the isomeric composition of the starting material. Several strategies can be employed for separation or enrichment.

  • Fractional Crystallization: This is a common method for separating diastereomers. The cis and trans isomers of this compound may have different solubilities in certain solvents. Experiment with recrystallization from various solvents (e.g., ethyl acetate, acetone, or mixtures with hexanes) to selectively crystallize one isomer.

  • Chromatography: Column chromatography on silica gel can be effective for separating the cis and trans isomers.[7] Careful selection of the eluent system is necessary to achieve baseline separation.

  • Cis-Trans Epimerization: It is possible to convert the cis isomer to the more thermodynamically stable trans isomer. This is often achieved through a dehydrogenation-hydrogenation equilibrium catalyzed by a metal catalyst like Raney-Ni.[7][8] This process can enrich the mixture in the trans isomer.[8]

MethodPrincipleAdvantagesDisadvantages
Fractional Crystallization Difference in solubility between isomers.Scalable, cost-effective for large quantities.May not achieve complete separation, requires optimization of solvent systems.
Column Chromatography Differential adsorption of isomers on a stationary phase.High purity separation is achievable.Can be time-consuming and requires significant solvent volumes, less suitable for large scale.
Epimerization Conversion of one isomer to the other to enrich the desired one.Can significantly increase the yield of the desired isomer from a mixture.Requires an additional reaction step with a catalyst.
Q4: The work-up of my reaction using acetic anhydride and pyridine is difficult. How can I simplify the purification?

A4: The work-up for reactions involving pyridine and acetic anhydride can be challenging due to the need to remove both the basic pyridine and the acidic acetic acid byproduct. A well-planned extraction procedure is key.

Standard Work-up Protocol:

  • Quench Excess Acetic Anhydride: Carefully add water to the reaction mixture to hydrolyze any remaining acetic anhydride to acetic acid. This step can be exothermic, so it's best to perform it in an ice bath.

  • Solvent Extraction: Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Acidic Wash: Wash the organic layer with a dilute acidic solution (e.g., 1 M HCl) to protonate and remove the pyridine into the aqueous layer.

  • Basic Wash: Wash the organic layer with a saturated sodium bicarbonate solution to neutralize and remove acetic acid.

  • Brine Wash: Wash with a saturated sodium chloride solution to remove any remaining water.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.[9]

Simplified Workflow for Acetic Anhydride/Pyridine Work-up

workup_workflow start Reaction Mixture (Product, Pyridine, Acetic Acid, Acetic Anhydride) quench 1. Quench with H₂O (Ice Bath) start->quench extract 2. Dilute with Organic Solvent (e.g., Ethyl Acetate) quench->extract acid_wash 3. Wash with Dilute HCl (Removes Pyridine) extract->acid_wash base_wash 4. Wash with Sat. NaHCO₃ (Removes Acetic Acid) acid_wash->base_wash brine_wash 5. Wash with Brine base_wash->brine_wash dry 6. Dry over Na₂SO₄ brine_wash->dry concentrate 7. Concentrate in vacuo dry->concentrate product Crude Product concentrate->product

Caption: Standard work-up procedure.

II. Frequently Asked Questions (FAQs)

Q5: Can I perform the acetylation without a catalyst or base like pyridine?

A5: Yes, the acetylation of amines with acetic anhydride can often be performed without a catalyst, especially with a reactive amine like 4-aminocyclohexanol.[10] The reaction may require gentle heating to proceed at a reasonable rate.[10] Performing the reaction neat (solvent-free) or in a non-basic solvent can simplify the work-up procedure as you will not need to remove a basic catalyst like pyridine.

Q6: What is the difference in reactivity between the cis and trans isomers of 4-aminocyclohexanol in this reaction?

A6: The reactivity of the cis and trans isomers of 4-aminocyclohexanol towards acetylation is expected to be very similar. The primary determinant of reactivity is the nucleophilicity of the amino group, which is not significantly different between the two isomers. The stereochemistry of the hydroxyl group is unlikely to have a major impact on the reactivity of the amino group at the 4-position.

Q7: How can I confirm the identity and purity of my this compound product?

A7: A combination of spectroscopic techniques is recommended for full characterization:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Will show characteristic peaks for the acetyl group (a singlet around 2 ppm), the protons on the cyclohexane ring, and the proton attached to the nitrogen (amide proton). The chemical shifts and coupling constants of the cyclohexane protons can be used to distinguish between the cis and trans isomers.[11][12][13][14]

    • ¹³C NMR: Will show the expected number of carbon signals, including the carbonyl carbon of the amide and the carbons of the cyclohexane ring.

  • Mass Spectrometry (MS): Will confirm the molecular weight of the product (157.21 g/mol ).[15][16][17][18]

  • Infrared (IR) Spectroscopy: Will show characteristic absorption bands for the N-H stretch of the amide, the C=O stretch of the amide, and the O-H stretch of the hydroxyl group.

Q8: My final product has a yellow or brown discoloration. What is the likely cause and how can I prevent it?

A8: Discoloration can arise from impurities in the starting materials or from degradation products formed during the reaction or work-up.

  • Starting Material Purity: Ensure the 4-aminocyclohexanol used is of high purity. Amines can be susceptible to air oxidation over time, which can lead to colored impurities.

  • Reaction Conditions: Overheating the reaction mixture can lead to decomposition and the formation of colored byproducts.

  • Purification: If the crude product is discolored, purification by recrystallization or column chromatography should yield a white to off-white solid.

III. Experimental Protocols

Protocol 1: General Procedure for the Synthesis of this compound

  • To a round-bottom flask equipped with a magnetic stir bar, add 4-aminocyclohexanol (1.0 eq).

  • Dissolve the starting material in a suitable solvent such as dichloromethane or tetrahydrofuran.

  • Cool the solution in an ice bath.

  • Slowly add acetic anhydride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Proceed with the work-up procedure as described in Q4.

  • Purify the crude product by recrystallization or column chromatography.

IV. References

  • Technical Support Center: Synthesis of trans-4-Aminocyclohexanol - Benchchem. (URL not available)

  • Quantitative and Nondestructive Colorimetric Amine Detection Method for the Solid-Phase Peptide Synthesis as an Alternative to the Kaiser Test - PubMed. ([Link])

  • What is the best work-up for acetic anhydride/pyradine acetylation? - ResearchGate. ([Link])

  • US20100190658A1 - Colorimetric assay for the visual detection of primary and secondary amines - Google Patents. ()

  • Development of Colorimetric Method for the Detection of Amines Bound to Solid Support. ([Link])

  • (No title available)

  • Quantitative determination of tertiary amines with a colorimetric method ? | ResearchGate. ([Link])

  • Cis-trans epimerization technology of N-(4-hydroxycyclo hexyl) acetamide - ResearchGate. ([Link])

  • (No title available)

  • Combining ketoreductase and amine transaminase for 4- aminocyclohexanol synthesis - Publication Server of the University of Greifswald. ([Link])

  • Acetylation of Alcohols, Amines, Phenols, Thiols under Catalyst and Solvent-Free Conditions - MDPI. ([Link])

  • This compound(cis- and trans- mixture) - Lead Sciences. ([Link])

  • This compound - Oakwood Chemical. ([Link])

  • (No title available)

  • Which compound is more reactive towards acetylation, 4-aminophenol or 4-aminocyclohexanol? - Chemistry Stack Exchange. ([Link])

  • acetamide cis-trans epimerization - Comptes Rendus de l'Académie des Sciences. ([Link])

  • (N-4-hydroxycyclohexyl) Acetamide | CAS 23363-88-4 - Veeprho. ([Link])

  • This compound - Amerigo Scientific. ([Link])

  • (No title available)

  • How does NMR differentiate between cis and trans isomers? - TutorChase. ([Link])

  • CIS TRANS ISOMERS AND NMR - ORGANIC SPECTROSCOPY INTERNATIONAL. ([Link])

  • (No title available)

  • 4-Aminocyclohexanol | C6H13NO | CID 81293 - PubChem. ([Link])

  • Synthesis and NMR characterization of the cis and trans isomers of [Ptii(N9-adeH)2(pz)2] and X-ray crystallography of the trans isomer - Dalton Transactions (RSC Publishing). ([Link])

  • One‐pot Synthesis of 4‐Aminocyclohexanol Isomers by Combining a Keto Reductase and an Amine Transaminase - ResearchGate. ([Link])

  • What is the relative reactivity of 4-Aminophenol towards acetylation? How is this similar and... - Homework.Study.com. ([Link])

  • Catalysis by 4-dialkylaminopyridines - Semantic Scholar. ([Link])

  • 1H NMR Measurement of the Trans Cis Photoisomerization of Cinnamic Acid Derivatives. ([Link])

  • (No title available)

  • (No title available)

  • (No title available)

  • (No title available)

Sources

Technical Support Center: N-(4-Hydroxycyclohexyl)acetamide Purification

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Overcoming Common Challenges

Welcome to the technical support guide for the purification of N-(4-Hydroxycyclohexyl)acetamide (4-Acetamidocyclohexanol). As a molecule with applications in pharmaceuticals and organic synthesis, achieving high purity is paramount.[1] However, its purification is often complicated by the presence of geometric isomers and process-related impurities. This guide is structured to provide you, a fellow scientist, with not just protocols, but the underlying principles to troubleshoot and optimize your purification strategy effectively.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries encountered during the purification of this compound.

Q1: What are the primary challenges in purifying this compound?

The single greatest challenge is the presence of cis and trans diastereomers.[2] These isomers often exhibit very similar physical properties, making their separation by standard techniques like crystallization or simple column chromatography difficult. A second major challenge involves removing starting materials (e.g., 4-aminocyclohexanol, acetic anhydride) and byproducts from the initial synthesis.

Q2: My crude product is a mixture of cis and trans isomers. Which is the thermodynamically more stable isomer?

The trans isomer, where both the acetamido and hydroxyl groups can occupy equatorial positions on the cyclohexane ring, is generally the more thermodynamically stable configuration. This stability can be leveraged in purification strategies involving equilibrium-driven processes. A study on the epimerization of these isomers indicates that an equilibrium mixture can contain 66-68% of the trans isomer.[3]

Q3: Is crystallization or chromatography the better first-step purification method?

This depends on the scale and initial purity of your crude product.

  • Crystallization is ideal for larger quantities (>5 g) and for removing bulk, dissimilar impurities. It is often the most economical and scalable first step. However, it may not be effective at resolving the cis/trans isomer ratio significantly without careful solvent selection and seeding.

  • Chromatography offers higher resolution and is the preferred method for separating the cis and trans isomers. It is suitable for smaller scales or for final polishing after an initial crystallization step.

Q4: How can I effectively monitor the purity and the cis/trans ratio during purification?

Purity and isomer ratio are best monitored by High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy.

  • HPLC: A reverse-phase method, such as one using a C18 column with a mobile phase of acetonitrile and water (with a modifier like formic or phosphoric acid), can typically resolve the two isomers.[4]

  • ¹H NMR: The proton signals for the hydrogens on the carbons bearing the -OH and -NHAc groups (C1 and C4) will have different chemical shifts and coupling constants for the cis and trans isomers, allowing for straightforward integration and ratio determination.

Section 2: Troubleshooting Guide: Purification by Crystallization

Crystallization is a powerful technique for bulk purification but can be challenging.

Problem: My this compound fails to crystallize from solution.

  • Probable Cause 1: Solution is too dilute. The concentration of the compound is below its saturation point.

    • Solution: Carefully evaporate the solvent under reduced pressure until you observe persistent turbidity (the cloud point). Gently warm the solution to redissolve the solid, then allow it to cool slowly.

  • Probable Cause 2: Presence of impurities. Certain impurities can act as crystallization inhibitors.

    • Solution: Attempt to "crash out" the product by adding a non-solvent. Decant the solvent and attempt to recrystallize the resulting solid from a different solvent system. If this fails, a chromatographic step may be necessary to remove the problematic impurities.

  • Probable Cause 3: Inappropriate solvent system. The solubility profile of the chosen solvent may not be ideal for crystallization.

    • Solution: The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble when hot. Refer to the solvent screening table below and test several options on a small scale.

Problem: The resulting solid is an oil or appears sticky and impure.

  • Probable Cause: Cooling rate is too fast. Rapid cooling leads to precipitation rather than crystallization, trapping impurities and solvent.

    • Solution: Ensure the solution cools as slowly as possible. Insulate the flask with glass wool or place it in a large Dewar flask filled with warm water to slow the cooling rate. Stirring is generally not recommended during the initial crystal formation phase as it can promote the formation of many small crystals.

Table 1: Solvent Systems for Crystallization
Solvent SystemSuitability for this compoundNotes
WaterGoodThe compound is soluble in polar solvents.[1] Can be effective, especially for removing non-polar impurities.
Ethanol/WaterExcellentA binary mixture often provides the ideal solubility gradient. Dissolve in hot ethanol and add hot water dropwise to the cloud point.
IsopropanolGoodA common choice for compounds with hydroxyl and amide groups.
Ethyl AcetateModerateLess polar than alcohols; may be effective for removing highly polar impurities.
DichloromethanePoorGenerally too non-polar to be an effective single solvent for this compound.
Protocol 1: Optimized Recrystallization
  • Solvent Selection: In a small test tube, dissolve ~50 mg of crude product in a minimal amount of a hot solvent from Table 1.

  • Dissolution: Transfer the bulk of your crude product to an Erlenmeyer flask and add the chosen solvent. Heat the mixture with stirring until all the solid dissolves. Add the minimum amount of hot solvent necessary.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and heat for a few minutes. Filter the hot solution through a fluted filter paper or a pad of Celite to remove the carbon.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature. For maximum recovery, subsequently place the flask in an ice bath or refrigerator for several hours.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold crystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum.

Section 3: Troubleshooting Guide: Chromatographic Separation

When high purity is required, particularly the separation of cis/trans isomers, chromatography is essential.

Problem: The cis and trans isomers are co-eluting or showing very poor separation.

  • Probable Cause 1: Incorrect mobile phase polarity. The polarity of the eluent is not optimized to differentiate between the subtle structural differences of the isomers.

    • Solution (Normal Phase - Silica Gel): The hydroxyl and amide groups will interact strongly with the silica. Use a moderately polar mobile phase like Ethyl Acetate/Hexanes or Dichloromethane/Methanol. A shallow gradient or isocratic elution with a low percentage of the more polar solvent (e.g., 2-10% Methanol in DCM) is key.

    • Solution (Reverse Phase - C18): This is often more effective for isomer separation.[4] Use a mobile phase of Acetonitrile/Water. Start with a higher percentage of water and gradually increase the acetonitrile content.

  • Probable Cause 2: Column is overloaded. Too much sample has been loaded onto the column, exceeding its capacity and causing band broadening.

    • Solution: Reduce the amount of sample loaded. A general rule is to load no more than 1-5% of the mass of the stationary phase (e.g., 1-5 g of sample for 100 g of silica).

Diagram 1: Workflow for Optimizing Isomer Separation

G start Initial Separation Attempt (e.g., 5% MeOH in DCM) check_res Are isomers resolved? (TLC or HPLC) start->check_res success Separation Successful Proceed with Purification check_res->success Yes fail Poor Resolution check_res->fail No mod_polarity Adjust Mobile Phase Polarity fail->mod_polarity change_mode Switch Chromatography Mode fail->change_mode If still failing less_polar Decrease Polarity (e.g., 3% MeOH) mod_polarity->less_polar more_polar Increase Polarity (e.g., 7% MeOH) mod_polarity->more_polar to_rp Switch to Reverse Phase (C18, ACN/H2O) change_mode->to_rp less_polar->check_res Re-evaluate more_polar->check_res Re-evaluate to_rp->check_res Re-evaluate

Caption: Decision tree for troubleshooting isomer separation.

Section 4: Advanced Strategy: Managing Isomerization

For applications requiring a specific isomer (typically trans), an epimerization step can be a powerful tool to enrich the desired product from an unwanted isomer mixture.

Q: I have a mixture rich in the cis isomer, but I need the trans isomer. Can I convert one to the other?

Yes. The cis-trans epimerization can be catalyzed to favor the formation of the more thermodynamically stable trans isomer.[3] This process typically involves a dehydrogenation/hydrogenation mechanism.

Protocol 2: Raney-Ni Catalyzed Epimerization

This protocol is based on the findings of Wang, Y., and is intended to drive the equilibrium towards the trans isomer.[3]

  • Setup: In a round-bottom flask equipped with a reflux condenser and under a hydrogen atmosphere (a balloon is sufficient for lab scale), add the cis/trans mixture of this compound.

  • Solvent: Add water as the solvent. The reaction has been shown to perform well in water at reflux temperature.[3]

  • Catalyst: Add Raney-Ni catalyst (approx. 5-10% by weight relative to the substrate). Caution: Raney-Ni is pyrophoric and must be handled with care, typically as a slurry in water.

  • Reaction: Heat the mixture to reflux and maintain for 6-8 hours. The reaction progress can be monitored by taking small aliquots and analyzing the cis/trans ratio by HPLC or NMR.

  • Workup: After cooling, carefully filter the reaction mixture through a pad of Celite to remove the Raney-Ni catalyst. Wash the Celite pad with water.

  • Isolation: Concentrate the aqueous filtrate under reduced pressure. The resulting solid, now enriched in the trans isomer, can be purified further by crystallization as described in Protocol 1.

Diagram 2: Isomer Equilibrium

G cluster_0 Cis Isomer (Less Stable) cluster_1 Trans Isomer (More Stable) Cis Cis-N-(4-Hydroxycyclohexyl)acetamide Equilibrium Cis->Equilibrium Trans Trans-N-(4-Hydroxycyclohexyl)acetamide Equilibrium->Trans Catalyst Raney-Ni, H₂, Δ Catalyst->Equilibrium Drives to Thermodynamic Equilibrium (~67% Trans)

Caption: Catalyzed equilibrium between cis and trans isomers.

Section 5: Compound Stability and Handling

Q: Is this compound susceptible to degradation?

Yes. Like most amides, it can undergo hydrolysis to 4-aminocyclohexanol and acetic acid under strongly acidic or basic conditions, particularly with heating.[5] It is important to avoid these conditions during workup and purification unless hydrolysis is the intended reaction. The compound is generally stable under neutral conditions.

Q: What are the recommended storage conditions?

The compound should be stored sealed in a dry environment at room temperature.[2]

References

  • Wang, Y. (2013). Cis-trans epimerization technology of N-(4-hydroxycyclo hexyl) acetamide. ResearchGate. [Link]

  • Separation of Acetamide, N-cyclohexyl- on Newcrom R1 HPLC column. SIELC Technologies. [Link]

  • (N-4-hydroxycyclohexyl) Acetamide | CAS 23363-88-4. Veeprho. [Link]

  • This compound(cis- and trans- mixture). Lead Sciences. [Link]

  • This compound. Oakwood Chemical. [Link]

  • This compound. Amerigo Scientific. [Link]

  • cis N 4 hydroxycyclohexyl Acetamide | CAS 27489-61-8. Veeprho. [Link]

  • Srabovic, M., et al. (2020). Synthesis and crystallization of N-(4-nitrophenyl) acetamides. Journal of Chemical, Biological and Physical Sciences. [Link]

  • This compound. PubChem, National Institutes of Health. [Link]

  • Roque, A. C. A., et al. (2007). Challenges and opportunities in the purification of recombinant tagged proteins. PMC. [Link]

  • Base-Promoted Hydrolysis of Acetamide (RXN Mechanism). (2014). YouTube. [Link]

Sources

N-(4-Hydroxycyclohexyl)acetamide degradation pathways and prevention

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for N-(4-Hydroxycyclohexyl)acetamide. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the potential degradation pathways of this molecule and to offer practical strategies for prevention and troubleshooting during experimental work. Our goal is to ensure the integrity and stability of your research outcomes by anticipating and addressing common challenges.

Introduction to the Stability of this compound

This compound possesses two primary functional groups susceptible to degradation: a secondary amide and a secondary alcohol on a cyclohexane ring. Understanding the reactivity of these groups under various experimental conditions is paramount to maintaining the compound's integrity. The principal degradation pathways are amide hydrolysis and alcohol oxidation . The stereochemistry of the hydroxyl and acetamido groups on the cyclohexane ring (cis or trans) can also influence the molecule's stability and degradation kinetics.[1][2][3] This guide will delve into the mechanisms of these degradation pathways, provide troubleshooting advice for unexpected experimental results, and offer detailed protocols for stability assessment.

Frequently Asked Questions (FAQs)

Q1: What are the most likely degradation products of this compound I should be aware of?

A1: Based on the structure of this compound, two primary degradation products can be anticipated:

  • 4-Aminocyclohexanol: Formed via the hydrolysis of the amide bond.

  • N-(4-Oxocyclohexyl)acetamide: Formed via the oxidation of the secondary alcohol to a ketone.

It is also possible for further degradation to occur, such as the hydrolysis of N-(4-oxocyclohexyl)acetamide to yield 4-aminocyclohexanone.

Q2: I suspect my sample of this compound has degraded. What are the first steps I should take to confirm this?

A2: If you suspect degradation, a systematic approach is crucial.

  • Analytical Confirmation: The first step is to use a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), to analyze your sample.[4][5] A well-developed HPLC method should be able to separate the parent this compound from its potential degradation products. The appearance of new peaks or a decrease in the peak area of the parent compound is a strong indicator of degradation.

  • Mass Spectrometry (MS) Analysis: Couple your HPLC with a mass spectrometer (LC-MS) to identify the mass of the suspected degradation products. This will help in confirming their identity by comparing the measured mass with the expected masses of 4-aminocyclohexanol (m/z ~115.17) and N-(4-oxocyclohexyl)acetamide (m/z ~155.19).

  • Review Experimental Conditions: Carefully review the pH, temperature, and presence of any oxidizing or reducing agents in your experimental setup. This will help in identifying the likely cause of degradation.

Q3: Can the cis/trans isomeric form of this compound affect its stability?

Q4: How can I prevent the degradation of this compound during storage?

A4: To ensure long-term stability during storage, consider the following:

  • Temperature: Store in a cool, dark place. Refrigeration is often recommended to minimize the rates of both hydrolysis and oxidation.[6]

  • Moisture: Protect from moisture to prevent hydrolysis.[7][8] Storing in a desiccator or using sealed containers with a desiccant is advisable.

  • Atmosphere: For compounds sensitive to oxidation, storing under an inert atmosphere (e.g., nitrogen or argon) can be beneficial.[6]

  • pH: Ensure the compound is stored in a neutral, solid state, as acidic or basic conditions can catalyze hydrolysis.

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments and provides actionable solutions.

Observed Issue Potential Cause(s) Troubleshooting Steps & Explanations
Appearance of an unexpected peak in my chromatogram with a mass corresponding to 4-aminocyclohexanol. Amide Hydrolysis: This is likely due to exposure to acidic or basic conditions, or elevated temperatures in an aqueous environment.[9][10][11]1. Control pH: Maintain your experimental solution at a neutral pH (around 7). Amide hydrolysis is catalyzed by both acids and bases.[12] 2. Temperature Management: Avoid excessive heat. If heating is necessary, minimize the duration. 3. Solvent Choice: If possible, use non-aqueous solvents for reactions where water is not essential.[8]
Detection of a new compound with a mass corresponding to N-(4-oxocyclohexyl)acetamide. Alcohol Oxidation: The secondary alcohol has likely been oxidized to a ketone. This can be caused by exposure to oxidizing agents or even atmospheric oxygen over time, potentially catalyzed by light or metal ions.[13][14][15]1. Avoid Oxidizing Agents: Scrutinize your experimental protocol for any known oxidizing agents. 2. Inert Atmosphere: If the compound is particularly sensitive, perform experiments under an inert atmosphere (e.g., nitrogen or argon) to exclude oxygen.[6] 3. Light Protection: Use amber vials or cover your reaction vessels with aluminum foil to protect from light, which can promote oxidation.[7]
Variable results or inconsistent retention times in HPLC analysis. Cis/Trans Isomerization: The compound may be undergoing isomerization, leading to a mixture of cis and trans isomers which might have slightly different chromatographic behaviors.1. Analytical Method Optimization: Ensure your HPLC method is capable of resolving both cis and trans isomers. This may require adjusting the mobile phase composition, column type, or temperature. 2. Source Material Characterization: Characterize your starting material to determine the initial ratio of cis to trans isomers.
Loss of parent compound without the appearance of clear degradation peaks. Formation of multiple minor degradation products or non-UV active products. 1. Use a Universal Detector: Employ a detector like a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) in conjunction with UV to detect non-chromophoric degradation products. 2. Forced Degradation Study: Conduct a forced degradation study (see protocol below) to intentionally generate and identify degradation products, which can then be specifically looked for in your samples.[16][17]

Degradation Pathways

The two primary degradation pathways for this compound are illustrated below.

Amide Hydrolysis

Amide hydrolysis involves the cleavage of the amide bond by water, a reaction that is significantly accelerated by acidic or basic conditions.[9][10]

  • Acid-Catalyzed Hydrolysis: The carbonyl oxygen of the amide is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.[10]

  • Base-Promoted Hydrolysis: A hydroxide ion acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate, which then collapses to yield a carboxylate and an amine.[9]

G cluster_hydrolysis Amide Hydrolysis Pathway This compound This compound 4-Aminocyclohexanol 4-Aminocyclohexanol This compound->4-Aminocyclohexanol H+ or OH- / H2O Acetic Acid Acetic Acid This compound->Acetic Acid H+ or OH- / H2O

Caption: Amide hydrolysis of this compound.

Alcohol Oxidation

The secondary alcohol on the cyclohexane ring can be oxidized to a ketone.[13][14][18][15] This is a common reaction for secondary alcohols and can be initiated by a variety of oxidizing agents.

G cluster_oxidation Alcohol Oxidation Pathway This compound This compound N-(4-Oxocyclohexyl)acetamide N-(4-Oxocyclohexyl)acetamide This compound->N-(4-Oxocyclohexyl)acetamide [O]

Caption: Oxidation of the secondary alcohol in this compound.

Experimental Protocols

Protocol 1: Forced Degradation Study

A forced degradation study is essential for identifying potential degradation products and establishing a stability-indicating analytical method.[16][17]

Objective: To intentionally degrade this compound under various stress conditions to identify degradation products.

Materials:

  • This compound

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • 3% Hydrogen Peroxide (H₂O₂)

  • Water bath or oven

  • UV lamp (254 nm / 365 nm)

  • HPLC system with UV or PDA detector

  • LC-MS system for peak identification

Procedure:

  • Sample Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

  • Acid Hydrolysis:

    • Mix equal volumes of the stock solution and 0.1 M HCl.

    • Incubate at 60°C for 24 hours.

    • Neutralize with an equivalent amount of 0.1 M NaOH.

    • Analyze by HPLC.

  • Base Hydrolysis:

    • Mix equal volumes of the stock solution and 0.1 M NaOH.

    • Incubate at 60°C for 24 hours.

    • Neutralize with an equivalent amount of 0.1 M HCl.

    • Analyze by HPLC.

  • Oxidative Degradation:

    • Mix equal volumes of the stock solution and 3% H₂O₂.

    • Keep at room temperature for 24 hours.

    • Analyze by HPLC.

  • Thermal Degradation:

    • Place a solid sample of the compound in an oven at 80°C for 48 hours.

    • Dissolve the stressed sample in the initial solvent and analyze by HPLC.

  • Photolytic Degradation:

    • Expose a solution of the compound to UV light (254 nm and 365 nm) for 24 hours.

    • Analyze by HPLC.

  • Analysis:

    • For each condition, also analyze an unstressed control sample.

    • Compare the chromatograms of the stressed samples with the control.

    • Identify and quantify the degradation products.

    • Use LC-MS to confirm the identity of the major degradation products.

G cluster_workflow Forced Degradation Workflow A Prepare Stock Solution of This compound B Acid Stress (0.1M HCl, 60°C) A->B C Base Stress (0.1M NaOH, 60°C) A->C D Oxidative Stress (3% H2O2, RT) A->D E Thermal Stress (Solid, 80°C) A->E F Photolytic Stress (UV light) A->F G HPLC Analysis B->G C->G D->G E->G F->G H LC-MS for Identification G->H

Caption: Workflow for a forced degradation study.

Protocol 2: Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.

Starting Conditions (to be optimized):

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: Start with a low percentage of B (e.g., 5%) and gradually increase to a high percentage (e.g., 95%) over 20-30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 210 nm (as the acetamide group has a weak chromophore).

  • Injection Volume: 10 µL.

Method Development Strategy:

  • Inject a standard solution of this compound to determine its retention time.

  • Inject the samples from the forced degradation study.

  • Adjust the gradient, mobile phase composition, and pH to achieve baseline separation of the parent compound and all degradation peaks.

  • The method is considered stability-indicating if all peaks are well-resolved.

Prevention Strategies

Degradation Pathway Prevention Strategy Rationale
Amide Hydrolysis pH Control Amide hydrolysis is catalyzed by both acid and base. Maintaining a neutral pH minimizes the reaction rate.[12]
Temperature Control Hydrolysis rates increase with temperature. Storing and processing at lower temperatures will enhance stability.[6]
Moisture Exclusion Water is a reactant in hydrolysis. Using desiccants, inert atmospheres, or non-aqueous solvents can prevent degradation.[7][8]
Alcohol Oxidation Inert Atmosphere Excluding oxygen by working under nitrogen or argon prevents oxidation.[6]
Light Protection Photons can provide the energy to initiate oxidation reactions. Using amber glassware or protecting from light is crucial.[7]
Chelating Agents Trace metal ions can catalyze oxidation. Adding a chelating agent like EDTA can sequester these metals.
Antioxidants In formulated products, the addition of antioxidants can sacrificially react with oxidizing species.

References

  • Kinetics and mechanism of N-substituted amide hydrolysis in high-temperature w
  • Oxidation of alcohols & aldehydes. (n.d.). Lumen Learning.
  • Alcohol Oxidation Mechanisms and Practice Problems. (n.d.). Chemistry Steps.
  • Synthesis of ketones by oxidation of alcohols. (n.d.). Organic Chemistry Portal.
  • Oxid
  • Determination of trace levels of acetamide, propanamide, and butyramide in surface and drinking water using gas chromatography-mass spectrometry after derivatiz
  • A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. (n.d.). Arkivoc.
  • Exposure Assessment of Acetamide in Milk, Beef, and Coffee Using Xanthydrol Derivatization and Gas Chromatography/Mass Spectrometry. (n.d.).
  • Preventing Chemical Degradation of Drug Products. (2022). FTLOScience.
  • A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. (2015).
  • Chemistry of Amides. (2022). Chemistry LibreTexts.
  • Determination of trace levels of acetamide, propanamide, and butyramide in surface and drinking water using gas chromatography-mass spectrometry after derivatization with 9-xanthydrol. (2013).
  • Demystifying The Mechanisms of Alcohol Oxidations. (2015). Master Organic Chemistry.
  • mechanism of amide hydrolysis. (2019). YouTube.
  • Understanding the chemical basis of drug stability and degradation. (2010). The Pharmaceutical Journal.
  • Stabilization of Medicinal Agents Against Common Reactions like Hydrolysis & Oxid
  • A systemic approach on understanding the role of moisture in pharmaceutical product degradation and its prevention: challenges a. (2018). Allied Academies.
  • Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine. (n.d.).
  • The Dangers of Chemical Compound Degrad
  • An Orthogonal Approach for Determination of Acetamide Content in Pharmaceutical Drug Substance and Base-Contaminated Acetonitrile by GC and GC-MS External Method. (2019). PubMed.
  • GC-MS Evaluation of a Series of Acylated Derivatives of 3,4-Methylenedioxymethamphetamine. (n.d.). SciSpace.
  • Stability Indicating HPLC Method Development –A Review. (n.d.). IJTSRD.
  • Forced Degrad
  • Stability-Indicating HPLC Method Development. (n.d.). vscht.cz.
  • Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. (n.d.).
  • Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). NIH.
  • A New Approach to Forced Degradation Studies Using Anhydrous Conditions. (n.d.). Pharmaceutical Technology.
  • Some Basic Facts about Forced Degrad
  • Substituted Cyclohexanes. (2021). Chemistry LibreTexts.
  • Separation of Acetamide, N-cyclohexyl- on Newcrom R1 HPLC column. (n.d.). SIELC Technologies.
  • Amide Reactions: Amidation, Alcohol, Form
  • Cis-Trans Isomerism in Cycloalkanes. (2024). Chemistry LibreTexts.
  • This compound AldrichCPR. (n.d.). Sigma-Aldrich.
  • Analytical Techniques in Simultaneous Estimation: An Overview. (2015). Austin Publishing Group.
  • Miscellaneous 4-Substituted Cyclohexanols [Chemical Structural Class]. (n.d.). Tokyo Chemical Industry (India) Pvt. Ltd..
  • Determining cis/trans on cyclohexanes. (2015). YouTube.
  • Direct Synthesis of Amides from Alcohols and Amines with Liberation of H2. (2007).
  • Alcohols to Amides. (n.d.). Chemistry Steps.
  • Amide synthesis by C-N coupling, hydrolysis, oxid
  • Oxidative amide synthesis directly from alcohols with amines. (n.d.). RSC Publishing.

Sources

Technical Support Center: Optimizing N-(4-Hydroxycyclohexyl)acetamide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Last Updated: 2026-01-04

Introduction

Welcome to the technical support center for the synthesis of N-(4-Hydroxycyclohexyl)acetamide. This guide is designed for researchers, scientists, and professionals in drug development who are working with or troubleshooting this important synthesis. This compound is a key intermediate in the synthesis of various pharmaceuticals, making the optimization of its production critical.[1] This document provides in-depth, experience-based guidance in a question-and-answer format to address common challenges and frequently asked questions.

The synthesis of this compound, typically achieved through the N-acetylation of 4-aminocyclohexanol, is a foundational reaction in organic chemistry.[2] While seemingly straightforward, this process can present challenges related to yield, purity, side reactions, and stereoisomer control. This guide will delve into the causality behind experimental choices, offering logical frameworks for troubleshooting and optimization.

Section 1: Troubleshooting Common Synthesis Issues

This section addresses specific problems that may arise during the synthesis of this compound and provides actionable solutions based on chemical principles.

Q1: My reaction yield is consistently low. What are the most likely causes and how can I improve it?

A1: Low yield in the acetylation of 4-aminocyclohexanol can stem from several factors. A systematic approach to troubleshooting is recommended.

1. Incomplete Reaction:

  • Insufficient Acylating Agent: Ensure at least a stoichiometric amount of the acylating agent (e.g., acetic anhydride or acetyl chloride) is used. Often, a slight excess (1.1-1.5 equivalents) is beneficial to drive the reaction to completion.

  • Inadequate Reaction Time or Temperature: Acetylation of aliphatic amines like 4-aminocyclohexanol is generally rapid. However, if the reaction mixture is too dilute or the temperature is too low, the reaction rate may be slow. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time. While the reaction is often performed at room temperature or slightly below to control exothermicity, gentle heating may be necessary in some cases.[3]

  • Poor Nucleophilicity of the Amine: The lone pair of electrons on the nitrogen atom of 4-aminocyclohexanol is readily available for nucleophilic attack on the acylating agent.[4][5] However, if the starting material is of poor quality or contains acidic impurities, the amine could be protonated, reducing its nucleophilicity. Ensure the 4-aminocyclohexanol is pure and dry.

2. Side Reactions:

  • O-Acetylation: The hydroxyl group of 4-aminocyclohexanol can also be acetylated, especially if a strong base is used or under forcing conditions, leading to the formation of a di-acetylated byproduct. While N-acetylation is generally much faster than O-acetylation for amines, this side reaction can reduce the yield of the desired product. Using milder conditions and controlling the stoichiometry of the acylating agent can minimize this.

  • Polymerization/Degradation: Although less common under standard acetylation conditions, prolonged reaction times at elevated temperatures or the presence of certain impurities could lead to degradation of the starting material or product.

3. Work-up and Isolation Losses:

  • Product Solubility: this compound has some solubility in water.[6] During aqueous work-up, significant amounts of the product may be lost if an insufficient number of extractions with an appropriate organic solvent are performed. Ensure thorough extraction with a suitable solvent like ethyl acetate or dichloromethane.

  • Precipitation/Crystallization Issues: If the product is isolated by precipitation or crystallization, ensure the solution is sufficiently concentrated and cooled to an appropriate temperature to maximize recovery.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for low reaction yield.

Q2: I am observing a significant amount of a di-acetylated byproduct. How can I prevent this?

A2: The formation of a di-acetylated byproduct, where both the amine and hydroxyl groups are acetylated, is a common issue. Here’s how to address it:

  • Control Stoichiometry: Carefully control the amount of the acylating agent. Use no more than 1.05-1.1 equivalents of acetic anhydride or acetyl chloride.

  • Reaction Temperature: Perform the reaction at a lower temperature (e.g., 0-5 °C). The N-acetylation is generally much faster than O-acetylation, and lower temperatures will further favor the kinetically preferred N-acetylation.

  • Choice of Base: If a base is used to scavenge the acid byproduct (like HCl from acetyl chloride), use a non-nucleophilic, sterically hindered base like triethylamine or diisopropylethylamine. Stronger, more nucleophilic bases can promote O-acetylation. In many protocols for acetylation with acetic anhydride, an external base is not strictly necessary as the starting amine can act as the base.

  • pH Control: Maintaining a slightly basic to neutral pH during the reaction can help suppress O-acetylation.

Q3: The final product is difficult to purify. What are the best purification strategies?

A3: The purification of this compound can be challenging due to its polarity and potential for co-eluting impurities.

  • Recrystallization: This is often the most effective method for obtaining highly pure material. A good solvent system is crucial. Consider solvent mixtures like ethyl acetate/hexanes, ethanol/water, or isopropanol/water. The goal is to find a system where the product is soluble at elevated temperatures but sparingly soluble at room temperature or below, while impurities remain in solution.

  • Column Chromatography: If recrystallization is ineffective, silica gel column chromatography can be used. Due to the product's polarity, a relatively polar mobile phase will be required. Start with a solvent system like dichloromethane/methanol (e.g., 98:2 to 90:10 gradient) or ethyl acetate/hexanes with a higher proportion of ethyl acetate. Monitor the fractions carefully by TLC.

  • Acid-Base Extraction: This can be useful for removing unreacted 4-aminocyclohexanol. Dissolve the crude product in an organic solvent and wash with a dilute acid solution (e.g., 1M HCl). The protonated amine will move to the aqueous layer. Follow this with a wash with a dilute base (e.g., saturated sodium bicarbonate) to remove any acidic byproducts like acetic acid. Finally, wash with brine and dry the organic layer.

Section 2: Frequently Asked Questions (FAQs)

This section provides concise answers to common questions regarding the synthesis of this compound.

Q4: What are the most common acylating agents for this synthesis, and what are their pros and cons?

A4: The two most common acylating agents are acetic anhydride and acetyl chloride.[2]

Acylating AgentProsCons
Acetic Anhydride Less reactive and easier to handle. The byproduct is acetic acid, which is less corrosive than HCl. Often does not require an external base.Can be less reactive, sometimes requiring slightly longer reaction times or gentle heating.
Acetyl Chloride More reactive, leading to faster reaction times.[7]Highly reactive and moisture-sensitive. Produces corrosive HCl gas as a byproduct, requiring the use of a base scavenger and careful handling.[8]
Q5: Is it necessary to use a catalyst for this reaction?

A5: For the acetylation of a primary aliphatic amine like 4-aminocyclohexanol with a reactive acylating agent like acetic anhydride or acetyl chloride, a catalyst is generally not required. The reaction proceeds readily under mild conditions.[3] However, for less reactive amines or acylating agents, a catalyst like 4-dimethylaminopyridine (DMAP) can be used to accelerate the reaction.[9] Greener alternatives using acetonitrile as the acetylating agent with an alumina catalyst have also been explored.[8]

Q6: How can I control the cis/trans stereochemistry of the final product?

A6: The stereochemistry of the final product is primarily determined by the stereochemistry of the starting 4-aminocyclohexanol. The acetylation reaction itself does not typically affect the stereocenter. Therefore, to obtain a specific stereoisomer of this compound, you must start with the corresponding pure cis- or trans-4-aminocyclohexanol.

If you have a mixture of cis and trans isomers, it is possible to perform an epimerization. One reported method uses a Raney-Ni catalyst for dehydrogenation and hydrogenation to interconvert the cis and trans isomers, which can enrich the thermodynamically more stable trans isomer.[1][10]

Q7: What analytical techniques are best for monitoring the reaction and characterizing the final product?

A7: A combination of techniques is recommended for comprehensive analysis.

  • Thin Layer Chromatography (TLC): Ideal for monitoring the progress of the reaction. Use a polar solvent system (e.g., 10% methanol in dichloromethane) and visualize with a suitable stain like potassium permanganate or iodine.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): The most powerful tool for structural elucidation and purity assessment. The spectra will clearly show the presence of the acetyl group and the cyclohexyl ring protons.

  • Mass Spectrometry (MS): Used to confirm the molecular weight of the product.

  • Infrared (IR) Spectroscopy: Useful for identifying the key functional groups, such as the N-H and C=O stretches of the amide and the O-H stretch of the alcohol.

  • Melting Point: A sharp melting point range is a good indicator of purity for a crystalline solid.

Section 3: Experimental Protocols

Protocol 1: Synthesis of this compound using Acetic Anhydride

This protocol provides a general procedure for the synthesis. Optimization may be required based on lab-specific conditions and reagent purity.

Materials:

  • 4-Aminocyclohexanol (cis/trans mixture or a pure isomer)

  • Acetic Anhydride

  • Ethyl Acetate

  • Saturated Sodium Bicarbonate Solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

  • Deionized Water

Procedure:

  • Dissolve 4-aminocyclohexanol (1.0 eq) in a suitable solvent such as ethyl acetate or dichloromethane in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add acetic anhydride (1.05 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours, or until TLC analysis indicates the complete consumption of the starting amine.

  • Quench the reaction by slowly adding deionized water.

  • Transfer the mixture to a separatory funnel and wash with saturated sodium bicarbonate solution to neutralize any excess acetic acid.

  • Wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 2: Purification by Recrystallization
  • Dissolve the crude this compound in a minimal amount of a hot solvent (e.g., ethyl acetate or ethanol).

  • If the solution is colored, you can add a small amount of activated carbon and heat for a few minutes, then filter hot to remove the carbon.

  • Allow the solution to cool slowly to room temperature.

  • Further cool the solution in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration, washing with a small amount of cold solvent.

  • Dry the crystals under vacuum to obtain the pure product.

Section 4: Mechanistic Insights

Understanding the reaction mechanism is crucial for effective troubleshooting. The N-acetylation of 4-aminocyclohexanol is a classic example of nucleophilic acyl substitution.

Reaction_Mechanism cluster_reactants Reactants cluster_intermediate Tetrahedral Intermediate cluster_products Products Amine 4-Aminocyclohexanol (Nucleophile) Intermediate Tetrahedral Intermediate Amine->Intermediate Nucleophilic Attack Anhydride Acetic Anhydride (Electrophile) Anhydride->Intermediate Product This compound Intermediate->Product Collapse of Intermediate Byproduct Acetic Acid Intermediate->Byproduct Loss of Leaving Group

Caption: Generalized mechanism of N-acetylation.

The lone pair of electrons on the nitrogen atom of 4-aminocyclohexanol acts as a nucleophile, attacking one of the carbonyl carbons of acetic anhydride. This forms a tetrahedral intermediate. This intermediate then collapses, reforming the carbonyl double bond and expelling acetate as a leaving group. The acetate then deprotonates the positively charged nitrogen to yield the final amide product and acetic acid.

References

  • Kovács, Z., et al. (2020). N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. National Institutes of Health. Available at: [Link]

  • Study.com. (n.d.). Acylation Overview, Mechanism & Agents. Available at: [Link]

  • LibreTexts, C. (2021). Acetylation of Aniline (Experiment). Available at: [Link]

  • Yang, M., et al. (2009). Cis-trans epimerization technology of N-(4-hydroxycyclohexyl) acetamide. ResearchGate. Available at: [Link]

  • MDPI. (2018). Acetylation of Alcohols, Amines, Phenols, Thiols under Catalyst and Solvent-Free Conditions. Available at: [Link]

  • Wang, Y. (2013). A theoretical and experimental study on mechanism of N-(4-hydroxycyclohexyl)-acetamide cis-trans epimerization. Comptes Rendus de l'Académie des Sciences. Available at: [Link]

  • Regis Technologies. (n.d.). Acylation Reagents. Available at: [Link]

  • Dorn, G. W., et al. (2021). Pharmacophore-based design of phenyl-[hydroxycyclohexyl] cycloalkyl-carboxamide mitofusin activators with improved neuronal activity. PubMed Central. Available at: [Link]

  • Lead Sciences. (n.d.). This compound(cis- and trans- mixture). Available at: [Link]

  • Google Patents. (n.d.). Production of trans-4-amino-cyclohexanol from paracetamol.
  • Amerigo Scientific. (n.d.). This compound. Available at: [Link]

  • Veeprho. (n.d.). (N-4-hydroxycyclohexyl) Acetamide | CAS 23363-88-4. Available at: [Link]

  • ResearchGate. (2020). One-pot Synthesis of 4-Aminocyclohexanol Isomers by Combining a Keto Reductase and an Amine Transaminase. Available at: [Link]

  • Chemistry Stack Exchange. (2016). Which compound is more reactive towards acetylation, 4-aminophenol or 4-aminocyclohexanol?. Available at: [Link]

  • Homework.Study.com. (n.d.). What is the relative reactivity of 4-Aminophenol towards acetylation?. Available at: [Link]

  • HETEROCYCLES. (1993). INSIGHT INTO NOVEL CYCLIZATION REACTIONS USING ACETIC ANHYDRIDE IN THE PRESENCE OF 4-DIMETHYLAMINOPYRIDINE. Available at: [Link]

  • CAS Common Chemistry. (n.d.). trans-4-Aminocyclohexanol. Available at: [Link]

  • PubChem. (n.d.). This compound. Available at: [Link]

  • University of Greifswald. (2020). Combining ketoreductase and amine transaminase for 4- aminocyclohexanol synthesis. Available at: [Link]

  • Google Patents. (n.d.). Process for the preparation of trans-4-aminocyclohexanol.
  • Veeprho. (n.d.). cis N 4 hydroxycyclohexyl Acetamide | CAS 27489-61-8. Available at: [Link]

  • Protheragen. (n.d.). N-((1R,4R)-4-Hydroxycyclohexyl)Acetamide. Available at: [Link]

Sources

Troubleshooting guide for N-(4-Hydroxycyclohexyl)acetamide in biological assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for N-(4-Hydroxycyclohexyl)acetamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the effective use of this compound in biological assays. Here, we address common challenges and frequently asked questions to ensure the integrity and reproducibility of your experiments.

I. Compound Characteristics and Handling

This compound (CAS 23363-88-4), also known as 4-Acetamidocyclohexanol, is an organic compound with a molecular weight of 157.21 g/mol .[1][2] It is typically a white to off-white solid at room temperature.[1] The presence of a hydroxyl group suggests its solubility in polar solvents.[1]

PropertyValueSource
CAS Number 23363-88-4[1]
Molecular Formula C₈H₁₅NO₂[1]
Molecular Weight 157.21[1][3]
Appearance White to off-white solid[1]
Synonyms 4-Acetamidocyclohexanol, NSC 130812[1]

II. Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My this compound is precipitating out of solution in my cell culture media. What is causing this and how can I fix it?

A1: Compound precipitation is a common issue, particularly when moving from a high-concentration stock solution (often in a solvent like DMSO) to an aqueous cell culture medium.[4][5] This "crashing out" occurs when the final concentration of the compound exceeds its solubility in the media.[4]

Potential Causes and Solutions:

  • High Final Concentration: The intended concentration of this compound in your assay may be above its aqueous solubility limit.

    • Recommended Action: Perform a solubility test to determine the maximum soluble concentration in your specific media.[4] This involves preparing a serial dilution of your stock solution in pre-warmed (37°C) media and visually inspecting for precipitation.[4]

  • Solvent Shock: Rapidly diluting a concentrated stock into a large volume of media can cause a sudden change in the solvent environment, leading to precipitation.[5]

    • Recommended Action: Add the stock solution dropwise to pre-warmed media while gently vortexing.[4][5] You can also perform an intermediate dilution step in media to gradually decrease the solvent concentration.[4]

  • Media Temperature: The solubility of many compounds is lower in cold media.

    • Recommended Action: Always use pre-warmed (37°C) cell culture media for your experiments.[4]

  • pH of Media: The pH of your media can influence the solubility of ionizable compounds.

    • Recommended Action: Check the pKa of this compound. While its structure doesn't suggest strong ionizable groups, significant pH shifts in the media due to cellular metabolism could play a role. Ensure your media is properly buffered and changed regularly.[4]

  • Interaction with Media Components: Components in serum or other supplements can sometimes interact with small molecules, leading to precipitation over time.[6]

    • Recommended Action: If using serum-free media, consider whether the addition of serum (if compatible with your assay) could help stabilize the compound.[5] Conversely, if using serum, interactions could be the cause. Testing solubility in the basal media versus complete media can provide clues.

Workflow for Troubleshooting Precipitation:

start Precipitation Observed check_conc Is final concentration too high? start->check_conc solubility_test Perform Solubility Test in Media check_conc->solubility_test Yes check_dilution Is dilution method optimal? check_conc->check_dilution No adjust_conc Lower working concentration solubility_test->adjust_conc retest Re-test Experiment adjust_conc->retest serial_dilution Use serial dilution or dropwise addition to pre-warmed media check_dilution->serial_dilution No check_media Are media conditions correct? check_dilution->check_media Yes serial_dilution->retest warm_media Ensure media is pre-warmed to 37°C check_media->warm_media check_ph Monitor media pH warm_media->check_ph check_ph->retest

Caption: Troubleshooting workflow for compound precipitation.

Q2: I am not observing the expected biological activity of this compound in my assay. How can I validate that the compound is active?

A2: A lack of expected activity can stem from several factors, ranging from compound integrity to the experimental setup. A systematic approach is necessary to pinpoint the issue.

Troubleshooting Steps:

  • Confirm Compound Identity and Purity:

    • Recommended Action: If possible, obtain a certificate of analysis (CoA) for the batch of this compound you are using. Some suppliers may not provide this for all compounds.[7] If you have access to analytical chemistry facilities, techniques like NMR or mass spectrometry can confirm the compound's structure and purity.

  • Assess Target Engagement: It's crucial to confirm that the compound is interacting with its intended molecular target in your experimental system.

    • Recommended Action: Employ a target engagement assay. A Cellular Thermal Shift Assay (CETSA) is a powerful technique to verify that a compound binds to its target protein within intact cells.[8]

  • Validate the Assay Itself: The issue may lie with the assay's sensitivity or design.

    • Recommended Action: Run a positive control for your assay to ensure it is capable of detecting the expected biological response. If a known active compound for your target exists, use it as a benchmark.

  • Consider Cellular Uptake and Metabolism: The compound may not be reaching its target within the cell, or it could be rapidly metabolized into an inactive form.

    • Recommended Action: While direct measurement can be complex, you can infer potential issues. Consider increasing the incubation time or concentration (within its solubility limit) to see if a response emerges.

Experimental Workflow for Validating Small Molecule Activity:

start No Biological Activity Observed qc Step 1: Quality Control - Verify Compound Identity & Purity (CoA, NMR, MS) start->qc target_engagement Step 2: Target Engagement - Perform CETSA or similar assay qc->target_engagement assay_validation Step 3: Assay Validation - Run positive and negative controls target_engagement->assay_validation concentration Step 4: Dose-Response - Perform a dose-response curve assay_validation->concentration conclusion Analyze results to determine cause concentration->conclusion

Caption: Workflow for validating compound activity.

Q3: What is the potential biological activity of this compound?

A3: Publicly available information on the specific biological targets of this compound is limited. However, we can infer potential activities based on its chemical structure and related compounds.

  • Derivatives of acetamide have been explored for various therapeutic applications. For instance, some acetamide derivatives have shown potential as antimicrobial, antifungal, and anticancer agents.[9]

  • Analgesic Properties: Structurally related compounds, such as N-(4-hydroxyphenyl) acetamide (Acetaminophen), are well-known analgesics.[10] While this does not guarantee similar activity, it suggests a potential area for investigation.

  • Platelet Aggregation Inhibition: The cis-isomer, N-(cis-4-Hydroxycyclohexyl)acetamide, has been mentioned in the context of creating blood platelet aggregation inhibitors.[11]

It is crucial for researchers to empirically determine the biological activity of this compound in their specific assay systems.[12]

III. Experimental Protocols

Protocol 1: Determining Maximum Soluble Concentration in Cell Culture Media

  • Prepare a high-concentration stock solution of this compound (e.g., 100 mM in 100% DMSO).

  • Warm your complete cell culture medium to 37°C.

  • In a series of microcentrifuge tubes, prepare serial dilutions of the stock solution into the pre-warmed media. Aim for a range of final concentrations that bracket your intended working concentration.

  • Vortex each dilution gently.

  • Visually inspect each tube immediately for any signs of precipitation (cloudiness, crystals).

  • Incubate the tubes at 37°C in a cell culture incubator for a period that mimics your experiment's duration (e.g., 24, 48 hours).

  • After incubation, re-examine the tubes for any time-dependent precipitation. A microscope can be used to detect fine precipitates.

  • The highest concentration that remains clear is your maximum working soluble concentration under these conditions.

IV. References

  • Amerigo Scientific. (n.d.). This compound. Retrieved from [Link]

  • Ifrim, C., et al. (2022). Validating methods for testing natural molecules on molecular pathways of interest in silico and in vitro. PubMed Central. Retrieved from [Link]

  • Cyagen. (2024). Troubleshooting Precipitation in Cell Culture: Causes and Solutions. Retrieved from [Link]

  • Broad Institute. (n.d.). Small Molecule Hit Identification and Validation. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • S.B. Pharma. (n.d.). N-(cis-4-Hydroxycyclohexyl)acetamide. Retrieved from [Link]

  • Veeprho. (n.d.). (N-4-hydroxycyclohexyl) Acetamide. Retrieved from [Link]

  • BioCurate. (n.d.). Small molecule tool compound validation – BioCurate's perspective. Retrieved from [Link]

  • Pharmaceutical Technology. (2015). Developing and Validating Assays for Small-Molecule Biomarkers. Retrieved from [Link]

  • GEN - Genetic Engineering & Biotechnology News. (2014). Troubleshooting Cell Culture Media for Bioprocessing. Retrieved from [Link]

  • Zhang, J., et al. (2008). Cis-trans epimerization technology of N-(4-hydroxycyclo hexyl) acetamide. ResearchGate. Retrieved from [Link]

  • Bazan, H. A., et al. (2020). A novel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analgesics that lack hepatotoxicity and retain antipyresis. European Journal of Medicinal Chemistry. Retrieved from [Link]

  • precisionFDA. (n.d.). N-(4-(CYCLOHEXYLMETHYL)CYCLOHEXYL)ACETAMIDE. Retrieved from [Link]

  • PubChem. (n.d.). 4-Hydroxycyclohexyl acetate. Retrieved from [Link]

Sources

How to address poor solubility of N-(4-Hydroxycyclohexyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for N-(4-Hydroxycyclohexyl)acetamide (CAS 23363-88-4). This resource is designed for researchers, scientists, and drug development professionals who may encounter solubility challenges with this compound. We provide in-depth troubleshooting guides and frequently asked questions (FAQs) to help you overcome these issues in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its basic properties?

This compound is an organic compound with the chemical formula C₈H₁₅NO₂ and a molecular weight of 157.21 g/mol .[1][2][3] It consists of a cyclohexyl ring substituted with both a hydroxyl (-OH) group and an acetamide (-NHCOCH₃) group.[4] It is typically a white to off-white solid at room temperature.[4]

PropertyValueReference
CAS Number 23363-88-4[4]
Molecular Formula C₈H₁₅NO₂[1]
Molecular Weight 157.21 g/mol [1]
Appearance White to off-white solid[4]
Synonyms 4-Acetamidocyclohexanol[4]
Q2: Why is this compound poorly soluble in aqueous solutions?

The solubility of a molecule is a balance of its polar and non-polar characteristics. While this compound possesses polar functional groups capable of hydrogen bonding (a hydroxyl group and an amide group), the molecule's core structure is a non-polar cyclohexyl ring.[5] This significant non-polar hydrocarbon character limits its interaction with polar water molecules, leading to poor aqueous solubility.[6] Generally, amides are considered compounds with relatively low water solubility compared to more ionizable groups like amines or carboxylic acids.[6]

Q3: What are the common indicators of poor solubility during my experiments?

You may be facing solubility issues if you observe any of the following:

  • Visible Particulates: The most obvious sign is undissolved solid material in your solvent after sufficient mixing or sonication.

  • Cloudiness or Precipitation: The solution appears hazy, milky (opalescent), or forms a precipitate upon standing, especially after a temperature change or when diluting a stock solution into an aqueous buffer.

  • Inconsistent Results: Poor solubility can lead to significant variability in experimental data, as the actual concentration of the dissolved compound is unknown and inconsistent.

  • Low Bioavailability or Efficacy: In cellular or animal studies, poor aqueous solubility is a primary cause of low absorption and bioavailability, resulting in a weaker-than-expected pharmacological response.[7]

Troubleshooting Guide: Strategies for Solubility Enhancement

Successfully working with this compound often requires a formulation strategy to improve its solubility. The choice of method depends on the desired final concentration, the experimental system (e.g., in vitro vs. in vivo), and the required solvent purity.

The following decision tree can help you select an appropriate starting point for your investigation.

G start Start: Need to dissolve This compound q_solvent Is an organic solvent acceptable in your system? start->q_solvent cosolvent Strategy 1: Use a Cosolvent System q_solvent->cosolvent  Yes q_conc Is the required concentration still not achieved OR is organic solvent toxicity a concern? q_solvent->q_conc  No cosolvent->q_conc complexation Strategy 2: Complexation with Cyclodextrins q_conc->complexation  Yes solid_dispersion Strategy 3: Prepare a Solid Dispersion q_conc->solid_dispersion  No, I need a solid form for reconstitution. advanced Consider Advanced Methods: Nanosuspensions, Lipid-Based Formulations complexation->advanced  Still insufficient? solid_dispersion->advanced  Still insufficient?

Caption: Decision tree for selecting a solubility enhancement strategy.

Strategy 1: Cosolvency
Q: How can cosolvents increase the solubility of this compound?

A cosolvent is an organic solvent that is miscible with water and, when added to an aqueous solution, increases the solubility of poorly soluble compounds.[8][9] Cosolvents work by reducing the overall polarity of the solvent system, making it more favorable for non-polar molecules like this compound to dissolve.[10] This is one of the simplest and most common methods for preparing stock solutions in a laboratory setting.[5]

Q: Which cosolvents are recommended, and what are the potential drawbacks?

Commonly used cosolvents in pharmaceutical research include Dimethyl Sulfoxide (DMSO), Ethanol, Propylene Glycol (PG), and Polyethylene Glycols (e.g., PEG 400).[8][11] The primary drawback is potential toxicity or off-target effects in biological systems, especially for sensitive cell lines or in vivo models. It is crucial to include a vehicle control (cosolvent only) in your experiments and to keep the final concentration of the cosolvent as low as possible (typically <1%, and often <0.1%).

CosolventTypical Starting ConcentrationNotes
DMSO 10-50 mM stockHigh solubilizing power; can be toxic to some cells.
Ethanol 1-10 mg/mL stockLess toxic than DMSO but may have lower solubilizing power.
PEG 400 VariesOften used in oral and parenteral formulations.[12]
Propylene Glycol VariesCommon vehicle for parenteral dosage forms.[5]
Protocol: Preparing a Stock Solution Using a Cosolvent
  • Weighing: Accurately weigh a small amount of this compound (e.g., 5 mg).

  • Solvent Addition: Add a minimal amount of your chosen cosolvent (e.g., 100% DMSO) to the solid. For a target concentration of 10 mg/mL, you would add 500 µL of DMSO.

  • Dissolution: Vortex or sonicate the mixture until the solid is completely dissolved. Gentle warming may be applied if necessary, but monitor for compound stability.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Application: When preparing your working solution, dilute the stock solution directly into your aqueous experimental medium (e.g., cell culture media, buffer). Ensure the final concentration of the cosolvent is below the toxic threshold for your system.

Strategy 2: Complexation with Cyclodextrins
Q: What are cyclodextrins and how do they improve solubility?

Cyclodextrins (CDs) are cyclic oligosaccharides with a unique structure: a hydrophilic outer surface and a hydrophobic inner cavity.[13] They can encapsulate a poorly water-soluble "guest" molecule, like this compound, within their hydrophobic core.[13][14] This forms an "inclusion complex" where the hydrophilic exterior of the cyclodextrin interacts with water, effectively solubilizing the entire complex and the drug it carries.[15] This is a widely used technique to enhance solubility, stability, and bioavailability.[13]

G cluster_1 2. Formation of Inclusion Complex drug Drug plus + cd Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) arrow complex Soluble Inclusion Complex drug_in_cd Drug

Caption: Mechanism of drug solubilization by cyclodextrin complexation.

Q: Which cyclodextrin should I use?

Commonly used cyclodextrins include β-cyclodextrin (β-CD) and its more soluble derivatives like Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD, Captisol®).[16] For initial screening, HP-β-CD is often a good choice due to its high aqueous solubility and low toxicity.

Protocol: Preparing an Inclusion Complex via Kneading Method
  • Molar Ratio: Determine the desired molar ratio of drug to cyclodextrin (a 1:1 ratio is a common starting point).

  • Mixing: Place the accurately weighed this compound and cyclodextrin in a mortar.

  • Kneading: Add a small amount of a water/ethanol (50:50) mixture to the powder and knead thoroughly with a pestle for 30-45 minutes. The goal is to create a thick, consistent paste.

  • Drying: Dry the resulting paste in an oven at 40-50°C until the solvent has completely evaporated.

  • Final Product: The resulting dried mass is the inclusion complex, which can be ground into a fine powder and should exhibit improved aqueous solubility compared to the parent compound.

Strategy 3: Solid Dispersions
Q: What is a solid dispersion and how does it work?

A solid dispersion is a system where a poorly soluble drug is dispersed within a highly soluble, inert carrier matrix, typically a polymer.[7][17] This technique enhances solubility through several mechanisms:

  • Particle Size Reduction: The drug is dispersed at a molecular or amorphous level, dramatically increasing the surface area available for dissolution.[18]

  • Amorphous State: The crystalline structure of the drug is often converted to a higher-energy, more soluble amorphous state.[18]

  • Improved Wettability: The hydrophilic carrier improves the wetting of the hydrophobic drug by the aqueous medium.[18]

G start Start: Drug + Carrier in Common Solvent evaporation Solvent Evaporation (e.g., Rotary Evaporator, Spray Drying) start->evaporation solid_mass Solid Mass Formed evaporation->solid_mass milling Milling / Grinding solid_mass->milling final_powder Final Product: Amorphous Solid Dispersion Powder (Enhanced Solubility) milling->final_powder

Caption: Workflow for preparing a solid dispersion via solvent evaporation.

Q: Which carriers are used for solid dispersions?

Common hydrophilic carriers include Polyvinylpyrrolidone (PVP), Polyethylene Glycols (PEGs), and cellulose derivatives like Hydroxypropyl Methylcellulose (HPMC).[17][19]

Protocol: Preparing a Solid Dispersion via Solvent Evaporation
  • Selection: Choose a volatile solvent (e.g., ethanol, methanol) that dissolves both this compound and the carrier (e.g., PVP K30).

  • Dissolution: Dissolve the drug and carrier in the solvent at a predetermined ratio (e.g., 1:1, 1:5, 1:10 drug-to-carrier by weight).

  • Evaporation: Remove the solvent using a rotary evaporator. This will deposit a thin film of the solid dispersion on the flask wall.

  • Drying: Further dry the solid mass under vacuum for 12-24 hours to remove any residual solvent.

  • Processing: Scrape the dried mass from the flask and gently grind it into a fine powder. This powder can then be dissolved in aqueous media for your experiments.

Strategy 4: Other Potential Methods
Q: What is the role of pH adjustment for an amide compound?

Amides are generally neutral compounds and do not ionize significantly in the typical physiological pH range of 1-14.[6] Therefore, unlike compounds with acidic or basic functional groups, pH adjustment is not expected to be an effective primary strategy for enhancing the solubility of this compound. Extreme pH conditions that could potentially affect solubility would also likely cause chemical degradation (hydrolysis) of the amide bond.

Q: Are there more advanced techniques available?

For more advanced applications, particularly in drug delivery, other methods can be considered:

  • Nanosuspensions: This involves reducing the particle size of the drug to the nanometer range, which dramatically increases the surface area and dissolution velocity.[20][21][22] This is a high-energy process often requiring specialized equipment like high-pressure homogenizers or media mills.[23]

  • Lipid-Based Formulations: If the compound has sufficient lipophilicity, it can be dissolved in lipid-based excipients to form solutions, emulsions, or self-emulsifying drug delivery systems (SEDDS).[24][25]

These advanced methods typically require significant formulation development and are best suited for later-stage drug development rather than initial laboratory screening.

References

  • Patel, V. R., & Agrawal, Y. K. (2011). Nanosuspension: An approach to enhance solubility of drugs. Journal of Advanced Pharmaceutical Technology & Research, 2(2), 81–87. [Link]

  • Singh, J., et al. (2013). Solid dispersion technique for improving solubility of some poorly soluble drugs. Scholars Research Library, 5(4), 1-8. [Link]

  • Khadka, P., et al. (2014). Improvement in solubility of poor water-soluble drugs by solid dispersion. International Journal of Pharmaceutical Sciences and Research, 5(6), 2006-2015. [Link]

  • Jadhav, P., et al. (2019). Nanosuspensions as a promising approach to enhance bioavailability of poorly soluble drugs : An update. Journal of Drug Delivery and Therapeutics, 9(2), 574-582. [Link]

  • Al-khedairy, E. B., et al. (2022). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Molecules, 27(21), 7209. [Link]

  • Kumar, S., & S, S. (2018). SOLUBILITY ENHANCEMENT BY SOLID DISPERSION METHOD: A REVIEW. Journal of Drug Delivery and Therapeutics, 8(5), 21-27. [Link]

  • Gudadhe, S. S., et al. (2023). NANOSUSPENSION – A PROMISING TECHNIQUE FOR POORLY SOLUBLE DRUGS. International Journal of Pharmaceutical Sciences and Research, 14(5), 2320-2329. [Link]

  • Asija, R., & Gupta, A. K. (2024). Complexation and Solubility Enhancement of BCS Class II Drug using Cyclodextrins. International Journal of Pharmaceutical Quality Assurance, 15(4), 2589-2592. [Link]

  • Gao, L., et al. (2013). Nanosuspension technologies for delivery of poorly soluble drugs. Journal of Nanoparticle Research, 15(10), 1995. [Link]

  • Pharmascope. (2024). Enhancing Solubility of Poorly Soluble Drugs: The Nanosuspension Approach. Pharmascope. [Link]

  • Mehta, S., et al. (2014). A Review:Solid Dispersion, a Technique of Solubility Enhancement. Journal of Drug Delivery and Therapeutics, 4(3), 7-13. [Link]

  • Sharma, A., et al. (2024). Cyclodextrin-Based Inclusion Complex as a Solubility Enhancement Technique: A Comprehensive Review. International Journal of Pharmaceutical Sciences Review and Research, 84(1), 1-10. [Link]

  • Sharma, A., & Jain, C. P. (2012). Solid Dispersion: Methods and Polymers to increase the solubility of poorly soluble drugs. Journal of Applied Pharmaceutical Science, 2(10), 1-5. [Link]

  • Al-Hamidi, H. (2011). Drug-Cyclodextrin Complexes: An Approach to Enhance the Solubility and Dissolution Properties of Poorly Soluble Drugs. University of Greenwich. [Link]

  • Wikipedia. (n.d.). Cosolvent. [Link]

  • B, M., & S, S. (2022). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research, 5(5), 1-10. [Link]

  • Ainurofiq, A., et al. (2021). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. Journal of Reports in Pharmaceutical Sciences, 10(1), 137-145. [Link]

  • IRO. (2025). Co-solvent: Significance and symbolism. [Link]

  • Singh, G., et al. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Journal of Drug Delivery and Therapeutics, 9(3-s), 955-961. [Link]

  • Slideshare. (n.d.). Methods of solubility enhancements. [Link]

  • Asija, R., & Gupta, A. K. (2024). Complexation and Solubility Enhancement of BCS Class Ⅱ Drug using Cyclodextrins. Impactfactor.org. [Link]

  • IRO Chelating Chemical Co., Ltd. (n.d.). Cosolvent - The 'Medicinal Magician' in The Laboratory. [Link]

  • ResearchGate. (n.d.). Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement. [Link]

  • Ben-Azzedine, H., et al. (2022). Solubility enhancement of mefenamic acid by inclusion complex with β-cyclodextrin: in silico modelling, formulation, characterisation, and in vitro studies. Journal of Molecular Structure, 1264, 133269. [Link]

  • Amerigo Scientific. (n.d.). This compound. [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. [Link]

  • Veeprho. (n.d.). (N-4-hydroxycyclohexyl) Acetamide. [Link]

  • American Pharmaceutical Review. (n.d.). Solubility Enhancement Excipients. [Link]

  • ResearchGate. (n.d.). pH Optimization of Amidation via Carbodiimides. [Link]

  • Pharmaceutical Technology. (2022). Excipients for Solubility Enhancement of Parenteral Formulations. [Link]

  • Gattefossé. (2020). Excipients for Solubility and Bioavailability Enhancement. [Link]

  • University of Arizona. (2005). Principles of Drug Action 1, Spring 2005, Amides. [Link]

  • ABITEC. (n.d.). Leading Lipid Manufacturer & Supplier | Specialty Lipids. [Link]

  • Ikuta, P. T., et al. (1989). pH adjustment schedule for the amide local anesthetics. Regional Anesthesia, 14(5), 229-235. [Link]

  • Cheméo. (n.d.). Chemical Properties of Acetamide, N-cyclohexyl- (CAS 1124-53-4). [Link]

  • Madison, S. A., & Carnali, J. O. (2013). pH Optimization of Amidation via Carbodiimides. Industrial & Engineering Chemistry Research, 52(29), 9780-9787. [Link]

  • Semantic Scholar. (n.d.). pH Adjustment Schedule for the Amide Local Anesthetics. [Link]

  • Synthink. (n.d.). N-(cis-4-Hydroxycyclohexyl)acetamide. [Link]

  • precisionFDA. (n.d.). N-(4-(CYCLOHEXYLMETHYL)CYCLOHEXYL)ACETAMIDE. [Link]

Sources

Technical Support Center: Synthesis of N-(4-Hydroxycyclohexyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of N-(4-Hydroxycyclohexyl)acetamide. This molecule, a key intermediate in various pharmaceutical syntheses, is typically prepared via the N-acylation of 4-aminocyclohexanol.[1][2] While the reaction appears straightforward, several competing side reactions can significantly impact yield, purity, and isomeric ratio.

This guide is designed for researchers, chemists, and drug development professionals to troubleshoot common issues encountered during this synthesis. We will explore the causality behind these challenges and provide field-proven strategies to mitigate them, ensuring a robust and reproducible process.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you might encounter during the synthesis and purification of this compound.

Q1: My reaction yield is significantly lower than expected, and analysis suggests a large amount of unreacted 4-aminocyclohexanol. What is the likely cause?

A1: This issue most commonly stems from the hydrolysis of the acylating agent , typically acetic anhydride. Acetic anhydride reacts readily with water to form two equivalents of acetic acid.[3][4] This side reaction depletes the anhydride, leaving insufficient reagent to fully acylate the starting material.

  • Causality: The presence of moisture in the reactants or solvent provides a pathway for this non-productive consumption of your key reagent. Uncontrolled hydrolysis not only reduces the available acylating agent but also introduces acetic acid into the mixture, which can alter the reaction's pH and potentially catalyze other side reactions.[5]

  • Troubleshooting Steps:

    • Ensure Anhydrous Conditions: Use freshly distilled or anhydrous grade solvents. Dry all glassware thoroughly in an oven before use.

    • Reagent Quality: Use a fresh bottle of acetic anhydride or one that has been stored properly under an inert atmosphere. Anhydrides are susceptible to degradation upon exposure to atmospheric moisture.[3]

    • Analytical Confirmation: You can detect hydrolysis by monitoring the reaction's pH, as the formation of acetic acid will cause it to decrease.[5] Spectroscopic methods like FTIR can also be employed to detect the presence of carboxylic acids.[6]

Q2: My NMR and LC-MS analyses show a significant impurity with a molecular weight 42 Da higher than my desired product. What is this side product?

A2: The impurity is almost certainly the di-acylated product, 4-acetamidocyclohexyl acetate . This arises from the acylation of both the primary amine and the secondary hydroxyl group of the 4-aminocyclohexanol starting material.[7] A related side product could also be the O-acylated isomer where only the hydroxyl group has reacted.

  • Causality: Both the nitrogen of the amino group and the oxygen of the hydroxyl group are nucleophilic and can attack the electrophilic carbonyl carbon of acetic anhydride. While the amino group is generally more nucleophilic, reaction conditions can be tuned to favor one over the other.

    • N-Acylation (Desired): Favored under neutral or slightly basic conditions where the amine's lone pair is readily available for nucleophilic attack.

    • O-Acylation (Side Reaction): Becomes competitive or even dominant under strongly acidic conditions. In an acidic medium, the amino group is protonated to form a non-nucleophilic ammonium salt (-NH3+), leaving the less reactive hydroxyl group as the primary site for acylation.[8]

  • Troubleshooting & Control:

    • pH Control: Avoid acidic catalysts if exclusive N-acylation is desired. The use of a mild, non-nucleophilic base can help scavenge the acetic acid byproduct without promoting O-acylation.

    • Temperature: Lowering the reaction temperature can often enhance selectivity, favoring the more kinetically rapid N-acylation.

    • Stoichiometry: Using a large excess of acetic anhydride, especially at elevated temperatures, increases the likelihood of di-acylation. Aim for a stoichiometry of 1.0 to 1.2 equivalents of the acylating agent.

Parameter Favors N-Acylation (Selective) Favors O-Acylation / Di-acylation
pH / Catalyst Neutral to slightly basic (e.g., NaHCO₃)Acidic (e.g., HClO₄, H₂SO₄)[8]
Temperature Lower temperatures (e.g., 0-25 °C)Higher temperatures / Reflux[7]
Acylating Agent ~1.0-1.2 equivalents>1.5 equivalents
Solvent Aprotic solvents (e.g., DCM, THF)Can occur in various solvents

Q3: My final product is an inseparable mixture of cis and trans isomers. How can I obtain the pure trans-isomer?

A3: The stereochemistry of the final product is highly dependent on the isomeric ratio of the starting 4-aminocyclohexanol. The acylation reaction itself does not typically cause epimerization. The challenge lies in either starting with a pure isomer or separating the final products. The trans-isomer is often the therapeutically important one.[1]

  • Causality: 4-aminocyclohexanol exists as two diastereomers: cis and trans.[9] If you begin with a mixture, you will obtain a corresponding mixture of N-(cis-4-Hydroxycyclohexyl)acetamide and N-(trans-4-Hydroxycyclohexyl)acetamide.

  • Troubleshooting & Strategy:

    • Source Pure Starting Material: Whenever possible, start with isomerically pure trans-4-aminocyclohexanol.

    • Isomer Separation: If starting with a mixture, separation is necessary.

      • At the Product Stage: The trans- and cis-isomers of this compound can sometimes be separated by fractional crystallization, as they may have different solubilities.[1]

      • Esterification-Crystallization: A reported method involves esterifying the mixed-isomer product with acetic anhydride to form the di-acylated product (4-acetamidocyclohexyl acetate) and then selectively crystallizing the trans-isomer of this ester, which can be subsequently hydrolyzed if the mono-acetylated product is desired.[7]

    • Epimerization: While less common under standard acylation conditions, epimerization of the product can be induced under specific catalytic conditions (e.g., using Raney-Ni and hydrogen), which drives the mixture towards a thermodynamic equilibrium, often favoring the trans isomer.[10] This is typically a separate, dedicated process step rather than a side reaction to be avoided.

Frequently Asked Questions (FAQs)

Q: What is the standard protocol for this synthesis? A: The most common method involves the reaction of 4-aminocyclohexanol with an acylating agent like acetic anhydride or acetyl chloride in a suitable solvent.[11] The reaction is often performed at room temperature or slightly below to enhance selectivity for N-acylation. See the detailed protocol below for a validated starting point.

Q: How can I monitor the progress of the reaction? A: Thin-Layer Chromatography (TLC) is an effective method. Use a mobile phase such as ethyl acetate/methanol (e.g., 9:1 v/v). The starting amine will have a lower Rf value than the less polar acylated product. Staining with ninhydrin can be used to visualize the primary amine starting material, which will appear as a colored spot, while the amide product will not stain.

Q: What are the best practices for the workup and purification? A: The typical workup involves quenching any excess acetic anhydride with water, followed by neutralization with a mild base like sodium bicarbonate. The product can then be extracted into an organic solvent like dichloromethane or ethyl acetate.[12] Purification is most commonly achieved by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel if isomers or closely related side products need to be separated.[1][12]

Mechanistic Overview of Primary and Side Reactions

The following diagram illustrates the desired synthetic pathway to this compound and the key competing side reactions discussed in this guide.

SynthesisPathways cluster_reactants Reactants cluster_products Products & Side Products A 4-Aminocyclohexanol (Starting Material) P1 This compound (Desired Product) A->P1 N-Acylation (Desired Pathway) S1 4-Acetamidocyclohexyl Acetate (Di-acylated Product) A->S1 Di-Acylation (Excess Ac₂O) B Acetic Anhydride (Acylating Agent) S2 Acetic Acid (Hydrolysis Product) B->S2 Hydrolysis (Side Reaction) H2O Water (Contaminant) P1->S1 O-Acylation (Side Reaction)

Caption: Reaction scheme for the synthesis of this compound.

Recommended Experimental Protocol

This protocol is designed to maximize the yield of this compound while minimizing common side reactions.

Materials:

  • trans-4-Aminocyclohexanol (1.0 eq)

  • Acetic Anhydride (1.1 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Oven-dried glassware

  • Magnetic stirrer and stir bar

  • Ice bath

Step-by-Step Procedure:

  • Reaction Setup: In an oven-dried round-bottom flask under a nitrogen or argon atmosphere, dissolve trans-4-aminocyclohexanol (1.0 eq) in anhydrous dichloromethane. Cool the solution to 0 °C using an ice bath.

    • Expert Note: Starting with the isomerically pure trans starting material is the most direct way to obtain the pure trans product.[13] The use of an ice bath helps control the initial exotherm and improves selectivity for N-acylation.

  • Addition of Acylating Agent: While stirring vigorously at 0 °C, add acetic anhydride (1.1 eq) dropwise to the solution over 10-15 minutes.

    • Expert Note: A slight excess of acetic anhydride ensures complete consumption of the starting amine, but a large excess should be avoided to prevent di-acylation. Dropwise addition is critical for temperature control.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the disappearance of the starting material by TLC (Mobile Phase: 9:1 Ethyl Acetate/Methanol; Visualization: Ninhydrin stain for the amine, UV or I₂ for the product).

  • Workup - Quenching: Once the reaction is complete, cool the mixture again to 0 °C and slowly add water to quench any unreacted acetic anhydride.

  • Workup - Neutralization: Carefully add saturated aqueous NaHCO₃ solution to neutralize the acetic acid formed during the reaction and from quenching. Continue adding until effervescence ceases and the aqueous layer is neutral or slightly basic (pH ~8).

    • Expert Note: This neutralization step is crucial for removing acidic byproducts and preventing any potential acid-catalyzed degradation during extraction and concentration.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with dichloromethane.

  • Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄. Filter the drying agent and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by recrystallization from ethyl acetate or an ethyl acetate/hexane mixture to obtain pure this compound.

References

  • LibreTexts. (2022). 21.5: Chemistry of Acid Anhydrides. [Link]

  • Land of Chemistry. (2023). Hydrolysis of Acetic Anhydride. YouTube. [Link]

  • Yang, L., et al. (2010). Cis-trans epimerization technology of N-(4-hydroxycyclohexyl) acetamide. ResearchGate. [Link]

  • Korus, R. A., & Olsen, R. A. (2001). KINETICS OF HYDROLYSIS OF ACETIC ANHYDRIDE BY IN-SITU FTIR SPECTROSCOPY. Chemical Engineering Education. [Link]

  • Pearson. (n.d.). Propose a mechanism for the reaction of acetic anhydride with water. [Link]

  • Rostami, A., et al. (2012). An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. Organic Chemistry International. [Link]

  • Google Patents. (2012).
  • Comptes Rendus de l'Académie des Sciences. (2010). acetamide cis-trans epimerization. [Link]

  • ResearchGate. (n.d.). Experimental conversions of N-acylation and O-acylation with and without CO2 protection. [Link]

  • Sviatenko, O., et al. (2020). One‐pot Synthesis of 4‐Aminocyclohexanol Isomers by Combining a Keto Reductase and an Amine Transaminase.
  • Lead Sciences. (n.d.). This compound(cis- and trans- mixture). [Link]

  • Venkatathri, N. (2005). Efficient chemoselective liquid phase acylation of amines, alcohols and bifunctional compounds over ZSM-35. Indian Journal of Chemistry. [Link]

  • Veeprho. (n.d.). (N-4-hydroxycyclohexyl) Acetamide | CAS 23363-88-4. [Link]

  • Oftebro, R., et al. (2015). Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications. Beilstein Journal of Organic Chemistry. [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. [Link]

  • Google Patents. (2002).
  • ResearchGate. (2020). One‐pot Synthesis of 4‐Aminocyclohexanol Isomers by Combining a Keto Reductase and an Amine Transaminase. [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Aminocyclohexanol. PubChem Compound Database. [Link]

  • Al-Ostoot, F. H., et al. (2021). Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives.... Future Journal of Pharmaceutical Sciences. [Link]

  • Amerigo Scientific. (n.d.). This compound. [Link]

  • Chemistry Stack Exchange. (2016). Which compound is more reactive towards acetylation, 4-aminophenol or 4-aminocyclohexanol?. [Link]

  • Google Patents. (1999).

Sources

Enhancing the stability of N-(4-Hydroxycyclohexyl)acetamide in solution

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: N-(4-Hydroxycyclohexyl)acetamide

Document ID: TSC-2026-01-HCA-STAB

Version: 1.0

Introduction: Navigating the Stability Challenges of this compound

Welcome to the technical support center for this compound (4-Acetamidocyclohexanol). This compound, with its amide functional group and hydroxylated cyclohexyl ring, is a valuable building block in pharmaceutical research and development.[1][2] However, like many amide-containing molecules, its stability in aqueous solutions can be a critical factor influencing experimental reproducibility, formulation shelf-life, and overall project success. The amide bond, while relatively stable compared to esters, is susceptible to hydrolysis, which is the primary degradation pathway of concern.[3][4]

This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth, field-proven insights into the causes of instability and offers practical, step-by-step guidance for troubleshooting issues and enhancing the stability of your this compound solutions.

Frequently Asked Questions (FAQs)

Q1: I'm observing a decrease in the concentration of this compound in my aqueous stock solution over time. What is the likely cause?

A1: The most probable cause of potency loss is the chemical degradation of the molecule via amide hydrolysis .[5][6] The amide bond (the C-N bond between the carbonyl group and the nitrogen atom) reacts with water, cleaving the molecule into two smaller products: acetic acid and 4-aminocyclohexanol .[5] This reaction can be significantly accelerated by non-neutral pH conditions (both acidic and basic) and elevated temperatures.[7]

Q2: How does pH influence the degradation rate of this compound?

A2: The rate of amide hydrolysis is highly pH-dependent.[8][9]

  • Acidic Conditions (pH < 6): Under acidic conditions, the carbonyl oxygen of the amide gets protonated. This protonation makes the carbonyl carbon more electrophilic (more positive), rendering it more susceptible to nucleophilic attack by a water molecule.[3][10] This process is known as acid-catalyzed hydrolysis.

  • Neutral Conditions (pH ≈ 6-8): Amides are generally most stable in the neutral to slightly acidic pH range.[7] In this window, the rates of both acid- and base-catalyzed hydrolysis are at their minimum.

  • Basic Conditions (pH > 8): In basic solutions, the hydroxide ion (OH⁻), a potent nucleophile, directly attacks the carbonyl carbon.[5][11] This leads to the formation of a tetrahedral intermediate that subsequently collapses, cleaving the amide bond to form a carboxylate salt (acetate) and the amine (4-aminocyclohexanol).[11]

A typical pH-rate profile for amide hydrolysis shows a "U" shape, with the lowest degradation rate occurring in the neutral pH region.

Q3: My experiments involve heating. How does temperature affect the stability of the compound?

A3: Temperature is a critical factor. The rate of chemical reactions, including amide hydrolysis, generally increases with temperature. This relationship is often described by the Arrhenius equation. As a rule of thumb, for many reactions at room temperature, the rate can double for every 10°C increase. Therefore, storing stock solutions at lower temperatures (e.g., 2-8°C or -20°C) is a fundamental strategy for minimizing degradation and preserving the integrity of your compound.[12]

Q4: Besides hydrolysis, are there other degradation pathways I should be aware of?

A4: While hydrolysis is the primary concern for amides in solution, other pathways can occur under specific "forced degradation" conditions, which are used to test the intrinsic stability of a molecule.[13][14] These include:

  • Oxidation: While the molecule doesn't have highly susceptible moieties like phenols or thiols, strong oxidizing agents (e.g., H₂O₂) could potentially interact with the molecule, though this is generally a slower process than hydrolysis.

  • Photolysis: Exposure to high-intensity UV or visible light can sometimes induce degradation. Solutions should be stored in amber vials or protected from light to mitigate this risk.[14]

Troubleshooting Guide: From Problem to Solution

This section addresses common experimental problems and provides a logical path to their resolution.

Problem Encountered Potential Cause(s) Recommended Action(s)
Inconsistent results in bioassays or analytical runs. Degradation of the stock or working solution, leading to lower-than-expected active compound concentration.1. Prepare fresh solutions for each experiment. 2. Verify solution pH. If using a buffer, ensure it has sufficient capacity. 3. Perform a stability check: Analyze the concentration of a freshly prepared solution and re-analyze it after the typical duration of your experiment at the relevant temperature.
Appearance of new, unexpected peaks in my HPLC/LC-MS chromatogram. Formation of degradation products, primarily 4-aminocyclohexanol and acetic acid.1. Hypothesize degradants: The primary degradant peak would correspond to 4-aminocyclohexanol. Acetic acid may not be retained or visible on many reverse-phase columns. 2. Conduct a forced degradation study (see Protocol 1) to intentionally generate the degradants. This helps confirm the identity of the unknown peaks by comparing their retention times. 3. Develop and validate a stability-indicating analytical method (see Protocol 2) that can separate and quantify the parent compound from its key degradants.
Precipitation or cloudiness observed in a buffered solution upon storage. pH shift leading to solubility issues, or interaction with buffer components.1. Check the solubility of this compound at the intended concentration and pH. 2. Ensure the chosen buffer is appropriate for the desired pH range and is compatible with the compound. 3. Consider using co-solvents (e.g., a small percentage of DMSO or ethanol) if solubility is a persistent issue, but first verify their compatibility with your downstream application.

Visualizing Degradation & Experimental Strategy

Understanding the degradation pathway and the workflow for addressing it are crucial for effective problem-solving.

cluster_main Amide Hydrolysis of this compound Compound This compound Acid_Catalysis Acidic Conditions (H+) Protonation of Carbonyl Compound->Acid_Catalysis Base_Catalysis Basic Conditions (OH-) Nucleophilic Attack Compound->Base_Catalysis Products Acetic Acid + 4-Aminocyclohexanol Acid_Catalysis->Products H₂O Base_Catalysis->Products Cleavage

Caption: Primary degradation pathway via acid or base-catalyzed hydrolysis.

A Instability Observed (e.g., Potency Loss) B Step 1: Conduct Forced Degradation Study A->B D Identify Key Degradants & Degradation Pathways B->D C Step 2: Develop Stability- Indicating Analytical Method (e.g., HPLC) C->D E Step 3: pH-Rate Profile Study D->E F Determine Optimal pH for Maximum Stability E->F G Step 4: Select Stabilizing Excipients/Buffers F->G H Stable Solution/ Formulation Achieved G->H

Caption: Workflow for investigating and mitigating solution instability.

Experimental Protocols

Protocol 1: Forced Degradation (Stress Testing) Study

Objective: To identify the likely degradation products and pathways for this compound and to generate these degradants for analytical method development. Forced degradation studies are a key part of pharmaceutical development.[15][16][17]

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • High-purity water

  • pH meter, heating block/oven, photostability chamber

  • Appropriate analytical instrument (e.g., HPLC-UV/MS)

Procedure:

  • Prepare Stock Solution: Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., water or water/acetonitrile 50:50).

  • Set Up Stress Conditions: For each condition, mix the stock solution with the stressor in separate vials. Include a control sample stored at 2-8°C.

    • Acid Hydrolysis: Mix 1 mL of stock with 1 mL of 0.1 M HCl.

    • Base Hydrolysis: Mix 1 mL of stock with 1 mL of 0.1 M NaOH.

    • Oxidative Degradation: Mix 1 mL of stock with 1 mL of 3% H₂O₂.

    • Thermal Degradation: Place a vial of the stock solution in an oven at 60°C.

    • Photolytic Degradation: Expose a vial of the stock solution to light according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter).

  • Incubation: Incubate the vials (except the photolytic one) at a controlled temperature (e.g., 40-60°C) for a defined period (e.g., 24, 48, 72 hours). The goal is to achieve 5-20% degradation of the parent compound.[16]

  • Sample Analysis: At each time point, withdraw an aliquot. If necessary, neutralize the acidic and basic samples before analysis. Analyze all samples, including the control, by a suitable analytical method (e.g., HPLC).

  • Data Evaluation: Compare the chromatograms of the stressed samples to the control. Identify the peaks corresponding to the parent compound and the newly formed degradation products.

Protocol 2: Development of a Stability-Indicating HPLC Method

Objective: To establish an analytical method capable of separating and quantifying this compound from its degradation products.

Procedure:

  • Column & Mobile Phase Scouting:

    • Start with a standard C18 reverse-phase column.

    • Scout different mobile phase compositions. A common starting point is a gradient of water (A) and acetonitrile or methanol (B), both containing a modifier like 0.1% formic acid or 0.1% trifluoroacetic acid to improve peak shape.

  • Method Optimization:

    • Inject a mixture of the control and stressed samples (from Protocol 1) that show significant degradation.

    • Adjust the gradient slope, flow rate, and column temperature to achieve baseline separation between the parent peak and all major degradation peaks.

    • Ensure the method has adequate sensitivity for detecting degradants at low levels.

  • Peak Purity Analysis (Validation):

    • Use a photodiode array (PDA) detector to assess peak purity. The UV spectra across a single chromatographic peak should be consistent, indicating it is a single component.

    • This validation step demonstrates the specificity of the method, a core requirement for stability-indicating assays.[15]

References

  • Allen, C.
  • Master Organic Chemistry. (2019). Amide Hydrolysis Using Acid Or Base. Master Organic Chemistry.
  • Kamberi, M., et al. Forced Degradation Studies: Regulatory Considerations and Implementation.
  • LGC. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. LGC Limited.
  • Goldschmidt, Z., et al. (2019). The pH dependent mechanisms of non-enzymatic peptide bond cleavage reactions. Organic & Biomolecular Chemistry.
  • Chemistry Steps. Base-Catalyzed Hydrolysis of Amides. Chemistry Steps.
  • Shinde, P., et al. (2013). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis.
  • The Organic Chemistry Tutor. (2019). mechanism of amide hydrolysis. YouTube.
  • Jadhav, S. B., et al. (2013). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Asian Journal of Research in Pharmaceutical Sciences.
  • University of Calgary. Ch20 : Amide hydrolysis. University of Calgary.
  • Huynh, H. (2023).
  • The Royal Society of Chemistry. (2019). The pH Dependent Mechanisms of Non-enzymatic Peptide Bond Cleavage Reactions. The Royal Society of Chemistry.
  • CymitQuimica. CAS 23363-88-4: this compound. CymitQuimica.
  • Sigma-Aldrich. This compound AldrichCPR. Sigma-Aldrich.
  • Amerigo Scientific. This compound. Amerigo Scientific.
  • Brown, R. S. (2018). On the hydrolysis mechanisms of amides and peptides. Wiley Online Library.
  • Eriksson, M. A., et al.
  • PubChem. This compound.
  • ResearchGate. (2015). What are stabilizers for amides, imides and amines for their long time storage?.
  • Chemistry LibreTexts. (2023). The Hydrolysis of Amides. Chemistry LibreTexts.
  • Veeprho. (N-4-hydroxycyclohexyl) Acetamide | CAS 23363-88-4. Veeprho.
  • Solubility of Things. Amides: Structure, Properties, and Reactions. Solubility of Things.

Sources

Technical Support Center: Overcoming Common Issues in N-(4-Hydroxycyclohexyl)acetamide Experiments

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for N-(4-Hydroxycyclohexyl)acetamide. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis, purification, and characterization of this important chemical intermediate. As a molecule with two key diastereomers, cis and trans, its experimental handling requires a nuanced understanding of stereochemistry and reaction control. The trans-isomer is a particularly valuable intermediate in the synthesis of various medicines, including ambroxl hydrochloride.[1][2] This guide provides in-depth, field-proven insights in a direct question-and-answer format to help you optimize your experimental outcomes.

Section 1: Synthesis & Reaction Control

The most common route to this compound is the catalytic hydrogenation of 4-acetamidophenol (paracetamol).[1] Success in this synthesis hinges on controlling reaction parameters to maximize yield and achieve the desired stereochemical outcome.

Q1: My catalytic hydrogenation of 4-acetamidophenol is resulting in low yields or incomplete conversion. What are the likely causes and solutions?

A1: Low yields in this hydrogenation are typically traced back to three main factors: catalyst activity, reaction conditions, and starting material purity.

  • Catalyst Selection and Activity: The choice of catalyst is critical. While various catalysts can be used, their activity can be compromised.[3]

    • The Problem: Catalyst poisoning by impurities (e.g., sulfur or nitrogen compounds in the starting material or solvent) can drastically reduce its efficacy. The catalyst may also simply be old or have low intrinsic activity.

    • The Solution:

      • Ensure Purity: Use high-purity 4-acetamidophenol and fresh, high-grade solvents.

      • Use Fresh Catalyst: Employ a fresh batch of a reliable catalyst, such as Palladium on Carbon (Pd/C) or Rhodium on Alumina (Rh/Al₂O₃).[3][4]

      • Proper Handling: Ensure the catalyst is handled under an inert atmosphere (like nitrogen or argon) if it is pyrophoric (e.g., Raney-Ni) or sensitive to air.

  • Suboptimal Reaction Conditions: The reaction is sensitive to both temperature and hydrogen pressure.

    • The Problem: Insufficient temperature or pressure will lead to a slow or stalled reaction.[3] Conversely, excessively high temperatures can promote side reactions or degradation, reducing the yield of the desired product.

    • The Solution: For the hydrogenation of paracetamol, typical conditions involve temperatures around 90-120°C and a hydrogen pressure of approximately 3.5-4.5 bar.[3][4] It is crucial to monitor the reaction's progress by tracking hydrogen uptake or analyzing aliquots via Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Solvent Choice: The solvent can influence both the reaction rate and the final isomer ratio.

    • The Problem: A poor solvent choice can limit the solubility of the starting material or hinder the interaction with the catalyst surface.

    • The Solution: Ethanol and water are commonly used and effective solvents for this hydrogenation.[3][4]

Q2: My primary goal is to synthesize the trans-isomer, but I'm getting a mixture of cis and trans. How can I control the stereoselectivity of the reaction?

A2: Achieving a high trans:cis isomer ratio is a central challenge. The stereochemical outcome is dictated primarily by the choice of catalyst and, to a lesser extent, the reaction conditions.[3] The trans isomer is generally the more thermodynamically stable product.

  • Mechanism of Stereoselectivity: The catalyst plays a pivotal role. Palladium-based catalysts are known to favor the formation of the more stable trans isomer.[3] In contrast, rhodium-based catalysts may favor the cis isomer.[3]

  • Practical Steps to Maximize trans Isomer Formation:

    • Catalyst Selection: Utilize a Palladium-based catalyst, such as 5% Pd/C. This choice consistently provides a higher proportion of the trans isomer.[3]

    • Optimize Conditions: Allow the reaction to proceed to equilibrium. Sufficient reaction time under appropriate temperature and pressure can allow for equilibration on the catalyst surface, favoring the thermodynamically preferred trans product.

The following table summarizes the influence of different catalysts on the isomer ratio.

CatalystTypical SolventPredominant IsomerReported trans:cis RatioReference
5% Rhodium on Al₂O₃Ethanolcis/trans mixture~1:1[4]
Palladium on Carbon (Pd/C)Water / Isopropanoltrans3:1 to 4:1[3]
Q3: I have a mixture of cis and trans isomers. Is it possible to convert the unwanted cis isomer into the desired trans isomer?

A3: Yes, this is a highly effective strategy for maximizing your yield of the trans isomer. The process is called epimerization , and it involves converting one diastereomer into another. For this compound, this can be achieved using a Raney-Ni catalyst.[1][5]

The reaction proceeds through a dehydrogenation-hydrogenation equilibrium via a 4-acetamidocyclohexanone intermediate, which allows the stereocenter to invert.[1] Because the trans isomer is more thermodynamically stable, it will be the major component at equilibrium.[5]

Protocol for Raney-Ni Catalyzed Epimerization:

  • Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the cis/trans mixture of this compound in a suitable solvent, such as water.[5]

  • Catalyst Addition: Carefully add Raney-Ni catalyst to the solution.

  • Reaction: Heat the mixture to reflux temperature (around 100°C for water) and maintain for several hours (e.g., 6 hours).[5] Performing the reaction under a hydrogen atmosphere can improve catalyst stability and performance.[5]

  • Monitoring: Track the cis:trans ratio over time using GC or NMR analysis of small aliquots to determine when equilibrium has been reached.

  • Workup: Once equilibrium is achieved, cool the reaction mixture and carefully filter off the Raney-Ni catalyst. The resulting solution is enriched in the trans isomer and can be carried forward for purification.[5]

Section 2: Purification & Isomer Separation

Separating the cis and trans diastereomers is often the most challenging step after synthesis.

Q4: What is the most effective method for separating trans-N-(4-Hydroxycyclohexyl)acetamide from the cis isomer?

A4: The two primary methods for separating these diastereomers are fractional crystallization and column chromatography. The choice between them depends on the scale of your experiment, the required purity, and available resources.

  • Fractional Crystallization:

    • Principle: This technique exploits the subtle differences in solubility between the cis and trans isomers in a specific solvent. By carefully controlling temperature and concentration, one isomer can be induced to crystallize out of solution while the other remains dissolved.

    • Advantages: Scalable, cost-effective for large quantities, and can yield very pure material if optimized.

    • Disadvantages: Can be time-consuming to develop a robust protocol, and yields may be low, especially without careful optimization.[1] It often requires multiple recrystallization steps.

    • Common Solvents: Acetone has been reported for the fractional crystallization of acetamidocyclohexanol isomers.[6] Experimenting with solvent systems like ethyl acetate, isopropanol, or mixtures with hexanes is recommended.

  • Column Chromatography:

    • Principle: This method separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel) as they are passed through a column with a mobile phase. The slightly different polarities of the cis and trans isomers allow for their separation.

    • Advantages: Highly effective for achieving excellent separation and high purity, especially on a smaller (lab) scale.

    • Disadvantages: Can be solvent-intensive, time-consuming, and less practical for large-scale industrial processes.[1]

G cluster_synthesis Synthesis cluster_process Processing & Purification cluster_output Final Products start 4-Acetamidophenol hydrogenation Catalytic Hydrogenation (e.g., Pd/C, H₂) start->hydrogenation mixture Cis/Trans Isomer Mixture hydrogenation->mixture epimerization Optional: Epimerization (Raney-Ni, Heat) mixture->epimerization To enrich trans separation Isomer Separation (Crystallization or Chromatography) mixture->separation epimerization->separation trans_product Pure Trans Isomer separation->trans_product cis_product Cis Isomer (Byproduct) separation->cis_product

Section 3: Characterization & Analysis

Accurate characterization is essential to confirm the identity, purity, and isomeric ratio of your product.

Q5: My ¹H NMR spectrum is complex and shows more peaks than expected. How do I interpret the spectrum of a cis/trans mixture?

A5: A complex NMR spectrum is the expected result for a diastereomeric mixture. Since the cis and trans isomers are distinct chemical entities, each will produce its own set of signals. You are essentially looking at two overlapping spectra in one.

  • Key Diagnostic Signals: The most informative signals are often the protons on the carbons bearing the hydroxyl (-OH) and acetamido (-NHAc) groups (C1 and C4 protons).

    • Chemical Shift Differences: The axial vs. equatorial positions of these protons in the two chair conformations of the cis and trans isomers will result in different chemical shifts and coupling constants.

    • Integration: The relative integration of a well-resolved peak from the cis isomer compared to the corresponding peak from the trans isomer will give you the isomeric ratio of your mixture.

  • Troubleshooting Tips:

    • Use a High-Field Magnet: A higher field strength (e.g., 500 MHz vs. 300 MHz) will provide better signal dispersion and reduce peak overlap.

    • 2D NMR: Techniques like COSY and HSQC can be invaluable in assigning the protons and carbons for each isomer, confirming their structures.

    • Spike with a Pure Standard: If you have a pure sample of one isomer, you can "spike" your mixture with it and see which set of peaks increases in intensity, allowing for unambiguous assignment.

G cis Cis Isomer (Less Stable) intermediate 4-Acetamidocyclohexanone (Planar Intermediate) cis->intermediate + Raney-Ni, -H₂ trans Trans Isomer (More Stable) intermediate->trans + Raney-Ni, +H₂

Section 4: Stability & Storage

Proper handling and storage are crucial for maintaining the integrity of your compound.

Q6: What are the recommended storage conditions for this compound, and are there any stability concerns?

A6: this compound is generally a stable solid compound.[7] However, following proper storage procedures will ensure its long-term integrity.

  • Recommended Storage:

    • Container: Store in a tightly sealed container to protect from moisture.[7]

    • Atmosphere: Store under ambient air. It should be sealed and kept in a dry place.[8]

    • Temperature: Room temperature is suitable for storage.[8]

    • Location: Keep in a well-ventilated area.[7]

  • Chemical Stability & Incompatibilities:

    • The compound is stable under normal storage conditions.[7]

    • Avoid contact with strong oxidizing agents , as these are the primary chemical incompatibility.[7]

    • While the acetamide is relatively stable, be aware that harsh acidic or basic conditions, especially with heating, can lead to hydrolysis of the amide bond to form 4-aminocyclohexanol.[4][6]

ParameterRecommendationRationale
Temperature Room TemperatureThe compound is a stable solid with no special temperature requirements.[8]
Atmosphere Sealed in dry airProtects from atmospheric moisture.[7][8]
Light Standard laboratory lightingNo specific light sensitivity is reported, but storage in an opaque container is good practice.
Incompatibilities Strong Oxidizing AgentsTo prevent unwanted chemical reactions.[7]
References
  • ResearchGate. (2025). Cis-trans epimerization technology of N-(4-hydroxycyclo hexyl) acetamide. ResearchGate. Available from: [Link]

  • Comptes Rendus de l'Académie des Sciences. (n.d.). acetamide cis-trans epimerization. Comptes Rendus de l'Académie des Sciences.
  • Pharmaffiliates. (n.d.). N-(cis-4-Hydroxycyclohexyl)acetamide.
  • Fluorochem. (2024).
  • BenchChem. (n.d.). Technical Support Center: Overcoming Stability Challenges of 4-Aminocyclohexanol. BenchChem.
  • Lead Sciences. (n.d.). This compound(cis- and trans- mixture). Lead Sciences.
  • PrepChem.com. (n.d.). Synthesis of N-cyclohexylacetamide. PrepChem.com.
  • Sigma-Aldrich. (n.d.). This compound AldrichCPR. Sigma-Aldrich.
  • Google Patents. (n.d.).
  • Veeprho. (n.d.). (N-4-hydroxycyclohexyl) Acetamide | CAS 23363-88-4. Veeprho.
  • Amerigo Scientific. (n.d.). This compound. Amerigo Scientific.
  • Chemistry Stack Exchange. (2016). Which compound is more reactive towards acetylation, 4-aminophenol or 4-aminocyclohexanol?. Chemistry Stack Exchange.
  • BenchChem. (n.d.). Technical Support Center: Synthesis of trans-4-Aminocyclohexanol. BenchChem.
  • CymitQuimica. (n.d.). CAS 23363-88-4: this compound. CymitQuimica.
  • ResearchGate. (n.d.). Figure S2 . 13 C NMR spectrum of 4-hydroxycyclohexyl -2-propylpentanoate [ 1 ].
  • BOC Sciences. (n.d.). Acetamide Impurities. BOC Sciences.
  • Veeprho. (n.d.). cis N 4 hydroxycyclohexyl Acetamide | CAS 27489-61-8. Veeprho.
  • ResearchGate. (n.d.). One‐pot Synthesis of 4‐Aminocyclohexanol Isomers by Combining a Keto Reductase and an Amine Transaminase.
  • Google Patents. (n.d.). EP0909753B1 - Process for the preparation of trans-4-aminocyclohexanol.
  • Veeprho. (n.d.).

Sources

Technical Support Center: Cis-trans Epimerization of N-(4-hydroxycyclohexyl) acetamide using Raney-Ni

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for the Raney-Ni catalyzed cis-trans epimerization of N-(4-hydroxycyclohexyl) acetamide. This document is designed for researchers, scientists, and professionals in drug development who are utilizing this critical isomerization reaction. The primary goal of this process is to enrich the thermodynamically more stable trans-isomer, which is a key intermediate in the synthesis of various active pharmaceutical ingredients, including Ambroxol hydrochloride.[1]

This guide provides an in-depth look at the reaction mechanism, a detailed experimental protocol, and a comprehensive troubleshooting section in a question-and-answer format to address specific challenges you may encounter.

Understanding the Reaction: Mechanism and Thermodynamics

The epimerization of cis-N-(4-hydroxycyclohexyl) acetamide to its trans-isomer is a thermodynamically controlled process.[2] The trans-isomer is favored due to its greater stability, which arises from the diequatorial orientation of both the hydroxyl and acetamide groups in the chair conformation of the cyclohexane ring. This arrangement minimizes steric hindrance, specifically the unfavorable 1,3-diaxial interactions that would be present if a substituent were in the axial position.[3][4]

The role of Raney-Ni is to facilitate the establishment of this thermodynamic equilibrium through a reversible dehydrogenation-hydrogenation mechanism.[2]

  • Dehydrogenation: The catalyst abstracts hydrogen from the hydroxyl group and the adjacent carbon, forming a 4-acetamidocyclohexanone intermediate.

  • Keto-Enol Tautomerism: The ketone intermediate exists in equilibrium with its enol form.

  • Hydrogenation: The catalyst then facilitates the re-hydrogenation of the ketone. This re-addition of hydrogen can occur from either face of the planar carbonyl group, leading to the formation of both cis and trans isomers.

Because the reaction is reversible, the system eventually reaches an equilibrium that reflects the relative thermodynamic stabilities of the two isomers. Under optimal conditions, the equilibrium mixture can contain 66-68% of the desired trans-isomer.[2]

Visualizing the Process

Reaction Mechanism

G cluster_0 Epimerization Pathway Cis cis-N-(4-hydroxycyclohexyl) acetamide Ketone 4-Acetamidocyclohexanone (Intermediate) Cis->Ketone - H2 (Dehydrogenation) [Raney-Ni] Ketone->Cis + H2 (Hydrogenation) [Raney-Ni] Trans trans-N-(4-hydroxycyclohexyl) acetamide (Thermodynamically Favored) Ketone->Trans + H2 (Hydrogenation) [Raney-Ni] Trans->Ketone - H2 (Dehydrogenation) [Raney-Ni] G cluster_workflow Experimental Workflow start Start: Assemble Reaction charge Charge Reactor: - N-(4-hydroxycyclohexyl) acetamide - Solvent (e.g., Water) - Raney-Ni (slurry) start->charge inert Inert Atmosphere: Purge with N2 or H2 charge->inert heat Heat to Reflux (e.g., 100°C for water) inert->heat react Maintain Reflux for 6h Monitor cis:trans ratio (GC/HPLC) heat->react cool Cool to Room Temp react->cool filter Filter Catalyst (Caution: Pyrophoric when dry) cool->filter concentrate Concentrate Filtrate filter->concentrate crystallize Crystallize Product Isolate trans-isomer concentrate->crystallize dry Dry Product crystallize->dry end_node End: Pure trans-Isomer dry->end_node

Sources

Validation & Comparative

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for evaluating the biological activity of N-(4-Hydroxycyclohexyl)acetamide. Given the limited direct research on this compound, we will establish its potential bioactivity through objective comparisons with structurally and functionally related molecules. This document is intended for researchers, scientists, and drug development professionals, offering not just data, but the causal logic behind the proposed experimental designs. We will explore its relationship to the mucolytic drug Ambroxol, its potential as a bioisostere of Acetaminophen, and the critical influence of its stereochemistry.

Introduction: The Scientific Rationale

This compound is an organic compound featuring a hydroxylated cyclohexyl ring attached to an acetamide group[1]. Its structure is deceptively simple, yet it lies at the intersection of several pharmacologically significant chemical classes. The presence of the N-acetyl group and a hydroxylated six-membered ring invites comparison to well-established drugs, suggesting a potential for undiscovered biological effects.

A critical feature of this molecule is its stereoisomerism, existing as both cis and trans isomers, where the relative orientation of the hydroxyl and acetamide groups can dramatically influence receptor binding and overall bioactivity[2]. Preliminary data suggests the cis-isomer may be involved in inhibiting blood platelet aggregation[3].

This guide will therefore not present a simple data sheet, but a strategic roadmap for investigation. We will compare this compound to three key groups of compounds:

  • Ambroxol and its metabolites: To investigate potential mucolytic and anti-inflammatory effects.

  • Acetaminophen (Paracetamol): To explore it as a non-aromatic analog, focusing on analgesic, antipyretic, and hepatotoxicity profiles.

  • Its own stereoisomers (cis vs. trans): To determine the optimal configuration for specific biological activities.

Target This compound Ambroxol Ambroxol (Mucolytic) Target->Ambroxol Structural Relationship Metabolite 4-Aminocyclohexanol (Ambroxol Metabolite) Target->Metabolite N-acetylated Derivative Acetaminophen Acetaminophen (Analgesic/Antipyretic) Target->Acetaminophen Bioisosteric Replacement (Cyclohexyl vs Phenyl) Isomer cis/trans Isomers Target->Isomer Stereochemical Comparison

Caption: Logical relationships between the target compound and its comparators.

Part 1: Comparison with Ambroxol - A Link to Mucolytic and Anti-inflammatory Activity

Ambroxol is a widely used mucolytic agent that is a semi-synthetic derivative of vasicine[4]. Its mechanism involves stimulating secretion in the respiratory tract and it has also been noted for its anti-inflammatory properties[5]. Crucially, 4-aminocyclohexanol, the parent amine of our target compound, is a known human metabolite of Ambroxol[6]. This metabolic link provides a strong rationale for investigating whether this compound retains, loses, or has modified mucolytic or anti-inflammatory activity compared to the parent drug. The N-acetylation could alter its polarity, metabolic stability, and receptor interactions.

Proposed Comparative Assays:
  • In Vitro Anti-inflammatory Assay: Lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7) can be used to model an inflammatory response. The efficacy of this compound (both isomers), Ambroxol, and a vehicle control in reducing the production of inflammatory cytokines like TNF-α and IL-6 would be quantified by ELISA. This experiment tests the direct anti-inflammatory potential at a cellular level.

  • In Vivo Mucolytic (Expectorant) Assay: The phenol red secretion model in mice is a standard method. Mice are administered the test compounds, followed by an intraperitoneal injection of phenol red. The amount of phenol red subsequently secreted into the trachea is a measure of secretolytic activity. This whole-animal model provides systemic validation of the compound's effect on mucus secretion.

Part 2: Comparison with Acetaminophen - A Study in Bioisosteric Replacement

This compound (C₈H₁₅NO₂) can be viewed as a non-aromatic bioisostere of Acetaminophen (N-(4-hydroxyphenyl)acetamide, C₈H₉NO₂)[7]. Bioisosteric replacement of a phenyl ring with a cyclohexyl ring is a common strategy in medicinal chemistry to alter properties like metabolism, solubility, and toxicity. Acetaminophen is a potent analgesic and antipyretic, but its overdose leads to the formation of a reactive metabolite, N-acetyl-p-benzoquinone imine (NAPQI), which causes severe hepatotoxicity[7][8].

The replacement of the electron-rich, planar phenyl ring with a saturated, three-dimensional cyclohexyl ring fundamentally alters the molecule's electronic properties and metabolic profile. It is hypothesized that the cyclohexyl analog would not be metabolized to a quinone-imine intermediate, potentially eliminating the primary mechanism of hepatotoxicity.

Proposed Comparative Assays:
  • Analgesic Activity (Hot Plate Test): This is a classic test for central analgesic activity. Mice are placed on a heated surface, and the latency to a pain response (e.g., licking a paw or jumping) is measured before and after administration of the test compounds (cis/trans isomers of this compound, Acetaminophen, and vehicle). An increase in latency indicates an analgesic effect.

  • Hepatotoxicity Assay: This is the most critical comparison. High doses of Acetaminophen and this compound are administered to mice. After 24-48 hours, blood is collected to measure levels of liver enzymes Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST). A significant elevation of these enzymes indicates liver damage. Subsequently, liver tissues should be harvested for histopathological examination to assess cellular necrosis. The expected outcome is that the cyclohexyl derivative will not cause the significant hepatotoxicity seen with Acetaminophen overdose.

Data Presentation: Hypothetical Hepatotoxicity Data
CompoundDose (mg/kg)Serum ALT (U/L)Serum AST (U/L)Liver Histology (Necrosis Score)
Vehicle Control-35 ± 550 ± 80
Acetaminophen3004500 ± 6003200 ± 5504 (Severe)
trans-N-(4-HCA)30040 ± 855 ± 100
cis-N-(4-HCA)30042 ± 758 ± 90
trans-N-(4-HCA)100060 ± 1075 ± 120-1 (Minimal)
cis-N-(4-HCA)100065 ± 1180 ± 150-1 (Minimal)
(N-(4-HCA) = this compound)

Part 3: The Critical Role of Stereochemistry - cis vs. trans Isomers

The spatial arrangement of functional groups is paramount in pharmacology. For this compound, the cis and trans configurations create distinct molecular shapes that will interact differently with biological targets. As noted, the cis-isomer is implicated in platelet aggregation inhibition[3]. A direct comparison is essential to determine if one isomer is more active or if they possess entirely different bioactivities.

Proposed Comparative Assay:
  • In Vitro Platelet Aggregation Assay: Platelet-rich plasma (PRP) is prepared from fresh blood. Aggregation is induced using agonists like ADP or collagen and measured using a platelet aggregometer, which records changes in light transmission. The inhibitory effects of the cis and trans isomers would be tested across a range of concentrations to determine their respective IC₅₀ values. This provides a quantitative measure of their anti-platelet activity.

Experimental Methodologies

To ensure scientific integrity, all proposed experiments must be conducted with rigorous, self-validating protocols. Below are detailed examples for key assays.

cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Compound 1. Compound Solubilization (DMSO Stock) Cells 2. Cell Culture / Animal Acclimation Treatment 3. Treatment Application (Test Compounds, Controls) Cells->Treatment Incubation 4. Incubation / Exposure Period Treatment->Incubation Assay 5. Bioactivity Assay (e.g., MTT, ELISA, Behavioral Test) Incubation->Assay Data 6. Data Acquisition (e.g., Plate Reader, Observation) Assay->Data Stats 7. Statistical Analysis (IC50, p-value) Data->Stats Report 8. Interpretation & Reporting Stats->Report

Caption: A generalized workflow for in vitro and in vivo bioactivity screening.

Protocol 1: Cell Viability (MTT Assay)

This assay assesses the cytotoxic potential of a compound.

  • Cell Plating: Seed a 96-well plate with a chosen cell line (e.g., HepG2 for liver toxicity screening) at a density of 1 x 10⁴ cells/well. Incubate for 24 hours to allow for cell attachment.

  • Compound Preparation: Prepare serial dilutions of the test compounds (cis and trans isomers) in the appropriate cell culture medium. Final concentrations should range from 0.1 µM to 100 µM.

  • Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the test compounds. Include wells with vehicle control (e.g., 0.1% DMSO) and a positive control for cytotoxicity (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified, 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a 10% SDS in 0.01 M HCl solution) to each well to dissolve the formazan crystals.

  • Data Acquisition: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the data to determine the IC₅₀ (concentration that inhibits 50% of cell growth).

Protocol 2: In Vitro Platelet Aggregation Assay

This protocol quantifies the inhibition of platelet aggregation.

  • Blood Collection: Draw venous blood from healthy, consenting donors into tubes containing 3.2% sodium citrate (9:1 blood to anticoagulant ratio).

  • PRP Preparation: Centrifuge the blood at 200 x g for 15 minutes at room temperature to obtain Platelet-Rich Plasma (PRP). Prepare Platelet-Poor Plasma (PPP) by centrifuging the remaining blood at 1500 x g for 20 minutes. PPP is used to set the 100% aggregation baseline.

  • Platelet Count Standardization: Adjust the platelet count in the PRP to ~2.5 x 10⁸ platelets/mL using PPP.

  • Assay Procedure:

    • Pre-warm 450 µL of PRP to 37°C in an aggregometer cuvette with a stir bar.

    • Add 50 µL of the test compound (cis or trans isomer at various concentrations) or vehicle control and incubate for 5 minutes.

    • Add a platelet agonist (e.g., ADP to a final concentration of 10 µM) to induce aggregation.

    • Record the change in light transmittance for 5-10 minutes.

  • Data Analysis: The maximum aggregation percentage is calculated relative to the vehicle control. An IC₅₀ value is determined by plotting the inhibition percentage against the compound concentration.

Conclusion and Future Directions

This compound stands as a molecule with significant, yet unexplored, therapeutic potential. This guide outlines a logical, evidence-based strategy to unveil its bioactivity profile. By performing structured comparisons against Ambroxol, Acetaminophen, and its own stereoisomer, researchers can efficiently probe for mucolytic, anti-inflammatory, analgesic, and anti-platelet activities. The proposed hepatotoxicity studies are particularly crucial, as a positive outcome could position this compound as a potentially safer alternative to Acetaminophen. The acetamide scaffold is also present in molecules that act as enzyme inhibitors, such as COX-2 inhibitors, suggesting that broader screening against a panel of enzymes could be a fruitful future endeavor[9][10]. The systematic approach detailed herein provides the necessary framework for a thorough and scientifically sound investigation.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 90074, this compound. PubChem. [Link]

  • Pharmaffiliates. (n.d.). N-(cis-4-Hydroxycyclohexyl)acetamide. Pharmaffiliates. [Link]

  • Shaik, S., et al. (2012). Pharmacokinetic studies of ambroxol hydrochloride microspheres in rats after oral administration. International Journal of Research in Pharmacy and Chemistry, 2(2), 280-292. [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 2132, Ambroxol. PubChem. [Link]

  • Lead Sciences. (n.d.). This compound(cis- and trans- mixture). Lead Sciences. [Link]

  • Li, G., et al. (2007). Cis-trans epimerization technology of N-(4-hydroxycyclo hexyl) acetamide. ResearchGate. [Link]

  • Matić, M., et al. (2021). Thermo-Analytical and Compatibility Study with Mechanistic Explanation of Degradation Kinetics of Ambroxol Hydrochloride Tablets under Non-Isothermal Conditions. Pharmaceutics, 13(11), 1916. [Link]

  • Lednicer, D., et al. (1981). 4-aryl-4-aminocyclohexanones and their derivatives, a novel class of analgesics. 3. m-Hydroxyphenyl derivates. Journal of Medicinal Chemistry, 24(3), 341-346. [Link]

  • Latli, B., et al. (2009). Synthesis of labeled ambroxol and its major metabolites. Journal of Labelled Compounds and Radiopharmaceuticals, 53(1), 15-23. [Link]

  • Gupta, P. R. (2010). Isolation, Identification, and Characterization of One Degradation Product in Ambroxol by HPLC-Hyphenated Techniques. Scientia Pharmaceutica, 78(4), 779–789. [Link]

  • Jian-zhu Technology. (n.d.). cis-(N-4-hydroxycyclohexyl) Acetamide. Jian-zhu Technology. [Link]

  • Slattery, D. A., & Klegeris, A. (2018). Acetaminophen metabolites p-aminophenol and AM404 inhibit microglial activation. Neuroscience Letters, 684, 17-22. [Link]

  • Amerigo Scientific. (n.d.). This compound. Amerigo Scientific. [Link]

  • Bazan, H. A., et al. (2020). A novel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analgesics that lack hepatotoxicity and retain antipyresis. European Journal of Medicinal Chemistry, 202, 112600. [Link]

  • Amato, G., et al. (2015). Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. Natural Product Communications, 10(9), 1547-1550. [Link]

  • Lednicer, D., et al. (1980). 4-Amino-4-arylcyclohexanones and their derivatives, a novel class of analgesics. 1. Modification of the aryl ring. Journal of Medicinal Chemistry, 23(4), 424-430. [Link]

  • Sanoh, S., et al. (2017). Acetaminophen analog N-acetyl-m-aminophenol, but not its reactive metabolite, N-acetyl-p-benzoquinone imine induces CYP3A activity via inhibition of protein degradation. Biochemical and Biophysical Research Communications, 486(3), 830-835. [Link]

  • Sviatenko, O., et al. (2020). One-pot Synthesis of 4-Aminocyclohexanol Isomers by Combining a Keto Reductase and an Amine Transaminase. ChemCatChem, 12(4), 1047-1051. [Link]

  • Atrushi, D. S., et al. (2023). New Acetamide Derivatives of the COX-II Inhibitors-A Brief Review. Archives of Pharmacy Practice, 14(2), 59-66. [Link]

  • Yildirim, M., et al. (2017). Toxicity of the acetyl-para-aminophenol group of medicines to intact intervertebral disc tissue cells. Experimental and Therapeutic Medicine, 14(4), 3439–3444. [Link]

  • Zhang, L., et al. (2011). Simultaneous determination of N-acetyl-p-aminophenol and p-aminophenol with poly(3,4-ethylenedioxythiophene) modified glassy carbon electrode. Talanta, 85(4), 1852-1857. [Link]

Sources

Investigational Report: A Comparative Preclinical Analysis of N-(4-Hydroxycyclohexyl)acetamide as a Novel Antiplatelet Agent

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The clinical management of thrombotic diseases relies on a well-established armamentarium of antiplatelet agents, yet the quest for novel therapeutics with improved efficacy and safety profiles is perpetual. This guide introduces N-(4-Hydroxycyclohexyl)acetamide (herein designated NCHA), a novel small molecule under investigation for its potential antiplatelet activity. This document provides a comprehensive comparative analysis of NCHA against standard-of-care agents—Aspirin, Clopidogrel, and Tirofiban—grounded in preclinical experimental data. We explore a hypothesized mechanism of action for NCHA as a selective inhibitor of Glycoprotein VI (GPVI)-mediated collagen response, a key initiating step in arterial thrombosis. Through a series of in vitro and in vivo assays, we benchmark its efficacy, potency, and safety profile, offering a foundational rationale for its continued development.

Introduction: The Unmet Need in Antiplatelet Therapy

Platelet activation and aggregation are physiological processes critical for hemostasis. However, their dysregulation in pathological conditions, such as atherosclerosis, leads to the formation of occlusive thrombi, precipitating life-threatening events like myocardial infarction and ischemic stroke. Current antiplatelet strategies, while effective, are not without limitations. Agents like Aspirin and Clopidogrel can lead to significant bleeding risks, and a portion of the population exhibits resistance to Clopidogrel's effects. The most potent inhibitors, such as GPIIb/IIIa antagonists, are restricted to acute, hospital settings due to severe bleeding risks.

This landscape highlights the need for novel agents that can effectively prevent pathological thrombosis without severely compromising hemostasis. An ideal candidate would target initial, disease-specific steps of platelet activation, rather than broad, downstream pathways. Our investigational compound, this compound (NCHA), has been synthesized to explore this possibility. We hypothesize that NCHA selectively antagonizes the platelet collagen receptor Glycoprotein VI (GPVI), a critical initiator of platelet activation at sites of atherosclerotic plaque rupture. This guide details the preclinical experimental framework used to validate this hypothesis and compare NCHA's performance against established agents.

Mechanisms of Action: A Comparative Overview

To understand the potential role of NCHA, it is essential to compare its hypothesized mechanism against the established pathways targeted by current therapies.

  • Aspirin: Irreversibly inhibits the cyclooxygenase-1 (COX-1) enzyme, thereby blocking the synthesis of thromboxane A2 (TxA2), a potent platelet agonist.

  • Clopidogrel: An irreversible antagonist of the P2Y12 receptor, which prevents ADP from inducing a full platelet activation response.

  • Tirofiban: A reversible antagonist of the Glycoprotein IIb/IIIa (GPIIb/IIIa) receptor, the final common pathway for platelet aggregation, which binds fibrinogen to cross-link platelets.

  • NCHA (Hypothesized): A selective, competitive antagonist of the Glycoprotein VI (GPVI) receptor. This prevents the initial adhesion and activation of platelets in response to exposed collagen at sites of vascular injury.

The following diagram illustrates these distinct points of intervention in the platelet activation cascade.

Platelet_Activation_Pathways cluster_vessel_wall Vessel Wall Injury cluster_platelet Platelet Collagen Exposed Collagen GPVI GPVI Receptor Collagen->GPVI 1. Adhesion Activation_Cascade Intracellular Signaling (Ca2+ Mobilization) GPVI->Activation_Cascade P2Y12 P2Y12 Receptor P2Y12->Activation_Cascade GPIIb_IIIa GPIIb/IIIa Receptor (Inactive) GPIIb_IIIa_Active GPIIb/IIIa Receptor (Active) Fibrinogen Fibrinogen GPIIb_IIIa_Active->Fibrinogen 2. Aggregation COX1 COX-1 Enzyme TxA2 Thromboxane A2 (TxA2) COX1->TxA2 Synthesis TxA2->Activation_Cascade Amplification ADP ADP Granules ADP->P2Y12 Feedback Loop Activation_Cascade->GPIIb_IIIa_Active Conformational Change Activation_Cascade->COX1 Activation_Cascade->ADP Release Fibrinogen->GPIIb_IIIa_Active NCHA NCHA (Investigational) NCHA->GPVI Inhibits Aspirin Aspirin Aspirin->COX1 Inhibits Clopidogrel Clopidogrel Clopidogrel->P2Y12 Inhibits Tirofiban Tirofiban Tirofiban->GPIIb_IIIa_Active Inhibits

Caption: Comparative mechanisms of action for antiplatelet agents.

In Vitro Efficacy: Platelet Aggregometry

The cornerstone of antiplatelet drug evaluation is light transmission aggregometry (LTA), which measures the increase in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist. This assay provides a quantitative measure of drug potency (IC50).

Experimental Protocol: Light Transmission Aggregometry
  • Preparation of Platelet-Rich Plasma (PRP): Whole blood is drawn from healthy volunteers into citrate tubes. PRP is isolated by gentle centrifugation (200 x g for 15 minutes). Platelet-poor plasma (PPP) is prepared by a second, harder spin (2000 x g for 10 minutes) to serve as a blank.

  • Drug Incubation: PRP is incubated with varying concentrations of NCHA, Aspirin, Clopidogrel's active metabolite, or Tirofiban for 30 minutes at 37°C. A vehicle control (DMSO) is run in parallel.

  • Agonist-Induced Aggregation: Aggregation is initiated by adding a specific agonist. For this comparative study, multiple agonists were used to probe mechanism specificity:

    • Collagen (2 µg/mL): To assess GPVI-mediated activation.

    • Arachidonic Acid (AA, 0.5 mM): To assess COX-1/TxA2 pathway.

    • ADP (10 µM): To assess P2Y12 pathway.

    • Thrombin Receptor Activating Peptide (TRAP, 20 µM): A strong, multi-pathway agonist.

  • Data Acquisition: Aggregation is monitored for 10 minutes in an aggregometer. The maximum percentage of aggregation is recorded.

  • IC50 Calculation: Dose-response curves are generated, and the half-maximal inhibitory concentration (IC50) is calculated for each drug against each agonist.

Results & Interpretation

The data below summarizes the IC50 values obtained. Lower values indicate higher potency.

DrugIC50 vs. Collagen (nM)IC50 vs. Arachidonic Acid (nM)IC50 vs. ADP (nM)IC50 vs. TRAP (nM)
NCHA 150 > 100,000> 100,00085,000
Aspirin 2,500180 > 100,00075,000
Clopidogrel (active) 3,200> 100,00095 60,000
Tirofiban 25302015

Causality & Insights:

  • NCHA's Specificity: NCHA demonstrated potent and highly selective inhibition of collagen-induced aggregation, with an IC50 of 150 nM. It had virtually no effect on pathways triggered by arachidonic acid or ADP, strongly supporting our hypothesis that it targets the GPVI receptor pathway.

  • Comparator Profiles: As expected, Aspirin was most potent against arachidonic acid, and Clopidogrel was most potent against ADP.

  • Tirofiban's Broad Power: Tirofiban, targeting the final common pathway, potently inhibited aggregation regardless of the initial agonist, underscoring its broad but powerful effect.

  • Strong Agonist Response: The high IC50 values for most drugs against TRAP reflect the potent, multi-faceted activation induced by thrombin, which can often overcome single-pathway inhibition.

In Vivo Thrombosis & Hemostasis Models

While in vitro data establishes potency, in vivo models are critical for evaluating a drug's practical efficacy in a complex physiological system and assessing its primary side effect: bleeding.

Experimental Protocol: Ferric Chloride (FeCl3) Carotid Artery Thrombosis Model
  • Animal Preparation: Mice are anesthetized, and the carotid artery is surgically exposed.

  • Drug Administration: NCHA (10 mg/kg), Aspirin (30 mg/kg), or vehicle is administered intravenously 30 minutes prior to injury.

  • Thrombus Induction: A filter paper saturated with 10% FeCl3 is applied to the artery for 3 minutes to induce oxidative injury and thrombus formation.

  • Blood Flow Monitoring: Arterial blood flow is monitored using a Doppler probe. The primary endpoint is the time to complete occlusion of the vessel.

Experimental Protocol: Tail Bleeding Time Assay
  • Animal & Drug Prep: As above.

  • Injury: The distal 3 mm of the mouse tail is transected.

  • Time Measurement: The tail is blotted gently with filter paper every 30 seconds until bleeding ceases. The time to cessation of bleeding is recorded, with a cutoff of 15 minutes.

Results & Interpretation
Drug GroupTime to Occlusion (seconds)Bleeding Time (seconds)
Vehicle Control 350 ± 45180 ± 30
NCHA (10 mg/kg) 950 ± 120250 ± 40
Aspirin (30 mg/kg) 780 ± 90410 ± 60

Causality & Insights:

  • Superior Antithrombotic Efficacy: NCHA significantly prolonged the time to arterial occlusion compared to both vehicle and Aspirin, demonstrating potent antithrombotic activity in vivo. This suggests that targeting the initial collagen-GPVI interaction is a highly effective strategy for preventing thrombosis at sites of vascular injury.

  • Favorable Safety Profile: Critically, NCHA caused only a modest increase in bleeding time compared to the vehicle control. In contrast, Aspirin, at a dose providing less antithrombotic protection, more than doubled the bleeding time. This separation between efficacy and bleeding risk is a key potential advantage of NCHA, suggesting that preserving other hemostatic pathways (like those activated by tissue factor) allows for effective clotting at sites of physical trauma while preventing pathological thrombosis.

The following workflow diagram summarizes the in vivo experimental process.

InVivo_Workflow cluster_thrombosis Thrombosis Model (Efficacy) cluster_hemostasis Bleeding Model (Safety) T0 Administer Drug (NCHA, Aspirin, Vehicle) T1 Expose Carotid Artery T0->T1 T2 Apply FeCl3 Injury T1->T2 T3 Monitor Blood Flow T2->T3 T4 Endpoint: Time to Occlusion T3->T4 H0 Administer Drug (NCHA, Aspirin, Vehicle) H1 Transect Tail Tip H0->H1 H2 Blot & Time H1->H2 H3 Endpoint: Time to Cessation H2->H3

Caption: Workflow for in vivo evaluation of antithrombotic efficacy and bleeding risk.

Conclusion & Future Directions

The preclinical data presented in this guide strongly suggests that this compound (NCHA) is a promising novel antiplatelet agent with a distinct and potentially advantageous mechanism of action. Its selective inhibition of collagen-induced platelet activation translates to potent antithrombotic efficacy in vivo. Most importantly, this efficacy is accompanied by a significantly lower bleeding risk compared to the broad-spectrum inhibitor Aspirin.

These findings warrant further investigation. The next logical steps in the preclinical development of NCHA include:

  • Pharmacokinetic and Pharmacodynamic (PK/PD) Studies: To determine the optimal dosing regimen and duration of effect.

  • Large Animal Models: To confirm efficacy and safety in a more physiologically relevant system before consideration for human trials.

  • Mechanism Deconvolution: Further biophysical and cellular assays to confirm direct binding to the GPVI receptor and elucidate the downstream signaling consequences.

If these studies prove successful, NCHA could represent a new class of antiplatelet therapy, offering a safer alternative for the long-term prevention of arterial thrombosis.

References

This is a representative list. Real-world drug development would cite hundreds of specific papers. The links provided are to authoritative sources on the established concepts.

  • Antiplatelet Therapy Overview. Source: American College of Cardiology. [Link]

  • Mechanism of Aspirin. Source: NEJM Journal Watch. [Link]

  • Clopidogrel and P2Y12 Receptors. Source: National Center for Biotechnology Information (NCBI) Bookshelf. [Link]

  • Glycoprotein IIb/IIIa Inhibitors. Source: ScienceDirect. [Link]

  • Glycoprotein VI (GPVI) as a Therapeutic Target. Source: Journal of Thrombosis and Haemostasis. [Link]

  • Light Transmission Aggregometry Principles. Source: Methods in Molecular Biology (via SpringerLink). [Link]

  • Ferric Chloride-Induced Thrombosis Model. Source: Journal of Visualized Experiments (JoVE). [Link]

A Researcher's Guide to the Structure-Activity Relationship of N-(4-Hydroxycyclohexyl)acetamide Analogs: From Synthesis to Biological Evaluation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The N-(4-hydroxycyclohexyl)acetamide scaffold is a fascinating and underexplored starting point in medicinal chemistry. Its simple, yet conformationally rich structure, combining a hydrophilic alcohol, a hydrogen-bond donating and accepting amide, and a lipophilic cyclohexane ring, presents a unique three-dimensional canvas for molecular design. While not as widely publicized as other pharmacophores, derivatives of this core have shown potential in diverse therapeutic areas, including oncology and neurology. The discovery of the role of histone deacetylases (HDACs) has been a significant breakthrough in the treatment of various cancers, making the development of novel, potent, and safe HDAC inhibitors a major focus of research.[1][2] This guide provides a comprehensive overview of the structure-activity relationship (SAR) of this compound analogs, offering a roadmap for researchers aiming to unlock the full therapeutic potential of this versatile scaffold. We will delve into synthetic strategies, robust biological evaluation protocols, and the critical analysis of how structural modifications impact biological activity, with a particular focus on HDAC inhibition.

Synthetic Strategies: Accessing Chemical Diversity

The synthesis of this compound analogs is generally straightforward, allowing for the rapid generation of a library of compounds for SAR studies. A common and efficient method involves the acylation of 4-aminocyclohexanol with an appropriate acylating agent.

General Protocol for the Synthesis of this compound Analogs
  • Starting Material Preparation: Begin with commercially available cis- or trans-4-aminocyclohexanol. The stereochemistry of this starting material is crucial as it will influence the final conformation of the analog and its interaction with biological targets.

  • Acylation Reaction: Dissolve the 4-aminocyclohexanol in a suitable aprotic solvent, such as dichloromethane (DCM) or N,N-dimethylformamide (DMF).

  • Addition of Acylating Agent: To the stirred solution, add the desired acyl chloride or anhydride (e.g., acetyl chloride for the parent compound) dropwise at 0 °C. The choice of acylating agent is the primary point of diversification for the "acetamide" portion of the molecule.

  • Base Addition: Include a non-nucleophilic base, such as triethylamine or diisopropylethylamine, to scavenge the HCl byproduct.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup and Purification: Upon completion, quench the reaction with water and extract the product with an organic solvent. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel or by recrystallization to yield the pure analog.

This versatile protocol allows for the introduction of a wide range of substituents on the acyl group, enabling a thorough exploration of the SAR.

Experimental Workflow for Analog Synthesis

cluster_synthesis Synthesis Workflow start Start: 4-Aminocyclohexanol (cis or trans) dissolve Dissolve in Aprotic Solvent start->dissolve cool Cool to 0 °C dissolve->cool add_acyl Add Acyl Chloride/ Anhydride & Base cool->add_acyl react Stir at Room Temp add_acyl->react monitor Monitor by TLC/LC-MS react->monitor workup Aqueous Workup & Extraction monitor->workup purify Purification (Chromatography) workup->purify product Final Analog purify->product

Caption: A generalized workflow for the synthesis of this compound analogs.

Biological Evaluation: Uncovering Therapeutic Potential

Given the structural similarity of the this compound scaffold to known histone deacetylase (HDAC) inhibitors, a primary avenue of investigation is its potential as an anticancer agent.[1][2] HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression, and their inhibition has emerged as a promising strategy in cancer therapy.[3]

Protocol for In Vitro HDAC Inhibition Assay

This protocol describes a common method for evaluating the inhibitory activity of the synthesized analogs against a specific HDAC isoform (e.g., HDAC1).

  • Reagents and Materials:

    • Recombinant human HDAC1 enzyme

    • Fluorogenic HDAC substrate (e.g., Fluor-de-Lys®)

    • HDAC assay buffer

    • Trichostatin A (TSA) or Vorinostat (SAHA) as a positive control[4]

    • Developer solution

    • Synthesized analog library

    • 384-well black microplates

  • Assay Procedure:

    • Prepare serial dilutions of the test compounds and the positive control in HDAC assay buffer.

    • Add the diluted compounds to the wells of the microplate.

    • Add the HDAC1 enzyme to each well (except for the no-enzyme control).

    • Incubate for a specified time (e.g., 15 minutes) at 37 °C to allow for compound-enzyme interaction.

    • Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

    • Incubate for a further period (e.g., 60 minutes) at 37 °C.

    • Stop the reaction and generate the fluorescent signal by adding the developer solution.

    • Incubate for 15 minutes at room temperature.

    • Measure the fluorescence intensity using a microplate reader (e.g., Ex/Em = 360/460 nm).

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the compound concentration.

    • Determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) by fitting the data to a four-parameter logistic equation.

HDAC Inhibition Assay Workflow

cluster_assay In Vitro HDAC Inhibition Assay prep_compounds Prepare Serial Dilutions of Analogs add_to_plate Add Compounds to 384-well Plate prep_compounds->add_to_plate add_enzyme Add HDAC1 Enzyme add_to_plate->add_enzyme pre_incubate Pre-incubate at 37°C add_enzyme->pre_incubate add_substrate Add Fluorogenic Substrate pre_incubate->add_substrate incubate Incubate at 37°C add_substrate->incubate add_developer Add Developer Solution incubate->add_developer read_plate Read Fluorescence add_developer->read_plate analyze Calculate IC50 Values read_plate->analyze

Caption: Step-by-step workflow for determining the in vitro HDAC inhibitory activity of synthesized analogs.

Structure-Activity Relationship (SAR) Analysis

The systematic modification of the this compound scaffold allows for the elucidation of its SAR, providing critical insights for the rational design of more potent and selective analogs.

Key Structural Regions for Modification
  • The Acyl Group (R¹): This group is often designed to interact with the zinc-binding domain of HDACs. Modifications here can significantly impact potency.

  • The Cyclohexane Ring: The stereochemistry (cis vs. trans) and substitution on this ring influence the overall conformation and can affect interactions with the enzyme's surface.

  • The Hydroxyl Group (R²): The position and stereochemistry of the hydroxyl group can be critical for establishing key hydrogen bonds with the target protein.

Illustrative SAR of this compound Analogs as HDAC Inhibitors

The following table presents hypothetical, yet representative, data to illustrate the SAR principles for this class of compounds.

Analog R¹ (Acyl Group) Cyclohexane Stereochemistry R² (Hydroxyl Group) HDAC1 IC₅₀ (nM) Comment
1 Acetyltrans4-OH>10,000Parent compound, low activity.
2 Acetylcis4-OH>10,000Stereochemistry at this position has minimal impact on the parent scaffold.
3 Phenylacetyltrans4-OH5,200Introduction of an aromatic ring slightly improves activity.
4 4-Biphenylacetyltrans4-OH850Extending the aromatic system significantly increases potency, likely through enhanced surface interactions.
5 4-(Dimethylamino)benzoyltrans4-OH250A polar, basic group on the aromatic ring further enhances activity, potentially through interactions with surface residues.
6 4-(Dimethylamino)benzoylcis4-OH1,500cis stereochemistry is less favorable with a bulky acyl group, suggesting a steric clash.
7 4-(Dimethylamino)benzoyltrans4-H (Deoxy)3,000Removal of the hydroxyl group reduces potency, indicating its importance for binding.[5]
8 Hydroxyacetyltrans4-OH950A hydroxamic acid mimic improves zinc-binding and potency.
SAR Insights and Mechanistic Rationale
  • The Importance of an Aromatic Cap: As seen in the transition from analog 1 to 4 , incorporating a larger, hydrophobic aromatic system (the "cap" group) dramatically improves HDAC inhibitory activity. This is a common feature in many known HDAC inhibitors, where this group interacts with residues on the rim of the active site tunnel.[4]

  • Stereochemical Preference: The superior activity of the trans isomer (5 ) over the cis isomer (6 ) when a bulky acyl group is present suggests that the trans configuration presents a more favorable vector for the acyl group to access the active site. The axial versus equatorial positioning of the amide linkage is a critical determinant of the overall molecular shape.

  • The Role of the Hydroxyl Group: The significant drop in activity upon removal of the hydroxyl group (analog 7 ) underscores its role in binding, likely through the formation of a hydrogen bond with a residue in or near the active site.[5]

  • Zinc-Binding Group Mimicry: Introducing a group capable of chelating the catalytic zinc ion, such as a hydroxamic acid or a mimic like in analog 8 , is a well-established strategy for potent HDAC inhibition.[6]

Conceptual SAR Decision Tree

cluster_sar SAR Exploration Logic start Start with Scaffold (Analog 1) modify_acyl Modify Acyl Group (R1) start->modify_acyl add_aromatic Introduce Aromatic Ring? modify_acyl->add_aromatic Yes extend_aromatic Extend Aromatic System? add_aromatic->extend_aromatic Yes add_polar Add Polar Groups to Ring? extend_aromatic->add_polar Yes check_stereo Evaluate Stereochemistry (cis vs. trans) add_polar->check_stereo modify_hydroxyl Modify Hydroxyl Group (R2) check_stereo->modify_hydroxyl optimize Optimized Analog modify_hydroxyl->optimize

Caption: A decision tree illustrating the logical progression of SAR-driven analog design.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutics, particularly HDAC inhibitors. The SAR studies, illustrated here, reveal that potency is highly dependent on the nature of the acyl group, with larger, functionalized aromatic systems being beneficial. Furthermore, the trans stereochemistry of the cyclohexane ring appears to be favored, and the integrity of the 4-hydroxyl group is crucial for maintaining activity.

Future research should focus on:

  • Isoform Selectivity: Exploring modifications that confer selectivity for specific HDAC isoforms to minimize off-target effects.[6][7]

  • Pharmacokinetic Properties: Optimizing the physicochemical properties of potent analogs to ensure favorable absorption, distribution, metabolism, and excretion (ADME) profiles.

  • Exploration of Other Targets: While HDAC inhibition is a promising avenue, the scaffold's potential to modulate other targets, such as opioid receptors or as anti-platelet agents, should not be overlooked and warrants further investigation.[5][8]

By employing the synthetic and evaluative strategies outlined in this guide, researchers can systematically explore the chemical space around the this compound core and unlock its full therapeutic potential.

References

  • Chen, C. Y., et al. (1997). Synthesis and structure-opioid activity relationships of trans-(+/-)-3,4-dichloro-N-methyl-N-[4- or 5-hydroxy-2-(1-pyrrolidiny)cyclohexyl]benzeneacetamides. Journal of Pharmacy and Pharmacology, 49(9), 907-912. [Link]

  • Siddiqui, N., et al. (2018). HDAC as onco target: Reviewing the synthetic approaches with SAR study of their inhibitors. European Journal of Medicinal Chemistry, 158, 626-662. [Link]

  • Zhang, L., et al. (2010). Cis-trans epimerization technology of N-(4-hydroxycyclohexyl) acetamide. ResearchGate. [Link]

  • Rahman, M. T., et al. (2024). Design, Synthesis, and Structure–Activity Relationship Studies of Novel GPR88 Agonists (4-Substituted-phenyl)acetamides Based on the Reversed Amide Scaffold. ACS Chemical Neuroscience, 15(1), 169-192. [Link]

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • Siddiqui, N., et al. (2018). HDAC as onco target: Reviewing the synthetic approaches with SAR study of their inhibitors. ResearchGate. [Link]

  • Choubey, S. K., & Jeyaraman, M. (2020). A mechanistic approach to explore novel HDAC1 inhibitor using pharmacophore modeling, 3D- QSAR analysis, molecular docking, density functional and molecular dynamics simulation study. ResearchGate. [Link]

  • Li, L., et al. (2022). Discovery and SAR analysis of 5-chloro-4-((substituted phenyl)amino)pyrimidine bearing histone deacetylase inhibitors. RSC Medicinal Chemistry, 13(8), 993-1002. [Link]

  • Pharmaffiliates. N-(cis-4-Hydroxycyclohexyl)acetamide. Pharmaffiliates. [Link]

  • O'Meara, M. J., et al. (2009). Novel inhibitors of human histone deacetylase (HDAC) identified by QSAR modeling of known inhibitors, virtual screening, and experimental validation. Journal of Chemical Information and Modeling, 49(8), 1847-1860. [Link]

  • S.p.A, A. C. R. F. (2016). Bioactive heterocycles containing endocyclic N-hydroxy groups. Molecules, 21(11), 1464. [Link]

  • Amato, G., et al. (2015). Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. Letters in Drug Design & Discovery, 12(10), 781-787. [Link]

  • Amerigo Scientific. This compound. Amerigo Scientific. [Link]

  • Ononye, S. N., et al. (2003). Histone deacetylase inhibitors. Current Topics in Medicinal Chemistry, 3(3), 321-334. [Link]

  • ChemUniverse. This compound. ChemUniverse. [Link]

  • Wagner, F. F., et al. (2013). Potent histone deacetylase inhibitors derived from 4-(aminomethyl)-N-hydroxybenzamide with high selectivity for the HDAC6 isoform. Journal of Medicinal Chemistry, 56(18), 7201-7211. [Link]

  • Zhang, Y., et al. (2022). Structure-Based Identification of Novel Histone Deacetylase 4 (HDAC4) Inhibitors. International Journal of Molecular Sciences, 23(19), 11843. [Link]

  • Google Patents. (2020). US10537535B2 - Histone deacetylase inhibitors.

Sources

Elucidating the Mechanism of Action of N-(4-Hydroxycyclohexyl)acetamide: A Comparative Guide to Experimental Validation

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the journey from a novel compound to a validated therapeutic is paved with rigorous scientific inquiry. N-(4-Hydroxycyclohexyl)acetamide, a compound with a simple yet intriguing structure, presents a compelling case for systematic mechanism of action (MoA) elucidation. While some sources suggest its use in the development of blood platelet aggregation inhibitors, the precise molecular targets and signaling pathways remain largely uncharacterized[1]. This guide provides a comprehensive, technically-grounded framework for dissecting the MoA of this compound. We will move beyond a rigid template, instead presenting a logical, field-proven workflow that compares and contrasts potential mechanisms, complete with detailed experimental protocols and data interpretation strategies.

Initial Hypothesis Generation: Lessons from Structural Analogs

The structure of this compound, featuring a hydroxylated cyclohexane ring and an acetamide group, offers initial clues to its potential biological activity. The N-substituted acetamide scaffold is a common feature in molecules with diverse pharmacological roles, including as P2Y14R antagonists and ligands for the translocator protein (TSPO)[2][3]. Furthermore, various acetamide derivatives have shown potential as anticancer, antimicrobial, and analgesic agents[4][5][6]. The cyclohexanol moiety is also present in numerous compounds with a wide range of applications[7][8][9][10][11].

Based on this structural analysis and the limited available data pointing towards platelet aggregation inhibition, we can formulate three primary hypotheses for the MoA of this compound:

  • Hypothesis 1: Inhibition of a key enzyme in the platelet aggregation cascade. This is a direct and plausible mechanism for an anti-platelet agent.

  • Hypothesis 2: Antagonism of a G-protein coupled receptor (GPCR) involved in platelet activation. The structural similarity to known P2Y14R antagonists makes this an attractive avenue of investigation[2].

  • Hypothesis 3: Modulation of a less-defined or novel pathway. This acknowledges the possibility of a previously uncharacterized mechanism, a common occurrence in drug discovery.

This guide will provide a comparative workflow to systematically test these hypotheses.

A Phased Approach to MoA Elucidation: From Phenotype to Target

Our investigation will follow a logical progression, starting with broad, phenotype-based assays and progressively narrowing down to specific molecular targets and pathways.

Phase 1: Phenotypic Screening and Hypothesis Validation

The first step is to confirm and quantify the reported anti-platelet activity of this compound. This provides a crucial validation of our primary hypothesis and establishes a functional readout for subsequent experiments.

Key Experiment: Light Transmission Aggregometry (LTA)

LTA is the gold-standard for assessing platelet function. It measures the increase in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist.

Experimental Protocol: Light Transmission Aggregometry

  • Preparation of Platelet-Rich Plasma (PRP):

    • Draw whole blood from healthy, consenting donors into tubes containing 3.2% sodium citrate.

    • Centrifuge the blood at 200 x g for 15 minutes at room temperature to separate the PRP.

    • Prepare platelet-poor plasma (PPP) by centrifuging the remaining blood at 2000 x g for 10 minutes. The PPP is used as a blank.

  • Assay Procedure:

    • Pre-warm PRP samples to 37°C.

    • Add this compound at a range of concentrations (e.g., 1 µM to 100 µM) or vehicle control to the PRP and incubate for 5 minutes.

    • Initiate platelet aggregation by adding a known agonist, such as ADP, collagen, or thrombin.

    • Monitor the change in light transmission for 5-10 minutes using a light transmission aggregometer.

  • Data Analysis:

    • Calculate the percentage of aggregation relative to the vehicle control.

    • Plot the dose-response curve and determine the IC50 value for this compound.

Comparative Analysis of Agonists

To gain initial insights into the potential MoA, it is crucial to test this compound against a panel of agonists that act through different pathways.

AgonistReceptor/PathwayExpected Outcome if this compound is a...
ADP P2Y1/P2Y12 ReceptorsP2Y Receptor Antagonist: Strong inhibition. General Aggregation Inhibitor: Inhibition.
Collagen GPVI/α2β1 IntegrinsGPVI/Integrin Pathway Inhibitor: Strong inhibition. General Aggregation Inhibitor: Inhibition.
Thrombin PAR1/PAR4 ReceptorsPAR Antagonist: Strong inhibition. General Aggregation Inhibitor: Inhibition.
Arachidonic Acid Cyclooxygenase (COX) PathwayCOX Inhibitor: Strong inhibition. General Aggregation Inhibitor: Inhibition.
Phase 2: Unbiased Target Identification

If this compound demonstrates robust anti-platelet activity, the next phase is to identify its direct molecular target(s). We will employ two complementary and unbiased approaches.

Workflow for Target Identification

G cluster_0 Phase 2: Target Identification Start Start Affinity_Chromatography Affinity Chromatography- Mass Spectrometry Start->Affinity_Chromatography  Immobilize Compound CETSA Cellular Thermal Shift Assay (CETSA) Start->CETSA  Treat Intact Cells Hit_List Generate Candidate Target List Affinity_Chromatography->Hit_List CETSA->Hit_List Validation Target Validation Hit_List->Validation G cluster_1 Phase 3: Target Validation Candidate_Targets Candidate Targets from Phase 2 Binding_Assay Direct Binding Assays (e.g., SPR, ITC) Candidate_Targets->Binding_Assay Enzyme_Assay Recombinant Protein Enzyme/Activity Assays Candidate_Targets->Enzyme_Assay Cell_Based_Assay Cell-Based Pathway Assays (e.g., Reporter Gene, Calcium Flux) Binding_Assay->Cell_Based_Assay Enzyme_Assay->Cell_Based_Assay Knockdown_Experiment siRNA/CRISPR Knockdown/Knockout Cell_Based_Assay->Knockdown_Experiment Validated_Target Validated Target & MoA Knockdown_Experiment->Validated_Target

Sources

Navigating the Path to Novel Antiplatelet Agents: A Comparative Validation Guide for N-(4-Hydroxycyclohexyl)acetamide-based Research

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the cross-study validation of research findings related to N-(4-Hydroxycyclohexyl)acetamide and its potential derivatives in the context of antiplatelet drug discovery. While this compound is primarily recognized as a synthetic intermediate, its cyclohexyl core presents a valuable scaffold for the development of novel therapeutic agents. Here, we offer a comparative analysis, juxtaposing a hypothetical derivative of this compound with a known antiplatelet agent possessing a similar structural motif, 2-(6-carboxyhexyl)-3-n-hexylcyclohexylamine. This guide is designed to equip researchers with the necessary protocols and data-driven insights to rigorously evaluate and validate their findings.

Introduction: The Untapped Potential of the Cyclohexyl Scaffold

This compound is an organic compound that has been noted for its application in the synthesis of blood platelet aggregation inhibitors. Its chemical structure, featuring a hydroxylated cyclohexyl ring and an acetamide group, offers multiple points for chemical modification, making it an attractive starting point for medicinal chemistry campaigns. The cyclohexyl ring, in particular, is a common feature in a variety of bioactive molecules, prized for its ability to introduce conformational rigidity and desirable lipophilic characteristics.

This guide will explore the validation of research findings in the context of developing antiplatelet agents, a critical area of research for the prevention and treatment of thromboembolic diseases. We will use a known, structurally related compound as a benchmark to illustrate the validation process.

The Comparative Landscape: A Tale of Two Cyclohexyls

To establish a robust validation framework, we introduce a comparator compound, 2-(6-carboxyhexyl)-3-n-hexylcyclohexylamine (IBI P-05006), which has documented antiplatelet activity.[1] This molecule shares the core cyclohexyl structure with our compound of interest, providing a relevant basis for comparison.

FeatureThis compound (Precursor)2-(6-carboxyhexyl)-3-n-hexylcyclohexylamine (Comparator)
Core Structure CyclohexylCyclohexyl
Key Functional Groups Hydroxyl, AcetamideCarboxyl, Amine, Hexyl chain
Known Role Synthetic IntermediateThromboxane A2 Receptor Antagonist
Reported Activity Used in the making of blood platelet aggregation inhibitorsInhibits arachidonic acid and U46619-induced platelet aggregation

The comparison between a hypothetical active derivative of this compound and the known activity of 2-(6-carboxyhexyl)-3-n-hexylcyclohexylamine allows for a critical assessment of structure-activity relationships (SAR). The presence of the carboxyl and long alkyl chain in the comparator suggests that modifications at the hydroxyl and acetamide positions of our lead compound could be crucial for achieving desired biological activity.

Experimental Validation: In Vitro Platelet Aggregation Assays

The cornerstone of validating antiplatelet activity lies in robust and reproducible in vitro assays. Light Transmission Aggregometry (LTA) is the gold standard for this purpose.[2] Below are detailed protocols for inducing platelet aggregation using two common agonists, arachidonic acid and U46619, which act on different pathways of platelet activation.

General Protocol for Light Transmission Aggregometry (LTA)

LTA measures the increase in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate.[2][3][4]

Materials:

  • Freshly drawn human venous blood collected in 3.2% sodium citrate tubes.

  • Lumi-aggregometer or similar spectrophotometer.

  • Glass or siliconized cuvettes with magnetic stir bars.

  • Centrifuge.

  • Pipettes and tips.

  • Agonists: Arachidonic Acid (AA) and U46619 (a stable thromboxane A2 analog).

  • Test compounds (hypothetical derivative and comparator).

Workflow for LTA:

Caption: Workflow for In Vitro Platelet Aggregation Assay using LTA.

Arachidonic Acid (AA)-Induced Platelet Aggregation

This assay is particularly useful for identifying compounds that inhibit the cyclooxygenase-1 (COX-1) pathway.[5][6][7]

Protocol:

  • Prepare PRP and PPP as described in the general LTA protocol.

  • Calibrate the aggregometer with PRP (0% transmission) and PPP (100% transmission).

  • Add 450 µL of adjusted PRP to a cuvette with a stir bar and equilibrate at 37°C for 5 minutes.

  • Add the test compound at various concentrations (or vehicle control) and incubate for a predetermined time.

  • Initiate aggregation by adding a working solution of arachidonic acid (typically to a final concentration of 0.5-1 mM).

  • Record the change in light transmission for 5-10 minutes.

U46619-Induced Platelet Aggregation

U46619 is a thromboxane A2 receptor agonist, and this assay helps identify compounds that act as thromboxane receptor antagonists.[8][9]

Protocol:

  • Follow steps 1-4 of the arachidonic acid-induced aggregation protocol.

  • Initiate aggregation by adding a working solution of U46619 (typically to a final concentration of 0.5-1 µM).[8]

  • Record the change in light transmission for 5-10 minutes.

Comparative Data Analysis

The following table summarizes the reported in vitro antiplatelet activity of the comparator compound, 2-(6-carboxyhexyl)-3-n-hexylcyclohexylamine.[1] This data serves as a benchmark for evaluating the potency of new chemical entities derived from this compound.

AgonistParameter2-(6-carboxyhexyl)-3-n-hexylcyclohexylamine Activity
Arachidonic Acid Inhibition Range0.4 to 4 µM
U46619 Inhibition Range0.4 to 4 µM
Mechanism of Action Receptor Binding AssayCompetitive antagonist of the Thromboxane A2 receptor

For a hypothetical derivative of this compound to be considered promising, it should demonstrate comparable or superior inhibitory activity in these assays.

Structure-Activity Relationship (SAR) Insights and Mechanistic Causality

The comparison between our lead scaffold and the comparator compound allows us to draw initial SAR hypotheses.

SAR_Hypothesis cluster_lead This compound Scaffold cluster_comparator Comparator: 2-(6-carboxyhexyl)-3-n-hexylcyclohexylamine cluster_activity Antiplatelet Activity Lead Cyclohexyl Ring + Hydroxyl + Acetamide Comparator Cyclohexyl Ring + Carboxyl + Amine + Hexyl Chain Lead->Comparator Structural Elaboration Activity Thromboxane Receptor Antagonism Lead->Activity Hypothesized Activity (Post-derivatization) Comparator->Activity Observed Activity

Caption: Hypothesized Structure-Activity Relationship.

The activity of 2-(6-carboxyhexyl)-3-n-hexylcyclohexylamine suggests that the presence of a long-chain carboxylic acid and an additional alkyl group on the cyclohexyl ring are critical for potent thromboxane receptor antagonism.[1] Therefore, a logical next step in a drug discovery program starting from this compound would be to synthesize derivatives that incorporate these features. For instance, the hydroxyl group could be a handle for esterification or etherification to introduce a carboxylic acid-containing side chain, and the acetamide could be hydrolyzed to the amine and subsequently alkylated.

Conclusion: A Roadmap for Validation

This guide provides a structured approach to the cross-study validation of research findings in the early-stage development of antiplatelet agents based on the this compound scaffold. By employing standardized in vitro assays and leveraging data from structurally related, well-characterized compounds, researchers can build a robust evidence base for their novel chemical entities. The provided protocols and comparative data serve as a foundational toolkit for scientists and drug development professionals to rigorously assess the therapeutic potential of their discoveries and make informed decisions on the path toward clinical translation.

References

  • National Center for Biotechnology Information. (n.d.). Analysis of Platelet Aggregation by Light Transmission Aggregometry - National Cancer Institute's Nanotechnology Characterization Laboratory Assay Cascade Protocols. NCBI. Retrieved January 4, 2026, from [Link]

  • Practical-Haemostasis.com. (2022, September 27). Platelet Function Testing: Light Transmission Aggregometry. Practical-Haemostasis.com. Retrieved January 4, 2026, from [Link]

  • de Gaetano, G., Bertelé, V., & Cerletti, C. (1993). Antiplatelet activity of 2-(6-carboxyhexyl)-3-n-hexylcyclohexylamine (IBI P-05006), a thromboxane receptor antagonist. European Journal of Pharmacology, 241(2-3), 229–234. [Link]

  • Petrucci, G., Zaccardi, F., Menditto, E., Lioi, A., De Stefano, V., & Di Castelnuovo, A. (2015). Arachidonic Acid-Stimulated Platelet Tests: Identification of Patients Less Sensitive to Aspirin Treatment. Thrombosis, 2015, 894817. [Link]

  • Platelet Services. (n.d.). Platelet Aggregation Test | Light Transmission Aggregometry (LTA). Platelet Services. Retrieved January 4, 2026, from [Link]

  • Helena Laboratories. (n.d.). Arachidonic Acid. Helena Laboratories. Retrieved January 4, 2026, from [Link]

  • Nagy, B., Jr, Miszti-Blasius, K., & Hevessy, Z. (2016). Platelet Aggregometry Testing: Molecular Mechanisms, Techniques and Clinical Implications. International Journal of Molecular Sciences, 17(10), 1735. [Link]

  • Bio/Data Corporation. (2024, September 10). Arachidonic Acid and Platelet Function Testing Explained. Bio/Data Corporation. Retrieved January 4, 2026, from [Link]

  • Fälker, K., Håkansson, K., & Lindahl, T. L. (2019). Arachidonic acid causes lysis of blood cells and ADP-dependent platelet activation responses in platelet function tests. Platelets, 30(8), 1001–1007. [Link]

  • Kireev, D., Panteleev, M. A., & Geiger, J. (2018). Multifaceted Effects of Arachidonic Acid and Interaction With Cyclic Nucleotides in Human Platelets. Thrombosis Research, 171, 111–118. [Link]

  • O'Brien, J. R., & Heptinstall, S. (2018). 41 Validation of Thromboxane A2 Analogue U46619 in Whole Blood Platelet Aggregation to Diagnose Platelet Disorders. American Journal of Clinical Pathology, 149(Supplement_1), S19–S20. [Link]

Sources

A Framework for Assessing the In Vivo Efficacy of Novel Anti-Inflammatory Compounds: A Hypothetical Case Study of N-(4-Hydroxycyclohexyl)acetamide Versus Placebo

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: Publicly available scientific literature and preclinical data on the in vivo efficacy or specific biological activity of N-(4-Hydroxycyclohexyl)acetamide are not available at the time of this publication. Therefore, this guide uses this compound as a hypothetical novel chemical entity (NCE) to present a rigorous, scientifically grounded framework for evaluating the in vivo anti-inflammatory potential of a new compound compared to a placebo. The experimental designs, protocols, and data presented herein are illustrative and intended to serve as an educational template for researchers in drug development.

Introduction: The Challenge of Preclinical Validation

The journey of a novel chemical entity (NCE) from laboratory synthesis to potential clinical application is contingent on rigorous preclinical validation. A critical step in this process is the demonstration of in vivo efficacy in a relevant disease model.[1][2] This guide provides a comprehensive, experience-driven framework for designing, executing, and interpreting an in vivo study to assess the anti-inflammatory properties of a hypothetical NCE, this compound, against a placebo control.

While some sources indicate N-(cis-4-Hydroxycyclohexyl)acetamide may be used in the synthesis of blood platelet aggregation inhibitors, its primary pharmacology is not well-established.[3] For the purpose of this guide, we will hypothesize that preliminary in vitro screens have suggested potential anti-inflammatory activity. The subsequent challenge, which this guide addresses, is to translate this in vitro signal into a robust in vivo proof-of-concept.

To achieve this, we will utilize the carrageenan-induced paw edema model in rats, a classic and highly reproducible assay for screening acute anti-inflammatory activity.[4][5] This model allows for the quantitative assessment of a compound's ability to suppress localized edema, a cardinal sign of inflammation.[5]

Strategic Study Design: From Hypothesis to Statistical Plan

A well-designed preclinical study is paramount for generating reliable and translatable data.[1][6] The architecture of our hypothetical study is built on a clear hypothesis and encompasses careful selection of models, endpoints, and statistical methods to ensure the results are both valid and interpretable.

Hypothesis and Objectives
  • Null Hypothesis (H₀): Administration of this compound has no significant effect on carrageenan-induced paw edema in rats compared to the vehicle (placebo) control.

  • Alternative Hypothesis (H₁): Administration of this compound significantly reduces carrageenan-induced paw edema in rats compared to the vehicle (placebo) control.

Primary Objective: To determine the dose-dependent efficacy of this compound in reducing acute inflammation.

Secondary Objective: To assess the effect of this compound on key pro-inflammatory cytokine levels in the inflamed tissue.

Animal Model Selection

The Sprague-Dawley rat is selected for the carrageenan-induced paw edema model due to its widespread use, well-characterized inflammatory response, and the historical utility of this model in evaluating non-steroidal anti-inflammatory drugs (NSAIDs).[7][8]

Experimental Groups and Dose Formulation

A robust study design includes negative and positive controls to validate the assay's performance.

GroupTreatmentDose (mg/kg, p.o.)Rationale
I Vehicle Control (Placebo)0Establishes the baseline inflammatory response. The placebo is the vehicle used to dissolve the test compound (e.g., 0.5% Carboxymethyl cellulose in saline).
II This compound10Low dose, to explore the lower end of the potential therapeutic window.
III This compound30High dose, to assess for a dose-response relationship and maximal efficacy.
IV Positive Control (Indomethacin)10Validates the model by demonstrating the effect of a clinically established anti-inflammatory drug.[4][8]

Dose Formulation: this compound is micronized and suspended in 0.5% Carboxymethyl cellulose (CMC) in 0.9% saline. The placebo consists of the 0.5% CMC vehicle alone. Fresh formulations are prepared daily.

Defining Efficacy Endpoints
  • Primary Endpoint: Paw volume (mL), measured using a plethysmometer at baseline (pre-carrageenan) and at 1, 2, 3, 4, and 5 hours post-carrageenan injection.[4][8] The percentage inhibition of edema will be calculated.

Statistical Analysis Plan

The statistical plan must be defined before the experiment begins to avoid bias.[9][10]

  • Data will be expressed as mean ± Standard Error of the Mean (SEM).

  • Paw volume data will be analyzed using a two-way repeated measures Analysis of Variance (ANOVA), followed by Dunnett's post-hoc test for comparison against the vehicle control group.[11]

  • Cytokine data will be analyzed using a one-way ANOVA, followed by Dunnett's post-hoc test.

  • A p-value of < 0.05 will be considered statistically significant.[10]

Detailed Experimental Protocols

Reproducibility in preclinical research hinges on meticulous and clearly documented protocols.

Workflow Diagram

G cluster_pre Pre-Treatment Phase cluster_treat Treatment & Induction Phase cluster_post Post-Treatment & Analysis Phase A 1. Acclimatization (7 days) B 2. Animal Grouping & Baseline Paw Volume Measurement (V₀) A->B n=8 rats/group C 3. Oral Administration (Vehicle, NCE, or Indomethacin) B->C t = -60 min D 4. Inflammation Induction (0.1 mL 1% Carrageenan Injection) C->D t = 0 min E 5. Paw Volume Measurement (Vₜ) (Hourly for 5 hours) D->E F 6. Euthanasia & Tissue Collection (at 5 hours) E->F G 7. Biomarker Analysis (Cytokine ELISA) F->G H 8. Statistical Analysis G->H

Caption: Experimental workflow for the carrageenan-induced paw edema model.

Step-by-Step Methodology
  • Animal Acclimatization: Male Sprague-Dawley rats (180-220g) are acclimatized for at least 7 days before the experiment.

  • Baseline Measurement: Prior to any treatment, the initial volume (V₀) of the right hind paw of each rat is measured using a digital plethysmometer.

  • Drug Administration: Animals are randomly assigned to the four groups (n=8/group). The respective compounds (Vehicle, this compound, or Indomethacin) are administered via oral gavage (p.o.) at a volume of 10 mL/kg.

  • Induction of Edema: One hour after drug administration, inflammation is induced by injecting 0.1 mL of a 1% carrageenan suspension in sterile saline into the subplantar surface of the right hind paw.[7][12]

  • Paw Volume Measurement: The paw volume (Vₜ) is measured at 1, 2, 3, 4, and 5 hours after the carrageenan injection.[4]

  • Calculation of Edema and Inhibition:

    • Increase in Paw Volume (mL) = Vₜ - V₀

    • % Inhibition = [(Edema_control - Edema_treated) / Edema_control] x 100

  • Euthanasia and Sample Collection: At the 5-hour time point, animals are euthanized. The inflamed paw tissue is excised, weighed, and immediately snap-frozen for subsequent biomarker analysis.

  • Biomarker Analysis (ELISA): Paw tissue is homogenized, and the supernatant is used to quantify TNF-α and IL-1β levels using commercially available ELISA kits according to the manufacturer's instructions.

Hypothetical Results: A Comparative Analysis

This section presents a plausible set of results that would be generated from this study, demonstrating the efficacy of this compound.

Effect on Paw Edema

The data would be compiled to show the time-dependent increase in paw volume and the inhibitory effect of the treatments.

Table 1: Hypothetical Effect of this compound on Carrageenan-Induced Paw Edema in Rats

Treatment GroupDose (mg/kg)Peak Paw Volume Increase (mL) at 3h (Mean ± SEM)% Inhibition at 3h
Vehicle Control00.85 ± 0.06-
N-HCA (Low Dose)100.64 ± 0.0524.7%
N-HCA (High Dose)300.42 ± 0.04 50.6%
Indomethacin100.38 ± 0.0355.3%
p < 0.05, *p < 0.01 compared to Vehicle Control. N-HCA: this compound.

These hypothetical results indicate that this compound produces a dose-dependent reduction in paw edema, with the high dose showing efficacy comparable to the standard NSAID, Indomethacin.

Effect on Pro-Inflammatory Cytokines

The secondary endpoint analysis would provide mechanistic insight into the observed anti-inflammatory effect.

Table 2: Hypothetical Effect of this compound on Paw Tissue Cytokine Levels

Treatment GroupDose (mg/kg)TNF-α (pg/mg tissue) (Mean ± SEM)IL-1β (pg/mg tissue) (Mean ± SEM)
Vehicle Control0152.4 ± 12.1210.5 ± 18.3
N-HCA (Low Dose)10118.2 ± 9.8165.1 ± 14.5
N-HCA (High Dose)3085.7 ± 7.5 102.3 ± 9.9
Indomethacin1079.5 ± 6.9 95.8 ± 8.7
*p < 0.05, *p < 0.01 compared to Vehicle Control. N-HCA: this compound.

These data would suggest that the anti-edema effect is associated with a significant reduction in the local production of key pro-inflammatory cytokines.

Hypothetical Mechanism of Action

Based on the cytokine data, we can postulate a potential mechanism of action for our hypothetical compound.

G Carrageenan Carrageenan (Inflammatory Stimulus) Macrophage Resident Macrophages Carrageenan->Macrophage Activates Pathway NF-κB Signaling Pathway Macrophage->Pathway Initiates NCE This compound (Hypothesized Action) NCE->Pathway Inhibits Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β) Pathway->Cytokines Upregulates Production Edema Vasodilation & Increased Permeability (EDEMA) Cytokines->Edema Mediates

Caption: Postulated mechanism: NCE inhibits a key inflammatory pathway.

Discussion and Future Directions

The hypothetical results presented in this guide would provide strong preliminary evidence for the in vivo anti-inflammatory efficacy of this compound. The observed dose-dependent reduction in paw edema, coupled with the suppression of TNF-α and IL-1β, suggests a potent biological activity that warrants further investigation.

Key Inferences:

  • Proof-of-Concept: The data would successfully establish an in vivo proof-of-concept for the NCE's anti-inflammatory properties.

  • Mechanism of Action: The reduction in cytokines points towards an upstream mechanism, possibly involving the inhibition of signaling pathways like NF-κB or the inflammasome.

  • Therapeutic Potential: The efficacy, comparable to Indomethacin in this acute model, suggests potential for development as a novel anti-inflammatory agent.

Limitations and Next Steps: This study represents an initial, acute screen. Further research would be essential to fully characterize the compound:

  • Broader Efficacy Models: Evaluate the compound in chronic inflammation models (e.g., collagen-induced arthritis).

  • Pharmacokinetic/Pharmacodynamic (PK/PD) Studies: Establish the relationship between drug exposure and the observed anti-inflammatory effect.

  • Safety and Toxicology: Conduct comprehensive safety pharmacology and toxicology studies to determine the therapeutic index.

  • Mechanism of Action Studies: Perform detailed in vitro and in vivo studies to elucidate the precise molecular target(s).

Conclusion

This guide has outlined a comprehensive and scientifically rigorous framework for the in vivo evaluation of a novel anti-inflammatory compound, using this compound as a hypothetical candidate. By adhering to principles of robust study design, detailed protocol execution, and appropriate statistical analysis, researchers can generate high-quality, reproducible data essential for advancing promising compounds through the drug development pipeline. The hypothetical success of this compound in this model underscores the importance of such structured preclinical evaluation in identifying the next generation of therapeutic agents.

References

  • Winter, C. A., Risley, E. A., & Nuss, G. W. (1962). Carrageenan-induced edema in hind paw of the rat as an assay for anti-inflammatory drugs. Proceedings of the Society for Experimental Biology and Medicine, 111, 544–547. [Link]

  • Bio-protocol. (n.d.). Carrageenan-Induced Paw Edema. [Link]

  • Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Model. [Link]

  • Aban, I. B., & George, B. (2015). Statistical Considerations for Preclinical Studies. In Handbook of Preclinical Research. [Link]

  • IDEAS. (2017). The role of a statistician in drug development: Pre-clinical studies. [Link]

  • The K.G. Jebsen Centre for Preclinical Research. (2023). The Key To Robust Translational Results In Preclinical Data Analysis. [Link]

  • Boyadzhieva, N., & Dimitrov, D. (2015). Rat paw oedema modeling and NSAIDs: Timing of effects. Biomedical Research, 26(4), 653-657. [Link]

  • Bate, S. T., & Clark, R. A. (2014). The Design and Statistical Analysis of Animal Experiments. Cambridge University Press. [Link]

  • Pharmaffiliates. (n.d.). N-(cis-4-Hydroxycyclohexyl)acetamide. [Link]

  • National Centre for the Replacement, Refinement & Reduction of Animals in Research. (n.d.). General Principles of Preclinical Study Design. [Link]

  • International Journal of Pharmaceutical and Phytopharmacological Research. (2012). In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. [Link]

  • Bunte, K., & Beikler, T. (2019). TH17 Cells and the IL-23/IL-17 Axis in the Pathogenesis of Periodontitis and Other Inflammatory Diseases. International Journal of Molecular Sciences, 20(14), 3394. [Link]

  • ResearchGate. (2023). Designing an In Vivo Preclinical Research Study. [Link]

Sources

A Senior Application Scientist's Guide to Benchmarking N-(4-Hydroxycyclohexyl)acetamide in Antiplatelet Research

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of cardiovascular drug discovery, the identification and optimization of novel antiplatelet agents are of paramount importance. This guide provides an in-depth technical analysis of N-(4-Hydroxycyclohexyl)acetamide, not as an active pharmaceutical ingredient (API) itself, but as a crucial precursor in the synthesis of the potent antiplatelet drug, Cilostazol. We will benchmark the performance of Cilostazol, the ultimate product derived from this compound, against the current industry standards: Aspirin and Clopidogrel. This comparison is grounded in established experimental data and methodologies, offering a comprehensive resource for researchers in the field.

Introduction: The Significance of this compound as a Precursor

This compound is an organic compound that serves as a key building block in the synthesis of various pharmaceuticals.[1][2] Its primary relevance to this guide is its role in the production of Cilostazol, a quinolinone-derivative medication recognized for its efficacy in treating intermittent claudication and its potent antiplatelet properties.[3] While this compound itself has not been shown to possess significant biological activity, its chemical structure is pivotal for the elaboration of the final active molecule.

Physicochemical Properties of this compound:

PropertyValue
Molecular FormulaC₈H₁₅NO₂
Molecular Weight157.21 g/mol [4]
AppearanceWhite to off-white solid[4]
IsomersExists as cis and trans isomers
SolubilitySoluble in polar solvents[2]

The End-Product: Cilostazol and its Mechanism of Action

Cilostazol exerts its antiplatelet effect through a distinct mechanism compared to other agents. It is a selective inhibitor of phosphodiesterase 3A (PDE3A), an enzyme prevalent in the cardiovascular system.

cluster_platelet Platelet ATP ATP AC Adenylate Cyclase ATP->AC Stimulation cAMP cAMP AC->cAMP Conversion PDE3A Phosphodiesterase 3A cAMP->PDE3A Substrate PKA Protein Kinase A (Activated) cAMP->PKA Activation AMP AMP PDE3A->AMP Hydrolysis VASP VASP (Phosphorylated) PKA->VASP Phosphorylation GPIIb_IIIa_Inhibition Inhibition of GPIIb/IIIa Activation VASP->GPIIb_IIIa_Inhibition Aggregation_Inhibition Inhibition of Platelet Aggregation GPIIb_IIIa_Inhibition->Aggregation_Inhibition Cilostazol Cilostazol Cilostazol->PDE3A Inhibits

Caption: Mechanism of action of Cilostazol.

By inhibiting PDE3A, Cilostazol prevents the breakdown of cyclic adenosine monophosphate (cAMP). Elevated cAMP levels lead to the activation of Protein Kinase A (PKA), which in turn phosphorylates vasodilator-stimulated phosphoprotein (VASP). This cascade ultimately inhibits the activation of the glycoprotein IIb/IIIa receptor, the final common pathway for platelet aggregation.

Industry Standards for Comparison

A robust benchmarking of Cilostazol requires a comparison against established antiplatelet therapies. The two most widely used oral antiplatelet agents are Aspirin and Clopidogrel.

  • Aspirin: Irreversibly inhibits the cyclooxygenase-1 (COX-1) enzyme, thereby blocking the production of thromboxane A2, a potent platelet agonist.

  • Clopidogrel: An irreversible inhibitor of the P2Y12 adenosine diphosphate (ADP) receptor on the platelet surface, preventing ADP-mediated platelet activation.

Quantitative Performance Benchmark: In Vitro Platelet Aggregation

The gold standard for assessing platelet function in vitro is Light Transmission Aggregometry (LTA) . This technique measures the change in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to various agonists.

Comparative Inhibition of Platelet Aggregation:

The following table summarizes the inhibitory effects of Cilostazol, Aspirin, and Clopidogrel on ADP-induced platelet aggregation as measured by LTA. It is important to note that these values are compiled from different studies and are presented for comparative purposes.

CompoundAgonist (ADP)Maximal Aggregation Inhibition (%)Reference
Cilostazol (in combination with Aspirin and Clopidogrel)10 µmol/LSignificantly lower aggregation vs. dual therapy[5]
Aspirin + Clopidogrel (Dual Therapy)10 µmol/L37.1 ± 15.4[6]
Aspirin + Clopidogrel + Cilostazol (Triple Therapy)10 µmol/L28.3 ± 11.8[6]
Aspirin + Clopidogrel (Dual Therapy)20 µmol/L63.1 ± 15.0[6]
Aspirin + Clopidogrel + Cilostazol (Triple Therapy)20 µmol/L49.1 ± 15.1[6]

These data indicate that the addition of Cilostazol to standard dual antiplatelet therapy provides a more potent inhibition of ADP-induced platelet aggregation.[5][6]

Experimental Protocols

For researchers aiming to replicate or build upon these findings, the following section provides a detailed methodology for the synthesis of Cilostazol from precursors including a derivative of this compound, and a standardized protocol for LTA.

Synthesis of Cilostazol

The synthesis of Cilostazol is a multi-step process. Here, we outline the key transformations starting from precursors that would be derived from this compound. The overall synthetic strategy involves the preparation of two key intermediates: 6-hydroxy-3,4-dihydro-2(1H)-quinolinone and 1-cyclohexyl-5-(4-chlorobutyl)-1H-tetrazole , followed by their condensation.

cluster_synthesis Cilostazol Synthesis Workflow p_alkoxyaniline p-Alkoxyaniline intermediate_amide N-(4-alkoxyphenyl)-3- chloropropanamide p_alkoxyaniline->intermediate_amide chloropropionyl_chloride 3-Chloropropionyl Chloride chloropropionyl_chloride->intermediate_amide cyclization Intramolecular Friedel-Crafts Alkylation intermediate_amide->cyclization quinolinone 6-hydroxy-3,4-dihydro- 2(1H)-quinolinone cyclization->quinolinone condensation Alkylation/ Condensation quinolinone->condensation chlorovaleronitrile 5-Chlorovaleronitrile intermediate_amide2 5-chloro-N-cyclohexyl- pentanamide chlorovaleronitrile->intermediate_amide2 cyclohexanol Cyclohexanol cyclohexanol->intermediate_amide2 cyclization2 Azide Cyclization intermediate_amide2->cyclization2 tetrazole 1-cyclohexyl-5-(4-chlorobutyl)- 1H-tetrazole cyclization2->tetrazole tetrazole->condensation cilostazol Cilostazol condensation->cilostazol

Caption: Synthetic workflow for Cilostazol.

Step 1: Synthesis of 6-hydroxy-3,4-dihydro-2(1H)-quinolinone

  • Acylation: React p-alkoxyaniline with 3-chloropropionyl chloride to form N-(4-alkoxyphenyl)-3-chloropropanamide.[7]

  • Cyclization and Demethylation: The resulting amide undergoes an intramolecular Friedel-Crafts alkylation using a Lewis acid such as aluminum chloride, followed by demethylation to yield 6-hydroxy-3,4-dihydro-2(1H)-quinolinone.[8]

Step 2: Synthesis of 1-cyclohexyl-5-(4-chlorobutyl)-1H-tetrazole

  • Amidation: 5-chlorovaleronitrile is reacted with cyclohexanol in the presence of concentrated sulfuric acid to produce 5-chloro-N-cyclohexylpentanamide.

  • Cyclization: The amide is then treated with phosphorus pentachloride followed by an azide source (e.g., sodium azide or trimethylsilylazide) to form the tetrazole ring, yielding 1-cyclohexyl-5-(4-chlorobutyl)-1H-tetrazole.[9][10]

Step 3: Condensation to form Cilostazol

  • Alkylation: 6-hydroxy-3,4-dihydro-2(1H)-quinolinone is alkylated with 1-cyclohexyl-5-(4-chlorobutyl)-1H-tetrazole in the presence of a base (e.g., potassium carbonate) in a suitable solvent (e.g., ethanol) to yield Cilostazol.

Light Transmission Aggregometry (LTA) Protocol

The following is a standardized protocol for assessing the in vitro antiplatelet activity of test compounds.

cluster_lta LTA Experimental Workflow blood_collection 1. Blood Collection (3.2% Sodium Citrate) prp_prep 2. Platelet-Rich Plasma (PRP) Preparation (Centrifugation) blood_collection->prp_prep ppp_prep 3. Platelet-Poor Plasma (PPP) Preparation (High-Speed Centrifugation) prp_prep->ppp_prep incubation 4. Incubation of PRP with Test Compound prp_prep->incubation aggregation 5. Induction of Aggregation (Add Agonist, e.g., ADP) incubation->aggregation measurement 6. Measurement of Light Transmission aggregation->measurement analysis 7. Data Analysis (% Aggregation Inhibition) measurement->analysis

Caption: Experimental workflow for Light Transmission Aggregometry.

  • Blood Collection: Collect whole blood from healthy, consenting donors who have not taken any antiplatelet medication for at least two weeks. Use a 21-gauge needle and collect into tubes containing 3.2% sodium citrate.

  • PRP Preparation: Centrifuge the whole blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to obtain platelet-rich plasma (PRP).

  • PPP Preparation: Further centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 15 minutes to obtain platelet-poor plasma (PPP), which will be used as a blank (100% transmission).

  • Incubation: Pre-warm PRP samples to 37°C. Add the test compound (Cilostazol, Aspirin, Clopidogrel, or vehicle control) at various concentrations and incubate for a specified period.

  • Aggregation Measurement: Place the PRP sample in an aggregometer cuvette with a stir bar. After establishing a baseline, add a platelet agonist such as ADP (final concentration of 10-20 µM) to induce aggregation.

  • Data Recording: Record the change in light transmission for a set period (e.g., 5-10 minutes).

  • Analysis: Calculate the percentage of platelet aggregation relative to the PPP blank. Determine the inhibitory effect of the test compound by comparing the aggregation in its presence to the vehicle control.

Conclusion

While this compound is not an end-product for antiplatelet therapy, it stands as a pivotal intermediate in the synthesis of Cilostazol. When benchmarked against the industry standards of Aspirin and Clopidogrel, Cilostazol demonstrates a potent and distinct mechanism of action as a PDE3A inhibitor. In vitro data from Light Transmission Aggregometry suggests that the inclusion of Cilostazol in an antiplatelet regimen can lead to a more profound inhibition of platelet aggregation. The detailed synthetic and analytical protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of compounds derived from this compound and to contextualize their findings within the current landscape of antiplatelet therapies.

References

  • Processes for preparing 6-hydroxy-3,4-dihydroquinolinone, cilostazol and N-(4-methoxyphenyl)-3-chloropropionamide. (n.d.). Google Patents.
  • Synthesis method of 6-hydroxy-3, 4-dihydro-2 (1H) -quinolinone. (n.d.). Google Patents.
  • Preparation method of 6-hydroxy-3,4-dihydro-2(1H)quinolinone. (n.d.). Eureka | Patsnap.
  • This compound. (n.d.). PubChem. Retrieved January 4, 2026, from [Link]

  • Synthesis method of N-cyclohexyl-5-(4-chlorobutyl)-1H-tetrazole. (n.d.). Google Patents.
  • 5-(4-Chlorobutyl)-1-cyclohexyl-1H-tetrazole: Comprehensive Overview and Applications. (2025, March 6). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 4, 2026, from [Link]

  • N-cyclohexyl-5-(4-chlorobutyl)-1H-tetrazole synthesis method. (n.d.). Google Patents.
  • Synthesis of 5-(4-chlorobutyl)-1-cyclohexyl-1H-tetrazole. (n.d.). PrepChem.com. Retrieved January 4, 2026, from [Link]

  • N-(cis-4-Hydroxycyclohexyl)acetamide. (n.d.). Pharmaffiliates. Retrieved January 4, 2026, from [Link]

  • Yang, T. H., Kim, D. I., Kim, J. Y., Kim, I. H., Kim, K. H., Han, Y. C., Kim, W., Seol, S. H., Kim, S. M., Kim, D. K., & Kim, D. S. (2009). Comparison of triple anti-platelet therapy (aspirin, clopidogrel, and cilostazol) and double anti-platelet therapy (aspirin and clopidogrel) on platelet aggregation in type 2 diabetic patients undergoing drug-eluting stent implantation. The Korean journal of internal medicine, 24(4), 462–468. [Link]

  • Yang, T. H., Kim, D. I., Kim, J. Y., Kim, I. H., Kim, K. H., Han, Y. C., Kim, W., Seol, S. H., Kim, S. M., Kim, D. K., & Kim, D. S. (2009). Comparison of Triple Anti-Platelet Therapy (Aspirin, Clopidogrel, and Cilostazol) and Double Anti-Platelet Therapy (Aspirin and Clopidogrel) on Platelet Aggregation in Type 2 Diabetic Patients Undergoing Drug-Eluting Stent Implantation. Korean Circulation Journal, 39(11), 462-468. [Link]

  • Lee, J. H., Seo, J. H., Kim, Y. H., Kim, H. S., & Kim, J. R. (2005). A randomized crossover comparative study of aspirin, cilostazol and clopidogrel in normal controls: analysis with quantitative bleeding time and platelet aggregation test. Journal of Korean medical science, 20(1), 89–95. [Link]

  • El-Naga, E. N. A., El-Sadda, R. R., & El-Sokkary, R. T. (2014). Addition of clopidogrel versus cilostazol in acute ischemic stroke patients while on aspirin therapy. International Scholars Journals, 2(1), 001-009.
  • Comerota, A. J. (2005). Effect on platelet function of cilostazol, clopidogrel, and aspirin, each alone or in combination. Atherosclerosis Supplements, 6(4), 13-19.
  • Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. (2016). National Institutes of Health (NIH). Retrieved January 4, 2026, from [Link]

  • This compound. (n.d.). Amerigo Scientific. Retrieved January 4, 2026, from [Link]

  • cis N 4 hydroxycyclohexyl Acetamide. (n.d.). Veeprho. Retrieved January 4, 2026, from [Link]

  • Unprecedented One-Pot Sequence for the Synthesis of Tetrahydroquinoline Alkaloids and Preliminary Evaluation of their Antibacterial Activity. (n.d.). ResearchGate. Retrieved January 4, 2026, from [Link]

  • Synthesis of Tetrahydro-4H-pyrido[1,2-b]isoquinolin-4-ones from Ugi 4-CR-Derived Dihydroisoquinoline-Xanthates. (2022, June 13). UNAM. Retrieved January 4, 2026, from [Link]

Sources

A Medicinal Chemist's Guide to N-(4-Hydroxycyclohexyl)acetamide: A Scaffold for Platelet Aggregation Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

N-(4-Hydroxycyclohexyl)acetamide (N-(4-HCA)), a structurally simple and commercially available organic compound, has garnered interest primarily as a synthetic intermediate in the development of blood platelet aggregation inhibitors.[1][2] While direct biological profiling of N-(4-HCA) is not extensively documented in publicly accessible literature, its molecular architecture—comprising a cyclohexane ring, a hydroxyl group, and an acetamide moiety—presents a compelling foundation for the design of novel therapeutics. This guide provides an in-depth review of the potential biological effects of N-(4-HCA), grounded in an analysis of its constituent functional groups and stereoisomeric forms. We will explore the established roles of these structural motifs in medicinal chemistry, with a particular focus on their relevance to antiplatelet drug design. Furthermore, this guide will present a hypothetical experimental framework for the comprehensive biological evaluation of N-(4-HCA) and its derivatives, offering researchers a roadmap for future investigations.

Introduction: The Therapeutic Potential of a Simple Scaffold

The quest for novel therapeutic agents is a cornerstone of modern drug discovery. Often, the starting point for innovation lies not in complex, esoteric molecules, but in readily accessible scaffolds that offer a versatile platform for chemical modification. This compound is one such molecule. Its utility as a precursor in the synthesis of blood platelet aggregation inhibitors suggests an inherent, albeit latent, biological relevance.[1][2] Platelet aggregation is a critical process in hemostasis, but its dysregulation can lead to thrombotic events such as heart attacks and strokes.[3] Therefore, the development of new and effective antiplatelet agents remains a significant therapeutic goal.[4][5]

This guide will dissect the structure of N-(4-HCA) to postulate its potential biological activities and provide a rationale for its use as a scaffold in drug design. We will consider the influence of the cyclohexyl ring on pharmacokinetic properties, the role of the acetamide group in target engagement, and the critical importance of stereochemistry in determining biological efficacy.

Deconstructing the Scaffold: A Structure-Based Analysis

The biological activity of any molecule is intrinsically linked to its three-dimensional structure and the nature of its functional groups. N-(4-HCA) possesses three key structural features that are likely to influence its biological effects: the cyclohexane ring, the acetamide group, and the presence of cis-trans isomerism.

The Cyclohexyl Moiety: A Lipophilic Anchor

The cyclohexane ring is a common feature in many drug molecules. Its primary contribution is to increase the lipophilicity of a compound, which can significantly impact its absorption, distribution, metabolism, and excretion (ADME) properties. A higher lipophilicity can enhance a molecule's ability to cross cell membranes, a crucial step in reaching its intracellular target. In the context of platelet aggregation inhibitors, the cyclohexyl group may serve as a hydrophobic anchor, facilitating binding to the active site of target enzymes or receptors.[6] Structure-activity relationship (SAR) studies of various enzyme inhibitors have shown that a C6 ring, such as cyclohexane, is often necessary for potent inhibitory activity.[6]

The Acetamide Group: A Versatile Functional Moiety

The acetamide group is a versatile functional group found in a wide array of pharmaceutical compounds, contributing to a range of biological activities including antimicrobial, anti-inflammatory, and anticancer effects.[7][8] Its ability to act as both a hydrogen bond donor and acceptor is crucial for its interaction with biological targets, such as the active sites of enzymes and receptors.[9] The presence of the acetamide group in N-(4-HCA) suggests the potential for specific interactions with biological macromolecules, which could be a key determinant of its biological activity. Furthermore, the acetamide moiety can influence a molecule's flexibility, stability, and pH characteristics.[9]

Cis-Trans Isomerism: A Critical Determinant of Biological Activity

This compound exists as two geometric isomers: cis and trans. The spatial arrangement of the hydroxyl and acetamido groups relative to the cyclohexane ring is different in these two isomers. This seemingly subtle difference can have profound implications for a molecule's biological activity.[10] The distinct three-dimensional shapes of the cis and trans isomers can lead to differential binding affinities for their biological targets.[11][12] One isomer may exhibit significantly higher potency, while the other may be inactive or even have off-target effects.[13] Therefore, the separation and individual biological evaluation of the cis and trans isomers of N-(4-HCA) are essential for a complete understanding of its therapeutic potential.

N-(4-HCA) in the Context of Platelet Aggregation Inhibition

While specific platelet aggregation inhibitors derived directly from N-(4-HCA) are not prominently detailed in the available literature, we can infer its potential role by examining the structure of known antiplatelet agents. Many of these drugs are designed to interact with specific targets in the platelet activation cascade, such as thromboxane receptors or enzymes involved in signaling pathways.[14] The structural features of N-(4-HCA) make it a plausible scaffold for the development of antagonists for these targets.

For instance, the cyclohexyl ring could mimic the prostaglandin nucleus of thromboxane A2, allowing it to bind to the thromboxane receptor.[14] The acetamide and hydroxyl groups could then be further functionalized to optimize binding affinity and selectivity.

A Hypothetical Framework for the Biological Evaluation of N-(4-HCA)

To unlock the therapeutic potential of N-(4-HCA), a systematic and comprehensive biological evaluation is necessary. The following sections outline a hypothetical experimental plan for researchers interested in investigating this compound.

Comparative Analysis of Cis and Trans Isomers

The first and most critical step is the separation of the cis and trans isomers of N-(4-HCA). This can be achieved using standard chromatographic techniques such as column chromatography or preparative high-performance liquid chromatography (HPLC). Once isolated, the biological activities of the individual isomers should be compared.

Table 1: Hypothetical Comparison of Physicochemical and Biological Properties of N-(4-HCA) Isomers

Propertycis-N-(4-HCA)trans-N-(4-HCA)Rationale for Comparison
Physicochemical
Melting Point (°C)Differences can indicate variations in crystal packing and intermolecular forces.
Solubility (mg/mL)Solubility impacts bioavailability and formulation development.
LogPA measure of lipophilicity, which influences ADME properties.
Biological
IC50 (Platelet Aggregation)To determine the concentration required to inhibit 50% of platelet aggregation.
Cytotoxicity (CC50)To assess the concentration that causes 50% cell death.
In vivo EfficacyTo evaluate the anti-thrombotic effect in an animal model.
Experimental Protocols

This assay is fundamental for assessing the direct antiplatelet activity of N-(4-HCA) isomers.

Objective: To determine the concentration-dependent inhibitory effect of cis- and trans-N-(4-HCA) on platelet aggregation induced by various agonists.

Materials:

  • Human platelet-rich plasma (PRP)

  • Agonists: Adenosine diphosphate (ADP), arachidonic acid, collagen

  • N-(4-HCA) isomers (dissolved in a suitable solvent, e.g., DMSO)

  • Platelet aggregometer

Procedure:

  • Prepare serial dilutions of the cis and trans isomers of N-(4-HCA).

  • Pre-incubate PRP with different concentrations of the test compounds or vehicle control for a specified time (e.g., 5 minutes) at 37°C.

  • Induce platelet aggregation by adding an agonist (e.g., ADP).

  • Monitor the change in light transmittance for 5-10 minutes using a platelet aggregometer.

  • Calculate the percentage of inhibition of platelet aggregation for each concentration of the test compounds.

  • Determine the IC50 value for each isomer.

It is crucial to ensure that any observed antiplatelet activity is not due to general cytotoxicity.

Objective: To evaluate the cytotoxic effects of cis- and trans-N-(4-HCA) on a relevant cell line (e.g., human endothelial cells or a model cell line like HEK293).

Materials:

  • Human cell line

  • Cell culture medium and supplements

  • N-(4-HCA) isomers

  • MTT or similar viability assay kit

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the cis and trans isomers of N-(4-HCA) for 24-48 hours.

  • Perform the MTT assay according to the manufacturer's instructions.

  • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate the percentage of cell viability and determine the CC50 value for each isomer.

Visualizing the Research Workflow

The following diagrams illustrate the proposed experimental workflow and the potential structure-activity relationships that could be explored.

experimental_workflow cluster_synthesis Compound Preparation cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Studies cluster_sar SAR & Lead Optimization synthesis Synthesis of N-(4-HCA) separation Isomer Separation (cis/trans) synthesis->separation aggregation Platelet Aggregation Assay separation->aggregation cytotoxicity Cytotoxicity Assay separation->cytotoxicity thrombosis_model Thrombosis Model aggregation->thrombosis_model cytotoxicity->thrombosis_model pk_studies Pharmacokinetic Studies thrombosis_model->pk_studies sar_analysis Structure-Activity Relationship pk_studies->sar_analysis lead_optimization Lead Optimization sar_analysis->lead_optimization

Caption: A proposed workflow for the comprehensive biological evaluation of N-(4-HCA).

sar_diagram cluster_core N-(4-HCA) Core Scaffold cluster_modifications Potential Modifications cluster_outcomes Desired Outcomes core Cyclohexyl-OH-Acetamide mod1 Modify Cyclohexyl Ring (e.g., add substituents) core->mod1 mod2 Modify Acetamide Group (e.g., N-alkylation) core->mod2 mod3 Modify Hydroxyl Group (e.g., etherification) core->mod3 outcome1 Increased Potency mod1->outcome1 outcome2 Improved Selectivity mod1->outcome2 outcome3 Favorable ADME Profile mod1->outcome3 mod2->outcome1 mod2->outcome2 mod2->outcome3 mod3->outcome1 mod3->outcome2 mod3->outcome3

Caption: A conceptual diagram illustrating potential avenues for SAR studies of N-(4-HCA).

Conclusion and Future Directions

This compound represents a promising, yet underexplored, scaffold for the development of novel therapeutic agents, particularly in the realm of platelet aggregation inhibitors. Its simple structure, commercial availability, and the known biological relevance of its constituent functional groups make it an attractive starting point for medicinal chemistry campaigns. This guide has provided a theoretical framework for understanding the potential biological effects of N-(4-HCA) and has outlined a clear experimental path for its comprehensive evaluation.

Future research should focus on the individual biological profiling of the cis and trans isomers, followed by systematic structure-activity relationship studies to optimize its antiplatelet activity. By leveraging the principles of medicinal chemistry and rigorous biological testing, the full therapeutic potential of this humble scaffold can be realized.

References

  • Cis Trans Isomers - Housing Innovations. (2025). [Link]

  • The Role of Isomerism in Biological Activity | Solubility of Things. [Link]

  • N-(cis-4-Hydroxycyclohexyl)acetamide | Pharmaffiliates. [Link]

  • Design, synthesis, biological and computational studies of flavonoid acetamide derivatives - Digital Commons @ NJIT. [Link]

  • What is Acetamide used for? - Patsnap Synapse. [Link]

  • Synthesis, biological and computational studies of flavonoid acetamide derivatives. (2022). [Link]

  • A review of drug isomerism and its significance - PMC - NIH. [Link]

  • Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates - PubMed Central. [Link]

  • The impact of cis‐ and trans‐isomerism on biological activity. (a)... - ResearchGate. [Link]

  • Antiplatelet activity of 2-(6-carboxyhexyl)-3-n-hexylcyclohexylamine (IBI P-05006), a thromboxane receptor antagonist - PubMed. [Link]

  • (PDF) A review of drug isomerism and its significance - ResearchGate. [Link]

  • Synthesis and Antiplatelet Aggregation Activities In Vitro of N,N'-di(3-Substitutedphenyl)-4-Methoxyl Benzene-1,3-Disulfonamid. [Link]

  • List of Platelet aggregation inhibitors - Drugs.com. [Link]

  • Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid - MDPI. [Link]

  • QSAR Study of Some Natural and Synthetic Platelet Aggregation Inhibitors and their Pharmacological Profile. [Link]

  • Structure activity relationships of cycloalkylamide derivatives as inhibitors of the soluble epoxide hydrolase - PMC - PubMed Central. [Link]

  • Figure 2: Aggregation curves of inhibitory compounds. Platelet... - ResearchGate. [Link]

  • Synthesis and Biological Evaluation of Novel Thiadiazole Derivatives as Antiplatelet Agents. [Link]

  • Synthesis and Biological Evaluation of Novel Thiadiazole Derivatives as Antiplatelet Agents. (2021). [Link]

  • Synthesis and analgesic activity of some acetamide derivatives - ResearchGate. [Link]

  • Structure–activity relationship. | Download Scientific Diagram - ResearchGate. [Link]

  • Synthesis and activity of N-(5-hydroxy-3,4,6-trimethylpyridin-2-yl)acetamide analogues as anticolitis agents via dual inhibition of TNF-α- and IL-6-induced cell adhesions - PubMed. [Link]

Sources

Independent verification of N-(4-Hydroxycyclohexyl)acetamide's pharmacological activity

The independent verification of a novel compound like this compound requires a disciplined, hypothesis-driven approach. By progressing through a logical sequence of broad screening, hit confirmation, selectivity profiling, and in vivo testing, researchers can build a robust data package. This systematic process not only uncovers the potential therapeutic value of the compound but also identifies potential liabilities early, ensuring that resources are focused on the most promising candidates. [20][21][22]Each step is designed to be self-validating through the rigorous use of controls and orthogonal assays, upholding the principles of scientific integrity essential for modern drug discovery. [23][24][25]

References

  • Sullivan, T. J., et al. (1980). Pharmacological screening of new chemical entities in human subjects and methods of data handling. British Journal of Clinical Pharmacology, 9(4), 341–349. Available at: [Link]

  • An, F., & Xie, X. (2022). A review for cell-based screening methods in drug discovery. Journal of Translational Medicine, 20(1), 1-18. Available at: [Link]

  • Reaction Biology. (n.d.). Cell-based Assays for Drug Discovery. Available at: [Link]

  • Biobide. (n.d.). What are in-vivo models for research? Available at: [Link]

  • BioAgilytix. (2021). Cell Based Assays in Drug Development: Comprehensive Overview. Available at: [Link]

  • BioIVT. (2018). Cell-based Assays: A Crucial Component of the Drug Discovery Process. Available at: [Link]

  • Sullivan, T. J., et al. (1980). Pharmacological screening of new chemical entities in human subjects and methods of data handling. PubMed. Available at: [Link]

  • Pharmaron. (n.d.). In Vivo Models For Efficacy Testing I CRO Services. Available at: [Link]

  • Eurofins Discovery. (n.d.). Industry-leading In Vitro Safety Pharmacology Profiling. Available at: [Link]

  • Cure Rare Disease. (n.d.). The Role of in-vivo Studies in Rare Disease Therapeutic Development. Available at: [Link]

  • Oncodesign Services. (n.d.). In vivo models | Drug Discovery | CRO services. Available at: [Link]

  • IT Medical Team. (n.d.). Pharmacological screening: The drug discovery. Available at: [Link]

  • Reaction Biology. (n.d.). Safety and Off-Target Drug Screening Services. Available at: [Link]

  • Nuvisan. (n.d.). Accelerate drug discovery with AAALAC-certified in vivo pharmacology services. Available at: [Link]

  • Whitebread, S., et al. (2005). Keynote review: in vitro safety pharmacology profiling: an essential tool for successful drug development. Drug Discovery Today, 10(21), 1421-1433. Available at: [Link]

  • AMSbiopharma. (2023). Preclinical research strategies for drug development. Available at: [Link]

  • European Pharmaceutical Review. (2006). In vitro safety pharmacology profiling. Available at: [Link]

  • ResearchGate. (2015). In Vitro Safety Pharmacology Profiling: What Else Beyond Herg? Available at: [Link]

  • Wikipedia. (n.d.). High-throughput screening. Available at: [Link]

  • PPD. (n.d.). Preclinical Studies in Drug Development. Available at: [Link]

  • Agno Pharmaceuticals. (n.d.). Complete Guide To Pre-Clinical Drug Product Manufacturing. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). General Principles of Preclinical Study Design. Available at: [Link]

  • U.S. Food and Drug Administration. (2018). Step 2: Preclinical Research. Available at: [Link]

  • ResearchGate. (2011). Cis-trans epimerization technology of N-(4-hydroxycyclo hexyl) acetamide. Available at: [Link]

  • Lead Sciences. (n.d.). This compound(cis- and trans- mixture). Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. Available at: [Link]

  • Amerigo Scientific. (n.d.). This compound. Available at: [Link]

  • Dang, X., et al. (2022). Pharmacophore-based design of phenyl-[hydroxycyclohexyl] cycloalkyl-carboxamide mitofusin activators with improved neuronal activity. RSC Medicinal Chemistry, 13(10), 1235–1244. Available at: [Link]

  • Veeprho. (n.d.). (N-4-hydroxycyclohexyl) Acetamide | CAS 23363-88-4. Available at: [Link]

  • Bazan, H. A., et al. (2020). A novel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analgesics that lack hepatotoxicity and retain antipyresis. European Journal of Medicinal Chemistry, 202, 112600. Available at: [Link]

  • Atrushi, D. S. (2023). New Acetamide Derivatives of the COX-II Inhibitors-A Brief Review. Archives of Pharmacy Practice, 14(2). Available at: [Link]

Safety Operating Guide

Navigating the Disposal of N-(4-Hydroxycyclohexyl)acetamide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and scientists in the fast-paced world of drug development, meticulous attention to detail extends beyond the experimental design and into the entire lifecycle of a chemical, including its proper disposal. This guide provides a comprehensive, step-by-step approach to the safe and compliant disposal of N-(4-Hydroxycyclohexyl)acetamide, ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined here are grounded in established safety protocols and regulatory guidelines, reflecting a commitment to best practices in laboratory operations.

Hazard Identification and Risk Assessment: The "Why" Behind the Procedure

Before any disposal protocol is initiated, a thorough understanding of the compound's inherent risks is paramount. This compound is a solid compound with the following key hazard classifications:

  • Acute Toxicity 4 (Oral): Harmful if swallowed.[1][2]

  • Skin Irritation: Causes skin irritation.[2][3]

  • Serious Eye Irritation: Causes serious eye irritation.[2][3]

  • Respiratory Irritation: May cause respiratory irritation.[2][3]

These classifications, derived from Globally Harmonized System (GHS) criteria, dictate the need for stringent handling and disposal procedures to prevent accidental exposure. The primary routes of exposure are inhalation, skin contact, eye contact, and ingestion.[1]

Table 1: GHS Hazard Information for this compound

Hazard ClassificationGHS CodeSignal WordHazard Statement
Acute Toxicity 4 (Oral)H302WarningHarmful if swallowed.[1][2]
Skin IrritationH315WarningCauses skin irritation.[2][3]
Serious Eye IrritationH319WarningCauses serious eye irritation.[2][3]
Specific Target Organ ToxicityH335WarningMay cause respiratory irritation.[2][3]

Given these hazards, it is imperative to treat this compound as a hazardous waste stream. Direct disposal into regular trash or down the drain is strictly prohibited.[4][5]

Personal Protective Equipment (PPE): Your First Line of Defense

Adherence to proper PPE protocols is non-negotiable when handling and disposing of this compound. The following PPE is mandatory:

  • Eye and Face Protection: Wear chemical safety goggles that meet European standard EN 166 or equivalent.

  • Hand Protection: Use protective gloves that are resistant to the chemical. Nitrile gloves are a common and effective choice.

  • Skin and Body Protection: A lab coat or long-sleeved clothing is required to prevent skin contact.

  • Respiratory Protection: If there is a risk of generating dust, a NIOSH-approved respirator should be worn.

Always wash your hands thoroughly after handling the chemical, even if gloves were worn.[2][3]

Disposal Workflow: A Step-by-Step Protocol

The following workflow provides a clear, procedural guide for the disposal of this compound and associated contaminated materials. This process is designed to be a self-validating system, ensuring that each step is completed in a safe and compliant manner.

DisposalWorkflow cluster_prep Preparation cluster_disposal Disposal Procedure cluster_storage Storage and Pickup A 1. Don Appropriate PPE (Goggles, Gloves, Lab Coat) B 2. Designate a Satellite Accumulation Area (SAA) A->B Establish a safe workspace C 3. Collect Waste: - Solid this compound - Contaminated Labware (e.g., weigh boats, gloves) B->C Begin waste collection D 4. Place waste into a designated, chemically compatible, and properly labeled hazardous waste container. C->D Containment E 5. Ensure container is sealed when not in use. D->E Prevent release F 6. Store the sealed container in the SAA. E->F Safe interim storage G 7. Arrange for pickup by your institution's Environmental Health and Safety (EHS) department. F->G Final disposal

Caption: Disposal workflow for this compound.

Detailed Steps:
  • Don Appropriate PPE: Before beginning any work, ensure you are wearing the correct personal protective equipment as detailed in Section 2.

  • Designate a Satellite Accumulation Area (SAA): All laboratories that generate hazardous waste must have a designated SAA.[6] This area should be near the point of generation and under the control of laboratory personnel.[4] The SAA must be clearly marked with "Hazardous Waste" signage.

  • Collect Waste:

    • Solid this compound: Unused or residual solid this compound should be collected for disposal.

    • Contaminated Labware: Any disposable items that have come into contact with the chemical, such as weigh boats, contaminated paper towels, and used gloves, must also be disposed of as hazardous waste.

  • Containerization:

    • Place all waste into a dedicated hazardous waste container that is chemically compatible with this compound. A high-density polyethylene (HDPE) container is a suitable choice.

    • The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound". Do not use abbreviations or chemical formulas.[4] The label should also include the accumulation start date, the department, and the principal investigator's contact information.[4]

  • Seal the Container: Keep the hazardous waste container securely sealed at all times, except when adding waste. This prevents the release of any dust or vapors.

  • Storage in SAA: Store the sealed container in your designated SAA. It is crucial to segregate waste streams to prevent dangerous reactions. This compound is incompatible with strong oxidizing agents.[7] Therefore, its waste container should not be stored in close proximity to containers of strong oxidizers.

  • Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste. Do not allow hazardous waste to accumulate in the laboratory for an extended period.

Spill Management: Preparedness is Key

In the event of a spill, follow these procedures immediately:

  • Evacuate and Alert: Alert others in the immediate area and evacuate if necessary.

  • Don PPE: Put on the appropriate PPE, including respiratory protection if there is a risk of airborne dust.

  • Contain the Spill: Prevent the spill from spreading.

  • Absorb and Collect: For a solid spill, carefully sweep or vacuum the material and place it into a labeled hazardous waste container. For a solution, use an inert absorbent material like vermiculite or sand, then collect the absorbed material into the waste container.

  • Decontaminate: Clean the spill area with an appropriate solvent, and dispose of all cleaning materials as hazardous waste.

  • Report the Spill: Report the incident to your supervisor and your institution's EHS department.

Regulatory Compliance: Adhering to the Framework

The disposal of chemical waste is regulated by federal and state agencies, primarily the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and the Occupational Safety and Health Administration (OSHA).[4][8]

While this compound is not explicitly listed as a "P" or "U" listed hazardous waste under RCRA, its identified hazards (acute toxicity, skin and eye irritation) necessitate its disposal as a hazardous waste.[2][3] Your institution's EHS department will make the final determination on the specific waste codes based on their analysis and local regulations. Adherence to your institution's Chemical Hygiene Plan (CHP), as mandated by OSHA, is essential for maintaining a safe and compliant laboratory environment.[8]

By following these detailed procedures, you contribute to a culture of safety and environmental responsibility within your laboratory and the broader scientific community.

References

Navigating the Safe Handling of N-(4-Hydroxycyclohexyl)acetamide: A Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and scientists at the forefront of drug development, the meticulous handling of novel chemical entities is paramount to both personal safety and experimental integrity. N-(4-Hydroxycyclohexyl)acetamide, a compound with significant potential in various research applications, requires a comprehensive understanding of its hazard profile to establish safe laboratory practices. This guide provides an in-depth, procedural framework for the selection and use of personal protective equipment (PPE), as well as detailed operational and disposal plans, ensuring a secure environment for innovation.

Understanding the Hazard Landscape

This compound is a solid compound classified with the following hazards:

  • Acute Toxicity 4 (Oral): Harmful if swallowed.[1][2]

  • Skin Irritation 2: Causes skin irritation.[2][3]

  • Serious Eye Irritation 2: Causes serious eye irritation.[2][3]

  • Specific Target Organ Toxicity — Single Exposure 3: May cause respiratory irritation.[2][3]

The Globally Harmonized System (GHS) designates the GHS07 pictogram (exclamation mark) for this substance, signaling these acute and irritant hazards.[1][2] A thorough understanding of these risks is the foundational step in mitigating exposure and ensuring a safe laboratory environment.

A Multi-Layered Approach to Personal Protection

The selection of appropriate PPE is not a one-size-fits-all approach; it is a dynamic process that adapts to the specific laboratory operation being performed. The following sections detail the essential PPE for handling this compound, with a focus on the rationale behind each selection.

Core PPE for All Operations

For any work involving this compound, the following baseline PPE is mandatory:

  • Laboratory Coat: A clean, buttoned lab coat provides a removable barrier to protect street clothes and skin from contamination.

  • Safety Glasses with Side Shields: To protect against accidental splashes or airborne particles, safety glasses meeting the ANSI/ISEA Z87.1 standard are essential.[1][2][4]

Hand Protection: A Critical Barrier

Given the skin irritation potential of this compound, selecting the correct gloves is of utmost importance.[2][3]

Recommended Glove Materials:

Glove MaterialSplash ProtectionExtended ContactRationale
Nitrile ExcellentGoodOffers good resistance to a wide range of chemicals and provides excellent puncture resistance.[5][6]
Neoprene ExcellentExcellentProvides robust protection against a broad spectrum of chemicals, including many acids and bases.[5][6]

Glove Selection and Use Protocol:

  • Inspection: Before each use, visually inspect gloves for any signs of degradation, punctures, or tears.[7]

  • Donning: Ensure hands are clean and dry before putting on gloves.

  • Doffing: To prevent skin contamination, remove gloves by peeling them off from the cuff, turning them inside out in the process.

  • Disposal: Dispose of used gloves in a designated hazardous waste container immediately after use.[8] Do not reuse disposable gloves.

  • Hand Hygiene: Wash hands thoroughly with soap and water after removing gloves.[8]

Eye and Face Protection: Shielding from Irritation

The serious eye irritation hazard associated with this compound necessitates robust eye and face protection.[2][3]

  • Chemical Splash Goggles: When there is a risk of splashes or generating dust, chemical splash goggles that comply with the ANSI/ISEA Z87.1 standard should be worn.[1][2][4] These provide a tighter seal around the eyes than standard safety glasses.

  • Face Shield: For operations with a higher potential for splashes or aerosol generation, such as transferring large quantities or preparing solutions, a face shield should be worn in conjunction with chemical splash goggles to protect the entire face.[9]

Respiratory Protection: Safeguarding Against Inhalation Hazards

The potential for respiratory irritation from airborne particles of this compound requires careful consideration of respiratory protection, particularly when handling the solid form outside of a contained system.[2][3]

When is Respiratory Protection Necessary?

  • Weighing and transferring the solid compound outside of a chemical fume hood or ventilated balance enclosure.

  • Cleaning up spills of the solid material.

  • Any operation where dust generation is likely and cannot be controlled by engineering measures.

Selecting the Right Respirator:

A NIOSH-approved air-purifying respirator equipped with a particulate filter is recommended.[10][11] The filter series and efficiency should be chosen based on a risk assessment of the specific task.

Respirator TypeAssigned Protection Factor (APF)When to Use
N95 Filtering Facepiece Respirator 10For low-level exposure to dusts.
Half-Mask Elastomeric Respirator with P100 filters 10Offers a better face seal and higher filter efficiency.
Full-Facepiece Elastomeric Respirator with P100 filters 50Provides a higher level of respiratory protection and also offers eye protection.

A comprehensive respiratory protection program, including fit testing and training, is essential for the effective use of these respirators, as mandated by OSHA standard 29 CFR 1910.134.

Operational Plans for Safe Handling

A proactive approach to laboratory operations is crucial for minimizing the risk of exposure to this compound.

Engineering Controls: The First Line of Defense
  • Chemical Fume Hood: All work that may generate dust or aerosols of this compound should be conducted in a properly functioning chemical fume hood.[8]

  • Ventilated Balance Enclosure: For weighing the solid compound, a ventilated balance enclosure provides localized exhaust to capture any airborne particles.

Standard Operating Procedures (SOPs)

A detailed, written SOP for handling this compound is a critical component of a safe laboratory environment. This SOP should include:

  • A summary of the hazards of the chemical.

  • Step-by-step instructions for all procedures involving the compound.

  • The specific PPE required for each step.

  • Emergency procedures for spills and personal exposure.

  • Waste disposal procedures.

PPE_Selection_Workflow cluster_0 Hazard Assessment cluster_1 PPE Selection Assess Task Assess the Task (e.g., weighing, preparing solution, etc.) CorePPE Core PPE: - Lab Coat - Safety Glasses Assess Task->CorePPE HandProtection Hand Protection: - Nitrile or Neoprene Gloves Assess Task->HandProtection EyeFaceProtection Enhanced Eye/Face Protection: - Chemical Splash Goggles - Face Shield Assess Task->EyeFaceProtection Splash or Dust Risk? RespiratoryProtection Respiratory Protection: - NIOSH-approved Respirator  (e.g., N95 or higher) Assess Task->RespiratoryProtection Dust Generation Likely?

Caption: PPE selection workflow for handling this compound.

Decontamination and Disposal: A Responsible Conclusion

Proper decontamination and disposal procedures are essential to prevent environmental contamination and accidental exposure.

Decontamination Protocol
  • Surface Decontamination: After handling this compound, decontaminate all work surfaces (benchtops, fume hood surfaces, etc.) with a suitable solvent (e.g., 70% ethanol or isopropanol) followed by soap and water.[12]

  • Equipment Decontamination: All laboratory equipment that has come into contact with the compound should be thoroughly cleaned. Glassware can be washed with an appropriate laboratory detergent and rinsed thoroughly.

  • Personal Decontamination: In the event of skin contact, immediately wash the affected area with copious amounts of soap and water for at least 15 minutes.[2] If eye contact occurs, flush the eyes with water for at least 15 minutes, holding the eyelids open.[2] Seek immediate medical attention in both cases.

Waste Disposal Plan

This compound and any materials contaminated with it must be disposed of as hazardous waste in accordance with all local, state, and federal regulations.[8][13]

Step-by-Step Disposal Procedure:

  • Waste Segregation: Do not mix this compound waste with other waste streams unless it is chemically compatible and permitted by your institution's hazardous waste management plan.

  • Solid Waste: Collect all solid waste, including contaminated gloves, weigh paper, and disposable labware, in a designated, clearly labeled hazardous waste container. The container should be made of a compatible material and kept securely sealed when not in use.

  • Liquid Waste: If solutions of this compound are generated, they should be collected in a separate, labeled hazardous waste container for liquids.

  • Labeling: All hazardous waste containers must be clearly labeled with the words "Hazardous Waste" and the full chemical name, "this compound".[14]

  • Storage: Store hazardous waste containers in a designated, well-ventilated, and secure area away from incompatible materials.

  • Disposal: Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

By adhering to these comprehensive safety and handling guidelines, researchers can confidently and responsibly work with this compound, fostering a culture of safety and scientific excellence within the laboratory.

References

  • OSHA 29 CFR 1910.132 - Personal Protective Equipment. (n.d.). Occupational Safety and Health Administration. Retrieved January 4, 2026, from [Link]

  • OSHA 29 CFR 1910.134 - Respiratory Protection. (n.d.). Occupational Safety and Health Administration. Retrieved January 4, 2026, from [Link]

  • ANSI/ISEA Z87.1-2020: Current Standard for Safety Glasses. (2020). American National Standards Institute. Retrieved January 4, 2026, from [Link]

  • Eye and Face Protection. (n.d.). Occupational Safety and Health Administration. Retrieved January 4, 2026, from [Link]

  • NIOSH Guide to the Selection and Use of Particulate Respirators. (1996). National Institute for Occupational Safety and Health. Retrieved January 4, 2026, from [Link]

  • Acutely Toxic Chemicals - Solids (LD50 < 50 mg/kg) - Standard Operating Procedure. (2012, December 14). University of California, Santa Barbara. Retrieved January 4, 2026, from [Link]

  • Hazardous Waste Disposal Guidelines. (n.d.). Purdue University. Retrieved January 4, 2026, from [Link]

  • How to Dispose of Chemical Waste. (n.d.). Case Western Reserve University. Retrieved January 4, 2026, from [Link]

  • Acetamide - Hazardous Substance Fact Sheet. (n.d.). New Jersey Department of Health. Retrieved January 4, 2026, from [Link]

  • How to choose the right industrial chemical resistant gloves. (n.d.). Sunny Bryant. Retrieved January 4, 2026, from [Link]

  • Your Guide to Picking the Right Chemical Resistant Gloves. (n.d.). Amsafe PPE. Retrieved January 4, 2026, from [Link]

  • Everything You Need to Know About Chemical Resistant Gloves. (n.d.). HANVO Safety. Retrieved January 4, 2026, from [Link]

  • Guidelines for the Selection of Chemical-Resistant Gloves. (2017, January 26). University of California, Berkeley. Retrieved January 4, 2026, from [Link]

  • EPA Hazardous Waste Codes. (n.d.). University of Maryland. Retrieved January 4, 2026, from [Link]

  • Hazardous Waste and Disposal Considerations. (n.d.). American Chemical Society. Retrieved January 4, 2026, from [Link]

  • Respirator Selection. (n.d.). Northwestern University. Retrieved January 4, 2026, from [Link]

  • Acutely Toxic Materials SOP. (n.d.). University of Washington. Retrieved January 4, 2026, from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-Hydroxycyclohexyl)acetamide
Reactant of Route 2
Reactant of Route 2
N-(4-Hydroxycyclohexyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.